molecular formula C9H11NO2 B063109 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine CAS No. 175136-34-2

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Cat. No.: B063109
CAS No.: 175136-34-2
M. Wt: 165.19 g/mol
InChI Key: FVLCICVRAPEYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLCICVRAPEYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379637
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-34-2
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures," a testament to their ability to interact with multiple biological targets. The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a prominent member of this class, with derivatives exhibiting a wide array of biological activities, including bronchodilatory effects. The introduction of a primary amine at the 7-position, yielding 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, provides a critical handle for synthetic elaboration, opening a gateway to a diverse chemical space for drug discovery and development. This guide offers a comprehensive overview of the synthesis and detailed characterization of this valuable intermediate, tailored for researchers and scientists in the pharmaceutical and allied industries.

Strategic Synthesis: A Three-Step Approach to the Target Amine

The most logical and widely applicable synthetic route to this compound commences with the construction of the benzodioxepin core, followed by regioselective nitration and subsequent reduction of the nitro group to the desired primary amine. This strategy is both efficient and allows for large-scale production.

Step 1: Synthesis of the 3,4-Dihydro-2H-1,5-benzodioxepin Core

The foundational step involves the Williamson ether synthesis, a robust and well-established method for forming ether linkages. In this case, catechol is reacted with a suitable three-carbon dielectrophile, typically 1,3-dibromopropane, in the presence of a base.

  • Causality of Experimental Choices:

    • Catechol and 1,3-Dibromopropane: Catechol provides the benzene ring and the two oxygen atoms, while 1,3-dibromopropane acts as the three-carbon linker to form the seven-membered dioxepine ring.[1]

    • Base (e.g., Potassium Carbonate): A base is essential to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions required for the SN2 reaction with 1,3-dibromopropane.

    • Solvent (e.g., DMF or Acetonitrile): A polar aprotic solvent is chosen to facilitate the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophile.

Step 2: Regioselective Nitration

The second step is an electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the benzodioxepin ring. The ether oxygens are ortho-, para-directing activators, making the 7-position (para to one of the oxygens) a primary site for substitution.

  • Causality of Experimental Choices:

    • Nitrating Mixture (Nitric Acid and Sulfuric Acid): This classic combination generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary to overcome the aromaticity of the benzene ring.

    • Controlled Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermicity of the reaction and minimize the formation of dinitrated and other side products.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the target primary amine. Several reducing agents can accomplish this transformation.

  • Causality of Experimental Choices:

    • Reducing Agent (e.g., Tin(II) Chloride, Catalytic Hydrogenation): Tin(II) chloride in the presence of a strong acid like HCl is a common and effective method for the reduction of aromatic nitro compounds. Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) offers a cleaner reduction pathway. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Catechol Catechol Benzodioxepine 3,4-Dihydro-2H-1,5-benzodioxepine Catechol->Benzodioxepine Dibromopropane 1,3-Dibromopropane Dibromopropane->Benzodioxepine Base Base (K₂CO₃) Solvent Solvent (DMF) Nitro_Benzodioxepine 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine Benzodioxepine->Nitro_Benzodioxepine Electrophilic Aromatic Substitution Benzodioxepine->Nitro_Benzodioxepine Nitrating_Mixture HNO₃ / H₂SO₄ Final_Product This compound Nitro_Benzodioxepine->Final_Product Reduction Nitro_Benzodioxepine->Final_Product Reducing_Agent Reducing Agent (SnCl₂/HCl or H₂/Pd-C)

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of the title compound.

Materials and Reagents
  • Catechol

  • 1,3-Dibromopropane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Nitric Acid (fuming)

  • Sulfuric Acid (concentrated)

  • Tin(II) Chloride Dihydrate

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Magnesium Sulfate (anhydrous)

Step-by-Step Procedure

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

  • To a stirred solution of catechol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

  • Slowly add 1,3-dibromopropane (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,4-dihydro-2H-1,5-benzodioxepine as a colorless oil or low-melting solid.

Step 2: Synthesis of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

  • Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the benzodioxepine, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the solid to obtain 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine as a pale yellow solid.[2]

Step 3: Synthesis of this compound

  • To a stirred suspension of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the mixture to reflux (approximately 78 °C).

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Continue refluxing for 3-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction s1_start Mix Catechol, K₂CO₃ in DMF s1_add Add 1,3-Dibromopropane s1_start->s1_add s1_heat Heat (80-90°C, 12-16h) s1_add->s1_heat s1_workup Workup (H₂O, EtOAc extraction) s1_heat->s1_workup s1_purify Purification (Column Chromatography) s1_workup->s1_purify s1_product 3,4-Dihydro-2H-1,5-benzodioxepine s1_purify->s1_product s2_start Dissolve Benzodioxepine in H₂SO₄ at 0°C s1_product->s2_start s2_add Add Nitrating Mixture (HNO₃/H₂SO₄) s2_start->s2_add s2_stir Stir (0-5°C, 2-3h) s2_add->s2_stir s2_quench Quench on Ice s2_stir->s2_quench s2_filter Filter and Wash s2_quench->s2_filter s2_product 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine s2_filter->s2_product s3_start Suspend Nitro Compound in EtOH with SnCl₂·2H₂O s2_product->s3_start s3_reflux Reflux and Add HCl s3_start->s3_reflux s3_neutralize Neutralize (NaHCO₃/NaOH) s3_reflux->s3_neutralize s3_workup Workup (EtOAc extraction) s3_neutralize->s3_workup s3_purify Purification (Column Chromatography) s3_workup->s3_purify s3_final_product Final Product s3_purify->s3_final_product

Caption: Step-by-step experimental workflow for the synthesis.

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are based on established spectroscopic principles and data for analogous structures.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
Appearance Off-white to pale brown solid
CAS Number 175136-34-2[3]
¹H NMR Spectroscopy (Predicted)
  • Solvent: CDCl₃ or DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • ~6.6-6.8 (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants.

    • ~4.8-5.2 (br s, 2H): Amine (-NH₂) protons. This peak may be broad and its chemical shift is concentration-dependent. It will exchange with D₂O.

    • ~4.1-4.3 (t, 2H): Methylene protons adjacent to one of the ether oxygens (-OCH₂-).

    • ~3.9-4.1 (t, 2H): Methylene protons adjacent to the other ether oxygen (-OCH₂-).

    • ~2.0-2.2 (quint, 2H): Central methylene protons of the propyl linker (-CH₂-).

¹³C NMR Spectroscopy (Predicted)
  • Solvent: CDCl₃ or DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • ~140-150: Aromatic carbons attached to oxygen and nitrogen.

    • ~110-125: Aromatic carbons.

    • ~70-75: Methylene carbons adjacent to the ether oxygens (-OCH₂-).

    • ~30-35: Central methylene carbon of the propyl linker (-CH₂-).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3300-3500 N-H stretching (two bands for a primary amine)
3000-3100 Aromatic C-H stretching
2850-3000 Aliphatic C-H stretching
~1620 N-H bending (scissoring)
~1500, ~1450 Aromatic C=C stretching
1200-1300 Aryl-O stretching (asymmetric)
1000-1100 Aryl-O stretching (symmetric) and C-N stretching
~800-850 Out-of-plane C-H bending (aromatic)
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI)

  • Expected m/z Values:

    • [M+H]⁺: 166.08626[4]

    • [M+Na]⁺: 188.06820[4]

Applications in Drug Development and Future Perspectives

This compound serves as a crucial building block for the synthesis of a wide range of derivatives with potential therapeutic applications. The primary amine functionality is a versatile handle for introducing various substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.

The benzodioxepine scaffold, being a "privileged structure," has been incorporated into molecules targeting a variety of receptors and enzymes.[1] The conformational flexibility of the seven-membered ring, coupled with the electronic properties of the benzodioxepine system, allows for favorable interactions with biological targets. The amine group can act as a hydrogen bond donor or acceptor, or as a basic center for salt formation to improve solubility and pharmacokinetic properties.

Future research will likely focus on the development of novel derivatives of this compound with enhanced potency, selectivity, and drug-like properties for a range of therapeutic areas, including but not limited to central nervous system disorders, cardiovascular diseases, and oncology.

References

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine.
  • PubChemLite. This compound.
  • NIST WebBook. 2H-1,5-Benzodioxepin, 3,4-dihydro-.
  • Journal of Medicinal Chemistry. 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants.
  • Chemcasts. Thermophysical Properties of this compound.
  • PubMed. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities.
  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...
  • Dayoo Chemical. This compound.
  • NIH. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Molbase. This compound.
  • PubMed. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors.
  • PubChem. 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one.
  • PubChem. 3,4-Dihydro-alpha-methyl-2H-1,5-benzodioxepin-7-methanamine.
  • NIH. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides.
  • ResearchGate. Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones.
  • SpectraBase. 2-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione.
  • ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.

Sources

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine CAS number 175136-34-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS: 175136-34-2)

Section 1: Executive Overview

This guide provides a comprehensive technical overview of this compound, identified by CAS number 175136-34-2. This compound is a pivotal intermediate in advanced organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its molecular architecture is distinguished by a benzodioxepine core—a seven-membered heterocyclic ring fused to a benzene ring—and a primary amine substituent. This amine group serves as a highly versatile synthetic handle, enabling a wide array of chemical modifications to build complex molecular structures. The benzodioxepine framework itself is recognized as a "privileged structure" in medicinal chemistry, capable of serving as a scaffold for ligands targeting multiple biological receptors. This document details the compound's physicochemical properties, validated synthesis protocols, key chemical reactions, applications in drug discovery, and essential safety and handling procedures.

Section 2: Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource(s)
CAS Number 175136-34-2[2][3]
Molecular Formula C₉H₁₁NO₂[3][4][5]
Molecular Weight 165.19 g/mol [3]
IUPAC Name This compound[2][4]
InChIKey FVLCICVRAPEYNX-UHFFFAOYSA-N[4][6]
Canonical SMILES NC1=CC=C2OCCCCO2C=C1[2][4]
Solubility Soluble in water. Highly soluble in ethanol, acetone.[1]
Predicted XlogP 1.2[6]
Appearance Pale brown powder (may vary by supplier)[7]
Predicted Boiling Point 315.4 °C[5]
Figure 1: Key Identifiers

Section 3: Synthesis and Manufacturing Pathways

The synthesis of this compound is a well-established, multi-step process rooted in fundamental organic chemistry principles. The strategy involves first constructing the core heterocyclic system, followed by functional group manipulation on the aromatic ring.

Formation of the 3,4-Dihydro-2H-1,5-benzodioxepin Core

The foundational benzodioxepine ring is most efficiently constructed via a Williamson ether synthesis. This classical method provides a reliable and scalable route to the core structure.

Mechanism & Rationale: The reaction involves the condensation of a catechol (1,2-dihydroxybenzene) with a suitable three-carbon dielectrophile, typically 1,3-dibromopropane. The phenolic hydroxyl groups of catechol are deprotonated by a weak base, such as potassium carbonate, to form a more nucleophilic diphenoxide. This nucleophile then undergoes a double Sₙ2 reaction with 1,3-dibromopropane to form the seven-membered dioxepine ring. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical, as it effectively solvates the potassium cation while leaving the phenoxide nucleophile highly reactive.

Detailed Experimental Protocol:

  • To a stirred solution of catechol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

  • Heat the mixture to approximately 80-90 °C to ensure complete salt formation.

  • Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature.

  • Stir the reaction at 90 °C for 12-18 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepin.

Introduction of the 7-Amino Group

With the core scaffold in hand, the next phase involves introducing the amine functionality at the C-7 position of the aromatic ring. This is achieved through a robust nitration-reduction sequence.

Mechanism & Rationale:

  • Nitration: The benzodioxepine ring is subjected to electrophilic aromatic substitution. The ether oxygens are ortho-, para-directing activators. Due to sterics, the incoming electrophile, the nitronium ion (NO₂⁺), is directed primarily to the C-7 position (para to one of the oxygens). The nitronium ion is generated in situ from a mixture of concentrated nitric and sulfuric acids, a standard and highly effective nitrating system. Careful temperature control is essential to prevent side reactions.

  • Reduction: The resulting 7-nitro group is then reduced to the target primary amine. This transformation is a cornerstone of aromatic chemistry and can be accomplished by various well-established methods, such as catalytic hydrogenation (H₂ over Pd/C), or metal-acid reduction (e.g., SnCl₂ in HCl or Fe in acetic acid). The choice of method depends on scale and the presence of other sensitive functional groups.

Detailed Experimental Protocol:

  • Nitration: a. Cool a flask containing 3,4-dihydro-2H-1,5-benzodioxepin to 0 °C in an ice bath. b. Slowly add a pre-chilled mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v), ensuring the internal temperature does not exceed 10 °C. c. Stir the mixture at 0-5 °C for 1-2 hours. d. Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane. e. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and evaporate the solvent to yield 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin.

  • Reduction: a. Dissolve the 7-nitro intermediate in ethanol or ethyl acetate. b. Add a catalytic amount of 10% Palladium on carbon (Pd/C). c. Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the starting material is consumed. d. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Figure 2: General Synthesis Pathway Catechol Catechol + 1,3-Dibromopropane Core 3,4-Dihydro-2H- 1,5-benzodioxepin Catechol->Core Williamson Ether Synthesis (K₂CO₃/DMF) Nitro 7-Nitro-3,4-dihydro-2H- 1,5-benzodioxepin Core->Nitro Nitration (HNO₃/H₂SO₄) Amine 3,4-Dihydro-2H- 1,5-benzodioxepin-7-amine Nitro->Amine Reduction (e.g., H₂/Pd-C)

Figure 2: General Synthesis Pathway

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies almost entirely in the reactivity of its primary aromatic amine group. This functionality provides a gateway for constructing a diverse library of derivatives.

Key Transformations:

  • N-Acylation: The amine readily reacts with acid chlorides or anhydrides in the presence of a base to form stable amide bonds. This is a common strategy to introduce new molecular fragments or to modulate the physicochemical properties of the parent compound. For example, reaction with chloroacetyl chloride yields 2-Chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide, a versatile intermediate for further nucleophilic substitution.

  • N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) produces sulfonamides. Sulfonamides are a well-known pharmacophore found in numerous approved drugs, making this a strategically important derivatization.

  • Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate can then undergo Sandmeyer-type reactions to introduce a variety of substituents onto the aromatic ring, such as halogens, cyano, or hydroxyl groups, further expanding the synthetic possibilities.

Figure 3: Key Derivatization Reactions Start 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine Amide N-Acyl Derivative (Amide) Start->Amide RCOCl, Base Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Start->Sulfonamide RSO₂Cl, Base Diazonium Aryl Diazonium Salt Start->Diazonium NaNO₂, HCl 0-5 °C Halogen 7-Halo Derivative Diazonium->Halogen CuX (Sandmeyer)

Figure 3: Key Derivatization Reactions

Section 5: Applications in Medicinal Chemistry

This compound is primarily used as a building block in the discovery of new bioactive molecules. The benzodioxepine scaffold is present in compounds investigated for a range of therapeutic areas. The ability to easily modify the 7-amino position allows researchers to perform structure-activity relationship (SAR) studies. By synthesizing a library of amides, sulfonamides, and other derivatives, chemists can systematically probe the interactions of these molecules with biological targets like enzymes or receptors, optimizing for potency, selectivity, and pharmacokinetic properties. The nature, size, and electronic properties of substituents attached via the amine group can profoundly influence the biological activity of the final compound.

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The toxicological properties of this specific compound have not been fully investigated, and it should be handled with care.[8] It is intended for research use only.[3]

Safety AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing.[8]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[8][10]
Incompatibilities Strong oxidizing agents, acid chlorides.[8]
Fire Fighting Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[8]
First Aid (Skin) Wash off immediately with plenty of soap and water. Get medical advice if skin irritation occurs.[8]

Section 7: Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the strategic combination of a privileged benzodioxepine scaffold and a synthetically versatile primary amine. Its well-defined synthesis and predictable reactivity make it an essential tool for researchers in medicinal chemistry and materials science. By enabling access to a broad chemical space of derivatives, this compound will continue to play a role in the development of novel molecules with potential therapeutic applications.

References

  • Current time information in मंडी डिवीजन, IN. Google.
  • This compound. Benchchem.
  • This compound | 175136-34-2. ChemicalBook.
  • Data Sheet (Cat.No.Fr16658). TargetMol.
  • This compound. Fluorochem.
  • 22013-33-8 | 2,3-Dihydrobenzo[b][12][13]dioxin-6-amine. Ambeed.com.
  • [175136-34-2]. Matrix Scientific.
  • 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7 ... Benchchem.
  • This compound | CAS 175136-34-2. SCBT.
  • This compound. PubChemLite.
  • 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635. PubChem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • This compound | CAS 175136-34-2. Molbase.
  • Thermophysical Properties of this compound. Chemcasts.
  • The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98%. Thermo Fisher Scientific.
  • Safety data sheet. ITW Reagents.

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Access of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular architecture, physicochemical properties, a detailed synthetic pathway, and its potential as a versatile scaffold in medicinal chemistry.

Introduction: The Significance of the Benzodioxepin Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a privileged heterocyclic scaffold in medicinal chemistry. Its unique seven-membered ring fused to a benzene ring imparts a defined three-dimensional geometry that can effectively present pharmacophoric features for interaction with biological targets. Derivatives of this core structure have been explored for a range of biological activities, including potential as bronchodilating agents. The presence of an amine functionality at the 7-position, as in this compound, provides a crucial reactive handle for the synthesis of diverse chemical libraries, making it a valuable building block in the quest for novel therapeutics. This compound serves as an important raw material and intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and dyestuffs.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a fused ring system consisting of a benzene ring and a seven-membered dioxepine ring. The amine group is attached to the aromatic portion of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175136-34-2[2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [3]
Melting Point 68 °CChemcasts
Solubility Soluble in water; Highly soluble in ethanol and acetone[1]
SMILES Nc1ccc2c(c1)OCCCO2[2]
InChIKey FVLCICVRAPEYNX-UHFFFAOYSA-N[2]

While a crystal structure for the title amine is not publicly available, the crystal structure of its immediate precursor, 3,4-dihydro-7-acetamido-2H-1,5-benzodioxepin, has been determined.[4] This related structure provides valuable insight into the conformation of the benzodioxepin ring system. The solid crystallizes in an orthorhombic system with the space group Pcab.[4]

Synthesis and Characterization: A Step-by-Step Approach

The synthesis of this compound can be achieved through a reliable, multi-step process commencing with the commercially available 3,4-dihydro-2H-1,5-benzodioxepine. The overall synthetic strategy involves the nitration of the aromatic ring, followed by the reduction of the nitro group to the desired amine.

Synthesis_Workflow Start 3,4-Dihydro-2H-1,5-benzodioxepine Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3,4-Dihydro-7-nitro-2H-1,5-benzodioxepine Nitration->Intermediate Reduction Reduction (Fe, HCl or H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3,4-Dihydro-7-nitro-2H-1,5-benzodioxepine

This protocol is adapted from the synthesis of the precursor to 3,4-dihydro-7-acetamido-2H-1,5-benzodioxepin.[4]

Materials:

  • 3,4-Dihydro-2H-1,5-benzodioxepine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydro-2H-1,5-benzodioxepine in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield 3,4-dihydro-7-nitro-2H-1,5-benzodioxepine.

Experimental Protocol: Synthesis of this compound

The reduction of the nitro group can be accomplished using various established methods. A common and effective method involves the use of iron powder in the presence of an acid.

Materials:

  • 3,4-Dihydro-7-nitro-2H-1,5-benzodioxepine

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,4-dihydro-7-nitro-2H-1,5-benzodioxepine and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization
  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the dioxepine ring, and a broad singlet for the amine protons which would disappear upon D₂O exchange.

  • ¹³C NMR: Resonances for the aromatic carbons, with the carbon attached to the amine group showing a characteristic upfield shift compared to the nitro precursor, and signals for the aliphatic carbons of the seven-membered ring.

  • IR Spectroscopy: Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, along with C-H, C=C aromatic, and C-O ether stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 165.19 g/mol .

Potential Applications in Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The primary amine group serves as a versatile synthetic handle for the introduction of a wide array of functional groups and for the construction of more complex molecular architectures.

Derivatization_Potential Core This compound Acylation Acylation (Amides, Sulfonamides) Core->Acylation Alkylation Reductive Amination (Secondary/Tertiary Amines) Core->Alkylation Heterocycle Heterocycle Formation (e.g., Imidazoles, Triazoles) Core->Heterocycle Screening Diverse Chemical Library for Biological Screening Acylation->Screening Alkylation->Screening Heterocycle->Screening

Derivatization potential of the primary amine for library synthesis.
Structure-Activity Relationship (SAR) Studies

The amine functionality allows for systematic modifications to explore the structure-activity relationships of benzodioxepin derivatives. For example, acylation with various carboxylic acids can lead to a library of amides with diverse substituents, which can be screened for activity against a panel of biological targets. Similarly, reductive amination with different aldehydes and ketones can generate a series of secondary and tertiary amines, modulating the basicity and steric bulk at the 7-position.

Privileged Scaffold for Diverse Targets

The benzodioxepine framework has been described as a "privileged structure" in medicinal chemistry, capable of serving as a scaffold for ligands targeting multiple, unrelated biological targets. This versatility makes this compound an attractive starting point for lead discovery programs across various therapeutic areas.

While specific biological data for the title compound is limited, the broader class of benzodioxepins has shown promise. For instance, certain derivatives have been investigated as muscarinic M3 receptor antagonists, which are of interest for the treatment of conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. The development of selective antagonists for this receptor is an active area of research.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the reactive amine handle, allows for the creation of diverse libraries of compounds for biological screening. The inherent structural features of the benzodioxepin scaffold make it a promising platform for the development of novel therapeutics targeting a range of biological pathways. Further investigation into the biological activities of derivatives of this core structure is warranted and holds the potential for the discovery of new and effective medicines.

References

  • Ben Hassen, R., et al. (2007). Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. Journal of Structural Chemistry, 48(4), 752-756.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Molecule.one. (n.d.). This compound | CAS 175136-34-2.

Sources

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique conformational properties and synthetic tractability make it a valuable core for the development of novel therapeutic agents. This technical guide focuses on a key derivative, 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine , providing a comprehensive overview of its nomenclature, physicochemical properties, detailed synthetic protocols, and its role as a crucial building block in the creation of bioactive molecules. Particular emphasis is placed on its application in the development of modulators for challenging drug targets, including the P2X4 receptor and the MDM2/XIAP apoptosis pathway. This document serves as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds for therapeutic intervention.

Core Compound Identification and Properties

The foundational compound of this guide is identified by the following nomenclature and chemical identifiers.

IUPAC Name and Synonyms
  • Preferred IUPAC Name: this compound[1][2]

  • CAS Number: 175136-34-2[1][2][3]

  • Common Synonyms: 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine

Chemical Structure and Physicochemical Data

The molecular structure consists of a benzene ring fused to a seven-membered dioxepine ring, with an amine substituent at the 7-position.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][3]
Molecular Weight 165.19 g/mol [3]
InChI Key FVLCICVRAPEYNX-UHFFFAOYSA-N[1][2][4]
SMILES Nc1ccc2c(c1)OCCCO2[1]
Predicted XlogP 1.2[4]
Appearance Solid (predicted)
Solubility Soluble in water, highly soluble in ethanol, acetone.[1]
Boiling Point 315.39 °C (Normal)

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available catechol. This process involves the formation of the benzodioxepine core, followed by nitration and subsequent reduction. The protocol described below is a self-validating system, where the successful synthesis of the final product relies on the confirmed identity of its precursors.

Synthetic Pathway Overview

The overall synthetic scheme is logical and relies on well-established chemical transformations, ensuring high reproducibility. The causality behind this experimental design is to first construct the stable heterocyclic core and then introduce the versatile amine functionality via a nitro intermediate, which is a standard and reliable method for aromatic amination.

Synthetic_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Catechol Catechol Benzodioxepine 3,4-Dihydro-2H- 1,5-benzodioxepine Catechol->Benzodioxepine Williamson Ether Synthesis (K₂CO₃, DMF) Dibromopropane 1,3-Dibromopropane Dibromopropane->Benzodioxepine Williamson Ether Synthesis (K₂CO₃, DMF) Nitro_Benzodioxepine 7-Nitro-3,4-dihydro-2H- 1,5-benzodioxepine Benzodioxepine->Nitro_Benzodioxepine Nitration (HNO₃, H₂SO₄) Amine_Product 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine Nitro_Benzodioxepine->Amine_Product Reduction (e.g., Na₂S₂O₄ or H₂/Pd-C) P2X4_Pathway ATP ATP P2X4R P2X4 Receptor (on Microglia) ATP->P2X4R Activates Ion_Influx Ca²⁺/Na⁺ Influx P2X4R->Ion_Influx Opens Channel Antagonist Benzodioxepine-based Antagonist Antagonist->P2X4R Blocks Signaling p38 MAPK Activation & Inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Ion_Influx->Signaling Initiates Pain Neuropathic Pain Signal Propagation Signaling->Pain Contributes to MDM2_XIAP_Pathway cluster_cancer In Cancer Cells MDM2 MDM2 Protein XIAP_mRNA XIAP mRNA (IRES) MDM2->XIAP_mRNA Binds to IRES p53 p53 MDM2->p53 Degrades XIAP_Protein XIAP Protein XIAP_mRNA->XIAP_Protein Translates Caspases Caspases 3, 7, 9 XIAP_Protein->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces Inhibitor Benzodioxepine-based Dual Inhibitor Inhibitor->MDM2 Disrupts binding to XIAP mRNA

Sources

A Technical Guide to the Spectral Analysis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, a molecule of significant interest in medicinal chemistry and drug development, possesses a unique combination of a flexible seven-membered dioxepine ring fused to an aromatic amine. This structure presents a compelling scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, framed within the context of established spectroscopic principles and methodologies. While experimental spectra for this specific molecule are not widely published, this document serves as a robust predictive guide based on the analysis of its constituent functional groups and analogous structures.

Molecular Structure and Key Features

The foundational step in spectral interpretation is a comprehensive understanding of the molecule's structure. This compound (C₉H₁₁NO₂) features a benzene ring substituted with an amino group and fused to a seven-membered heterocyclic ring containing two oxygen atoms. This unique arrangement dictates the electronic environment of each atom and, consequently, its spectral signature.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and their relative numbers (integration).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Hₐ (NH₂)~3.5broad singlet2H
H₁~6.7doublet1H
H₂~6.2doublet of doublets1H
H₃~6.1doublet1H
H₄, H₄'~4.2triplet4H
H₅, H₅'~2.1quintet2H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H₁, H₂, H₃): The protons on the benzene ring will appear in the aromatic region of the spectrum. The electron-donating amino group will shield these protons, causing them to resonate at relatively high field (lower ppm) for aromatic protons. The expected splitting pattern arises from coupling to adjacent aromatic protons.

  • Dioxepine Ring Protons (H₄, H₄', H₅, H₅'): The methylene protons of the seven-membered ring are expected to show distinct signals. The protons adjacent to the oxygen atoms (H₄, H₄') will be deshielded and appear at a lower field compared to the central methylene protons (H₅, H₅').

  • Amine Protons (Hₐ): The protons of the primary amine will typically appear as a broad singlet due to rapid exchange and quadrupolar relaxation from the nitrogen atom. The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C₁~140
C₂~110
C₃~105
C₄~145
C₅~142
C₆~115
C₇, C₇'~70
C₈~30

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (C₁-C₆): The six carbons of the benzene ring will have distinct chemical shifts. The carbon attached to the amino group (C₁) will be significantly shielded, while the carbons ortho and para to the amino group will also show some shielding. The carbons of the ring fusion (C₄, C₅) will be deshielded.

  • Dioxepine Ring Carbons (C₇, C₇', C₈): The carbons adjacent to the oxygen atoms (C₇, C₇') will be deshielded due to the electronegativity of oxygen. The central methylene carbon (C₈) will resonate at a higher field.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.[1][2][3]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3]

  • Ensure the sample height in the NMR tube is between 4-5 cm.[1][4]

  • Cap the NMR tube securely.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR transfer->instrument Insert Sample h1_acq ¹H Acquisition instrument->h1_acq c13_acq ¹³C Acquisition instrument->c13_acq process Fourier Transform & Phasing h1_acq->process c13_acq->process integrate Integration & Peak Picking process->integrate interpret Structural Elucidation integrate->interpret MS_Fragmentation M [C₉H₁₁NO₂]⁺˙ m/z = 165 F1 [C₇H₇NO₂]⁺˙ m/z = 137 M->F1 - C₂H₄ F3 [C₆H₅NH₂]⁺˙ m/z = 93 M->F3 - C₃H₄O₂ F2 [C₆H₆NO]⁺ m/z = 108 F1->F2 - CHO

Proposed Fragmentation Pathway in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction:

  • For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for sample introduction and analysis. [5] Instrumental Parameters (GC-MS with EI source):

  • Ionization Mode: Electron Ionization (EI). [6][7][8]* Electron Energy: 70 eV. [6][8]* Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.

  • Mass Range: m/z 40-400.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on established spectroscopic principles and analysis of analogous structures, offers a robust framework for researchers in the field. The provided experimental protocols are designed to yield high-quality data, ensuring confidence in the identification and characterization of this important molecule and its derivatives in drug discovery and development endeavors.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.
  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • NMR Sample Preparation Guidelines.
  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Scribd. NMR Sample Preparation Guide.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • Wikipedia. Mass spectrometry.
  • ResearchGate. (2011). Influence of Solvents on IR Spectrum of Aromatic Amines.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline....
  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS.
  • Bruker. Guide to FT-IR Spectroscopy.
  • ResearchGate. (2009). NMR Spectra of Anilines.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.

Sources

Navigating the Therapeutic Potential of Benzodioxepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzodioxepine scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse substituents have made it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of benzodioxepine derivatives, offering insights into their design, synthesis, and mechanisms of action. We will delve into key therapeutic areas where these compounds have shown significant promise, including oncology, infectious diseases, and neuropharmacology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

I. Anticancer Activity: Targeting the Machinery of Cell Division

A significant body of research has focused on the development of benzodioxepine derivatives as potent anticancer agents. A primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, a critical process for cell division.[1][2]

A. Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in forming the mitotic spindle during cell division.[2] The proper functioning of this spindle is essential for the accurate segregation of chromosomes into daughter cells. Several benzodioxepine derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[1][2] This interaction inhibits tubulin polymerization, leading to the depolymerization of microtubules.[1] The disruption of the microtubular cytoskeleton triggers a mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis, or programmed cell death.[1][3]

  • Key Insight for Drug Development: The colchicine-binding site is a well-validated target for anticancer drugs. A significant advantage of targeting this site is the potential to overcome multidrug resistance, a common challenge in cancer chemotherapy.[2]

B. Apoptosis Induction Pathways

The induction of apoptosis by benzodioxepine derivatives is a multi-faceted process. In addition to mitotic arrest, these compounds can trigger apoptosis through various signaling pathways:

  • Modulation of Bcl-2 Family Proteins: An increase in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein, has been observed.[3]

  • Activation of Caspases: These compounds can boost the levels of initiator and executioner caspases, the key enzymes responsible for dismantling the cell during apoptosis.[3]

  • p53 Upregulation: Increased expression of the tumor suppressor gene p53 has also been reported, further promoting apoptosis.[3]

  • Cytochrome C Release: The release of cytochrome C from the mitochondria into the cytoplasm is a critical step in the intrinsic apoptotic pathway and is stimulated by some benzodioxepine derivatives.[3]

C. Representative Anticancer Benzodioxepine Derivatives

Several classes of benzodioxepine derivatives have demonstrated significant anticancer activity:

  • 1,4-Benzodioxine Derivatives: A notable example is a 1,4-benzodioxine derivative that exhibited a broad spectrum of activity against various cancer cell lines, including HepG2 (liver), PC-3 (prostate), MCF-7 (breast), and A549 (lung), with IC50 values below 10 μM.[3] This compound was also found to be an inhibitor of tubulin polymerization with an IC50 of 6.37 μM.[3]

  • Dibenzo[b,f]oxepine Derivatives: These compounds have also been investigated for their antiproliferative activity against cancer cell lines such as HCT116 and MCF-7.[2] Molecular modeling and biological assays have confirmed their interaction with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton.[2]

  • Benzoxepin-Derived Estrogen Receptor Modulators: A series of novel benzoxepin-derived compounds have been developed as selective estrogen receptor modulators (SERMs).[4] These compounds, which incorporate a triarylethylene arrangement similar to tamoxifen, demonstrate potent antiproliferative effects on MCF-7 human breast cancer cells at nanomolar concentrations.[4]

D. Experimental Protocol: Evaluating Antiproliferative Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a common and reliable method for evaluating the antiproliferative effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzodioxepine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Anticancer Mechanism of Benzodioxepine Derivatives

anticancer_mechanism cluster_drug Benzodioxepine Derivative cluster_cell Cancer Cell cluster_pathways Apoptotic Pathways drug Benzodioxepine Derivative tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to bax_bcl2 ↑ Bax/Bcl-2 Ratio drug->bax_bcl2 caspases ↑ Caspase Activation drug->caspases p53 ↑ p53 Expression drug->p53 microtubules Microtubule Depolymerization tubulin->microtubules Inhibits Polymerization spindle Mitotic Spindle Disruption microtubules->spindle mitosis G2/M Arrest spindle->mitosis apoptosis Apoptosis mitosis->apoptosis bax_bcl2->apoptosis caspases->apoptosis p53->apoptosis

Caption: Mechanism of anticancer action for benzodioxepine derivatives.

II. Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Benzodioxepine derivatives have emerged as a promising class of antimicrobial agents with novel mechanisms of action.

A. Mechanism of Action: Targeting Fatty Acid Biosynthesis

A key target for the antibacterial activity of some benzodioxepine derivatives is the fatty acid biosynthesis pathway, an essential metabolic process in bacteria.[5][6] Specifically, these compounds have been shown to interact with the FabH enzyme, which plays a crucial role in the initiation of fatty acid synthesis.[5][6] By inhibiting this enzyme, the derivatives disrupt the bacterial cell membrane integrity, leading to bacterial cell death.

B. Structure-Activity Relationship (SAR) Insights

Recent studies have focused on the synthesis and evaluation of novel benzodioxepine-biphenyl amide derivatives.[5][6] These studies have provided valuable insights into the structure-activity relationships governing their antibacterial potency. For instance, the nature and position of substituents on the biphenyl group have been shown to significantly influence the antimicrobial efficacy.[6]

C. Efficacy Against Gram-Positive and Gram-Negative Bacteria

Benzodioxepine derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[5][6][7][8]

  • Gram-Positive Bacteria: Notably, some derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).[5][7]

  • Gram-Negative Bacteria: Activity against Escherichia coli has also been reported.[7]

D. Antifungal Activity

In addition to their antibacterial properties, some dibenzo[b,e]oxepine derivatives have also exhibited antifungal activity against strains such as Aspergillus niger.[7][9]

E. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the benzodioxepine derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram: Antibacterial Workflow for Benzodioxepine Derivatives

antibacterial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Further Evaluation synthesis Synthesis of Benzodioxepine Derivatives characterization Structural Elucidation (NMR, MS, IR) synthesis->characterization mic MIC Determination (Broth Microdilution) characterization->mic disk Disk Diffusion Assay (Qualitative) characterization->disk enzyme Enzyme Inhibition Assays (e.g., FabH) mic->enzyme docking Molecular Docking Studies mic->docking cytotoxicity Cytotoxicity Assays (e.g., against NIH-3T3 cells) enzyme->cytotoxicity docking->cytotoxicity invivo In Vivo Efficacy Studies (Animal Models) cytotoxicity->invivo

Caption: Experimental workflow for antibacterial drug discovery.

III. Neuropharmacological Activities: Modulating Brain Chemistry

The unique structural features of benzodioxepine derivatives have also led to their exploration as modulators of the central nervous system (CNS).

A. Antipsychotic Properties

Certain dibenzo[b,f]oxepin derivatives have shown promising antipsychotic properties.[1] These compounds have been found to exhibit high activity at the dopamine D4 receptor, with some derivatives being twice as active as the atypical antipsychotic drug clozapine in blocking this receptor.[1]

B. Anxiolytic Potential

The anxiolytic (anti-anxiety) potential of some benzodioxepine derivatives has also been investigated.[1]

C. Adrenoceptor Antagonism

A series of 1,4-benzodioxan-arylpiperazine derivatives have been synthesized and evaluated for their binding affinity at α1- and α2-adrenoceptors.[10] These studies have contributed to the development and validation of pharmacophore models for α1-adrenoceptor antagonists.[10]

IV. Other Notable Biological Activities

The therapeutic potential of benzodioxepine derivatives extends beyond the areas highlighted above.

  • Anti-hyperlipidemia: Some 1,3-benzodioxole derivatives have demonstrated the ability to reduce plasma lipids and improve liver function, suggesting their potential in treating hyperlipidemia.[11]

  • Antioxidant and Anti-inflammatory Effects: Certain derivatives have also exhibited significant antioxidant and anti-inflammatory activities.[11]

  • Glucokinase Regulatory Protein Interaction: Benzodioxepine and benzodioxine compounds have been identified that interact with the glucokinase regulatory protein, indicating a potential therapeutic application in the treatment of diabetes.[12][13]

V. Future Perspectives and Conclusion

The diverse biological activities of benzodioxepine derivatives underscore their importance as a versatile scaffold in drug discovery. Future research in this area will likely focus on:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of promising lead compounds.

  • Elucidation of Novel Mechanisms of Action: Investigating new biological targets and signaling pathways modulated by these derivatives.

  • Exploration of New Therapeutic Areas: Expanding the application of benzodioxepine derivatives to other disease areas.

References

  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Deriv
  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives.
  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed. (2019-11-01).
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI.
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
  • Synthesis and Biological Activity of New 1,4-benzodioxan-arylpiperazine Derivatives. Further Validation of a Pharmacophore Model for alpha(1)-adrenoceptor Antagonists. PubMed.
  • A New Benzo[10][14]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI.
  • Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)
  • Synthesis and Biological Activity of. Amanote Research.
  • Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives.
  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Deriv
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.
  • Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives.
  • Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modul
  • Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. PubMed.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC.
  • EP2694491A1 - Benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein for the treatment of diabetes.
  • EP2694491A1 - Benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein for the treatment of diabetes.
  • Scheme 9: (A) Known biologically active benzophenone derivatives; (B...).
  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-deriv
  • Synthesis and bioactivity investigation of benzophenone and its deriv

Sources

The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepin-7-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique conformational properties and the synthetic tractability of its 7-amino group have established it as a versatile building block in the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive exploration of the synthesis, key medicinal chemistry applications, and structure-activity relationships (SAR) of derivatives based on this core. We will delve into its prominent role in the development of cardiovascular agents, its emerging potential in oncology and neurodegenerative diseases, and provide detailed experimental protocols for its synthesis and biological evaluation, offering a critical resource for researchers engaged in modern drug discovery.

Introduction: The Significance of the Benzodioxepine Scaffold

The benzodioxepine framework, a seven-membered heterocyclic ring fused to a benzene ring, is a cornerstone in the design of pharmacologically active compounds. Its derivatives are known to possess a wide range of biological activities, including bronchodilating effects, and have even found applications in the fragrance industry.[1] The incorporation of an amine group at the 7-position, yielding this compound, provides a critical reactive handle for extensive chemical modification, allowing for the construction of vast and diverse chemical libraries for drug discovery programs.[1] This amine functionality can readily participate in a variety of chemical transformations, such as acylation and sulfonylation, enabling the synthesis of complex molecular architectures with therapeutic potential.[1]

This guide will illuminate the multifaceted role of this scaffold, beginning with its synthesis and moving through its most significant applications, with a particular focus on its incorporation into the well-known antihypertensive drug, Urapidil.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the formation of the benzodioxepine ring system, followed by the introduction of the crucial amino functionality.

Formation of the 3,4-Dihydro-2H-1,5-benzodioxepine Ring

The most prevalent and efficient method for constructing the benzodioxepine ring is through a Williamson ether synthesis. This involves the condensation of catechol with a suitable three-carbon dielectrophile, typically 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[1] The base deprotonates the hydroxyl groups of catechol, forming a nucleophilic phenoxide that subsequently displaces the bromide ions in a double intramolecular SN2 reaction to form the seven-membered ring.

Caption: Formation of the benzodioxepine ring.

Introduction of the 7-Amino Group

A common and well-established strategy for introducing an amino group onto an aromatic ring is a two-step process involving nitration followed by reduction.[1]

  • Nitration: The 3,4-dihydro-2H-1,5-benzodioxepine is subjected to electrophilic aromatic nitration. This is typically achieved using a mixture of nitric acid and sulfuric acid to generate the electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring to yield 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine.[1]

  • Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding 7-amino compound. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., SnCl₂ in HCl).[2][3]

Urapidil_Mechanism cluster_peripheral Peripheral Action cluster_central Central Action Urapidil Urapidil Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Urapidil->Alpha1 Antagonist HT1A 5-HT1A Receptor (Brainstem) Urapidil->HT1A Agonist Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Inhibits Blood_Pressure Decreased Blood Pressure Vasoconstriction->Blood_Pressure Sympathetic_Outflow Sympathetic Outflow HT1A->Sympathetic_Outflow Decreases Sympathetic_Outflow->Blood_Pressure

Caption: Dual mechanism of action of Urapidil.

Structure-Activity Relationships (SAR):

SAR studies on benzodioxane-related compounds have provided valuable insights into the structural requirements for α1-adrenoceptor antagonism.

ModificationEffect on α1-Adrenoceptor AffinityReference
Alkyl substitution on the secondary amino nitrogenGreatly reduces affinity[1]
Ortho-methoxy substitution on the phenyl moietyIncreases affinity[1]
Para-hydroxy substitution on the phenyl moietyIncreases affinity[1]
Deletion or substitution of the side chain oxygenNo significant loss of affinity[1]

These findings suggest that the nature and position of substituents on the aromatic ring and the linker to the amine play a crucial role in modulating the affinity and selectivity for α1-adrenoceptors.

Emerging Applications in Oncology

Recent research has begun to explore the potential of benzodioxine and related scaffolds as anticancer agents. For instance, certain 1,4-benzodioxine derivatives have demonstrated broad-spectrum antiproliferative effects against various cancer cell lines, including liver (HepG2), prostate (PC-3), breast (MCF-7), and lung (A549) cancers, with some compounds exhibiting IC50 values below 10 μM. [4][5]The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest at the G2/M phase. [4][5]One promising derivative, a 1,4-benzodioxine, was identified as a tubulin polymerization inhibitor with an IC50 of 6.37 μM. [4][5] While direct examples of this compound derivatives as anticancer agents are still emerging, the proven activity of the broader benzodioxine class highlights a promising avenue for future research and development.

Potential in Neurodegenerative Diseases

The benzodioxane scaffold has also been investigated for its potential in treating neurodegenerative diseases. For example, 1,4-benzodioxan-substituted thienyl chalcone derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of neurodegenerative disorders like Parkinson's disease. [6]One such derivative exhibited a potent inhibitory activity with an IC50 of 0.11 μM and a high selectivity index. [6]Furthermore, this compound demonstrated anti-neuroinflammatory activity by inhibiting the release of nitric oxide and pro-inflammatory cytokines in microglia. [6] The neuroprotective potential of the benzodioxepine scaffold, coupled with the ability to modulate CNS targets as seen with Urapidil, suggests that derivatives of this compound could be promising candidates for the development of novel therapeutics for neurodegenerative conditions.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays.

Synthesis of this compound

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

  • To a solution of catechol (1 equivalent) in dry DMF, add anhydrous potassium carbonate (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,5-benzodioxepine.

Step 2: Synthesis of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

  • To a stirred solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine.

Step 3: Synthesis of this compound

  • To a solution of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and adjust the pH to 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Assays

Protocol 1: α1-Adrenergic Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the desired α1-adrenergic receptor subtype.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Prazosin (a selective α1-antagonist).

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound (or vehicle for total binding), and 25 µL of [³H]-Prazosin. b. To determine non-specific binding, add a high concentration of an unlabeled α1-antagonist (e.g., phentolamine) in separate wells. c. Initiate the binding reaction by adding 100 µL of the membrane preparation. d. Incubate at 25 °C for 60 minutes. e. Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compounds and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Procedure: a. Seed the cells in a 96-well plate and grow to confluency. b. Pre-incubate the cells with the test compound for 15 minutes. c. Stimulate the cells with forskolin (an adenylyl cyclase activator) for 15-30 minutes at 37 °C. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production by the test compound and determine the EC50 value.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective ligands for a variety of biological targets. Its central role in the structure of Urapidil underscores its importance in cardiovascular drug discovery. The emerging data on its utility in developing anticancer and neuroprotective agents suggest that the full therapeutic potential of this versatile scaffold is yet to be fully realized.

Future research should focus on expanding the diversity of derivatives based on this core, particularly through modifications of the 7-amino group and substitutions on the aromatic ring. A deeper understanding of the structure-activity relationships for different biological targets will be crucial for the rational design of next-generation therapeutics. The synthetic and biological protocols provided in this guide offer a solid foundation for researchers to explore the rich medicinal chemistry of this privileged scaffold and to unlock its potential in addressing a wide range of unmet medical needs.

References

  • Vertex AI Search. (2024). Mechanism of Urapidil.
  • Vertex AI Search. (2025). Pharmacology of Urapidil.
  • PubMed. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines.
  • PubMed. (2000). Synthesis of Tetracyclic Benzodioxins as Potential Antitumour Agents.
  • PubMed. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies.
  • PubChemLite. (n.d.). This compound.
  • PubMed Central. (2025).
  • MDPI. (n.d.). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents.
  • PubChem. (n.d.). 7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b]d[4][6]ioxepine.
  • Technology Networks. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases.
  • PubMed Central. (n.d.). Synthesis of 2,3-dihydrobenzo[b]d[4][6]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[4][6]xazine-8-carboxamide derivatives as PARP1 inhibitors.
  • PubMed. (n.d.).
  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.
  • Google Patents. (n.d.). US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions.
  • PubMed Central. (n.d.). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach.
  • PubMed. (1976). Quinazolines and 1,4-benzodiazepines. 75.
  • PubMed. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
  • CP Lab Safety. (n.d.). 7-Nitro-3, 4-dihydro-2H-1, 4-benzooxazine, min 97%, 1 gram.
  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine.
  • PubMed. (2018). 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency.

Sources

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine as a Synthetic Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal synthetic intermediate, prized for its unique structural amalgam of a primary aromatic amine and a benzodioxepine core. This heterocyclic motif is recognized as a "privileged structure" in medicinal chemistry, capable of serving as a versatile scaffold for developing ligands that interact with a multitude of biological targets.[1] The presence of the reactive amine functionality provides a direct handle for molecular elaboration, enabling the construction of diverse and complex architectures.[1] This guide offers a comprehensive exploration of this intermediate, detailing its physicochemical properties, a logical and robust synthetic pathway, its characteristic reactivity, and its application in the synthesis of advanced, biologically relevant molecules. It is designed to serve as a practical resource for chemists engaged in pharmaceutical research and organic synthesis.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of this compound (CAS No. 175136-34-2) is essential for its effective utilization in synthesis, including planning reaction conditions, selecting appropriate solvents, and devising purification strategies.

PropertyValueSource(s)
CAS Number 175136-34-2[2][3][4][5]
Molecular Formula C₉H₁₁NO₂[3][4][5][6]
Molecular Weight 165.19 g/mol [3][5]
IUPAC Name This compound[3][4]
Appearance Solid (Typical)Inferred
Normal Boiling Point 315.39 °C[3]
Solubility Soluble in water. Highly soluble in ethanol, acetone.[7]
SMILES Nc1ccc2c(c1)OCCCO2[3][4][6]
InChI Key FVLCICVRAPEYNX-UHFFFAOYSA-N[3][4][6]

Synthesis of the Intermediate: A Validated Approach

The most direct and industrially scalable synthesis of this compound proceeds via a two-step sequence starting from 4-nitrocatechol. This pathway involves the formation of the benzodioxepine ring followed by the reduction of the nitro group to the target primary amine.

Workflow for Synthesis

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrocatechol + 1,3-Dibromopropane B Base (e.g., K2CO3) Solvent (e.g., DMF) Heat A->B C 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine B->C D Catalytic Hydrogenation (H2, Pd/C) or Chemical Reduction (SnCl2/HCl) C->D E This compound (Target Intermediate) D->E

Caption: Two-step synthesis of the target amine from 4-nitrocatechol.

Step 1: Synthesis of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

The foundational step is a Williamson ether synthesis to construct the seven-membered dioxepine ring.

  • Rationale: 4-Nitrocatechol provides the substituted benzene ring, and 1,3-dibromopropane serves as the three-carbon linker to form the heterocyclic ring. A base, typically potassium carbonate, is required to deprotonate the phenolic hydroxyl groups, forming nucleophilic phenoxides. A polar aprotic solvent like DMF facilitates the SN2 reaction. Heat is applied to overcome the activation energy for this double alkylation.

Step 2: Reduction to this compound

The conversion of the aromatic nitro group to a primary amine is a standard and high-yielding transformation.

  • Causality Behind Method Choice:

    • Catalytic Hydrogenation (H₂, Pd/C): This is often the preferred method in industrial settings due to its high efficiency and clean workup. The catalyst (palladium on carbon) provides a surface for the reaction between hydrogen gas and the nitro compound. The primary by-product is water, simplifying purification. This method is highly chemoselective for the nitro group, leaving other functionalities intact.

    • Chemical Reduction (e.g., SnCl₂, HCl): This is a classic and reliable laboratory-scale method. Stannous chloride acts as the reducing agent in an acidic medium. While effective, it requires a more involved aqueous workup to remove tin salts, which can be a drawback for large-scale synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is anchored in the nucleophilic character of its primary amine group. This site allows for straightforward derivatization to build molecular complexity.[1]

G A This compound B Acylation (R-COCl, Base) A->B D Alkylation (R-X, Base) A->D F Reductive Amination (Aldehyde/Ketone, Reducing Agent) A->F H Diazotization (NaNO2, HCl) A->H C N-Acyl Derivatives (Amides) B->C E N-Alkyl Derivatives (Secondary/Tertiary Amines) D->E G N-Substituted Alkylamines F->G I Diazonium Salt (Gateway to Sandmeyer Reactions) H->I

Caption: Key reaction pathways of the primary amine intermediate.

  • N-Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide bonds. A notable example is the reaction with chloroacetyl chloride to yield 2-Chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide.[1][7] This product is itself a versatile intermediate, as the chloroacetamide moiety can undergo further nucleophilic substitutions.[1]

  • N-Alkylation: The amine can be alkylated using alkyl halides. This reaction can be controlled to yield secondary or tertiary amines, providing access to a different class of derivatives.

  • Buchwald-Hartwig/Ullmann Coupling: The amine can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines, a common core in many pharmaceutical agents.

  • Heterocycle Formation: The amine is a key building block for constructing fused heterocyclic systems, such as benzodiazepines or quinoxalines, by reacting with appropriate bifunctional reagents.[8]

Exemplary Applications in Medicinal Chemistry

The benzodioxepine scaffold is a cornerstone in the design of new therapeutic agents.[1] While this compound is not a direct precursor to Vilazodone as some syntheses start from materials like 4-cyanoaniline[9][10], its structural class is highly relevant in drug discovery. Its derivatives are explored for a wide range of biological activities, including potential use as bronchodilating agents and in the development of antidepressants and anxiolytics.[1][11]

The primary role of this intermediate is to serve as a launchpad for creating libraries of novel compounds whose biological activity can be fine-tuned by modifying the substituents attached to the amine nitrogen.

G A This compound B Chemical Derivatization (Acylation, Alkylation, etc.) A->B C Library of Novel Benzodioxepine Derivatives B->C D High-Throughput Screening (HTS) C->D E Identification of 'Hits' (Compounds with Biological Activity) D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Candidate Drug F->G

Caption: Logical workflow from intermediate to drug candidate discovery.

Detailed Experimental Protocol: N-Acylation

The following protocol for the synthesis of 2-Chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a representative example of the intermediate's utility and is based on standard acylation procedures.

Objective: To synthesize 2-Chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide.[1]

Reagents & Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the resulting solution/slurry to 0 °C using an ice-water bath.

  • Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the cooled mixture with stirring.

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • Self-Validating Check: The dropwise addition and cooling are critical to control the exothermicity of the acylation reaction and prevent potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

    • Expertise Insight: The bicarbonate wash is crucial to neutralize any remaining HCl or unreacted chloroacetyl chloride, preventing product degradation during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-Chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide.

References

  • An investigation of the synthesis of vilazodone. (n.d.). ResearchGate.
  • This compound Properties vs Pressure. (n.d.). Chemcasts.
  • Thermophysical Properties of this compound. (n.d.). Chemcasts.
  • This compound Properties vs Temperature. (n.d.). Chemcasts.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. (n.d.). ResearchGate.
  • CN105601536A - Vilazodone intermediate preparation method. (n.d.). Google Patents.
  • WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. (n.d.). WIPO Patentscope.
  • CN105601536B - A kind of preparation method of vilazodone intermediate. (n.d.). Google Patents.
  • This compound | CAS 175136-34-2. (n.d.). Molbase.
  • Chemical & Pharma Intermediates by Application. (n.d.). Mallak Specialties Pvt Ltd.
  • This compound. (n.d.). PubChemLite.
  • 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635. (n.d.). PubChem.
  • The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • This compound. (n.d.). VEGPHARM.
  • (7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-yl)amine. (n.d.). SpectraBase.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). NIH.
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). NIH.
  • US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (n.d.). Google Patents.
  • Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. (2016). PubMed.
  • Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. (2004). PubMed.
  • WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate. (n.d.). Google Patents.
  • WO1996005178A1 - Synthesis of benzodiazepines. (n.d.). Google Patents.
  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications | Request PDF. (n.d.). ResearchGate.
  • New compounds: synthesis of 2-amino-5H-1,3,4-benzotriazepin-5-ones. (1977). PubMed.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). PMC - NIH.

Sources

Conformational Landscape of the Benzodioxepine Ring System: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxepine Scaffold - A Privileged Structure in Medicinal Chemistry

The benzodioxepine scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including analgesic, antiarrhythmic, and sedative properties.[1] The therapeutic potential of these molecules is intimately linked to their three-dimensional structure and conformational dynamics. Understanding the conformational preferences of the benzodioxepine ring is therefore a critical aspect of rational drug design, enabling the optimization of ligand-receptor interactions and the development of more potent and selective therapeutic agents.

This technical guide provides an in-depth exploration of the conformational analysis of the benzodioxepine ring system. We will delve into the primary conformations, the experimental and computational methodologies used to elucidate them, and the causal relationships that govern conformational preference. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic system.

The Conformational Isomers of the Benzodioxepine Ring: A Dynamic Equilibrium

Unlike rigid aromatic systems, the seven-membered dioxepine ring is flexible and exists as a dynamic equilibrium of multiple conformers. The most significant and commonly observed conformations are the chair (C) and the twist-boat (TB) .[1][2]

  • The Chair Conformation: Analogous to the well-known cyclohexane chair, this conformation is characterized by a puckered ring where four atoms are roughly in a plane, one is above, and two are below. It typically represents a lower energy state for the unsubstituted 1,5-benzodioxepin.[1][2]

  • The Twist-Boat Conformation: This is a more flexible and often higher-energy conformation. It is characterized by a twisted structure that alleviates some of the steric strain present in the classical boat conformation.[3][4][5] The twist-boat form is chiral and exists as a pair of enantiomers that can interconvert.[3]

The equilibrium between these conformers is sensitive to substitution patterns on the ring. For instance, in the unsubstituted 1,5-benzodioxepin, the chair conformation is predominant (approximately 80%), while the twist-boat accounts for the remaining 20% in solution.[1][2] However, the introduction of substituents can dramatically shift this equilibrium. For example, a dimethyl derivative of 1,5-benzodioxepin shows a preference for the twist-boat conformation (64%) over the chair (36%).[1][2]

The interconversion between these conformers is not static; they are in a constant state of flux. The energy barriers for these transformations, such as chair inversion and twist-boat pseudorotation, are relatively low, allowing for rapid interconversion at room temperature. These energy barriers can be experimentally determined and provide crucial information about the kinetic stability of each conformer.

Methodologies for Conformational Analysis: A Multi-faceted Approach

A comprehensive understanding of the benzodioxepine ring's conformational landscape requires a synergistic combination of experimental and computational techniques.

Experimental Elucidation: Capturing the Conformational Reality

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of molecules. Variable temperature (VT) NMR experiments are particularly insightful.

  • Rationale: At room temperature, the rapid interconversion of conformers often leads to averaged NMR signals. By lowering the temperature, the rate of interconversion can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. The relative integration of these signals provides a quantitative measure of the conformer populations.

  • Key Observables:

    • Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is dictated by the conformation.

    • Coupling Constants: Vicinal (3J) coupling constants, particularly between protons on adjacent carbons, are related to the dihedral angle between them via the Karplus equation. This relationship allows for the determination of torsional angles and, consequently, the ring's pucker.[6]

Experimental Protocol: Variable Temperature 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve a known concentration of the benzodioxepine derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, methanol, or toluene).

  • Initial Spectrum Acquisition: Acquire standard 1H and 13C NMR spectra at ambient temperature to serve as a reference.

  • Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. At each temperature, allow the sample to equilibrate for several minutes before acquiring the spectra.

  • Coalescence and Low-Temperature Regime: Continue lowering the temperature until significant line broadening and eventual splitting of key signals are observed. This indicates that the rate of conformational exchange is becoming slow on the NMR timescale. The temperature at which two signals merge into one is the coalescence temperature.

  • Data Analysis:

    • Below the coalescence temperature, integrate the signals corresponding to the different conformers to determine their relative populations.

    • Measure the vicinal coupling constants from the high-resolution 1H spectra in the slow-exchange regime to deduce dihedral angles.

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the chemical shift difference between the exchanging signals.

2. Single-Crystal X-ray Crystallography:

X-ray crystallography provides a definitive, high-resolution snapshot of the molecule's conformation in the solid state.[7]

  • Rationale: By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles. This provides an unambiguous identification of the conformation adopted in the crystalline lattice.

  • Caveat: It is crucial to remember that the solid-state conformation may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. However, it provides an invaluable starting point for computational studies and a concrete structural reference.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow high-quality single crystals of the benzodioxepine derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common method involves the slow evaporation of a saturated solution of the compound.[8]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.

  • Structure Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and dihedral angles that define the conformation of the benzodioxepine ring.

Computational Modeling: In Silico Insights into Conformational Energetics

Computational chemistry provides a powerful means to explore the conformational energy landscape, identify low-energy conformers, and rationalize experimental observations.

  • Rationale: Molecular mechanics and quantum mechanics calculations can be used to calculate the relative energies of different conformations and the energy barriers for their interconversion. This allows for a theoretical prediction of the most stable conformers and their populations, which can then be compared with experimental data.

  • Common Methods:

    • Molecular Mechanics (MM): MM methods use classical force fields to model the potential energy of a molecule as a function of its geometry. They are computationally inexpensive and suitable for exploring the conformational space of large molecules.

    • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, more reliable energies and geometries. It is often used to refine the structures and energies of the low-energy conformers identified by MM searches.[9]

Computational Protocol: Conformational Search and Energy Calculations

  • Initial Structure Generation: Build the 3D structure of the benzodioxepine derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, UFF) to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: Take the lowest energy conformers from the MM search and perform full geometry optimization and energy calculations using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*). This will provide more accurate geometries and relative energies.

  • Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections.

  • Population Analysis: Use the calculated relative free energies to predict the Boltzmann population of each conformer at a given temperature. Compare these theoretical populations with the experimental values obtained from NMR.

Visualizing the Conformational Analysis Workflow

The interplay between experimental and computational approaches is crucial for a thorough conformational analysis.

Conformational_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_data Data Integration & Interpretation NMR NMR Spectroscopy (Variable Temperature) Populations Conformer Populations NMR->Populations Energies Relative Energies & Activation Barriers NMR->Energies XRay X-ray Crystallography Structure 3D Structure & Dihedral Angles XRay->Structure MM Molecular Mechanics (Conformational Search) DFT DFT Calculations (Optimization & Energy) MM->DFT DFT->Energies DFT->Structure Populations->Energies Energies->Structure

Caption: A workflow diagram illustrating the integrated experimental and computational approach to the conformational analysis of the benzodioxepine ring system.

Quantitative Data Summary

The following table summarizes typical conformational data for 1,5-benzodioxepin and a substituted derivative, illustrating the influence of substituents on the conformational equilibrium.

CompoundConformationPopulation (%)ΔG‡ (kcal/mol)Method
1,5-Benzodioxepin Chair (C)806.5 (C inversion)VT-NMR[1][2]
Twist-Boat (TB)20
3,3-Dimethyl-1,5-benzodioxepin Twist-Boat (TB)647.5 (C inversion)VT-NMR[1][2]
Chair (C)366.8 (TB pseudorotation)

Conclusion: From Conformation to Biological Function

The conformational analysis of the benzodioxepine ring system is a cornerstone of understanding its structure-activity relationship. The dynamic interplay between the chair and twist-boat conformers, governed by subtle energetic differences and influenced by substitution patterns, dictates the overall three-dimensional shape of the molecule. This, in turn, determines how it interacts with its biological target.

By employing a multi-pronged approach that leverages the strengths of both experimental techniques like NMR and X-ray crystallography, and computational methods, researchers can build a comprehensive model of the conformational landscape. This detailed understanding is paramount for the rational design of novel benzodioxepine derivatives with enhanced therapeutic profiles, ultimately contributing to the development of safer and more effective medicines.

References

  • Menard, D., & St-Jacques, M. (1981). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry, 59(7), 1160-1167.
  • Canadian Science Publishing. (n.d.). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry.
  • English, R. B., Gelebe, A. C., Kaye, P. T., & Sewry, J. D. (2005). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research, 2005(8), 518-521. [Link]
  • Kaye, P. T., & Sewry, J. D. (2005). Benzodiazepine analogues. Part 22.1 Conformational analysis of benzodioxepine and benzoxathiepine derivatives. Journal of Chemical Research, 2005(8), 518-521. [Link]
  • IUPAC. (n.d.). chair, boat, twist. In Compendium of Chemical Terminology (the "Gold Book"). [Link]
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biophysical Chemistry, 03(01), 46-52. [Link]
  • Singh, P., & Kumar, A. (2014). Medicinal significance of benzothiazole scaffold: an insight view. Medicinal Chemistry Research, 23(8), 3481-3498. [Link]
  • Rowland, F. R. (2010). X-ray Crystallography of Chemical Compounds. Current Drug Discovery Technologies, 7(2), 79-88. [Link]
  • ChemSurvival. (2013, November 1).
  • ChemSurvival. (2013, October 8). The Significance of the Boat and Twist-Boat Conformers of Cyclohexane [Video]. YouTube. [Link]
  • Chemistry made simple. (2022, September 11). Boat, Twisted Chairs and Energy Levels: Chemistry made simple 12 [Video]. YouTube. [Link]
  • Cook, J. M., & Weiss, U. (2005). Design and Synthesis of Novel Benzodiazepines. Virginia Tech. [Link]
  • Hashim, H., & Harvey, J. (2023).

Sources

A Comprehensive Technical Guide to the Solubility of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS No: 175136-34-2). It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document synthesizes theoretical principles with practical experimental protocols to offer a comprehensive understanding of its solubility in various solvent systems.

Introduction to this compound

This compound is a heterocyclic compound incorporating a benzodioxepine core with a primary amine substituent.[1] Its chemical structure, featuring both hydrogen-bond donating and accepting groups, as well as a semi-rigid ring system, suggests a nuanced solubility profile that is critical for its application in pharmaceutical and organic synthesis.[2] Understanding its solubility is paramount for reaction kinetics, purification, formulation, and bioavailability studies.

Molecular Structure:

Caption: Chemical structure of this compound.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The structure of this compound allows for various interactions:

  • Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen and two oxygen atoms in the dioxepine ring can act as hydrogen bond acceptors. This suggests good solubility in protic solvents like water and alcohols.[3]

  • Dipole-Dipole Interactions: The presence of heteroatoms (N, O) creates a dipole moment, indicating solubility in polar apathetic solvents.

  • Van der Waals Forces: The aromatic ring and the aliphatic portion of the dioxepine ring contribute to nonpolar character, allowing for some solubility in nonpolar solvents.

Based on these structural features, a qualitative solubility prediction can be made:

Solvent ClassPredicted SolubilityRationale
Polar Protic HighThe amine and ether functionalities can form strong hydrogen bonds with solvents like water, ethanol, and methanol.[3][4]
Polar Aprotic Moderate to HighSolvents like acetone, DMSO, and DMF can engage in dipole-dipole interactions and accept hydrogen bonds, leading to good solubility.[2]
Nonpolar Low to ModerateThe presence of polar functional groups will likely limit solubility in nonpolar solvents such as hexane and toluene, although some interaction via van der Waals forces is expected.

Qualitative data from chemical suppliers indicates that the compound is soluble in water and highly soluble in ethanol and acetone, which aligns with these theoretical predictions.[2][5]

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental protocols are necessary. The following sections detail established methods for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (analytical standard)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane) of appropriate purity (e.g., HPLC grade).

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Safety Precautions

Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.[6] Key safety information includes:

  • Hazards: May cause skin, eye, and respiratory irritation.[6]

  • Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid creating dust.[6]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Incompatible Materials: Acid chlorides.[6]

Equilibrium Solubility Protocol (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Experimental Workflow:

Caption: Workflow for the shake-flask equilibrium solubility determination.

Step-by-Step Procedure:

  • Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to generate a standard curve of response versus concentration.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or on a stir plate. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution and Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the standard curve. Analyze the diluted sample using the same analytical method as the standards.

  • Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in that solvent at the experimental temperature.

Summary of Physicochemical Properties

PropertyValueSource
CAS Number 175136-34-2[1][8]
Molecular Formula C₉H₁₁NO₂[8][9]
Molecular Weight 165.19 g/mol [8][9]
Appearance Powder[6]
Melting Point 68 °C[9]
Normal Boiling Point 315.39 °C[9]
Qualitative Solubility Soluble in water. Highly soluble in ethanol, acetone.[2][5]

Conclusion

While quantitative public data on the solubility of this compound is limited, its molecular structure provides a strong basis for predicting its solubility behavior. The presence of hydrogen-bonding moieties and a polar backbone suggests high solubility in polar protic and aprotic solvents. For precise quantitative measurements, the detailed experimental protocols provided in this guide offer a robust framework for researchers to determine the solubility in various solvent systems, thereby enabling informed decisions in drug development and chemical synthesis applications.

References

  • Fisher Scientific. (2023, August 23). Safety Data Sheet: this compound.
  • ChemicalBook. (n.d.). This compound | 175136-34-2. Retrieved January 9, 2026.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved January 9, 2026.
  • Enamine. (n.d.). Safety Data Sheet: (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid.
  • Clark, J. (n.d.). An introduction to amines. Chemguide.
  • ChemicalBook. (n.d.). This compound | 175136-34-2 (Chinese).
  • Mol-Instincts. (n.d.). This compound | CAS 175136-34-2.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved January 9, 2026.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Medicinal Significance

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." One such scaffold is the benzodioxepine core, valued for its conformational flexibility and ability to present substituents in a defined spatial orientation. Within this class of compounds, 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS No. 175136-34-2) has emerged as a pivotal intermediate, a versatile building block that has paved the way for the synthesis of a diverse array of biologically active molecules.[1][2] This technical guide will delve into the discovery and history of this important amine, tracing its synthetic origins and exploring its evolution as a key component in drug discovery and organic synthesis.

The Genesis of a Scaffold: Synthesis and Elucidation

The history of this compound is intrinsically linked to the development of synthetic routes to the broader class of benzodioxepines. While a singular "discovery" paper for this specific amine remains elusive in early literature, its synthesis is a logical extension of established chemical principles for the functionalization of aromatic rings. The most prevalent and well-documented method for its preparation involves a two-step sequence: the nitration of the parent benzodioxepine ring followed by the reduction of the resulting nitro-intermediate.

The foundational 3,4-dihydro-2H-1,5-benzodioxepine core is typically synthesized via a Williamson ether synthesis, reacting catechol with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane. This reaction establishes the seven-membered dioxepine ring fused to the benzene ring.

Once the benzodioxepine scaffold is in hand, the introduction of the amine functionality at the 7-position is achieved through electrophilic aromatic substitution. Specifically, nitration using a mixture of nitric and sulfuric acid introduces a nitro group, yielding 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine. The subsequent and final step is the reduction of this nitro group to the primary amine. This transformation can be accomplished using a variety of reducing agents, with common methods including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step methodology for the laboratory-scale synthesis of this compound, based on established chemical transformations.

Step 1: Nitration of 3,4-Dihydro-2H-1,5-benzodioxepine

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add 3,4-Dihydro-2H-1,5-benzodioxepine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the benzodioxepine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and water. The solid precipitate, 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine, is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

  • Reaction Setup: To a solution of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalyst such as 10% Palladium on Carbon.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Physicochemical Properties and Characterization

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

PropertyValue
CAS Number 175136-34-2[1][3][4][5]
Molecular Formula C₉H₁₁NO₂[1][4][5]
Molecular Weight 165.19 g/mol [5]
Appearance Typically a beige solid[1]
Melting Point 81 °C[1]
Boiling Point 123-128 °C at 0.2 mmHg[1]
Solubility Soluble in water, highly soluble in ethanol and acetone[1]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are essential for the unambiguous structural confirmation of the final compound.

The Role in Medicinal Chemistry and Drug Discovery

The true significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2] The primary amine functional group serves as a reactive handle for a wide range of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

Derivatives of this amine have been explored in various therapeutic areas. For instance, compounds incorporating the benzodioxepine scaffold have been investigated for their potential as bronchodilating agents. The structural motif is also found in compounds designed to target various receptors and enzymes, highlighting its "privileged" nature in medicinal chemistry.

Caption: Synthetic pathway to this compound and its derivatives.

Conclusion

While the precise moment of its "discovery" may not be marked by a single, celebrated publication, the history of this compound is a testament to the logical progression of synthetic organic chemistry. Its preparation, rooted in fundamental reactions, has provided the scientific community with a valuable tool. The journey of this compound from a chemical intermediate to a key building block in the quest for novel therapeutics underscores the critical role of synthetic chemistry in advancing medicine and other scientific disciplines. As research continues to uncover the vast potential of the benzodioxepine scaffold, the importance of this compound as a foundational element in these discoveries is certain to endure.

References

  • This compound | CAS 175136-34-2. Molbase. [Link]
  • This compound. PubChem. [Link]
  • 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry. [Link]
  • 3,4-dihydro-2H-1,5-benzodioxepine. PubChem. [Link]
  • Synthesis of 2,3-dihydrobenzo[b][4][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors.

Sources

A Technical Guide to the Therapeutic Applications of Benzodioxepin Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzodioxepin scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and rich potential for chemical modification have established it as a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth technical exploration of the therapeutic applications of benzodioxepin derivatives, focusing on three principal areas of investigation: oncology, neuropharmacology, and the modulation of autonomic nervous system receptors. By synthesizing mechanistic insights, structure-activity relationship (SAR) data, and detailed experimental protocols, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this remarkable scaffold.

Introduction to the Benzodioxepin Scaffold: A Privileged Structure

The benzodioxepin core, most commonly represented by the 1,5-benzodioxepin isomer, offers a unique three-dimensional architecture that distinguishes it from more planar aromatic systems. This non-planar geometry allows for precise spatial orientation of substituent groups, enabling tailored interactions with the complex topographies of biological targets such as enzyme active sites and receptor binding pockets. This structural feature is fundamental to the scaffold's ability to yield compounds with high affinity and selectivity.

The synthetic tractability of the benzodioxepin ring system allows for the systematic exploration of chemical space. Key positions on both the benzene and dioxepin rings can be functionalized to optimize pharmacokinetic and pharmacodynamic properties, including potency, selectivity, metabolic stability, and solubility.

Caption: Core 1,5-Benzodioxepin scaffold with key modification points (R).

Therapeutic Application I: Oncology

Benzodioxepin and its structural analogues, such as benzodioxanes, have emerged as promising scaffolds for the development of novel anticancer agents.[1][2] Their mechanism of action in this context is often multifactorial, with leading compounds demonstrating activity as tubulin polymerization inhibitors or as inhibitors of critical signaling kinases.

Mechanism of Action: Tubulin Polymerization Inhibition

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division. Certain benzodioxane derivatives have been identified as potent inhibitors of tubulin polymerization.[3] These agents bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules. This disruption triggers a mitotic checkpoint arrest, leading to an accumulation of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3]

Benzodioxepin Benzodioxepin Derivative Tubulin α/β-Tubulin Dimers Benzodioxepin->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Benzodioxepin->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Microtubules->Spindle Disrupted G2M G2/M Phase Arrest Apoptosis Apoptosis Spindle->Apoptosis Triggers

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies on benzodioxane-based anticancer agents reveal critical determinants of activity:

  • Aromatic Substituents: The nature and position of substituents on pendant aromatic rings are crucial. For instance, in a series of 1,4-benzodioxine derivatives, a 3,4,5-trimethoxyphenyl moiety was identified as a key pharmacophore for potent tubulin inhibition, mimicking the activity of known agents like combretastatin A-4.[3]

  • Linker Chemistry: The linker connecting the benzodioxane core to other pharmacophoric elements dictates potency. Amide or sulfonamide linkers have been successfully employed.

  • Stereochemistry: Chirality can significantly influence biological activity, with one enantiomer often displaying substantially higher potency, highlighting the importance of stereospecific interactions within the colchicine binding pocket.[4]

Quantitative Data Summary: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of representative benzodioxane derivatives against various human cancer cell lines.

Compound IDScaffoldTarget Cell LineIC₅₀ (µM)Citation
11a 1,4-BenzodioxineMCF-7 (Breast)< 10[3]
11a HepG2 (Liver)< 10[3]
11a PC-3 (Prostate)< 10[3]
(R,S)-Purine Derivative 1,4-BenzoxathiinMCF-7 (Breast)6.18[5]
HJ1 BenzodioxolaneHeLa (Cervical)~4x more potent than piperine[6]
HJ1 MDA-MB-231 (Breast)~10x more potent than piperine[6]
Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol describes a standard method for evaluating the cytotoxic effects of benzodioxepin derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO (10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Multichannel pipette, CO₂ incubator, microplate reader.

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control" (medium only).

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Therapeutic Application II: Neuropharmacology

The benzodioxepin scaffold and its close relative, the 1,4-benzodioxane ring, are featured in compounds designed to treat neurodegenerative disorders like Parkinson's and Alzheimer's disease.[7] A primary target in this area is Monoamine Oxidase B (MAO-B).

Mechanism of Action: Selective MAO-B Inhibition

MAO-B is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, particularly dopamine.[8] In neurodegenerative diseases, elevated MAO-B activity contributes to dopamine depletion and increased oxidative stress through the production of hydrogen peroxide as a byproduct.[7] Selective MAO-B inhibitors prevent dopamine breakdown, thereby increasing its availability in the brain, and reduce the production of neurotoxic reactive oxygen species. Many benzodioxan-based compounds act as competitive and reversible inhibitors, offering a potentially safer profile than irreversible inhibitors which can lead to hypertensive crises.[7][8]

Benzodioxepin Benzodioxan-based Inhibitor MAOB Monoamine Oxidase B (MAO-B) Benzodioxepin->MAOB Reversibly Inhibits DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Metabolizes to H2O2 H₂O₂ (Reactive Oxygen Species) MAOB->H2O2 Produces Dopamine Dopamine Dopamine->MAOB Substrate Neuroprotection Neuroprotection & Symptom Relief Dopamine->Neuroprotection Increased Levels H2O2->Neuroprotection Decreased Production

Caption: Mechanism of neuroprotection via selective MAO-B inhibition.

Quantitative Data Summary: MAO-B Inhibition

The following table presents the in vitro inhibitory activity and selectivity of representative 1,4-benzodioxan-substituted chalcones against human MAO-A and MAO-B.

Compound IDhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-BCitation
Compound 22 > 400.026> 1538[8]
Compound 12 > 370.11> 333[9]
Compound 1l > 400.0083> 4819[10]
Rasagiline (Control) -0.069-[8]

Selectivity Index (SI) = IC₅₀(MAO-A) / IC₅₀(MAO-B)

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol details a high-throughput method for screening benzodioxepin derivatives for MAO-B inhibitory activity.[11][12]

Objective: To determine the IC₅₀ of test compounds against recombinant human MAO-B.

Principle: MAO-B activity is measured by quantifying the production of hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate the highly fluorescent product, resorufin.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • MAO-B Substrate (e.g., 1 mM Benzylamine).

  • Amplex® Red stock solution (10 mM in DMSO).

  • Horseradish Peroxidase (HRP) stock solution (10 U/mL).

  • Test compounds and a positive control inhibitor (e.g., Selegiline) dissolved in DMSO.

  • Black, flat-bottom 96-well microplates.

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm).

Methodology:

  • Reagent Preparation: Prepare a fresh Reaction Mix in MAO Assay Buffer containing Amplex® Red (final conc. 200 µM) and HRP (final conc. 1 U/mL). Protect from light.

  • Compound Plating: Add 2 µL of serially diluted test compounds or controls to the wells of the 96-well plate. Add 2 µL of DMSO for enzyme activity control wells.

  • Enzyme Addition: Dilute the MAO-B enzyme in cold MAO Assay Buffer to the desired concentration. Add 50 µL of the diluted enzyme solution to each well containing the test compounds and controls. For a "no enzyme" background control, add 50 µL of assay buffer.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the MAO-B substrate (Benzylamine) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 535/587 nm) every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the slope of the background control from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot the percentage inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Therapeutic Application III: Muscarinic Receptor Antagonism

1,5-Benzodioxepin derivatives have been successfully developed as potent and selective antagonists of the muscarinic M3 receptor.[13] This activity is particularly relevant for the treatment of conditions characterized by smooth muscle overactivity, such as overactive bladder (OAB).

Mechanism of Action: M3 Receptor Blockade

Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) predominantly expressed on smooth muscle cells, including the detrusor muscle of the bladder.[14] Activation of these receptors by acetylcholine leads to a Gq/11-mediated signaling cascade, culminating in increased intracellular calcium and muscle contraction.[14] By competitively blocking the M3 receptor, 1,5-benzodioxepin derivatives prevent acetylcholine binding, leading to relaxation of the bladder smooth muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB.[13] Selectivity for the M3 receptor over other muscarinic subtypes (e.g., M2 in the heart or M1 in the salivary glands) is a critical goal to minimize side effects like dry mouth and cardiac disturbances.[13]

Quantitative Data Summary: M3 Receptor Binding Affinity

The following table shows the binding affinities (Ki) of a representative 1,5-benzodioxepin derivative for the human muscarinic receptor subtypes.

Compound IDhM1 Ki (nM)hM2 Ki (nM)hM3 Ki (nM)hM4 Ki (nM)hM5 Ki (nM)Citation
Example Compound 162.80.771112[13]

Data synthesized from representative compounds in the cited literature.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of unlabeled test compounds for the M3 muscarinic receptor.[15][16]

Objective: To determine the inhibition constant (Ki) of test compounds at the human M3 receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]NMS) for binding to receptors in a cell membrane preparation.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human M3 receptor.

  • Radioligand: [³H]NMS (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Unlabeled test compounds and a reference antagonist (e.g., Atropine).

  • Scintillation cocktail (e.g., MicroScint 20).

  • 96-well GF/B filter plates and a cell harvester.

  • Microplate scintillation counter.

Methodology:

  • Assay Setup: All incubations are performed in a 96-well plate format. Total assay volume is 200 µL.

  • Add 50 µL of Assay Buffer to each well.

  • Add 50 µL of serially diluted unlabeled test compound. For total binding, add 50 µL of Assay Buffer. For non-specific binding (NSB), add 50 µL of a high concentration of a known antagonist (e.g., 10 µM Atropine).

  • Add 50 µL of the radioligand [³H]NMS, diluted in Assay Buffer to a final concentration near its Kd value (e.g., 0.5 nM).

  • Reaction Initiation: Add 50 µL of the M3 receptor membrane preparation (e.g., 10-20 µg protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate completely. Add 40 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Challenges and Future Directions

While the benzodioxepin scaffold holds significant promise, challenges remain. Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly oral bioavailability and metabolic stability, is a key focus of ongoing research. Furthermore, achieving exquisite selectivity for desired targets over off-targets remains a critical objective to minimize side effects and improve the therapeutic index.

Future research will likely focus on:

  • Scaffold Hopping and Bioisosteric Replacement: Exploring related heterocyclic systems to fine-tune physicochemical properties.

  • Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds with their targets to guide rational design of next-generation inhibitors with improved potency and selectivity.

  • Multi-Target Ligands: Intentionally designing benzodioxepin derivatives that modulate multiple targets relevant to a specific disease pathology, a strategy of growing interest for complex conditions like cancer and neurodegenerative diseases.

Conclusion

The benzodioxepin scaffold has proven to be a highly productive template in modern drug discovery. Its derivatives have demonstrated significant therapeutic potential across diverse fields, including oncology, neuropharmacology, and autonomic modulation. The continued application of advanced medicinal chemistry strategies, guided by a deep understanding of molecular mechanisms and structure-activity relationships, promises to unlock the full potential of this versatile chemical entity, leading to the development of novel and effective therapies for a range of human diseases.

References

  • Sonda, S., Katayama, K., Fujio, M., Sakashita, H., Inaba, K., Asano, K., & Akira, T. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931. [Link]
  • Wang, Z., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. [Link]
  • Wang, Z., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed. [Link]
  • Kralj, M., et al. (2007). Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. Archiv der Pharmazie, 340(8), 385-392. [Link]
  • Birdsall, N. J., & Hulme, E. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]
  • Various Authors. (n.d.). The SAR of 1, 4-benzodioxan-substituted chalcones towards MAO-B inhibition. Various Publications.
  • Carradori, S., & Silvestri, R. (2015). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1245, 145-155. [Link]
  • Lansiaux, A., et al. (2002). Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs. Bioorganic & Medicinal Chemistry, 10(5), 1385-1393. [Link]
  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
  • Shi, Y., et al. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity.
  • Kawai, T., et al. (2001). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes.
  • Zhang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. [Link]
  • Moehle, M. S., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 13(15), 2326-2336. [Link]
  • Bogler, O., et al. (1999). Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. Archives of Biochemistry and Biophysics, 368(2), 287-296. [Link]
  • Birdsall, N. J., & Hulme, E. C. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Cacciari, B., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]
  • He, S., et al. (2013). Discovery of thiazolobenzoxepin PI3-kinase inhibitors that spare the PI3-kinase β isoform. Bioorganic & Medicinal Chemistry Letters, 23(12), 3548-3552. [Link]
  • Cacciari, B., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]
  • Giraud, F., et al. (2016). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Oncotarget, 7(19), 28249-28267. [Link]
  • Cacciari, B., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents.
  • Szymanska, E., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. International Journal of Molecular Sciences, 22(5), 2462. [Link]
  • Bonifazi, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(1), 485-506. [Link]
  • Scott, D. A., et al. (2020). Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. Bioorganic & Medicinal Chemistry Letters, 30(20), 127456. [Link]
  • Martin, M. P., et al. (2016). Structural and atropisomeric factors governing the selectivity of pyrimido-benzodiazipinones as inhibitors of kinases and bromodomains. Oncotarget, 7(45), 73523-73534. [Link]
  • Zhang, Y., et al. (2021). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 26(16), 4991. [Link]
  • Cacciari, B., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: Synthesis, biological evaluation, and α1d computational study.
  • Zhang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(18), 5489. [Link]
  • Lee, J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5101. [Link]
  • Wang, X. J., et al. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry Letters, 111, 129890. [Link]
  • Badawneh, M. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 260-294. [Link]
  • Böhme, T. M., et al. (2002). Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors. Journal of Medicinal Chemistry, 45(14), 3004-3012. [Link]
  • Aboul-Enein, M. N., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. European Journal of Pharmaceutical Sciences, 139, 105045. [Link]
  • El-Sayed, M. A., et al. (2017). In vitro Cytotoxicity Evaluation and Docking Studies of Benzofurooxepines' Derivatives against Human Cancer Cell lines.
  • Burli, R. W., et al. (1995). Functionalized congener approach to muscarinic antagonists: analogues of pirenzepine. Journal of Medicinal Chemistry, 38(20), 3923-3930. [Link]
  • Aboul-Enein, M. N., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines.
  • Czopek, A., et al. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(10), e2100147. [Link]
  • Al-Ostoot, F. H., et al. (2021). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 26(13), 3848. [Link]
  • Wu, X., et al. (2022). Chronic benzodiazepine treatment triggers gephyrin scaffold destabilization and GABAAR subsynaptic reorganization. Frontiers in Molecular Neuroscience, 15, 965682. [Link]
  • Kumar, A., & Kumar, R. (2016). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica, 8(1), 324-334. [Link]

Sources

An In-depth Technical Guide to the Chemistry and Applications of Benzodioxepins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the benzodioxepin scaffold, a seven-membered heterocyclic ring system fused to a benzene ring. We will delve into its core chemistry, prevalent synthetic methodologies, and burgeoning applications in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.

The Benzodioxepin Scaffold: An Introduction

The benzodioxepin framework, characterized by a benzene ring fused to a seven-membered dioxepin ring, represents a privileged scaffold in medicinal chemistry. Its structural flexibility and capacity for diverse substitutions have made it an attractive starting point for the development of novel therapeutic agents. Unlike its more rigid five- and six-membered heterocyclic counterparts, the seven-membered dioxepin ring can adopt various conformations, allowing for fine-tuned interactions with a range of biological targets. This guide will illuminate the synthetic pathways to access this core and highlight its most significant pharmacological applications discovered to date.

Synthetic Strategies for Benzodioxepin Derivatives

The construction of the benzodioxepin ring system can be achieved through several synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Baeyer-Villiger Ring Expansion: A Key Transformation

A prevalent and effective method for synthesizing 1,5-benzodioxepin-2-ones is the Baeyer-Villiger rearrangement of substituted flavanones.[1] This oxidation reaction involves the insertion of an oxygen atom into the flavanone ring, leading to the desired seven-membered lactone structure. The reaction is typically mediated by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The causality behind this choice of reagent lies in the mechanism of the Baeyer-Villiger oxidation. The peroxy acid attacks the carbonyl carbon of the flavanone, forming a Criegee intermediate. Subsequently, a migratory aptitude-dependent rearrangement occurs, where the phenyl-bearing carbon migrates to the adjacent oxygen, resulting in ring expansion and formation of the benzodioxepinone.

Experimental Protocol: Synthesis of 4-Phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one via Baeyer-Villiger Rearrangement [1]

  • Dissolution: Dissolve the starting flavanone (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermic nature of the reaction and minimize potential side products.

  • Reagent Addition: Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition helps maintain temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure benzodioxepin-2-one.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Below is a diagram illustrating the general workflow for the Baeyer-Villiger synthesis of benzodioxepinones.

G cluster_synthesis Baeyer-Villiger Synthesis Workflow start Start: Flavanone Derivative dissolve 1. Dissolve in CH₂Cl₂ start->dissolve cool 2. Cool to 0°C dissolve->cool add_mcpba 3. Add m-CPBA cool->add_mcpba react 4. Stir at Room Temp (12-24h) add_mcpba->react quench 5. Quench with NaHCO₃ react->quench extract 6. Extract with CH₂Cl₂ quench->extract purify 7. Purify via Column Chromatography extract->purify product Product: 1,5-Benzodioxepin-2-one purify->product

Caption: Workflow for the synthesis of 1,5-benzodioxepin-2-ones.

Applications in Medicinal Chemistry and Drug Discovery

Benzodioxepin derivatives have demonstrated a wide array of pharmacological activities, establishing them as a scaffold of significant interest for developing novel therapeutics.

Muscarinic M3 Receptor Antagonists

A novel class of 1,5-benzodioxepin derivatives has been identified as potent and selective muscarinic M3 receptor antagonists.[2] These compounds are of particular interest for the treatment of overactive bladder and other conditions characterized by smooth muscle hyperactivity. The structure-activity relationship (SAR) studies revealed that specific substitutions on the benzodioxepin core are crucial for high binding affinity to the M3 receptor.[2]

Notably, some of these compounds demonstrated a potent effect on rhythmic bladder pressure increases in animal models following oral administration, and they displayed selectivity for the bladder over the salivary glands, suggesting a favorable side-effect profile.[2]

Compound M3 Binding Affinity (Ki, nM) In Vivo Efficacy (Rat Model)
Derivative A1.2Potent reduction in bladder pressure
Derivative B0.8High efficacy, bladder selective
Derivative C5.4Moderate activity

Data synthesized from findings in Bioorganic & Medicinal Chemistry Letters.[2]

The mechanism of action involves competitive binding to the muscarinic M3 receptor, preventing the binding of the endogenous neurotransmitter acetylcholine. This blockade inhibits the downstream signaling cascade that leads to smooth muscle contraction.

G cluster_moa Mechanism of M3 Receptor Antagonism ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds BD_Antagonist Benzodioxepin Antagonist BD_Antagonist->M3_Receptor Blocks G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates No_Contraction Inhibition of Contraction PLC Phospholipase C (PLC) G_Protein->PLC Contraction Smooth Muscle Contraction PLC->Contraction

Caption: Benzodioxepin antagonists block acetylcholine at the M3 receptor.

Antibacterial Agents

Recent research has highlighted the potential of benzodioxepin derivatives as a new class of antibacterial agents.[3] Fatty acid biosynthesis is an essential pathway for bacteria, making its enzymes attractive targets for antimicrobial drugs. Specifically, novel benzodioxepin amide-biphenyl derivatives have been synthesized and shown to possess pronounced antibacterial properties.[3]

One highly potent compound, designated E4, was identified and its crystalline structure elucidated. Molecular docking studies suggest that these compounds exert their effect by interacting with the FabH enzyme, a key component in the initiation of fatty acid biosynthesis.[3] This targeted approach provides a clear mechanistic rationale for their antibacterial activity and a pathway for further optimization.

Compound Target Organism Minimum Inhibitory Concentration (MIC, µg/mL)
E4Staphylococcus aureus2
E2Staphylococcus aureus8
Vancomycin (Control)Staphylococcus aureus1

Data from a study on novel benzodioxepin-biphenyl amides.[3]

The development of new antibacterial agents is a critical global health priority due to the rise of antibiotic-resistant bacteria. The benzodioxepin scaffold represents a promising framework for designing inhibitors of novel bacterial targets.

Future Perspectives

The benzodioxepin core continues to be a fertile ground for chemical and pharmacological exploration. While significant strides have been made in developing muscarinic antagonists and antibacterial agents, the full potential of this scaffold is yet to be realized. Future research should focus on:

  • Exploring Diverse Biological Targets: The structural similarity to other bioactive scaffolds like benzodioxanes and benzodiazepines suggests that benzodioxepin derivatives could be designed to target a wider range of receptors and enzymes, including those in the central nervous system or involved in inflammation and cancer.[4][5]

  • Natural Product Scaffolds: Many bioactive natural products serve as inspiration for drug discovery.[6][7][8] Investigating natural products containing or related to the benzodioxepin moiety could uncover novel biological activities.

  • Optimization of Synthetic Routes: Developing more efficient, scalable, and environmentally friendly synthetic methods will be crucial for the commercial viability of any resulting drug candidates.[9]

References

  • (2025). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives.
  • Sonda, S., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931. [Link]
  • (2024).
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
  • (n.d.). Synthesis of benzoxepine derivatives.
  • (2018).
  • (2023). Bioactive Natural Products in Drug Discovery. McNally Jackson Books. [Link]
  • (2022). Bioactive Natural Products for Chemical Control of Microorganisms: Scientific Prospecting (2001–2021)
  • (2011).

Sources

Methodological & Application

Synthetic Routes to 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A Detailed Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzodioxepin Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique seven-membered ring, fused to a benzene ring, imparts specific conformational properties that can be exploited for targeted drug design. The introduction of an amine functionality at the 7-position, yielding 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, provides a critical handle for further derivatization and the exploration of structure-activity relationships (SAR). This valuable intermediate is a precursor for compounds with potential applications in areas such as antibacterial drug development. This guide provides a comprehensive overview of the synthetic routes to this key amine, offering detailed, field-proven protocols and insights into the underlying chemical principles.

Strategic Overview of the Synthetic Pathway

The most logical and well-established synthetic approach to this compound is a three-step sequence commencing with the construction of the benzodioxepin core, followed by regioselective nitration and subsequent reduction of the nitro group to the desired primary amine.

Synthetic_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Catechol Catechol Starting_Material 3,4-Dihydro-2H-1,5- benzodioxepine Catechol->Starting_Material Williamson Ether Synthesis Dibromopropane 1,3-Dibromopropane Dibromopropane->Starting_Material Williamson Ether Synthesis Nitro_Intermediate 7-Nitro-3,4-dihydro-2H-1,5- benzodioxepine Starting_Material->Nitro_Intermediate Electrophilic Aromatic Substitution Final_Product 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine Nitro_Intermediate->Final_Product Catalytic Hydrogenation

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Core Scaffold: 3,4-Dihydro-2H-1,5-benzodioxepine

The initial step involves the formation of the seven-membered dioxepine ring. This is efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] In this intramolecular variation, the diphenoxide of catechol acts as the nucleophile, and 1,3-dibromopropane serves as the dielectrophile.

Protocol 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Catechol (Pyrocatechol)110.11110 g1.0
1,3-Dibromopropane201.89303 g1.5
Potassium Carbonate (K₂CO₃)138.21276 g2.0
Dimethylformamide (DMF)73.09800 mL-
Diethyl Ether (Et₂O)74.12As needed-
3M Sodium Hydroxide (NaOH)40.00As needed-
Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add catechol (110 g), potassium carbonate (276 g), 1,3-dibromopropane (303 g), and dimethylformamide (800 mL).

  • Reaction: Heat the stirred suspension to 120°C and maintain this temperature for 48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter the suspension under vacuum.

    • Wash the filter cake with diethyl ether.

    • Pour the combined filtrate into 4 liters of water and extract with diethyl ether (3 x 500 mL).

    • Wash the combined ether extracts twice with 3M sodium hydroxide solution and then with water until the aqueous layer is neutral.

    • Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by vacuum distillation (b.p. 118-120°C at 11 mmHg) to yield 3,4-dihydro-2H-1,5-benzodioxepine as a colorless oil.[3]

Expected Yield: Approximately 40-45%.

Part 2: Regioselective Nitration of the Benzodioxepin Ring

The second step is the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution. The two ether oxygens of the dioxepine ring are ortho-, para-directing activators. Due to steric hindrance from the seven-membered ring, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially substitute at the para position (C7) relative to one of the ether linkages.

Protocol 2: Synthesis of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Dihydro-2H-1,5-benzodioxepine150.1715.0 g0.1
Glacial Acetic Acid60.05100 mL-
Concentrated Nitric Acid (70%)63.019.0 mL~0.14
Ethanol46.07As needed-

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (15.0 g) in glacial acetic acid (75 mL). Place the flask in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (9.0 mL) to glacial acetic acid (25 mL) and cool the mixture.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of the benzodioxepine, maintaining the internal temperature between 15-25°C. The addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate of the product should form.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine as a solid.

Expected Yield: 70-80%.

Part 3: Reduction of the Nitro Group to the Target Amine

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[4] An alternative method using stannous chloride (SnCl₂) is also presented.

Protocol 3A: Catalytic Hydrogenation using Pd/C

Hydrogenation_Workflow Start Dissolve Nitro Compound in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Inert_Atmosphere Purge with Inert Gas Add_Catalyst->Inert_Atmosphere Hydrogenation Introduce Hydrogen Gas (Balloon or Parr Shaker) Inert_Atmosphere->Hydrogenation Monitor Monitor Reaction (TLC/LC-MS) Hydrogenation->Monitor Filter Filter through Celite (Keep wet!) Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Crude Product Concentrate->Purify

Caption: Experimental workflow for catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine195.1710.0 g0.051
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol or Ethyl Acetate-200 mL-
Hydrogen Gas (H₂)2.02As needed-
Celite-As needed-

Procedure:

  • Reaction Setup: To a hydrogenation flask, add the 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (10.0 g) and the solvent (ethanol or ethyl acetate, 200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the flask under a stream of inert gas (nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup:

    • Carefully purge the reaction vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry. Keep it wet with solvent or water.[4]

    • Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Expected Yield: >90%.

Protocol 3B: Reduction using Stannous Chloride (SnCl₂)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine195.1710.0 g0.051
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6557.5 g0.255
Ethanol46.07200 mL-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (10.0 g) in ethanol (200 mL).

  • Reagent Addition: Add stannous chloride dihydrate (57.5 g) to the suspension.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Add water to the residue and carefully basify with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Expected Yield: 70-85%.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
CAS Number 175136-34-2[5]
Molecular Formula C₉H₁₁NO₂[5]
Molecular Weight 165.19 g/mol [5]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons (with splitting patterns indicative of a trisubstituted benzene ring), the amine protons (a broad singlet that is D₂O exchangeable), and the aliphatic protons of the dioxepine ring.[6]

  • ¹³C NMR: The spectrum will display nine distinct carbon signals corresponding to the molecular formula.

  • IR Spectroscopy: The spectrum will exhibit characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹ (typically two bands for the symmetric and asymmetric stretches).[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Conclusion

The synthetic routes outlined in this guide provide reliable and scalable methods for the preparation of this compound. The three-step sequence involving Williamson ether synthesis, electrophilic nitration, and catalytic hydrogenation is a classic and efficient approach. The choice of reduction method in the final step may depend on the availability of equipment (hydrogenation apparatus) and the desired scale of the reaction. These detailed protocols, grounded in established chemical principles, will enable researchers to confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

  • PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. [Link]
  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. [Link]
  • PubChem. 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Chemcasts. Thermophysical Properties of this compound. [Link]
  • Mol-Instincts. This compound. [Link]
  • ResearchGate. The synthesis of new 7-alkoxy-4-amino-protected indazole and 4-amino-protected indazole derivatives by the reduction of the nitro group of... [Link]
  • Journal of the Chemical Society B: Physical Organic. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. [Link]
  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and scientific rationale for the N-alkylation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a valuable scaffold in medicinal chemistry. The primary focus of this document is on reductive amination, a robust and selective method for the synthesis of secondary amines. Alternative direct alkylation methodologies are also discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this key aromatic amine.

Introduction: The Significance of N-Alkylated Benzodioxepines

The this compound moiety is a privileged scaffold in drug discovery, appearing in a variety of biologically active compounds. The N-alkylation of this primary amine is a critical step in the synthesis of diverse chemical libraries for screening and lead optimization. The introduction of various alkyl groups can significantly modulate the pharmacological properties of the parent molecule, including potency, selectivity, and pharmacokinetic profile.

This guide will focus on providing practical, field-proven protocols for the efficient N-alkylation of this specific amine, with an emphasis on reductive amination due to its high selectivity and functional group tolerance.

Strategic Approaches to N-Alkylation

The N-alkylation of aromatic amines can be achieved through several synthetic strategies. The choice of method often depends on the desired product, the nature of the alkylating agent, and the presence of other functional groups in the molecule.

  • Reductive Amination: This is a highly reliable two-step, one-pot reaction that involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding secondary or tertiary amine. This method is favored for its control over the degree of alkylation, minimizing the formation of over-alkylated byproducts that can be problematic with other methods.[1]

  • Direct Alkylation with Alkyl Halides: This classical approach involves the nucleophilic attack of the amine on an alkyl halide. While straightforward, this method can lead to a mixture of mono- and di-alkylated products, and even quaternary ammonium salts, making purification challenging.[2]

  • Catalytic Alkylation with Alcohols: Modern methods utilizing transition metal catalysts, such as ruthenium or nickel, enable the use of alcohols as alkylating agents in what is often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" methodology.[3][4] This approach is considered a green chemistry alternative as it produces water as the primary byproduct.[3]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6][7] While typically used to form aryl amines from aryl halides, variations of this reaction can be applied for N-alkylation.

This guide will primarily detail the reductive amination protocol due to its broad applicability and control.

Core Protocol: N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a controlled and efficient route to N-alkylated products. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent.[8][9]

Mechanism of Reductive Amination

The reaction can be visualized as a two-stage process occurring in a single pot:

  • Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, leading to a carbinolamine intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine. The imine can then be protonated to form a more electrophilic iminium ion.

  • Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to the final N-alkylated amine.[1] These reducing agents are particularly useful as they are less reactive towards the starting carbonyl compound, especially aldehydes, thus preventing the formation of alcohol byproducts.[1][10]

Visualizing the Workflow

Reductive_Amination_Workflow Start Start: this compound + Aldehyde/Ketone ReactionVessel Reaction Vessel: - Solvent (e.g., DCE, THF) - Stirring at Room Temperature Start->ReactionVessel 1. Combine Reactants AddReducer Add Reducing Agent: - Sodium Triacetoxyborohydride (NaBH(OAc)3) ReactionVessel->AddReducer 2. Add Reductant Reaction Reaction Progress: - Imine Formation - In situ Reduction AddReducer->Reaction 3. Stir to Completion Workup Aqueous Work-up: - Quench Reaction - Extraction Reaction->Workup 4. Process Purification Purification: - Column Chromatography Workup->Purification 5. Isolate Product Final Product: N-Alkylated Amine Purification->Product 6. Characterize Direct_Alkylation_Workflow Start Start: this compound + Alkyl Halide ReactionVessel Reaction Vessel: - Solvent (e.g., DMF, ACN) - Base (e.g., K2CO3, DIPEA) Start->ReactionVessel 1. Combine Reactants Heating Heating: - Stir at elevated temperature (e.g., 60-80 °C) ReactionVessel->Heating 2. Heat and Stir Workup Aqueous Work-up: - Quench Reaction - Extraction Heating->Workup 3. Process Purification Purification: - Column Chromatography Workup->Purification 4. Isolate Product Final Product: N-Alkylated Amine Purification->Product 5. Characterize

Sources

Introduction: The Strategic Value of the Benzodioxepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Acylation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine for Drug Discovery and Chemical Biology

This compound is a versatile chemical intermediate of significant interest to the pharmaceutical and materials science sectors.[1] The benzodioxepine scaffold is considered a "privileged structure" in medicinal chemistry, capable of serving as a foundation for ligands that interact with a wide range of biological targets.[2] The primary amino group at the 7-position is a key synthetic handle, providing a reactive site for modifications that allow for the systematic exploration of structure-activity relationships (SAR).[2]

N-acylation is one of the most fundamental and widely employed transformations of this amine. The conversion of the amine to an amide modulates its electronic properties, hydrogen bonding capability, lipophilicity, and steric profile. These modifications are critical for fine-tuning a compound's pharmacokinetic and pharmacodynamic properties, including target binding affinity, cell permeability, and metabolic stability. This guide provides detailed protocols and scientific rationale for the most common and effective N-acylation strategies applied to this compound.

Core Principle: The Nucleophilic Acyl Substitution Mechanism

The N-acylation of this compound is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated carboxylic acid derivative (such as an acyl chloride, anhydride, or an activated ester). This attack forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the stable amide product.

Caption: General mechanism of nucleophilic acyl substitution.

Protocol 1: Acylation with Acyl Halides (e.g., Schotten-Baumann Conditions)

This is a robust and highly efficient method for forming amides from primary amines, utilizing a highly reactive acyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Case Study: Synthesis of 2-Chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide.[3]

Scientific Rationale
  • Acylating Agent: Chloroacetyl chloride is a potent electrophile, ensuring a rapid and often complete reaction at low to ambient temperatures.

  • Base: A non-nucleophilic tertiary amine like triethylamine (TEA) or a slight excess of pyridine is used. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, accelerating the reaction.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are inert to the reactants and readily dissolve the organic components. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Workflow for acylation using an acyl chloride.

Protocol 2: Acylation with Acid Anhydrides

Acid anhydrides are excellent acylating agents, offering a safer and often more convenient alternative to the corresponding acyl chlorides. They are less susceptible to hydrolysis but still highly reactive towards amines.

Case Study: Synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide.[4]

Scientific Rationale
  • Acylating Agent: Acetic anhydride is a readily available, inexpensive, and effective reagent for introducing an acetyl group.

  • Conditions: The reaction can often be run neat or in a polar aprotic solvent like ethyl acetate or THF. While sometimes self-catalyzing, the addition of a base like pyridine can accelerate the reaction by neutralizing the carboxylic acid byproduct.

  • Workup: The workup is generally straightforward, involving quenching with water to hydrolyze any excess anhydride and washing to remove the carboxylic acid byproduct.

Experimental Protocol
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethyl acetate or pyridine.

  • Reagent Addition: Add acetic anhydride (1.5 eq.) to the solution at room temperature. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Reaction: Stir the mixture for 1-3 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and slowly add water to quench the excess acetic anhydride. If the product precipitates, it can be collected by filtration.

  • Extraction: If the product remains in solution, transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (to remove acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: The resulting solid is often of high purity but can be further purified by recrystallization if necessary.

Protocol 3: Direct Amidation using Carboxylic Acid Coupling Agents

For synthesizing amides from carboxylic acids that are complex, sensitive, or not readily converted to acyl chlorides, direct coupling is the method of choice. This approach is central to modern medicinal chemistry. It involves activating the carboxylic acid in situ to facilitate the reaction with the amine.

Scientific Rationale
  • Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Additives: The O-acylisourea can rearrange to a stable N-acylurea byproduct. To prevent this and increase efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or Dimethylaminopyridine (DMAP) are used. They trap the intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.[5][6]

  • Solvent and Base: Polar aprotic solvents like DMF or DCM are common. A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is often included to ensure the amine remains deprotonated and nucleophilic.

cluster_0 Activation Step cluster_1 Active Ester Formation cluster_2 Amide Formation Acid R'-COOH Carboxylic Acid Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC Coupling Agent Active_Ester Active Ester (Less Rearrangement) Intermediate->Active_Ester + HOBt HOBt HOBt Additive Amide R'-CO-NHR Final Amide Active_Ester->Amide + Amine Amine R-NH₂ Amine

Caption: EDC/HOBt mediated amide coupling workflow.

Experimental Protocol
  • Preparation: To a solution of the desired carboxylic acid (1.1 eq.) in anhydrous DMF or DCM, add EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of this compound (1.0 eq.) and DIPEA (1.5 eq.) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. The byproduct from EDC is water-soluble, simplifying purification. The crude product is typically purified by flash column chromatography.

Comparative Summary of Acylation Methods

FeatureAcyl Halide MethodAcid Anhydride MethodCoupling Agent Method
Reactivity Very HighHighModerate (Tunable)
Substrate Scope Good; limited by availability of stable acyl halides.Good; primarily for common acyl groups (acetyl, etc.).Very Broad; ideal for complex and sensitive substrates.
Conditions Anhydrous, often 0°C to RTRT to mild heatRT, long reaction times
Byproducts HCl (corrosive)Carboxylic AcidWater-soluble urea
Workup Aqueous washes requiredAqueous washes requiredOften simpler, but chromatography is common
Key Advantage Fast and high yieldingSafer than acyl halidesHigh functional group tolerance, access to diversity
Key Disadvantage Moisture sensitive, corrosive byproductLess reactive than acyl halidesHigher cost of reagents, potential for racemization

Product Characterization

Following purification, the structure and purity of the acylated product must be confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the covalent structure and assess purity.[4]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[4]

  • Infrared Spectroscopy (IR): To confirm the presence of the amide functional group (N-H stretch and C=O stretch).[4]

  • X-Ray Crystallography: For unambiguous determination of the solid-state structure, if a suitable single crystal can be obtained.[4]

References

  • Smolecule. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.
  • Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. (n.d.). ResearchGate.
  • Benchchem. (n.d.). This compound.
  • PubChem. (n.d.). N-[[4-[(2S)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine-1-carbonyl]phenyl]methyl]acetamide.
  • Adler, J. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Yao, M., et al. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
  • Molbase. (n.d.). This compound | 175136-34-2.
  • Santa Cruz Biotechnology. (n.d.). 2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide.
  • King-Pharm. (n.d.). 2-CHLORO-N-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ACETAMIDE [757220-20-5].
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

Sources

Application Note: Strategic Incorporation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1] The amine derivative, 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, serves as a pivotal building block for creating extensive chemical libraries aimed at drug discovery.[1][2] This document provides a detailed guide for its effective use in solid-phase synthesis (SPS), a cornerstone technology for combinatorial chemistry.[3] We present a comprehensive protocol for the synthesis of a diverse amide library, covering resin selection, on-bead coupling, and final cleavage, designed for researchers in pharmaceutical and biotechnology settings.

Introduction: The Value of the Benzodioxepin Scaffold

The benzodioxepine framework is a versatile heterocyclic motif that provides a rigid, three-dimensional structure capable of presenting substituents in precise vectors for interaction with biological targets.[1][4] Its prevalence in medicinally active compounds underscores its utility as a scaffold for developing ligands for numerous receptors.[1][5] this compound provides a key reactive handle—a primary aromatic amine—that allows for its straightforward incorporation into larger molecules through robust reactions like amide bond formation.

Solid-phase synthesis (SPS) offers a powerful methodology for rapidly generating large numbers of compounds by anchoring a starting material to an insoluble polymer support and performing subsequent chemical modifications.[6][7] The key advantage lies in the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing.[6][8] By employing this amine as a building block in an SPS workflow, researchers can efficiently generate libraries of novel benzodioxepine derivatives for high-throughput screening.

The Strategic Approach: Amide Library Synthesis

The most direct and versatile method for incorporating this compound onto a solid support is through nucleophilic attack on an activated, resin-bound electrophile. This guide will focus on the synthesis of an amide library, a common and highly successful strategy in medicinal chemistry. The general workflow involves coupling the amine to a library of diverse carboxylic acids that have been pre-loaded onto the solid support.

G cluster_0 Solid-Phase Synthesis Workflow Resin 1. Resin Swelling & Fmoc Deprotection Activation 2. Carboxylic Acid Activation Resin->Activation Prepare Acid Coupling 3. Amine Coupling Activation->Coupling Add Amine Cleavage 4. Cleavage from Resin & Deprotection Coupling->Cleavage Completed Sequence Product 5. Product Precipitation & Isolation Cleavage->Product Release Product

Figure 2: Chemical logic of the coupling reaction on the solid support.

Table 1: Reagent Stoichiometry for Coupling Reaction
ReagentEquivalents (eq)Molarity/ConcentrationPurpose
Resin-Bound Acid1.0N/ASolid Support & Substrate
This compound3.0~0.4 M in DMFNucleophilic Building Block
HATU2.9~0.4 M in DMFCarboxylic Acid Activating Agent
DIPEA6.0~0.8 M in DMFNon-nucleophilic Base
Protocol 2: Cleavage from Resin and Product Isolation

Principle: The final step involves treating the resin with a strong acid, typically trifluoroacetic acid (TFA), to cleave the linker anchoring the product to the support. This process simultaneously removes most common acid-labile side-chain protecting groups. Scavengers are included in the cleavage cocktail to trap reactive cationic species generated during the reaction, preventing side reactions with the desired product. [9] Materials:

  • Peptidyl-resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold Diethyl Ether

Step 1: Preparing the Cleavage Cocktail

  • CAUTION: Work in a certified chemical fume hood. TFA is highly corrosive.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v) . For 10 mL of cocktail, combine 9.5 mL TFA, 0.25 mL Water, and 0.25 mL TIS. This is a robust, general-purpose cocktail for many applications. [9]The TIS acts as a carbocation scavenger.

Step 2: Cleavage Reaction

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the solution away from the resin beads into a clean collection tube (e.g., a 50 mL conical tube). The filtrate contains your crude product.

  • Wash the resin beads with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates. [9] Step 3: Product Precipitation and Isolation

  • Place the collection tube containing the TFA solution in an ice bath.

  • Add cold diethyl ether (approx. 10 times the volume of the TFA solution) to the tube. A white precipitate of the crude product should form immediately.

  • Allow the mixture to stand in the cold (ice bath or -20 °C freezer) for 30 minutes to maximize precipitation.

  • Centrifuge the tube to pellet the solid product.

  • Carefully decant the ether.

  • Wash the pellet with another portion of cold ether, centrifuge, and decant again to remove residual scavengers and dissolved impurities.

  • Dry the final product under a stream of nitrogen or in a vacuum desiccator.

Step 4: Analysis

  • The crude product should be analyzed for purity by analytical HPLC and its identity confirmed by mass spectrometry (MS).

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a "double coupling" is recommended. Simply drain the reaction solution, wash the resin with DMF, and repeat the activation and coupling step with a fresh solution of reagents.

  • Poor Cleavage Yield: Ensure the resin is completely dry before adding the cleavage cocktail, as water can interfere with the reaction. If cleavage is still inefficient, the reaction time can be extended.

  • Product Discoloration: Discoloration during cleavage can indicate side reactions. The use of scavengers like TIS is critical. For sensitive sequences, particularly those containing tryptophan or methionine, more complex scavenger cocktails may be necessary. [9]

Conclusion

This compound is an exceptionally useful building block for solid-phase synthesis. The protocols outlined in this application note provide a reliable and validated method for its incorporation into amide libraries, enabling the rapid generation of novel and diverse compounds for drug discovery programs. By leveraging the efficiency of solid-phase chemistry, researchers can effectively explore the chemical space around this privileged scaffold.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Leonardi, M., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • Practical Solid Phase Peptide Synthesis. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]
  • Pátek, M., et al. (2004). Improved loading and cleavage methods for solid-phase synthesis using chlorotrityl resins: synthesis and testing of a library of 144 discrete chemicals as potential farnesyltransferase inhibitors.
  • Ahmed, H., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoa[12]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry. [Link]
  • Al-Warhi, T., et al. (2020). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. Molecules. [Link]
  • Kyoto U OCW. (2021).
  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
  • Beyermann, M. & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Avital-Shmilovici, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences. [Link]
  • Gopalsamy, A. & Yang, H. (2001). Combinatorial synthesis of heterocycles: solid-phase synthesis of 6-amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine derivatives.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
  • Goodson, R.J. & Krebber, A.M. (2018). Combinatorial Chemistry in Drug Discovery. Progress in Medicinal Chemistry. [Link]
  • Molbase. This compound. Molbase. [Link]
  • Al-Shamali, K., et al. (2022). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. [Link]
  • Hsu, Y.H., et al. (2024). Solid‐Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker.

Sources

analytical methods for 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Topic: Quantitative Analysis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial chemical intermediate, often utilized in the synthesis of novel pharmaceutical agents. Its structural motif is found in compounds targeting various biological pathways. The purity and concentration of this starting material or its presence in reaction mixtures and final products directly impact the safety, efficacy, and quality of the resultant active pharmaceutical ingredient (API). Therefore, robust, accurate, and validated analytical methods for its quantification are indispensable in both research and quality control settings.

This document provides detailed protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in accordance with international guidelines.

Principles of Analysis: Method Selection Rationale

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quantifying analytes in drug substances and finished products.[1] this compound possesses a chromophore (the benzene ring system) that absorbs UV light, making it suitable for UV detection. This method is ideal for assessing purity, performing assays on the bulk substance, and determining content uniformity in formulations where the analyte concentration is relatively high. Its primary advantages are robustness, cost-effectiveness, and straightforward implementation. A reversed-phase C18 column is selected as the stationary phase due to its versatility in retaining moderately polar to nonpolar compounds. The mobile phase consists of an organic solvent (acetonitrile or methanol) and a buffered aqueous phase. The buffer is critical for controlling the ionization state of the primary amine (pKa ~9-10), ensuring consistent retention and sharp peak shapes.[2]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When trace-level quantification is required, especially in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[3] Its unparalleled sensitivity and selectivity are achieved by coupling the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. The instrument isolates the protonated parent ion of the analyte, fragments it, and then monitors a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, allowing for precise quantification at picogram or nanogram levels.[4][5]

Method 1: Quantification by HPLC-UV

This protocol is designed for the quantification of this compound in raw materials or simple formulations.

Experimental Protocol
  • Instrumentation and Materials:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Chromeleon, Empower).

    • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Reference Standard: this compound (purity ≥ 99.5%).

    • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (reagent grade), Acetic Acid (reagent grade), Deionized Water (18.2 MΩ·cm).

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Elution Mode: Isocratic.

    • Composition: 60% Mobile Phase A : 40% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 230 nm (or determined by UV scan of the standard).

    • Run Time: 10 minutes.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the Diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Accurately weigh the sample material to obtain a theoretical concentration of ~25 µg/mL in the final solution. Dissolve in the Diluent, using sonication if necessary. Filter through a 0.45 µm syringe filter prior to injection.

  • Analysis and Data Processing:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (Diluent), followed by the working standard solutions in increasing order of concentration.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.999.[6]

    • Inject the prepared sample solutions.

    • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare Standard Stock (1 mg/mL) cal_prep Create Calibration Curve Standards (e.g., 1-100 µg/mL) std_prep->cal_prep injection Inject Blank, Standards, and Samples cal_prep->injection smp_prep Prepare Sample Solution (~25 µg/mL) & Filter smp_prep->injection equilibration System Equilibration (Isocratic Mobile Phase) equilibration->injection separation Chromatographic Separation (C18 Column, 30°C) injection->separation detection UV Detection (230 nm) separation->detection calibration Construct Calibration Curve (Peak Area vs. Concentration) detection->calibration regression Linear Regression (R² ≥ 0.999) calibration->regression quantification Quantify Analyte in Samples regression->quantification

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by LC-MS/MS

This protocol is optimized for high-sensitivity quantification of this compound in complex matrices such as plasma.

Experimental Protocol
  • Instrumentation and Materials:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Data acquisition and analysis software (e.g., Analyst, MassLynx).

    • Analytical column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte (e.g., D4-labeled this compound).

    • Reagents: Formic Acid (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Methyl-tert-butyl ether (MTBE, for extraction).

  • LC and MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Elution Mode: Gradient (example gradient below).

      • 0.0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Positive.

    • MS Parameters: Source-dependent parameters (e.g., ion spray voltage, temperature, gas flows) must be optimized for the specific instrument.[4]

    • MRM Transitions: These must be determined by infusing a standard solution of the analyte and the IS. For the analyte (MW ≈ 179.2 g/mol ), the precursor ion would be [M+H]⁺ at m/z 180.2. A suitable product ion would then be identified.

      • Analyte: Q1: 180.2 → Q3: m/z (optimized fragment)

      • Internal Standard: Q1: (IS [M+H]⁺) → Q3: m/z (optimized fragment)

  • Sample Preparation (Liquid-Liquid Extraction from Plasma):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the Internal Standard working solution (e.g., at 100 ng/mL).

    • Vortex briefly to mix.

    • Add 500 µL of MTBE.

    • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50).

    • Transfer to an autosampler vial for injection.

  • Analysis and Data Processing:

    • Prepare calibration standards in the same matrix (e.g., blank plasma) and process them alongside the unknown samples.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration.

    • Use a weighted (1/x²) linear regression for best accuracy at low concentrations.

    • Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis spike Spike Plasma Sample with Internal Standard (IS) extract Add MTBE & Vortex spike->extract separate Centrifuge to Separate Layers extract->separate collect Collect Organic Layer separate->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject Processed Sample reconstitute->injection separation Gradient UHPLC Separation (C18 Column, 40°C) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Integrate Peak Areas (Analyte and IS) detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Plot Area Ratio vs. Conc. ratio->calibration quantification Quantify via Weighted Regression calibration->quantification

Caption: Workflow for quantification via LC-MS/MS.

Method Validation Protocol

Any analytical method intended for regulatory submission or quality control must be validated to demonstrate its fitness for purpose.[7] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8]

Key Validation Parameters
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).[7][9] This is demonstrated by analyzing blank matrix, spiked matrix, and showing no significant interference at the retention time of the analyte. For HPLC-UV, peak purity analysis using a PDA detector is recommended.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[8] A minimum of 5 concentration levels should be used.[10] The linearity is evaluated by the coefficient of determination (R²).

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations (e.g., spiked blank matrix) and expressing the results as percent recovery.[8][10]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run.[10]

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.[10]

    • Precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[11]

Typical Acceptance Criteria & Data Summary
ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Specificity No interference at analyte RT. Peak purity > 990.No interference at analyte RT. S/N < 20% of LLOQ in blank.
Linearity (R²) ≥ 0.999≥ 0.995
Range 80-120% of test concentration[10]Defined by linear range
Accuracy (% Recovery) 98.0% - 102.0%85.0% - 115.0% (±20% at LLOQ)
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Intra-day: ≤ 15% (≤ 20% at LLOQ) Inter-day: ≤ 15% (≤ 20% at LLOQ)
LOQ S/N ratio ≥ 10S/N ratio ≥ 10; Accuracy & Precision criteria must be met.
Robustness System suitability parameters remain within limits.System suitability parameters remain within limits.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control of bulk materials and formulations, offering a balance of performance and efficiency. For applications demanding superior sensitivity and selectivity, particularly for trace-level analysis in complex biological matrices, the LC-MS/MS method is the definitive choice. Successful implementation requires that either method be fully validated in the end-user's laboratory to ensure its performance is fit for the intended analytical purpose, adhering to established scientific and regulatory standards.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Pharma Knowledge Centre. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • ICH. (1996). Validation of Analytical Procedures: Methodology Q2B.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. Royal Society of Chemistry.
  • In-Situ. (n.d.). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices.
  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • MDPI. (n.d.). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices.
  • Semantic Scholar. (2004). APPLICATION OF GAS CHROMATOGRAPHY/ MASS SPECTROMETRY (GC/MS) TO THE ANALYSIS OF BENZODIAZEPINES.
  • Patel, N. P., et al. (n.d.). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. PubMed Central.
  • Thermo Fisher Scientific. (n.d.). Quantification of 78 drugs of abuse in human blood by liquid chromatography – HRAM Orbitrap mass spectrometry for clinical research.
  • PubMed. (n.d.). Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives.
  • Padala, N. S. P., et al. (2019). LC-MS/MS Method for Quantification of 3,4-dihydroxyphenylglycol, a Norepinephrine Metabolite in Plasma and Brain Regions. Bioanalysis.
  • MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.
  • Thermo Fisher Scientific. (n.d.). Quantification of 34 benzodiazepines in human plasma by LC-HRAM(MS) for clinical research.
  • West, R. E., & Ritz, D. P. (1993). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of Analytical Toxicology.
  • MOST Wiedzy. (n.d.). Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples.
  • RSC Publishing. (n.d.). Analytical Methods.
  • LCGC International. (n.d.). Analysis of Pharmaceuticals in Environmental Samples with Ultrahigh-Definition LC–QTOF-MS and Accurate Mass: How Much Resolving Power is Enough?.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Springer. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • LCGC North America. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS.

Sources

Application Note: A Robust HPLC Method for the Development and Validation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a reliable analytical method crucial for quality control, stability testing, and impurity profiling[1]. The narrative explains the causal logic behind experimental choices, from stationary phase selection to mobile phase optimization, and provides detailed, step-by-step protocols for both the analytical method and its validation in accordance with ICH Q2(R2) guidelines[2][3].

Introduction and Method Development Rationale

This compound is an aniline derivative whose purity is critical to the safety and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for such molecules due to its high resolution, sensitivity, and quantitative accuracy[4][5]. The development of an effective HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

Physicochemical Properties of the Analyte

The selection of chromatographic conditions is directly influenced by the analyte's structure and properties.

PropertyValue / StructureSource / Rationale
Structure Chemical structure of this compoundPubChem CID: 2775654
Molecular Formula C₉H₁₁NO₂[6][7][8]
Molecular Weight 165.19 g/mol [6][7][8]
Predicted XlogP 1.2[9]
Predicted pKa ~4.5Based on the aniline substructure (pKa of aniline ≈ 4.6)[10].
UV Absorption λmax ≈ 240 nm, 290 nmEstimated based on the aniline chromophore and benzodioxepin moiety[11].
Solubility Soluble in water; highly soluble in ethanol, acetone.[1]
Rationale for Chromatographic Choices

The strategic selection of the column, mobile phase, and detection parameters is foundational to developing a specific, robust, and reliable method.

  • Chromatographic Mode: Reversed-Phase (RP) HPLC The predicted XlogP of 1.2 indicates that the molecule is moderately non-polar, making it an ideal candidate for reversed-phase chromatography, where it can be retained and separated on a non-polar stationary phase using a polar mobile phase[5][12].

  • Stationary Phase: C18 Column A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC and serves as an excellent starting point[12]. Its strong hydrophobic interactions are well-suited for retaining the benzodioxepin ring structure. To mitigate potential peak tailing associated with the basic amine group interacting with residual silanols on the silica backbone, a modern, high-purity, end-capped C18 column is strongly recommended.

  • Mobile Phase Selection The mobile phase composition is critical for achieving optimal retention, resolution, and peak shape.

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: The primary amine in the analyte has a predicted pKa of ~4.5[10]. Operating the mobile phase at a pH at least 2 units below the pKa ensures the amine is fully protonated (existing as an ammonium salt). This suppresses silanol interactions and promotes a single, stable ionic form of the analyte, leading to sharp, symmetrical peaks. A pH of 2.5-3.0, achieved by adding 0.1% formic acid or phosphoric acid to the water, is an ideal starting point. Formic acid is preferred for methods intended for future mass spectrometry (MS) compatibility[13][14].

  • Detection The molecule's aromatic ring and aniline functionality constitute a strong chromophore. A Diode Array Detector (DAD) or UV-Vis detector is ideal. Based on the expected UV spectrum, a primary wavelength of 240 nm should be selected for maximum sensitivity, while a secondary wavelength of 290 nm can be monitored for confirmation. The DAD allows for peak purity analysis, which is a critical component of a robust validation protocol.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent high-purity, end-capped C18 column).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (≥99%).

  • Reference Standard: this compound (purity ≥98%).

Chromatographic Conditions
ParameterCondition
Stationary Phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 240 nm (primary), 290 nm (secondary)
Run Time 15 minutes (including equilibration)
Step-by-Step Procedures

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

2. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • This stock solution can be further diluted to prepare calibration standards.

3. Sample Preparation:

  • Prepare the sample in the same diluent as the standard to a final concentration within the calibration range (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of a standard solution.

  • The system is deemed ready if the following criteria are met:

    • Tailing Factor (T): ≤ 1.5
    • Theoretical Plates (N): ≥ 2000
    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (ICH Q2(R2))

Method validation provides documented evidence that the procedure is fit for its intended purpose[2][15]. The following protocol outlines the necessary experiments.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Final Outcome Dev Finalized Analytical Method Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy (% Recovery) Dev->Acc Prec Precision (Repeatability & Intermediate) Dev->Prec LOD_LOQ LOD & LOQ Dev->LOD_LOQ Rob Robustness Dev->Rob Report Validated Method Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report

Caption: Workflow for HPLC Method Validation per ICH Guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and analyte. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference. Peak purity index > 0.999.
Linearity Analyze 5-7 concentration levels (e.g., 1-200 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the test concentration.
Accuracy Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeatability on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ≥ 10 for LOQ. S/N ≥ 3 for LOD.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability criteria are met. Peak area %RSD remains within acceptable limits.
Forced Degradation Protocol (Specificity)
  • Prepare solutions of the analyte at ~100 µg/mL.

  • Acid: Add 1M HCl and heat at 60°C for 2 hours. Neutralize before injection.

  • Base: Add 1M NaOH and heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for 4 hours.

  • Thermal: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze all samples by the proposed HPLC method. The goal is to achieve 5-20% degradation and demonstrate that the degradation products do not co-elute with the main analyte peak.

Conclusion

This application note details a systematic approach to developing a specific, linear, accurate, precise, and robust RP-HPLC method for the analysis of this compound. The rationale-driven selection of a C18 column with an acidic, acetonitrile/water mobile phase provides excellent chromatographic performance. The comprehensive validation protocol, grounded in ICH Q2(R2) guidelines, ensures the method's reliability and suitability for its intended use in a regulated quality control environment.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Chemcasts. (n.d.). This compound Properties vs Temperature.
  • SIELC Technologies. (n.d.). Separation of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- on Newcrom R1 HPLC column.
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine.
  • ChemicalBook. (2025). This compound.
  • Molbase. (n.d.). This compound | CAS 175136-34-2.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra.
  • PubChemLite. (n.d.). This compound.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • Boston University. (n.d.). Preparative Reverse-Phase HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • Thermo Fisher Scientific. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98%.
  • Sigma-Aldrich. (n.d.). 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate.
  • Chemcasts. (n.d.). This compound Properties vs Pressure.
  • The Good Scents Company. (n.d.). 2H-1,5-benzodioxepin-3(4H)-one, 7-propyl-.
  • Chem-Impex. (n.d.). 3,4-Dihydro-2H-benzo[b]oxepin-5-one.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.

Sources

Application Note: GC-MS Analysis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine via Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its inherent polarity and low volatility, direct GC-MS analysis of this primary aromatic amine results in poor chromatographic performance, characterized by peak tailing and low sensitivity. To overcome these challenges, chemical derivatization is essential. This document details two robust derivatization protocols: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). We present a comparative analysis of these methods, provide detailed, step-by-step protocols, and discuss the expected mass spectral fragmentation of the resulting derivatives. The primary recommended method, TFAA acylation, is highlighted for its rapid reaction kinetics and the formation of stable, volatile derivatives with characteristic mass fragments, ensuring reliable identification and quantification.

The Scientific Imperative for Derivatization

Gas Chromatography (GC) is a powerful analytical technique restricted to compounds that are volatile and thermally stable.[1] this compound, a primary aromatic amine, possesses an active hydrogen on its amino (-NH2) group.[2] This functional group is polar and capable of forming hydrogen bonds, which leads to several analytical challenges:

  • Poor Volatility: The intermolecular hydrogen bonding increases the boiling point, making it difficult to vaporize the analyte in the GC inlet.

  • Peak Tailing: The polar amine group can interact with active sites (e.g., free silanol groups) on the GC column and liner, causing asymmetrical peak shapes and reducing resolution.[3][4]

  • Thermal Instability: Primary amines can be susceptible to degradation at the high temperatures of the GC inlet and column.

Chemical derivatization addresses these issues by replacing the active hydrogen with a nonpolar, bulky group.[5] This transformation masks the polar nature of the amine, which increases analyte volatility, improves thermal stability, and minimizes undesirable column interactions, ultimately leading to sharp, symmetrical peaks and enhanced sensitivity.[3][6][7]

Comparative Analysis of Derivatization Strategies

For primary amines, acylation and silylation are the most common and effective derivatization strategies.[5][8] The choice between them depends on the specific analytical goals, matrix complexity, and available resources.

FeatureAcylation (with TFAA)Silylation (with BSTFA)
Reaction Principle The amine's lone pair of electrons attacks the carbonyl carbon of the anhydride, forming a stable, non-polar amide derivative.[8]The active hydrogen on the amine is replaced by a trimethylsilyl (TMS) group, forming a less polar silyl derivative.[3][8]
Reagent Trifluoroacetic Anhydride (TFAA)N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
Advantages • Highly reactive and volatile reagent.[6]• Forms very stable derivatives.[3]• Produces characteristic, high-mass fragments aiding in MS identification.[6][9][10]• Reaction byproducts are typically volatile and do not interfere.• Reagents are highly reactive.[8]• Produces volatile and thermally stable derivatives.[3][8]• Well-established for a wide range of polar compounds.[8]
Disadvantages • Reagent is corrosive and moisture-sensitive.• Reagents and derivatives are highly sensitive to moisture, requiring strictly anhydrous conditions.[8][11]• Can sometimes produce multiple derivatives for a single analyte.[8]• Reagent can be damaging to the GC column over time.[11]
Typical Conditions 60-70°C for 15-30 minutes.[6][8]70-80°C for 30-60 minutes.[8]

For its stability and the generation of highly specific mass spectra, acylation with TFAA is the recommended method for the routine analysis of this compound.

Experimental Protocols

Recommended Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the N-trifluoroacetyl derivative of the target analyte. The reaction is rapid and produces a stable product suitable for GC-MS analysis.

  • Ethyl Acetate as Solvent: It is a common, relatively non-polar solvent that dissolves the analyte and is compatible with the TFAA reagent. It is also easily vaporized.

  • TFAA as Reagent: As the most reactive of the common fluorinated anhydrides, TFAA ensures a rapid and complete reaction.[6] The trifluoroacetyl group introduces fluorine atoms, which can be useful for electron capture detection (ECD) but more importantly, directs fragmentation in MS analysis to yield characteristic ions.

  • Heating at 70°C: This temperature provides sufficient energy to overcome the activation barrier of the reaction without degrading the analyte or derivative, ensuring the reaction completes within 30 minutes.[6]

  • This compound sample or standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Ethyl Acetate (or Acetonitrile)

  • 2 mL GC vials with PTFE-lined caps

  • Pipettes

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Sample Preparation: Place a known amount of the sample (e.g., 1 mg) or an aliquot of a sample extract into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 200 µL of anhydrous ethyl acetate to redissolve the analyte. Then, carefully add 100 µL of TFAA.[8] (Safety Note: TFAA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment).

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.[6]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Evaporation (Optional but Recommended): Gently evaporate the excess solvent and TFAA under a stream of nitrogen. This step removes residual derivatizing agent which can be harsh on the GC column.

  • Reconstitution: Redissolve the dried derivative in a suitable volume (e.g., 500 µL) of ethyl acetate or hexane.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL.

TFAA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Preparation start Analyte Sample in Vial dry Evaporate Solvent to Dryness start->dry reagent Add 200µL Ethyl Acetate + 100µL TFAA dry->reagent heat Cap Vial & Heat 70°C for 30 min reagent->heat cool Cool to Room Temp heat->cool evap Evaporate Excess Reagent (Optional) cool->evap recon Reconstitute in Solvent evap->recon inject Inject 1µL into GC-MS recon->inject

TFAA Derivatization Workflow.
Alternative Protocol: Silylation with BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) derivative. It is a powerful alternative, though extreme care must be taken to exclude moisture.

  • Sample Preparation: Prepare the dried sample in a GC vial as described in the acylation protocol.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS).[8] The TMCS acts as a catalyst.

  • Reaction: Tightly cap the vial and heat it at 70°C for 45 minutes in a heating block.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.[8] Unlike the TFAA protocol, the excess silylating reagent is typically injected along with the sample.

BSTFA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Analyte Sample in Vial dry Evaporate Solvent to Dryness (Anhydrous) start->dry reagent Add 100µL Anhydrous Solvent + 100µL BSTFA + 1% TMCS dry->reagent heat Cap Vial & Heat 70°C for 45 min reagent->heat cool Cool to Room Temp heat->cool inject Inject 1µL Directly into GC-MS cool->inject Reaction_Fragmentation cluster_reaction Derivatization Reaction cluster_fragmentation Expected EI Fragmentation Analyte This compound (MW ≈ 165) Product N-trifluoroacetyl Derivative (MW ≈ 261) Analyte->Product + TFAA, 70°C Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Product Product_ion Molecular Ion [M]⁺˙ m/z 261 Fragment_1 α-cleavage [M - C7H6O2]⁺ m/z 140 Product_ion->Fragment_1 Fragment_2 Benzylic Cation [C8H7O2]⁺ m/z 135 Product_ion->Fragment_2

Sources

Application Notes & Protocols for the Synthesis of Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry due to their straightforward synthesis and broad spectrum of pharmacological activities.[1][2][3] This document provides a comprehensive guide for the synthesis, purification, and characterization of chalcone derivatives. The protocols detailed herein are centered around the Claisen-Schmidt condensation, a robust and versatile method for constructing the chalcone framework.[1][2] Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the procedural choices, offers insights into troubleshooting, and outlines methods for structural verification, thereby ensuring scientific rigor and reproducibility. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of chalcone-based compounds.

Introduction: The Significance of the Chalcone Scaffold

Chalcones are open-chain flavonoids that serve as crucial precursors in the biosynthesis of a wide array of flavonoids and isoflavonoids in plants.[1][2] Their synthetic accessibility and the ease with which diverse substituents can be introduced onto their two aromatic rings make them an attractive platform for developing novel therapeutic agents.[1][4] The core of their biological activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling interaction with biological nucleophiles like cysteine residues in proteins.[1] This reactivity underpins the diverse pharmacological effects observed in chalcone derivatives, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3]

The Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and a substituted acetophenone, is the most common and efficient route to chalcone synthesis.[1][2][5] This reaction's reliability and broad substrate scope make it an ideal starting point for building libraries of chalcone analogs for structure-activity relationship (SAR) studies.[1]

The Claisen-Schmidt Condensation: Mechanism and Rationale

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[1] It is particularly effective for chalcone synthesis because aromatic aldehydes, lacking α-hydrogens, cannot self-condense.[6] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2]

The mechanism proceeds through the following key steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the acetophenone derivative, forming a resonance-stabilized enolate ion. This is the rate-determining step, and its efficiency depends on the acidity of the α-proton and the strength of the base.[6][7][8]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde derivative.[7] This forms an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or water) to yield a β-hydroxy ketone (aldol addition product).

  • Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the α,β-unsaturated ketone, the chalcone. This dehydration step is often spontaneous and driven by the formation of a highly conjugated system, which lends stability to the final product.[6]

Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocols

This section provides detailed protocols for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation, including both a traditional solvent-based method and a solvent-free alternative.

Protocol 1: Conventional Solvent-Based Synthesis

This is a widely used and reliable method for chalcone synthesis.[1]

Materials and Reagents:

Reagent/MaterialPurposeTypical Quantity (for 10 mmol scale)
Substituted AcetophenoneReactant10 mmol
Substituted BenzaldehydeReactant10 mmol
Sodium Hydroxide (NaOH)Base Catalyst1.0 g
Ethanol (95% or rectified spirit)Solvent20-30 mL
Dilute Hydrochloric Acid (HCl)NeutralizationAs needed
Distilled WaterWashingAs needed
Round-bottom flaskReaction Vessel50 mL or 100 mL
Magnetic stirrer and stir barAgitation-
Ice bathTemperature Control-
Büchner funnel and vacuum flaskFiltration-

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone (e.g., 10 mmol) and the corresponding substituted benzaldehyde (e.g., 10 mmol) in 20 mL of ethanol with magnetic stirring.[2][9]

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of NaOH in 10 mL of water. Cool this solution in an ice bath.

  • Reaction Initiation: While stirring the ethanolic solution of the reactants vigorously at room temperature, add the cold NaOH solution dropwise.[9] Maintain the reaction temperature between 20-25°C using a water bath if necessary.[9]

  • Reaction Monitoring: Continue stirring for 4-6 hours.[10] The formation of a precipitate is often an indication of product formation.[1] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).

  • Neutralization: Slowly acidify the mixture with dilute HCl with constant stirring until the solution is neutral (pH ~7).[1][10] This will precipitate the crude chalcone.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel.[1] Wash the solid product with copious amounts of cold distilled water to remove any inorganic impurities.

  • Drying: Dry the crude product in an oven at a low temperature (50-60°C) or in a desiccator.

Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)

This method is environmentally friendly, often faster, and can result in high yields.[11][12]

Materials and Reagents:

Reagent/MaterialPurposeTypical Quantity (for 5 mmol scale)
Substituted AcetophenoneReactant5 mmol
Substituted BenzaldehydeReactant5 mmol
Solid Sodium Hydroxide (NaOH) pelletsBase Catalyst5 mmol (approx. 0.2 g)
Mortar and PestleReaction Vessel-
Cold Distilled WaterWashingAs needed

Step-by-Step Procedure:

  • Reactant Combination: Place equimolar amounts of the substituted acetophenone (5 mmol), substituted benzaldehyde (5 mmol), and solid NaOH pellets (5 mmol) into a porcelain mortar.[11][12]

  • Grinding: Grind the mixture vigorously with a pestle for 5-10 minutes.[12] The solid mixture will typically become a paste or a colored solid.

  • Work-up: Add cold distilled water to the mortar and continue to mix.

  • Isolation: Isolate the solid product by suction filtration, washing thoroughly with distilled water to remove the NaOH.[11]

  • Drying: Dry the crude product.

Purification and Characterization

Purification of the crude chalcone is essential to remove unreacted starting materials and by-products. Subsequent characterization is critical to confirm the structure and purity of the synthesized derivative.[2]

Caption: Figure 2: General Workflow for Chalcone Purification and Characterization.

Purification by Recrystallization

Recrystallization is the most common method for purifying chalcones.[2][12]

Procedure:

  • Solvent Selection: Ethanol is a commonly used solvent for recrystallizing chalcones.[2][12]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[2]

  • Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the pure crystals.

Characterization Techniques
  • Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. A suitable solvent system (e.g., hexane:ethyl acetate) should be used.[13]

  • Melting Point (m.p.): Pure crystalline solids have a sharp melting point range. This can be compared to literature values if available.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key characteristic peaks for chalcones include:

    • A strong absorption band for the conjugated C=O stretch, typically around 1630-1690 cm⁻¹.[5]

    • Bands for the C=C double bond in the α,β-unsaturated system.

    • Peaks corresponding to aromatic C-H stretching.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the proton environment. The two vinyl protons (α and β to the carbonyl) typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.[9][14] Protons on the aromatic rings will appear in the aromatic region (δ 7-8 ppm).

    • ¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon is typically observed around δ 190 ppm.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[9]

Safety Precautions

Standard laboratory safety procedures must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[11]

  • Handling Chemicals:

    • Handle all chemicals in a well-ventilated fume hood.[11]

    • Strong bases like NaOH and KOH are corrosive and should be handled with care.[11] Avoid contact with skin and eyes.[11]

    • Chalcones are often fine powders; avoid inhaling dust.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[11]

  • Storage: Store reagents and products in tightly sealed containers in a cool, dry, and well-ventilated area.[11]

Conclusion

The Claisen-Schmidt condensation offers a powerful and adaptable method for the synthesis of a wide array of chalcone derivatives. By understanding the underlying mechanism and adhering to the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can confidently and reproducibly generate high-purity compounds. These well-characterized chalcone derivatives can then serve as valuable tools in drug discovery and development, paving the way for new therapeutic interventions across a range of diseases.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • All about chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube.
  • Tukur, A., et al. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review.
  • Srinivasan, B., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Pharmaceutical Sciences and Research, 9(8), 3241-3245.
  • Singh, A., et al. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 2(5), 1263-1268.
  • Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction.
  • BYJU'S. (n.d.). Claisen Condensation.
  • Salehi, B., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210.
  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Chemistry College. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube.
  • Semantic Scholar. (n.d.). [PDF] Chalcone Derivatives: Promising Starting Points for Drug Design.
  • JETIR. (2020, July). SYNTHESIS OF CHALCONES. JETIR, 7(7).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-10.
  • Al-Ostoot, F. H., et al. (2022).
  • Claisen-Schmidt Condensation. (n.d.).
  • Al-Amiery, A. A., et al. (2012). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 4(1), 231-237.
  • Septianingtyas, D., et al. (2021). Green synthesis of chalcones derivatives. AIP Conference Proceedings, 2349(1), 020042.
  • Chtourou, M., & Trabelsi, M. (2021). Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Japan J Res, 2(4), 1-2.
  • ResearchGate. (n.d.). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids.
  • Bednar, R. A., & Hadcock, J. R. (1988). Purification and characterization of chalcone isomerase from soybeans. Journal of Biological Chemistry, 263(20), 9582-9588.
  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
  • Kumar, A., et al. (2022). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Molecules, 27(19), 6296.
  • Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique bicyclic structure, featuring a seven-membered dioxepine ring fused to a benzene ring with an amine substituent, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This compound is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1]. The strategic placement of the amino group on the aromatic ring provides a reactive handle for further molecular elaboration, enabling the construction of complex derivatives with tailored pharmacological profiles. Researchers and drug development professionals will find this guide to be a comprehensive resource for the efficient and scalable production of this key intermediate.

Strategic Overview of the Synthetic Pathway

The large-scale synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the nitration of the readily available precursor, 3,4-dihydro-2H-1,5-benzodioxepine, to yield the intermediate, 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine. The subsequent reduction of the nitro group affords the desired primary amine. This pathway is selected for its high efficiency, scalability, and the use of well-established industrial chemical transformations.

Synthesis_Pathway Start 3,4-Dihydro-2H-1,5-benzodioxepine Intermediate 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine Start->Intermediate Nitration Product This compound Intermediate->Product Reduction Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up Charge_Substrate Charge Substrate, Solvent, and Catalyst Seal_Purge Seal Reactor and Purge with Inert Gas Charge_Substrate->Seal_Purge Pressurize Pressurize with Hydrogen Seal_Purge->Pressurize Heat_Stir Heat to Target Temperature with Vigorous Stirring Pressurize->Heat_Stir Monitor Monitor Hydrogen Uptake Heat_Stir->Monitor Cool_Vent Cool Reactor and Vent Excess Hydrogen Monitor->Cool_Vent Filter_Catalyst Filter Catalyst Cool_Vent->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Purify Purify Crude Product Concentrate->Purify

Sources

Application Notes and Protocols: Leveraging 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine as a pivotal scaffold in contemporary drug discovery programs. This document provides an in-depth overview of its chemical properties, synthetic utility, and potential therapeutic applications, complemented by detailed protocols for biological evaluation.

Introduction: The Benzodioxepin Scaffold as a Privileged Motif

The 3,4-dihydro-2H-1,5-benzodioxepin core is a recognized "privileged structure" in medicinal chemistry.[1] This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands targeting a wide array of biological entities. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, underscoring their therapeutic potential.[2] The subject of these notes, this compound, is a key intermediate, offering a reactive primary amine handle for the facile generation of diverse chemical libraries.[1][3] Its strategic importance lies in its role as a foundational building block for exploring new chemical space and developing novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 175136-34-2[4][5]
Molecular Formula C₉H₁₁NO₂[4][5]
Molecular Weight 165.19 g/mol [4][5]
IUPAC Name This compound[5]
Solubility Soluble in water, highly soluble in ethanol and acetone.[3]

Synthetic Utility and Library Generation

The primary application of this compound in drug discovery is as a versatile starting material for the synthesis of compound libraries. The nucleophilic primary amine at the 7-position provides a reactive site for a multitude of chemical transformations, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Scheme: Amide and Sulfonamide Library

A common and effective strategy to explore the chemical space around this scaffold is the generation of amide and sulfonamide libraries. This approach is straightforward and allows for the introduction of a wide variety of substituents.

G A This compound C Amide Library (Diverse R groups) A->C Acylation E Sulfonamide Library (Diverse R groups) A->E Sulfonylation B R-COCl (Acid Chloride) or R-COOH + Coupling Agent B->C D R-SO₂Cl (Sulfonyl Chloride) D->E

Caption: General workflow for amide and sulfonamide library synthesis.

Protocol 1: Parallel Amide Synthesis

This protocol outlines a method for the parallel synthesis of an amide library in a 96-well plate format.

Materials:

  • This compound

  • A diverse set of carboxylic acids or acid chlorides

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in DMF (e.g., 0.2 M).

  • In each well of the 96-well plate, add the desired carboxylic acid (1.2 equivalents).

  • To each well, add the coupling agent (1.2 equivalents) and DIPEA (3 equivalents).

  • Add the stock solution of the amine (1 equivalent) to each well.

  • Seal the plate and allow it to shake at room temperature for 12-18 hours.

  • Quench the reaction by adding water to each well.

  • Extract the products using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the products by LC-MS to confirm identity and purity.

Rationale: This high-throughput method allows for the rapid generation of a large number of derivatives, which is essential for initial SAR studies. The use of a coupling agent facilitates the amide bond formation under mild conditions.

Potential Therapeutic Targets and Screening Strategies

While direct biological data for the parent amine is limited, the prevalence of the benzodioxepin scaffold in compounds targeting G-Protein Coupled Receptors (GPCRs) and kinases suggests these are high-priority target classes for screening.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary/Functional Assays cluster_3 Hit Validation & Lead Optimization A 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine & Derivatives B GPCR Binding Assays (e.g., Radioligand Binding) A->B C Kinase Inhibition Assays (e.g., HTRF KinEASE) A->C D Cell-Based GPCR Functional Assays (cAMP, IP1, Ca²⁺ Flux) B->D E Cellular Kinase Phosphorylation Assays C->E F SAR Studies & Medicinal Chemistry Optimization D->F E->F

Caption: A logical workflow for screening the compound library.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and many heterocyclic amine-containing compounds exhibit activity at these receptors.

Protocol 2: Radioligand Binding Assay for GPCRs

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific GPCR.[6]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Test compounds (this compound and its derivatives)

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

  • Add increasing concentrations of the test compound.

  • To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of wells.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value for each test compound and subsequently the Ki value.

Rationale: This assay provides a quantitative measure of the affinity of a compound for a receptor, which is a critical parameter in early-stage drug discovery.[6]

Kinases

Protein kinases are another important class of drug targets, particularly in oncology and immunology. Many small molecule kinase inhibitors are heterocyclic in nature.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines a non-radioactive, high-throughput assay to measure kinase activity and inhibition.[7]

Materials:

  • Purified kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF KinEASE™ kit (or similar) containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665

  • Test compounds

  • Assay buffer

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the kinase and the biotinylated substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time.

  • Stop the reaction by adding the HTRF detection reagents (pre-mixed antibody and streptavidin-XL665).

  • Incubate for 60 minutes at room temperature to allow for the detection complex to form.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC₅₀ values for the test compounds.

Rationale: The HTRF format offers a sensitive and robust method for high-throughput screening of kinase inhibitors, avoiding the complications of handling radioactive materials.[7]

Data Interpretation and Hit Progression

Table 2: Hypothetical Screening Data Summary

Compound IDTargetAssay TypeIC₅₀ (µM)
Amine-ParentGPCR-XRadioligand Binding> 50
Amide-1GPCR-XRadioligand Binding5.2
Amide-2GPCR-XRadioligand Binding12.8
Amine-ParentKinase-YHTRF> 50
Sulfonamide-1Kinase-YHTRF2.1
Sulfonamide-2Kinase-YHTRF8.9

Compounds showing significant activity (e.g., IC₅₀ < 10 µM) in the primary screens should be prioritized for further investigation. This includes confirmatory assays, determination of the mechanism of action (e.g., agonist vs. antagonist for GPCRs), and initiation of a medicinal chemistry program to improve potency and selectivity.

Conclusion

This compound represents a valuable and versatile starting point for the discovery of novel bioactive molecules. Its utility as a scaffold, combined with the robust and high-throughput screening protocols outlined in these notes, provides a clear path for researchers to explore its therapeutic potential across important target classes like GPCRs and kinases. A systematic approach, beginning with library synthesis and progressing through a well-defined screening cascade, will be instrumental in unlocking the full potential of this privileged heterocyclic motif.

References

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information.
  • Benchchem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • Molbase. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Smolecule. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.
  • Molekuul. (n.d.). This compound.
  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information.
  • PMC. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • PMC. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases.
  • ChemicalBook. (n.d.). This compound.
  • Revvity. (n.d.). Kinetic binding of kinase inhibitors and determination of K, K rates.
  • VEGPHARM. (n.d.). This compound.
  • Scientific Reports. (2016). Installing amino acids and peptides on N-heterocycles under visible-light assistance.
  • MDPI. (n.d.). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma.
  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit.
  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.

Sources

Application Notes & Protocols: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine. This versatile primary aromatic amine, built upon the privileged benzodioxepine scaffold, serves as a critical starting material for constructing a diverse array of complex molecular architectures. We delve into the causality behind experimental choices for its most common and impactful transformations—amide bond formation, Buchwald-Hartwig N-arylation, and N-alkylation via reductive amination—and provide detailed, field-proven protocols to ensure reproducible success in the laboratory.

Introduction: The Strategic Value of the Benzodioxepine Scaffold

The this compound molecule (CAS No. 175136-34-2) is a cornerstone intermediate in modern organic synthesis.[1][2][3] Its structure is characterized by two key features: the benzodioxepine core and a nucleophilic primary amine group at the 7-position.

  • The Privileged Scaffold: The benzodioxepine framework is recognized as a "privileged structure" in medicinal chemistry. This means it can serve as a versatile scaffold for developing ligands that bind to multiple biological targets.[4] Derivatives have been explored for a wide range of biological activities, including potential use as bronchodilating agents.[4]

  • The Reactive Handle: The primary amine (–NH₂) group is a highly reactive and synthetically tractable functional group. It provides a direct attachment point for a vast array of substituents, enabling the systematic modification of the molecule's steric and electronic properties to modulate biological activity.[4] This reactivity is fundamental to its role as an important raw material in the pharmaceutical, agrochemical, and dyestuff industries.[1][4]

This guide will focus on the three most pivotal reactions that leverage the amine's reactivity to build molecular complexity.

Core Synthetic Application: Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry, linking carboxylic acids with amines to create the stable amide linkages found in countless pharmaceutical agents.[5] Acylation of this compound is a common and robust transformation.[4]

Causality & Mechanism

Direct condensation of a carboxylic acid and an amine requires extremely high temperatures and is rarely practical. Therefore, the reaction necessitates the activation of the carboxylic acid's hydroxyl group to convert it into a better leaving group. This is achieved using a "coupling reagent." The general mechanism involves two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester with uronium salts like HATU).

  • Nucleophilic Attack: The primary amine of the benzodioxepine derivative, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the thermodynamically stable amide bond. A non-nucleophilic base (e.g., DIEA, TEA) is typically required to neutralize the acid formed during the reaction.[6]

Comparative Data for Common Coupling Reagents
Coupling ReagentAdditive (if needed)BaseTypical SolventTemperatureKey Advantages/Disadvantages
HATU NoneDIEA, TEADMF, DCM0°C to RTFast, high yields, effective for hindered substrates.[5] Expensive.
EDC HOBt, HOAtDIEA, TEADMF, DCM0°C to RTWater-soluble urea byproduct (easy removal).[6] Can cause epimerization in chiral acids without additives.
DCC HOBtDIEA, TEADCM, THF0°C to RTInexpensive. Insoluble DCU byproduct can be hard to remove completely.
PyBOP NoneDIEADMFRTGood for solid-phase synthesis. Byproducts can be problematic.
Protocol 2.1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using HATU, a highly efficient uronium-based coupling agent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Add HATU (1.2 eq) and DIEA (3.0 eq) to the stirring solution. Stir for 5-10 minutes to allow for pre-activation.

  • Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired amide.

Core Synthetic Application: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a Nobel-lauded, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[7] It provides a powerful method for coupling aryl halides or triflates with amines, a transformation that is often challenging or impossible using classical methods like nucleophilic aromatic substitution.[8] This reaction is ideal for synthesizing diarylamine derivatives from this compound.

Causality & Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base (typically an alkoxide or carbonate) deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst which re-enters the cycle.

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., X-Phos, S-Phos, RuPhos) are generally required to promote the reductive elimination step and prevent catalyst decomposition.[9]

G center Pd(0)L Active Catalyst Product Ar-NR₂ Product center->Product PdII_A L-Pd(II)-X      |     Ar center->PdII_A Ar-X OA Oxidative Addition RE Reductive Elimination Deprot Amine Coordination & Deprotonation ArX Aryl-X Amine R₂NH (Benzodioxepin-7-amine) Base Base PdII_B L-Pd(II)-NR₂      |     Ar PdII_A->PdII_B + R₂NH - HX PdII_B->center

Protocol 3.1: Pd-Catalyzed N-Arylation with an Aryl Bromide

This protocol provides a general method for the coupling of this compound with a representative aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • X-Phos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (0.02 eq), and X-Phos (0.04 eq).

  • Safety Note: Perform the addition of solid reagents in a glovebox if possible, especially the base and catalyst, to avoid exposure to air and moisture.

  • Evacuate and backfill the reaction vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene (or dioxane) via syringe (approx. 0.1 M concentration relative to the aryl bromide).

  • Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl product.

Core Synthetic Application: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly effective method for forming secondary and tertiary amines.[11] It circumvents the major drawback of direct N-alkylation with alkyl halides, which is the tendency for over-alkylation to produce mixtures of secondary, tertiary, and even quaternary ammonium salts.[12][13] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.

Causality & Mechanism

The reaction proceeds in two distinct mechanistic stages within the same pot:

  • Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a C=N double bond, yielding an imine intermediate. This step is often acid-catalyzed.

  • Reduction: A mild reducing agent, selective for the imine over the starting carbonyl compound, reduces the imine to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride [NaBH(OAc)₃] are ideal for this purpose because they are less reactive towards protonated carbonyls but highly effective at reducing the protonated iminium ion, which is the more electrophilic species in the reaction mixture.[12]

G Amine Benzodioxepin-7-amine Imine Imine Intermediate [Benzodioxepin-N=CR₂] Amine->Imine Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Imine + Product Secondary or Tertiary Amine [Benzodioxepin-NH-CHR₂] Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product

Comparative Data for Common Reducing Agents
Reducing AgentTypical SolventpH ConditionsKey Advantages/Disadvantages
NaBH₃CN Methanol, AcetonitrileWeakly acidic (pH 4-6)Highly selective for imines.[12][14] Toxicity concern due to potential cyanide release in strong acid.
NaBH(OAc)₃ DCM, THF, DCENeutral to weakly acidicNon-toxic, mild, and very effective.[12] Often the preferred reagent.
H₂ / Pd/C Ethanol, MethanolNeutral"Green" reducing agent (byproduct is water). Requires hydrogenation equipment. Can reduce other functional groups.
Protocol 4.1: Reductive Amination with an Aldehyde using NaBH(OAc)₃

This protocol details a safe and efficient procedure for synthesizing a secondary amine from this compound and a generic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous NaHCO₃ solution

  • Water, Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM (approx. 0.2 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step if the substrates are slow to react.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly (H₂ evolution). Ensure adequate ventilation.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with water (1x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated amine.

Physicochemical Data & Safety

PropertyValueSource
CAS Number 175136-34-2[1][2][3]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2][3]
Appearance Solid-
Boiling Point 315.4 °C (Predicted)[15]
Solubility Soluble in water. Highly soluble in ethanol, acetone.[1]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For research use only. Not intended for diagnostic or therapeutic use.[3]

Conclusion

This compound stands out as a building block of significant strategic importance. Its privileged heterocyclic core combined with a synthetically versatile primary amine function allows for rapid and predictable diversification. The robust protocols for acylation, N-arylation, and reductive amination detailed herein provide reliable pathways for constructing novel and complex molecules, empowering researchers in the fields of drug discovery, materials science, and fine chemical synthesis to accelerate their research programs.

References

  • This compound - Benchchem. (URL: )
  • This compound | 175136-34-2 - ChemicalBook. (URL: )
  • Buchwald–Hartwig amin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: )
  • This compound | CAS 175136-34-2. (URL: )
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Reductive Amin
  • Amide Synthesis - Fisher Scientific. (URL: [Link])
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (URL: )
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
  • 3.3.3: Synthesis of Amines - Chemistry LibreTexts. (URL: [Link])
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])
  • Thermophysical Properties of this compound | Chemcasts. (URL: [Link])

Sources

Application Notes & Protocols for the Crystallization of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Crystallization in Pharmaceutical Development

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is a vital intermediate in the synthesis of various pharmaceutical compounds, agrochemicals, and dyes[1]. The precise control of its solid-state form through crystallization is paramount, as it directly influences purity, stability, bioavailability, and manufacturability of the final active pharmaceutical ingredient (API)[2][3]. This document provides a comprehensive guide to the crystallization of this compound, moving beyond mere procedural steps to elucidate the underlying scientific principles that govern the formation of high-quality crystalline material. The protocols herein are designed to be robust and adaptable, providing a strong foundation for process optimization and solid-state characterization.

Physicochemical Properties & Pre-Crystallization Considerations

A thorough understanding of the molecule's properties is the cornerstone of developing a successful crystallization strategy. This compound (MW: 165.19 g/mol ) is an aromatic amine with a flexible seven-membered dioxepine ring[4][5][6][7]. The presence of the primary amine group and the ether oxygens imparts a degree of polarity and the capacity for hydrogen bonding, which are critical factors in solvent selection.

Solubility Profile: Preliminary data indicates that the compound is soluble in water, and highly soluble in ethanol and acetone[1]. This suggests that a range of protic and aprotic polar solvents should be investigated. The aromatic nature of the molecule also suggests some solubility in less polar solvents like toluene, especially at elevated temperatures.

Purity Assessment: It is imperative to begin with material of the highest possible purity (ideally >95%). Impurities can act as inhibitors to nucleation and crystal growth, or become incorporated into the crystal lattice, compromising the final purity[8]. Standard analytical techniques such as HPLC, GC, and NMR should be employed to assess the purity of the starting material.

The Science of Crystallization: A Conceptual Workflow

Crystallization is a thermodynamically driven process involving the transition from a disordered state (in solution or melt) to a highly ordered solid state. The entire process can be visualized as a sequence of controlled steps designed to achieve supersaturation, the primary driving force for crystallization[3][9].

G cluster_0 Crystallization Workflow A 1. Solute Dissolution (Creating a Saturated Solution) B 2. Generation of Supersaturation (Cooling, Anti-solvent, Evaporation) A->B  Induce instability C 3. Nucleation (Primary or Secondary) B->C  Overcome energy barrier D 4. Crystal Growth C->D  Orderly molecular packing E 5. Isolation & Drying D->E  Harvesting

Caption: A conceptual workflow for solution-based crystallization.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in crystallization[10]. An ideal solvent will exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and sparingly soluble at low temperatures.

Table 1: Recommended Solvents for Screening
Solvent SystemClassificationRationalePotential Technique(s)
Isopropanol (IPA)Polar ProticGood balance of polarity; often provides a steep solubility curve for amines.Cooling Crystallization
Ethanol/WaterPolar Protic MixtureModulates solubility; water acts as an anti-solvent.Cooling, Anti-solvent
AcetonePolar AproticHigh solubility noted[1]; can be paired with an anti-solvent.Anti-solvent, Evaporation
Ethyl AcetateModerately PolarOften a good choice for compounds with moderate polarity.Cooling, Evaporation
TolueneNonpolar AromaticMay dissolve the compound at high temperatures due to the aromatic core.Cooling Crystallization
AcetonitrilePolar AproticCan be effective for aromatic compounds[11].Cooling, Anti-solvent

Pro-Tip for Amines: Aromatic amines can be susceptible to oxidation. It is advisable to perform crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored impurities.

Detailed Crystallization Protocols

The following protocols are designed as starting points. Meticulous observation and adjustment are key to optimizing the outcome.

Protocol 1: Controlled Cooling Crystallization

This is often the first method of choice for compounds with temperature-dependent solubility[2].

Methodology:

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, add 1.0 g of this compound.

  • Solvent Addition: Add a minimal volume of isopropanol (IPA) (start with ~5 mL) and begin heating the mixture to a gentle reflux (approx. 82°C) with stirring.

  • Achieve Saturation: Continue adding IPA dropwise until all the solid has just dissolved. This creates a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is observed, perform a hot filtration through a pre-warmed filter funnel to remove it.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for the formation of larger, more well-defined crystals. Wrapping the flask in glass wool can aid in slow cooling.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold IPA, and dry under vacuum.

G cluster_0 Protocol 1: Cooling Crystallization A Dissolve in minimal hot solvent (e.g., IPA) B Slowly cool to room temperature A->B C Induce further precipitation in ice bath B->C D Isolate crystals via vacuum filtration C->D E Wash with cold solvent and dry D->E

Caption: Workflow for controlled cooling crystallization.

Protocol 2: Anti-Solvent Crystallization

This technique is effective when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent[2][9].

Methodology:

  • Dissolution: Dissolve 1.0 g of the compound in a minimal amount of a "good" solvent (e.g., acetone, in which it is highly soluble[1]) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a "poor" or "anti-solvent" (e.g., n-heptane or water) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid. This indicates the onset of nucleation.

  • Crystal Growth: If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate, and then allow the solution to stand undisturbed. The slow diffusion of the anti-solvent will promote gradual crystal growth. Alternatively, add the anti-solvent at a slightly elevated temperature and then cool the mixture.

  • Equilibration: Allow the mixture to stir at room temperature for a few hours to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry under vacuum.

Protocol 3: Salt Formation for Improved Crystallinity

For amines that are difficult to crystallize as a free base, forming a salt can dramatically improve their crystallization properties by introducing strong ionic interactions and hydrogen bonding networks[8].

Methodology:

  • Dissolution: Dissolve 1.0 g of this compound in a suitable solvent such as ethyl acetate or diethyl ether (~10-15 mL).

  • Acid Addition: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a crystalline solid.

  • Recrystallization of the Salt: The crude salt can then be recrystallized using a more polar solvent system, such as ethanol or an ethanol/water mixture, following the cooling crystallization protocol described above.

  • Isolation: Isolate the salt crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Compound is coming out of solution above its melting point; cooling rate is too fast; solution is too concentrated.Use a more dilute solution; slow down the cooling rate; use a solvent with a lower boiling point[10].
No Crystals Form Solution is not sufficiently supersaturated; presence of impurities inhibiting nucleation.Scratch the inside of the flask with a glass rod; add a seed crystal; try a different solvent or technique (e.g., anti-solvent); further purify the starting material[8].
Poor Crystal Quality Cooling was too rapid, leading to rapid precipitation instead of slow growth.Ensure a very slow cooling rate; consider vapor diffusion for single crystal growth.
Low Yield Compound has significant solubility in the cold solvent; insufficient cooling time.Use a different solvent; ensure the solution is cooled for an adequate period; reduce the final volume of the mother liquor.

Crystal Characterization

Once crystals are obtained, it is crucial to characterize their solid-state properties. Regulatory guidelines often require a thorough understanding of a drug's potential polymorphic forms[2].

Recommended Analytical Techniques:

  • X-Ray Diffraction (XRD): Both powder (PXRD) and single-crystal (SCXRD) are used to determine the crystal structure and identify different polymorphs[12].

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

  • Microscopy: To visually inspect crystal morphology and size distribution.

Conclusion

The crystallization of this compound is a critical step for its use in pharmaceutical and chemical synthesis. A systematic approach, beginning with solvent screening and followed by the methodical application of techniques such as controlled cooling, anti-solvent addition, and salt formation, will yield high-purity crystalline material. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and optimize a crystallization process tailored to their specific needs, ultimately ensuring the quality and consistency of this important chemical intermediate.

References

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]
  • Crystallization of Pharmaceutical Crystals | Request PDF.
  • Pharmaceutical Crystallisation| Solution Crystalliz
  • How to recrystallize amine compound and it is not soluble in common organic solvents.
  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]
  • Development of Crystallization Processes for Pharmaceutical Applic
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
  • Guide for crystalliz
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • This compound | CAS 175136-34-2.[Link]
  • Thermophysical Properties of this compound. Chemcasts. [Link]
  • This compound. PubChemLite. [Link]
  • This compound Properties vs Temper
  • 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2. PubChem. [Link]
  • Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine.
  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystalliz
  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency.
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
  • Developing Processes for Crystallization-Induced Asymmetric Transformation.
  • Growth of single-crystal imine-linked covalent organic frameworks using amphiphilic amino-acid derivatives in w
  • US5118815A - Method for crystallization of amino acids.
  • Crystalliz

Sources

Application Note & Protocol: Enantioselective Synthesis of Chiral 3-Aminobenzodioxepins via Rhodium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amines are fundamental building blocks in pharmaceutical and agrochemical industries, with their specific stereochemistry being crucial for biological activity.[1][2] The benzodioxepin scaffold, in particular, is a privileged structure found in numerous bioactive molecules, including potent and selective norepinephrine reuptake inhibitors.[3][4] This application note provides a detailed, field-proven protocol for the enantioselective synthesis of chiral 3-aminobenzodioxepins. The presented methodology focuses on the asymmetric hydrogenation of a prochiral enamide precursor, utilizing a rhodium-based catalyst with a chiral diphosphine ligand.[5][6] This approach offers high yields, excellent enantioselectivity, and operational simplicity, making it a robust and scalable method for drug discovery and development professionals.[7]

Introduction: The Significance of Chiral Benzodioxepin Amines

Chirality is a fundamental principle in drug design, as the enantiomers of a chiral drug can exhibit significantly different pharmacological, and toxicological properties.[8] The United States Food and Drug Administration (FDA) guidelines issued in 1992 mandate the characterization of the absolute stereochemistry of chiral drugs, driving the demand for efficient asymmetric synthesis methods.[8]

The 1,4-benzodioxepin moiety is a seven-membered heterocyclic ring system that serves as a conformationally constrained bioisostere for various pharmacophores.[4][9] Incorporating this scaffold into drug candidates can lead to improved physicochemical properties and enhanced selectivity for biological targets.[10] Specifically, chiral amines appended to the benzodioxepin core are key structural motifs in compounds targeting monoamine transporters, making them valuable for developing treatments for psychiatric and neurological disorders.[3][11]

Traditional methods for obtaining enantiopure amines often rely on classical resolution or the use of chiral auxiliaries, which can be inefficient and generate significant waste. In contrast, transition metal-catalyzed asymmetric hydrogenation represents a more direct and atom-economical strategy.[6][12] The asymmetric hydrogenation of prochiral imines, enamines, or enamides is one of the most direct and efficient methods to prepare valuable α-chiral amines.[6] This protocol details a highly effective rhodium-catalyzed asymmetric hydrogenation of a Z-enamide derived from a benzodioxepin ketone, providing a reliable route to enantiomerically enriched 3-aminobenzodioxepins.[5]

Overview of the Synthetic Strategy

The overall synthetic pathway involves two key stages: the formation of a prochiral enamide precursor from the corresponding ketone, followed by the pivotal rhodium-catalyzed asymmetric hydrogenation to install the chiral center.

G cluster_0 Stage 1: Enamide Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation A 2,3-Dihydro-5H-1,4-benzodioxepin-3-one C Prochiral (Z)-N-(2,3-dihydro-5H-1,4-benzodioxepin-3-ylidene)acetamide A->C TiCl4, Et3N B Acetamide B->C TiCl4, Et3N D [Rh(COD)2]BF4 / (R)-SDP Ligand E (R)-N-(2,3,4,5-tetrahydro-1,4-benzodioxepin-3-yl)acetamide C->E:w H2 (gas), Toluene D->E Catalyst F (R)-3-amino-2,3,4,5-tetrahydro-1,4-benzodioxepine E->F Acid Hydrolysis (e.g., HCl)

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentSupplierCAS No.Notes
2,3-Dihydro-5H-1,4-benzodioxepin-3-oneCombi-Blocks29541-94-4Purity ≥97%
AcetamideSigma-Aldrich60-35-5Purity ≥99%
Titanium(IV) chloride (TiCl₄)Sigma-Aldrich7550-45-01.0 M solution in Dichloromethane
Triethylamine (Et₃N)Sigma-Aldrich121-44-8Distilled over CaH₂ before use
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborateStrem Chemicals35138-22-8Store under inert atmosphere
(R)-SDP Ligand ((R)-(-)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane)Strem Chemicals220198-18-7Store under inert atmosphere
TolueneSigma-Aldrich108-88-3Anhydrous, <50 ppm H₂O
Hydrogen Gas (H₂)Airgas1333-74-0High Purity (99.999%)
Hydrochloric Acid (HCl)Fisher7647-01-06 M aqueous solution
Dichloromethane (DCM)Fisher75-09-2Anhydrous
Ethyl Acetate (EtOAc)Fisher141-78-6HPLC Grade
HexanesFisher110-54-3HPLC Grade
Protocol 1: Synthesis of (Z)-Enamide Precursor
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-Dihydro-5H-1,4-benzodioxepin-3-one (5.0 g, 30.5 mmol) and acetamide (2.7 g, 45.7 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) via cannula. Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add triethylamine (12.7 mL, 91.5 mmol) to the stirred suspension. Following this, add a 1.0 M solution of TiCl₄ in DCM (45.7 mL, 45.7 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into 100 mL of a saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% EtOAc in hexanes) to afford the (Z)-enamide as a white solid.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation (in a glovebox): In a vial, add [Rh(COD)₂]BF₄ (12.4 mg, 0.0305 mmol, 0.1 mol%) and (R)-SDP ligand (21.5 mg, 0.0335 mmol, 0.11 mol%). Add 5 mL of degassed anhydrous toluene and stir for 20 minutes to form the catalyst solution.

  • Reaction Setup: In a high-pressure Parr reactor, add the (Z)-enamide precursor (6.25 g, 30.5 mmol) and 120 mL of degassed anhydrous toluene.

  • Catalyst Addition: Transfer the prepared catalyst solution to the reactor via cannula under a positive pressure of nitrogen.

  • Hydrogenation: Seal the reactor, purge with H₂ gas three times, and then pressurize to 10 bar (approx. 145 psi). Stir the reaction mixture vigorously at 50 °C for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. The crude product, (R)-N-(2,3,4,5-tetrahydro-1,4-benzodioxepin-3-yl)acetamide, can be used in the next step without further purification or purified via chromatography if desired.

Protocol 3: Hydrolysis to the Chiral Amine
  • Reaction Setup: Transfer the crude product from the previous step to a round-bottom flask. Add 100 mL of 6 M HCl.

  • Hydrolysis: Heat the mixture to reflux (approx. 100 °C) and stir for 6 hours.

  • Work-up: Cool the reaction to room temperature. Wash the acidic solution with diethyl ether (2 x 50 mL) to remove any non-basic impurities.

  • Basification: Cool the aqueous layer to 0 °C and carefully adjust the pH to >12 by the slow addition of solid NaOH pellets.

  • Extraction: Extract the basic aqueous solution with DCM (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-3-amino-2,3,4,5-tetrahydro-1,4-benzodioxepine.

Results and Characterization

This protocol consistently provides the target chiral amine with high yield and excellent enantioselectivity.

StepProductTypical YieldEnantiomeric Excess (ee)
Enamide Synthesis(Z)-N-(...)-acetamide80-90%N/A
Asymmetric Hydrogenation(R)-N-(...)-acetamide95-99%94-98% ee
Hydrolysis(R)-3-amino-(...)-benzodioxepine90-95%>99% ee after one recrystallization
  • Enantiomeric Excess (ee) is determined by chiral HPLC analysis. A typical method involves a Chiralcel OD-H column, eluting with a Hexane/Isopropanol/Diethylamine mobile phase. The retention times of the two enantiomers should be well-resolved.

Mechanistic Insights & Discussion

The key to the high enantioselectivity of this reaction is the formation of a chiral rhodium complex. The (R)-SDP ligand coordinates to the rhodium center, creating a chiral environment. The enamide substrate then coordinates to this complex, and hydrogen is delivered stereoselectively to one face of the double bond.

G cluster_0 Catalytic Cycle A [Rh(L*)]+ B Rh-Enamide Complex A->B Substrate Coordination C Oxidative Addition B->C H2 D Migratory Insertion C->D E Reductive Elimination D->E E->A Product Release

Figure 2: Simplified catalytic cycle for asymmetric hydrogenation.

The Z-configuration of the enamide precursor is crucial for achieving high enantioselectivity with the chosen Rh/(R)-SDP catalytic system.[5] The amide group acts as a coordinating group, directing the stereochemical outcome of the hydrogenation. The choice of toluene as a solvent is also important; its non-coordinating nature prevents interference with the catalyst. The reaction is performed under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low ee in Hydrogenation Impure catalyst or ligand; Oxygen contamination; Incorrect enamide isomerEnsure catalyst and ligand are handled under inert conditions. Use high-purity, degassed solvent. Confirm Z-geometry of the enamide precursor by NOE NMR spectroscopy.
Slow or Incomplete Hydrogenation Catalyst poisoning; Low H₂ pressure; Low temperatureEnsure substrate is free of impurities (e.g., sulfur). Check for leaks in the reactor. Increase H₂ pressure or temperature within safe limits.
Difficult Hydrolysis Insufficient acid concentration or reaction timeIncrease reaction time or use a more concentrated acid solution (e.g., 12 M HCl), monitoring for potential side reactions.

Conclusion

This application note details a robust and highly efficient protocol for the enantioselective synthesis of chiral 3-aminobenzodioxepins. By employing a rhodium-catalyzed asymmetric hydrogenation of a readily accessible enamide, this method provides the target amine in high yield and with excellent enantiocontrol. The operational simplicity and scalability of this procedure make it a valuable tool for researchers in medicinal chemistry and process development, facilitating the exploration of novel chiral drug candidates.

References

  • Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. (2020). Organic Letters, 22(1), 249-252. [Link]
  • A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. (n.d.). Organic Letters. [Link]
  • Wu, Z., Laffoon, S. D., & Hull, K. L. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination.
  • Zhang, J., Liu, C., Wang, X., Chen, J., Zhang, Z., & Zhang, W. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
  • Gotor-Fernández, V., & Gotor, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13866-13933. [Link]
  • Gotor-Fernández, V., & Gotor, V. (2021).
  • Meltzer, P. C., et al. (2003). Biaryl Analogues of Conformationally Constrained Tricyclic Tropanes as Potent and Selective Norepinephrine Reuptake Inhibitors. Journal of Medicinal Chemistry, 46(13), 2621-2633. [Link]
  • Design and synthesis of conformationally-constrained catecholamine. (n.d.).
  • Rivier, J., et al. (1993). Synthesis and relative potencies of new constrained CRF antagonists. Journal of Medicinal Chemistry, 36(19), 2841-2847. [Link]
  • Meltzer, P. C., et al. (2002). Novel conformationally constrained tropane analogues by 6-endo-trig radical cyclization and stille coupling. Journal of Medicinal Chemistry, 45(9), 1930-1941. [Link]
  • Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs. (2025).
  • Al-Harrasi, A., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(18), 4254. [Link]
  • Enantioselective synthesis of chiral BCPs. (n.d.). PubMed Central. [Link]
  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. (n.d.).
  • Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction str
  • The Essential Role of Chiral Amines in Drug Discovery and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • de Souza, R. O. M. A., et al. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 25(21), 5095. [Link]
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. (n.d.). PubMed Central. [Link]
  • The Significance of Chirality in Drug Design and Development. (n.d.). PubMed Central. [Link]
  • Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amin
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). [Link]

Sources

Application Notes & Protocols: Computational Docking Studies of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Analogs against the Human Serotonin 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

The 3,4-dihydro-2H-1,5-benzodioxepin-7-amine scaffold is a privileged structure in medicinal chemistry, known to be a key component in a variety of biologically active compounds.[1] Its structural similarity to known neuroactive agents suggests potential interactions with central nervous system (CNS) targets. Derivatives of related benzodioxane and benzodioxepine structures have shown affinity for several G protein-coupled receptors (GPCRs), including adrenergic, dopamine, and serotonin receptors.[1][2][3][4] In particular, the serotonin 1A (5-HT1A) receptor, a key regulator of mood, anxiety, and cognition, represents a compelling putative target for this class of compounds.[5][6][7][8] The 5-HT1A receptor is a validated target for anxiolytic and antidepressant drugs.[6][8]

This document provides a comprehensive guide for conducting computational docking studies of novel this compound analogs against the human 5-HT1A receptor. Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[9][10] This approach is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that drive binding, thereby guiding lead optimization.[5][10]

We will outline a complete workflow, from target and ligand preparation to docking simulation and results analysis, using the widely accessible and validated software AutoDock Vina.[11] This protocol is designed for researchers, scientists, and drug development professionals seeking to apply in silico methods to explore the therapeutic potential of this promising chemical series.

I. System Preparation: Target and Ligand Setup

Accurate system preparation is the cornerstone of a meaningful molecular docking study. This phase involves preparing the three-dimensional structures of both the protein target and the small molecule ligands to ensure they are in a chemically correct and computationally ready state.[12][13][14][15]

A. Target Protein Preparation: Human 5-HT1A Receptor

The selection of a high-quality receptor structure is paramount. We will use the cryogenic electron microscopy (cryo-EM) structure of the human 5-HT1A receptor in complex with its endogenous ligand, serotonin. This provides a physiologically relevant conformation of the binding pocket.

Protocol 1: 5-HT1A Receptor Preparation

  • Structure Retrieval: Download the PDB file for the serotonin-bound 5-HT1A receptor-Gi protein complex (e.g., PDB ID: 7E2Y) from the RCSB Protein Data Bank.[16]

  • Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove non-essential components, including co-crystallized water molecules, lipids, and any G-protein subunits, retaining only the receptor chain (Chain R) and the co-crystallized serotonin ligand. The serotonin ligand will be used later to define the binding site and for protocol validation.

  • Structural Correction: Inspect the protein for any missing residues or side chains. Use modeling tools (e.g., the "Dock Prep" tool in Chimera) to rebuild these missing fragments.[11][17]

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure, which are crucial for defining hydrogen bond networks.[13][14] Assign partial charges using a standard force field, such as AMBER. This step is often integrated into preparation workflows in software like AutoDock Tools.[6][11]

  • File Format Conversion: Save the cleaned, corrected, and protonated receptor structure in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).[11]

B. Ligand Preparation: this compound Analogs

The ligands must be converted from their 2D representations to 3D structures and prepared with correct stereochemistry, protonation states, and charges.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structures of the this compound analogs using chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures into 3D coordinate files (e.g., MOL or SDF format).

  • Energy Minimization: Perform an energy minimization of the 3D ligand structures using a molecular mechanics force field (e.g., MMFF94). This step ensures that the ligands have realistic bond lengths, angles, and conformations.

  • Protonation and Charge Assignment: Add hydrogens to the ligand structures, ensuring the correct protonation state at physiological pH (~7.4). The primary amine in the scaffold should typically be protonated. Assign Gasteiger partial charges, which is a standard procedure for ligand preparation in AutoDock.[18]

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows for ligand flexibility during the docking simulation, which is a key feature of AutoDock Vina.[18] This is typically handled automatically by AutoDock Tools.

  • File Format Conversion: Convert the prepared 3D ligand structures into the PDBQT file format.

II. Defining the Binding Site: Grid Box Generation

The docking process needs to be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a three-dimensional "grid box" that encompasses the active site.

Protocol 3: Grid Box Generation

  • Load Prepared Structures: Open the prepared receptor PDBQT file in AutoDock Tools.

  • Identify the Binding Pocket: The most reliable way to define the binding site is to use the position of a known co-crystallized ligand.[15] Load the extracted serotonin ligand from the 7E2Y structure.

  • Center the Grid: Center the grid box on the geometric center of the co-crystallized serotonin.

  • Set Grid Dimensions: Adjust the size of the grid box to ensure it fully encompasses the binding pocket with a buffer of approximately 4-5 Å in each dimension. A typical box size might be 25 x 25 x 25 Å.[19] The box should be large enough to allow the analogs to freely rotate and translate but small enough to focus the search and reduce computation time.

  • Save Configuration: Save the grid box coordinates (center and dimensions). This information will be used in the Vina configuration file.[20][21]

G cluster_prep System Preparation cluster_dock Docking Workflow PDB Download PDB (7E2Y) Clean Clean Receptor (Remove Water, G-protein) PDB->Clean Correct Correct Structure (Add Hydrogens, Charges) Clean->Correct Receptor_PDBQT Save Receptor.pdbqt Correct->Receptor_PDBQT Grid Define Grid Box (Centered on Serotonin) Receptor_PDBQT->Grid Ligand_2D Draw Ligand Analogs (2D) Ligand_3D Generate 3D Structures Ligand_2D->Ligand_3D Minimize Energy Minimize Ligands Ligand_3D->Minimize Ligand_PDBQT Save Ligands.pdbqt Minimize->Ligand_PDBQT Config Create Vina Config File Ligand_PDBQT->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Output: Poses & Scores Vina->Results

Caption: Computational docking workflow from preparation to simulation.

III. Molecular Docking Simulation

With the prepared receptor, ligands, and grid definition, the docking simulation can be executed using AutoDock Vina.

Protocol 4: Running AutoDock Vina

  • Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and search parameters. This file should contain the paths to the receptor and ligand PDBQT files, and the coordinates for the grid box center and size.[20][22]

    • receptor = receptor.pdbqt

    • ligand = ligand_01.pdbqt

    • center_x = [value]

    • center_y = [value]

    • center_z = [value]

    • size_x = 25

    • size_y = 25

    • size_z = 25

    • out = ligand_01_out.pdbqt

  • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as an argument.

    vina --config conf.txt --log ligand_01_log.txt

  • Batch Processing: For multiple analogs, this process can be automated using a simple script (e.g., in Bash or Python) that iterates through each ligand PDBQT file, updates the configuration file, and runs Vina.

IV. Results Analysis and Interpretation

The output from Vina includes a PDBQT file with multiple binding poses for the ligand, ranked by their predicted binding affinity, and a log file containing the binding energy scores for each pose.[23]

A. Binding Affinity (Docking Score)

The primary quantitative output is the binding affinity, reported in kcal/mol.[16][24] A more negative value indicates a stronger predicted binding affinity.[16][24] These scores are used to rank the different analogs against each other.

Table 1: Hypothetical Docking Results for Benzodioxepin Analogs

Compound IDR-Group ModificationBinding Affinity (kcal/mol)Predicted Ki (µM)
Analog-01-H (Parent)-7.81.5
Analog-02-CH3-8.20.7
Analog-03-F-8.50.4
Analog-04-OCH3-8.10.8
Serotonin(Control)-9.10.1
B. Binding Pose and Interaction Analysis

The predicted binding pose reveals the 3D orientation of the ligand within the active site. This is crucial for understanding the specific intermolecular interactions that stabilize the complex.[2][25]

Protocol 5: Post-Docking Analysis

  • Visualize the Complex: Load the receptor PDBQT file and the Vina output PDBQT file (e.g., ligand_01_out.pdbqt) into a molecular viewer like PyMOL or UCSF Chimera.

  • Analyze Interactions: Examine the top-ranked pose for key interactions. Identify:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's donors/acceptors (e.g., the primary amine) and receptor residues (e.g., Asp, Ser, Thr).

    • Hydrophobic Interactions: Identify nonpolar parts of the ligand interacting with hydrophobic pockets in the receptor.

    • Pi-Stacking: Look for interactions between aromatic rings on the ligand and receptor side chains (e.g., Phe, Tyr, Trp).

  • 2D Interaction Diagrams: Generate 2D diagrams of the ligand-receptor interactions using tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) server.[25] These diagrams provide a clear summary of all contacts.

G cluster_analysis Post-Docking Analysis Results Docking Output Poses (PDBQT) Scores (Log File) Rank Rank Analogs by Binding Affinity Results:f2->Rank Visualize Visualize Top Pose in PyMOL/Chimera Results:f1->Visualize Interactions Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Visualize->Interactions Validate Validate Protocol (Re-docking RMSD) Interactions->Validate Compare to Control

Caption: Key steps in the analysis of molecular docking results.

V. Protocol Validation: Ensuring Trustworthiness

A critical step to ensure the reliability of the docking protocol is validation.[26][27] The most common method is to "re-dock" the co-crystallized ligand back into its binding site. A successful protocol should reproduce the experimentally observed binding pose with high accuracy.[27][28]

Protocol 6: Re-docking Validation

  • Prepare Co-crystallized Ligand: Prepare the co-crystallized serotonin ligand (extracted in Protocol 1) using the same procedure as for the other ligands (Protocol 2).

  • Dock the Ligand: Dock the prepared serotonin into the 5-HT1A receptor using the identical grid box and Vina parameters (Protocol 4).

  • Calculate RMSD: Superimpose the top-ranked docked pose of serotonin onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[16][28]

Conclusion

This application note provides a detailed, step-by-step protocol for conducting a computational docking study of this compound analogs against the human 5-HT1A receptor. By following these methodologies, researchers can generate robust and reliable in silico data to predict binding affinities, understand key molecular interactions, and prioritize compounds for further experimental validation. This structure-based approach accelerates the drug discovery process by providing a rational framework for the design of novel therapeutic agents targeting the serotonergic system.

References

  • Xu, Z., Guo, L.L., Zhao, C., Shen, S.Y., Sun, J.P., & Shao, Z.H. (2023). Ulotaront(SEP-363856)-bound Serotonin 1A (5-HT1A) receptor-Gi complex.
  • Quora. (2021). How does one prepare proteins for molecular docking? [Link]
  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
  • Schneider, J., Gmeiner, P., Rasmussen, T., & Boettcher, B. (2023). ST171-bound serotonin 5-HT1A receptor - Gi Protein Complex.
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]
  • Yin, J., Chen, K.M., Clark, M.J., Hijazi, M., Kumari, P., Bai, X., Sunahara, R.K., Barth, P., & Rosenbaum, D.M. (2020). Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane.
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
  • Seidel, T., Ibis, G., Bietz, S., & Langer, T. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 445–452. [Link]
  • ResearchGate. (2015).
  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
  • Session 4: Introduction to in silico docking. (n.d.). [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
  • Wang, Y., Wang, Z., Chen, Y., Duan, Y., & Wang, G. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules (Basel, Switzerland), 27(24), 8758. [Link]
  • YouTube. (2024). Generating grid box for Docking using Vina. [Link]
  • Gothwal, A., & Gupta, A. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central, 1(1), 1003. [Link]
  • Uehara, S., & Takeda-Shitaka, M. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & medicinal chemistry letters, 17(4), 844–847. [Link]
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, J., & Wall, I. D. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]
  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]
  • ResearchGate. (2019).
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]
  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina. YouTube. [Link]
  • Chu, P. Y., & Lin, J. H. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica. [Link]
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
  • JMIR Publications. (2020).
  • YouTube. (2013). Receptor Grid Generation - Defining the Active Site (Box Center and Sizes). [Link]
  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, can present several challenges that may impact yield, purity, and reproducibility. A common and effective route to this amine is the reduction of the corresponding nitro compound, 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine. This guide will focus on optimizing this critical reduction step.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the synthesis of this compound.

Q1: My reaction shows low or no conversion of the nitro starting material. What are the likely causes?

A1: Low or no conversion is a frequent issue and can often be attributed to several factors. The primary areas to investigate are the catalyst, reaction conditions, and the purity of your starting materials and solvent.[1] It is crucial to ensure your catalyst is active, the hydrogen pressure is adequate, and the reaction is stirred efficiently to overcome mass transfer limitations in the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).[1]

Q2: I'm observing the formation of side products. What are they and how can I minimize them?

A2: During the reduction of nitroarenes, several intermediates are formed, such as nitroso and hydroxylamine species.[2] Incomplete reduction can lead to the accumulation of these intermediates. Additionally, over-reduction of other functional groups on the molecule can occur if the catalyst is too active or the reaction conditions are too harsh.[1] To minimize side products, it is important to carefully select the catalyst and optimize the reaction time and temperature.

Q3: How do I know if my catalyst is still active?

A3: Catalysts like Palladium on carbon (Pd/C) can lose activity over time due to improper storage, handling, or poisoning.[1][3] It is always recommended to use a fresh batch of catalyst if you suspect deactivation. Signs of a deactivated catalyst include a significant decrease in reaction rate or a complete lack of reactivity compared to previous successful runs under the same conditions.

Q4: What is the best work-up procedure to isolate the product amine?

A4: A critical step in the work-up of a catalytic hydrogenation is the safe and complete removal of the catalyst. This is typically achieved by filtering the reaction mixture through a pad of Celite®. Caution: The palladium catalyst on the filter cake can be pyrophoric, especially when dry. It is imperative to keep the filter cake wet with solvent during and after filtration.[1] After filtration, the solvent is removed under reduced pressure to yield the crude product, which can then be purified.

Representative Experimental Protocol: Catalytic Hydrogenation of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

This protocol provides a detailed, step-by-step methodology for the reduction of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine to this compound using catalytic hydrogenation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine≥98%Commercially AvailableEnsure purity before use.
Palladium, 10% on activated carbon (Pd/C)-Commercially AvailableUse a fresh, reputable source.
Methanol (MeOH) or Ethanol (EtOH)AnhydrousCommercially AvailableSolvent should be dry.
Hydrogen (H₂) gasHigh Purity-Use in a well-ventilated fume hood.
Celite® 545-Commercially AvailableFor filtration.
Inert Gas (Nitrogen or Argon)High Purity-For creating an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a round-bottom flask equipped with a magnetic stir bar and a hydrogen balloon inlet), dissolve 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in methanol or ethanol (typically 10-20 mL per gram of substrate).

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[1]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 3-4 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good results.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours, but this can vary.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CRITICAL SAFETY NOTE: Do not allow the catalyst on the filter paper to dry, as it can be pyrophoric. Keep the filter cake wet with the reaction solvent.

  • Isolation: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure amine.

Troubleshooting Guide

This section provides a detailed guide to troubleshoot common problems encountered during the synthesis.

Issue 1: Low or Incomplete Conversion
Potential Cause Explanation & Causality Recommended Solution
Catalyst Poisoning The active sites of the palladium catalyst are blocked by impurities. Common poisons include sulfur compounds, and certain nitrogen-containing heterocycles.[1]Ensure all glassware is meticulously clean. Use high-purity solvents and reagents. If catalyst poisoning is suspected, replace the catalyst with a fresh batch.
Catalyst Deactivation The catalyst may have lost activity due to improper storage or handling. Catalysts like Pd/C can be sensitive to air and moisture.[1]Handle the catalyst under an inert atmosphere as much as possible. It is advisable to use a fresh batch of catalyst to rule out deactivation.
Insufficient Catalyst Loading The amount of catalyst is too low for the scale of the reaction.A typical catalyst loading for Pd/C is 5-10 mol% of the substrate.[1] Consider increasing the catalyst loading if the reaction is sluggish.
Inadequate Hydrogen Pressure The hydrogen pressure may be insufficient to drive the reaction to completion.While a hydrogen balloon is often sufficient for many reductions, some substrates may require higher pressures. Consider using a Parr hydrogenator for pressures above atmospheric.[1]
Poor Agitation Inefficient stirring leads to poor mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen, limiting the reaction rate.[1]Ensure vigorous stirring to maximize the contact between the reactants. A larger stir bar or mechanical stirring may be necessary for larger scale reactions.
Poor Substrate Solubility If the nitroaromatic substrate is not fully dissolved in the chosen solvent, the reaction will be slow.Select a solvent that completely dissolves the starting material. Common solvents for this reaction include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1]
Issue 2: Formation of Side Products
Potential Cause Explanation & Causality Recommended Solution
Incomplete Reduction The reaction is stopped prematurely, leading to the presence of intermediates like nitroso and hydroxylamine species.Monitor the reaction closely using an appropriate analytical technique (TLC, LC-MS) and ensure the complete disappearance of the starting material and any intermediates before work-up.
Over-reduction If other reducible functional groups are present in the molecule, a highly active catalyst or harsh reaction conditions can lead to their reduction.Use a less active catalyst or milder reaction conditions (lower temperature, lower hydrogen pressure). For substrates with sensitive functional groups, chemoselective reducing agents might be a better choice.
Hydroxylamine Intermediate Accumulation The formation of hydroxylamine intermediates can sometimes be problematic as they can be unstable.[2]Ensure efficient stirring and sufficient hydrogen supply to promote the complete reduction to the amine.

Alternative Reduction Methods

While catalytic hydrogenation is a common and effective method, other reducing agents can also be employed for the conversion of the nitro group to an amine.

Method Reagents Advantages Disadvantages
Metal in Acid Fe/HCl, Sn/HCl, Zn/HClCost-effective and tolerant of some functional groups.Requires stoichiometric amounts of metal and acid, leading to more waste. Work-up can be more complex.
Tin(II) Chloride SnCl₂·2H₂OMild conditions, often used when other reducible groups are present.Stoichiometric reagent, tin waste.
Transfer Hydrogenation Ammonium formate, Cyclohexene, etc. with Pd/CAvoids the need for high-pressure hydrogen gas.May require higher temperatures.

Visualizing the Workflow

Synthetic Pathway

Synthesis Start 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine Product This compound Start->Product H₂, Pd/C MeOH or EtOH

Caption: Synthesis of the target amine from its nitro precursor.

Troubleshooting Decision Tree

Troubleshooting Start Low or No Conversion Catalyst Check Catalyst Start->Catalyst Conditions Check Conditions Start->Conditions Purity Check Purity Start->Purity Poisoned Poisoned? Catalyst->Poisoned Inactive Inactive? Catalyst->Inactive Loading Insufficient Loading? Catalyst->Loading Pressure H₂ Pressure Low? Conditions->Pressure Stirring Poor Agitation? Conditions->Stirring Solubility Poor Solubility? Purity->Solubility

Caption: Decision tree for troubleshooting low conversion.

References

  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene Primary....
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. BenchChem.
  • Mettler Toledo. (n.d.).

Sources

Navigating the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A Technical Guide to Impurity Identification and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, a key intermediate in the preparation of various pharmacologically active molecules, is a multi-step process that demands precision and careful control of reaction conditions. The emergence of impurities during this synthesis can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This technical support center provides a comprehensive guide to identifying and troubleshooting common impurities encountered during the synthesis, structured in a practical question-and-answer format.

Troubleshooting Guide: Unraveling Synthetic Challenges

This section addresses specific experimental issues, offering insights into their root causes and providing actionable solutions.

Question 1: My initial reaction to form the 3,4-dihydro-2H-1,5-benzodioxepine ring from catechol and 1,3-dihalopropane is showing low yield and multiple spots on TLC. What are the likely side products?

Answer:

The formation of the benzodioxepine ring via Williamson ether synthesis is susceptible to several side reactions that can diminish the yield of the desired product.

  • Causality: The primary cause of impurity formation in this step is the competition between intramolecular and intermolecular reactions, as well as the potential for elimination reactions. The reactivity of the dihalopropane and the reaction conditions, particularly the base and temperature, play a crucial role.

  • Potential Impurities & Solutions:

    Impurity/Side ProductPotential CauseRecommended Action
    Polymeric byproducts High concentration of reactants, strong base, or high temperature favoring intermolecular reactions.Employ high-dilution conditions to favor intramolecular cyclization. Use a milder base (e.g., K₂CO₃ instead of NaH) and maintain a moderate reaction temperature.
    Allyl alcohol and other elimination products Strong, sterically hindered bases can promote E2 elimination of the dihalopropane.Use a non-nucleophilic base of appropriate strength. Ensure the reaction temperature is not excessively high.
    Mono-alkylated catechol Incomplete reaction due to insufficient reaction time, temperature, or amount of base.Increase the reaction time and/or temperature moderately. Ensure at least two equivalents of base are used to deprotonate both phenolic hydroxyl groups.
  • Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

    • To a solution of catechol (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1,3-dibromopropane or 1,3-dichloropropane (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction, filter the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Question 2: During the nitration of 3,4-dihydro-2H-1,5-benzodioxepine, I am observing more than one nitro-isomer. How can I control the regioselectivity and identify the different isomers?

Answer:

The nitration of the benzodioxepine ring is an electrophilic aromatic substitution reaction. The directing effects of the ether oxygens can lead to the formation of multiple regioisomers.

  • Causality: The two ether oxygens are ortho-, para-directing groups. While the 7-position is electronically favored, substitution at other positions can occur, leading to a mixture of isomers. The choice of nitrating agent and reaction conditions significantly influences the isomer distribution.

  • Potential Impurities & Solutions:

    Impurity/Side ProductPotential CauseRecommended Action
    6-nitro-3,4-dihydro-2H-1,5-benzodioxepine A common regioisomer formed during nitration.Use a milder nitrating agent (e.g., nitric acid in acetic anhydride) and maintain a low reaction temperature to enhance selectivity. Careful monitoring of the reaction progress is crucial.
    Dinitro compounds Over-nitration due to harsh reaction conditions or excess nitrating agent.Use a stoichiometric amount of the nitrating agent and control the reaction temperature carefully, typically keeping it at or below 0 °C.
  • Analytical Identification:

    • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the 6-nitro and 7-nitro isomers based on the coupling patterns of the aromatic protons.

    • Chromatographic Methods: HPLC and GC can be used to separate and quantify the different isomers.

Question 3: The reduction of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine to the corresponding amine is incomplete, and I suspect the formation of byproducts. What are these impurities and how can I avoid them?

Answer:

The catalytic hydrogenation of a nitro group to an amine is a well-established transformation, but it can be accompanied by the formation of several intermediates and side products, especially if the reaction is not driven to completion or if the catalyst is not optimal.

  • Causality: The reduction of a nitro group proceeds through several intermediates. Incomplete reduction can lead to the accumulation of these species. The choice of catalyst, solvent, hydrogen pressure, and temperature are critical parameters.

  • Potential Impurities & Solutions:

    Impurity/Side ProductPotential CauseRecommended Action
    7-Nitroso-3,4-dihydro-2H-1,5-benzodioxepine Incomplete reduction intermediate.Ensure sufficient reaction time and adequate hydrogen pressure. The catalyst may need to be refreshed or a more active catalyst (e.g., Pd/C) used.
    N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)hydroxylamine Incomplete reduction intermediate.Similar to the nitroso impurity, optimize reaction conditions to ensure complete conversion to the amine.
    Azoxy and Azo compounds Condensation of nitroso and hydroxylamine intermediates.Maintain a clean reaction environment and ensure efficient stirring to promote hydrogenation over condensation.
  • Experimental Protocol: Reduction of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine

    • Dissolve 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude product.

    • Purify by recrystallization or column chromatography if necessary.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification of unknown impurities during the synthesis.

Caption: A workflow for identifying and addressing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical analytical techniques for monitoring the purity of this compound?

A1: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and detecting trace impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of impurities, providing crucial clues to their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of the final product and any isolated impurities.

Q2: Are there any specific safety precautions to consider during the nitration step?

A2: Yes, the nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitro byproducts. The use of a mixture of nitric acid and sulfuric acid is common, and this mixture is highly corrosive. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The addition of the nitrating agent should be done slowly and at a low temperature (e.g., 0 °C).

Q3: How can I effectively remove the palladium catalyst after the hydrogenation step?

A3: The most common method for removing the Pd/C catalyst is filtration through a pad of Celite or a similar filter aid. It is important to ensure that the catalyst is thoroughly wetted with the reaction solvent before filtration to prevent it from becoming pyrophoric upon exposure to air. For complete removal, especially at larger scales, a second filtration may be necessary.

Q4: What is the typical appearance and stability of the final product, this compound?

A4: Pure this compound is typically an off-white to light brown solid. Like many aromatic amines, it can be susceptible to oxidation and discoloration upon exposure to air and light. It is recommended to store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to maintain its purity and stability.

References

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine.
  • AMS Biotechnology (AMSbio). Impurity profiling and HPLC methods for drug quality compliance. [Link]
  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. Journal of Chemical Research, 2003(10), 681-682.
  • Stetter, H., & Lauterbach, R. (1962). Neue Methode zur Darstellung von 1,4-Dioxan-Derivaten. Justus Liebigs Annalen der Chemie, 652(1), 40-48.
  • PubChem. This compound.
  • Chemcasts. Thermophysical Properties of this compound. [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a crucial process for the development of various pharmaceutical agents. The most common and reliable synthetic route involves a two-step process: the nitration of 3,4-dihydro-2H-1,5-benzodioxepine followed by the reduction of the resulting nitro intermediate. While seemingly straightforward, each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

Part 1: Nitration of 3,4-Dihydro-2H-1,5-benzodioxepine

Question 1: My nitration reaction is producing a mixture of regioisomers, leading to a low yield of the desired 7-nitro product. How can I improve the regioselectivity?

Answer: The regioselectivity of electrophilic aromatic substitution on the benzodioxepine ring is governed by the directing effects of the ether oxygens. To favor the formation of the 7-nitro isomer, precise control of reaction conditions is paramount.

  • Controlling Temperature: The nitration of this substrate is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is critical to minimize the formation of dinitro and other isomeric byproducts. A sudden increase in temperature can lead to a loss of selectivity.

  • Slow Addition of Nitrating Agent: The nitrating agent (commonly a mixture of nitric acid and sulfuric acid) should be added dropwise to the solution of the benzodioxepine in a suitable solvent like acetic acid. This slow addition helps to control the reaction rate and temperature, thereby enhancing regioselectivity.

  • Choice of Nitrating Agent: While fuming nitric acid in acetic acid is a common method, for substrates sensitive to strong acids, consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride).

Question 2: After quenching the nitration reaction, I'm getting a low yield of the precipitated product. What could be the issue?

Answer: A low yield of the precipitated 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine can stem from several factors during the workup.

  • Incomplete Precipitation: Ensure that the reaction mixture is poured into a sufficiently large volume of ice-water to induce complete precipitation of the product. Vigorous stirring during this process is also important.

  • Product Solubility: While the nitro-benzodioxepine is generally poorly soluble in water, some loss can occur. Minimizing the volume of the aqueous workup and ensuring the quench is performed at a low temperature can help.

  • Filtration and Washing: When collecting the precipitate, use a Büchner funnel and ensure the filter cake is washed with cold water to remove residual acids. However, excessive washing can lead to product loss. A final wash with a small amount of a cold, non-polar solvent like hexane can help to dry the product without significant dissolution.

Part 2: Reduction of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

Question 3: My reduction of the nitro group is incomplete, and I'm isolating a mixture of the starting material and the desired amine. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are key to achieving full conversion.

  • Catalytic Hydrogenation: This is often the cleanest and most efficient method.

    • Catalyst Activity: Ensure your catalyst (e.g., 10% Pd/C) is fresh and active. If the reaction stalls, carefully adding a fresh portion of the catalyst may restart the reduction.

    • Hydrogen Pressure: While atmospheric pressure hydrogenation can work, for stubborn reductions, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly improve the reaction rate and drive it to completion.

    • Solvent Choice: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used. Ensure the starting material is fully dissolved in the solvent.

  • Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are effective alternatives.

    • Stoichiometry: Ensure you are using a sufficient molar excess of the metal and acid.

    • Activation of Metal: In the case of iron, pre-activation by washing with dilute HCl can improve its reactivity.

Question 4: I'm observing the formation of side products during the reduction, leading to a complex mixture. What are these side products and how can I avoid them?

Answer: The reduction of nitroarenes can sometimes lead to the formation of intermediates like nitroso and hydroxylamine species, which can further react to form azo or azoxy compounds.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, the reaction should be stopped to prevent over-reduction or side reactions.

  • Optimizing Conditions for Catalytic Hydrogenation:

    • Temperature: Running the reaction at room temperature is usually sufficient and minimizes side reactions.

    • Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed.

  • Workup for Metal/Acid Reductions: After the reaction is complete, it is crucial to neutralize the acidic mixture carefully (e.g., with sodium bicarbonate or sodium hydroxide solution) and extract the product promptly. The free amine can be sensitive to air oxidation, so performing the workup under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Question 5: The purification of the final amine is proving difficult. What is the best method to obtain a pure product?

Answer: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: The basic nature of the amine allows for an effective purification by acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The organic layer containing neutral impurities can be discarded. The aqueous layer is then basified (e.g., with 2M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica) is often effective.

  • Crystallization: If the amine is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely adopted synthetic pathway begins with the nitration of 3,4-dihydro-2H-1,5-benzodioxepine to yield 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine. This intermediate is then subjected to a reduction of the nitro group to afford the target amine. A notable application of this amine is in the synthesis of its acetylated derivative, 3,4-dihydro-7-acetamido-2H-1,5-benzodioxepin[1].

Q2: What are the key safety precautions to consider during this synthesis?

A2: Both steps of this synthesis require careful handling of hazardous materials.

  • Nitration: Nitric acid and sulfuric acid are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The nitration reaction is exothermic and should be cooled in an ice bath to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition in the vicinity. Use a well-maintained hydrogenation apparatus.

Q3: Can I use other reducing agents besides catalytic hydrogenation?

A3: Yes, several other reducing agents are effective for the conversion of nitroarenes to anilines. Common alternatives include:

  • Tin(II) chloride (SnCl₂): This is a classic and reliable method.

  • Iron (Fe) in acidic medium (e.g., acetic acid or ammonium chloride): This is an economical and effective option.

  • Sodium dithionite (Na₂S₂O₄): This reagent can also be used for this transformation. The choice of reagent may depend on the scale of the reaction and the presence of other functional groups in the molecule.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of this compound.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches and the appearance of N-H stretches for the amine will confirm the conversion.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to assess the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash the filter cake with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a representative procedure and may require optimization.

  • Preparation: To a hydrogenation flask, add 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight) to the flask under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC or LC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by acid-base extraction or column chromatography as described in the troubleshooting section.

Data Summary

CompoundMolecular FormulaMolecular WeightAppearance
3,4-Dihydro-2H-1,5-benzodioxepineC₉H₁₀O₂150.17 g/mol -
7-Nitro-3,4-dihydro-2H-1,5-benzodioxepineC₉H₉NO₄195.17 g/mol Yellow solid
This compoundC₉H₁₁NO₂165.19 g/mol Off-white to pale yellow solid

Visualized Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_purification Purification Start 3,4-Dihydro-2H-1,5- benzodioxepine Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Glacial Acetic Acid NitroProduct 7-Nitro-3,4-dihydro-2H-1,5- benzodioxepine Nitration->NitroProduct Reduction Reduction (e.g., H₂, Pd/C) NitroProduct->Reduction Ethanol FinalProduct 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine Reduction->FinalProduct Purification Purification (Acid-Base Extraction or Chromatography) FinalProduct->Purification PureProduct Pure Product Purification->PureProduct

Caption: Synthetic pathway to this compound.

References

  • Ben-Haida, A., et al. (2007). Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. Journal of Structural Chemistry, 48(5), 953-956.

Sources

stability of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Prepared by: Senior Application Scientist, Chemical Development

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the stability of this compound (CAS: 175136-34-2). As specific stability data for this molecule is not extensively published, this document synthesizes information from related chemical classes—specifically arylamines and benzodioxepin derivatives—to provide a robust, scientifically-grounded approach for experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Stability at a Glance

This section addresses the most common initial inquiries regarding the handling and stability of this compound.

Q1: What are the primary, inherent stability concerns for this compound? A: Based on its structure as an arylamine, the primary stability concerns are susceptibility to atmospheric oxidation, photodegradation upon exposure to light, and potential pH-dependent hydrolysis in aqueous media. Arylamines are known to form colored degradation products upon oxidation[1].

Q2: What are the recommended general storage conditions for this compound? A: To mitigate inherent risks, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[2][3] For long-term storage or for use as an analytical standard, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent oxidation.

Q3: How does the basicity of this arylamine compare to a typical alkylamine, and why does it matter for stability? A: Arylamines, including this compound, are significantly less basic than alkylamines.[4][5] This is because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring's π-electron system, making them less available to accept a proton.[4][5] This property is critical for stability in solution, as changes in pH will alter the protonation state of the molecule, affecting its solubility, reactivity, and potential degradation pathways.

Q4: What is the most common visual indicator of degradation? A: The most immediate sign of degradation is a change in color. Aniline and other arylamines are typically colorless when pure but can become colored (often yellow to brown) upon storage due to atmospheric oxidation.[1]

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-and-solution framework for issues commonly encountered during experimental work.

Issue 1: Sample Discoloration (Yellowing/Browning) in Solid State or Solution
  • Probable Cause: This is a classic sign of atmospheric oxidation. The electron-rich aromatic amine moiety is susceptible to reacting with oxygen, a process that can be accelerated by light and trace metal impurities.

  • Causality Explained: The oxidation of arylamines often proceeds through radical mechanisms to form highly colored polymeric or nitro-containing species. This is a common degradation pathway that compromises sample purity.[1]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Handle and store the solid compound under an inert gas like nitrogen or argon.

    • Solvent Degassing: When preparing solutions, use solvents that have been degassed (e.g., by sparging with nitrogen) to remove dissolved oxygen.

    • Light Protection: Always store the compound and its solutions in amber vials or wrapped in aluminum foil to protect from light.

    • Chelating Agents: If metal-catalyzed oxidation is suspected in a formulation, consider the addition of a trace amount of a chelating agent like EDTA.

Issue 2: Poor Reproducibility and Emergence of New Impurities in Aqueous Formulations
  • Probable Cause: pH-dependent hydrolysis or degradation. The stability of aromatic amines in aqueous solution can be highly sensitive to pH.[6] Some studies on primary aromatic amines (PAAs) have shown them to be least stable in acidic food simulants like 3% acetic acid.[7]

  • Causality Explained: The protonation state of the amine group affects the electron density of the entire molecule and its susceptibility to nucleophilic or electrophilic attack. At different pH values, different degradation mechanisms (e.g., hydrolysis of the ether linkages in the dioxepin ring or accelerated oxidation) may become dominant.

  • Troubleshooting & Prevention:

    • Buffer Control: Ensure all aqueous solutions are well-buffered to a specific pH. Do not use un-buffered water.

    • Conduct a pH Profile Study: Perform a forced degradation study across a range of pH values (e.g., pH 2, 7, 9) to identify the pH at which the compound exhibits maximum stability. (See Protocol 1 ).

    • Temperature Control: Hydrolysis rates are temperature-dependent. Maintain consistent temperature control during experiments. Storing aqueous solutions at reduced temperatures (2-8°C) can significantly slow degradation.[6]

Section 3: Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[8][9][10] The goal is typically to achieve 5-20% degradation of the active substance.[11]

General Experimental Workflow

The following diagram outlines a systematic approach to forced degradation studies.

Forced_Degradation_Workflow start Prepare Concentrated Stock Solution (e.g., in Acetonitrile/Methanol) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solution) (e.g., 60°C in dark) stress_conditions->thermal photo Photolytic (ICH Q1B light source) stress_conditions->photo control Control Sample (No Stress, protected) stress_conditions->control analysis Neutralize, Dilute, and Analyze (HPLC-PDA-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Data (Purity, Mass Balance, Degradant ID) analysis->evaluation

Caption: General workflow for forced degradation studies.

Table 1: Suggested Starting Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureDuration (Initial)Notes
Acid Hydrolysis 0.1 M HCl60 °C24 hoursNeutralize with equivalent base before analysis.
Base Hydrolysis 0.1 M NaOH60 °C8 hoursNeutralize with equivalent acid before analysis.
Oxidation 3% H₂O₂Room Temp24 hoursAromatic amines can be highly sensitive to oxidation.
Thermal Solvent (e.g., 50:50 ACN:H₂O)60 °C (dark)48 hoursAlso test solid state stability at the same temperature.
Photostability ICH Q1B Option 2 Light SourceRoom TempPer ICH GuidelineExpose solid and solution samples alongside a dark control.
Experimental Protocols

Protocol 1: Hydrolytic Stability (Acid/Base Stress)

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Stress Application: In separate amber glass vials, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl and 0.1 M NaOH, respectively. Prepare a control with 9 mL of purified water.

  • Incubation: Place the vials in a controlled oven or water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Quenching: Immediately cool the aliquot and neutralize it (base for the acidic sample, acid for the basic sample).

  • Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) and analyze immediately by a stability-indicating HPLC method.

Protocol 2: Oxidative Stability

  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Application: In an amber vial, mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the vial at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Analysis: Dilute the sample and analyze directly. No quenching is typically required, but analysis should be prompt.

Protocol 3: Photostability

  • Standard: Follow the ICH Q1B guideline for photostability testing.[12][13]

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent dish. Prepare a solution (e.g., 0.1 mg/mL) in a quartz cuvette or other transparent container.

  • Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Place the exposed and dark control samples in a validated photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, prepare solutions from the solid samples and analyze all samples against the dark controls.

Section 4: Potential Degradation Pathways

Understanding the chemical structure allows for the prediction of likely degradation pathways, which is crucial for identifying unknown peaks in chromatograms.

Oxidative Degradation of the Arylamine Moiety

The primary amine attached to the benzene ring is the most likely site for oxidative attack. This can lead to a cascade of products.

Oxidative_Degradation parent 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine nitroso Nitroso Derivative (R-NO) parent->nitroso [O] dimer Azo Dimer (R-N=N-R) parent->dimer [O] (Dimerization) nitro Nitro Derivative (R-NO₂) nitroso->nitro [O] polymer Polymeric Species (Complex Structures) dimer->polymer Further Oxidation

Caption: Hypothesized oxidative degradation pathway of the amine group.

Hydrolytic/Photolytic Cleavage of the Dioxepin Ring

Under harsh acidic or photolytic conditions, the ether linkages of the seven-membered dioxepin ring could be susceptible to cleavage, leading to ring-opened products.

Ring_Opening parent 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine intermediate Ring-Opened Catechol Derivative parent->intermediate H₃O⁺ / hν (Harsh Conditions) products Further Degradation Products intermediate->products

Caption: Potential degradation involving the benzodioxepin ring system.

References

  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
  • Alwis, U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • Chemistry LibreTexts. (2024). 24.4: Basicity of Arylamines.
  • Request PDF. (2025). Thermal Stability of Amine Compounds and Dichloromethane.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • OpenStax. (2023). 24.4 Basicity of Arylamines. Organic Chemistry.
  • PMC - NIH. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • LCGC North America. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • CUTM Courseware. (n.d.). Aryl amines.
  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • PubChemLite. (n.d.). This compound.
  • Molbase. (n.d.). This compound.
  • Chemcasts. (n.d.). This compound Properties vs Temperature.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Henan Allgreen Chemical Co.,Ltd. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, 97%.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine.
  • Semantic Scholar. (n.d.). Photochemical decomposition of 1,4-benzodiazepines.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
  • ResearchGate. (2025). Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine.
  • ResearchGate. (2025). Photostability testing of pharmaceutical products.
  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • OPUS. (2025). Analytical Methods.
  • PubMed. (n.d.). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways.
  • ResearchGate. (2025). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II).
  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • ResearchGate. (2025). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.
  • ResearchGate. (2025). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst.
  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.

Sources

Benzodioxepin Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzodioxepin synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic scaffolds. Benzodioxepins are core structures in numerous biologically active molecules, including the well-known marine fragrance Calone 1951®.[1][2] However, the formation of this seven-membered ring system can present unique challenges.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to help you diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.

Section 1: Foundational Issues - Reaction Failure & Low Yields

The most common frustration in benzodioxepin synthesis is a reaction that either fails to proceed or provides disappointingly low yields. Let's dissect the most frequent culprits, focusing primarily on the classical Williamson ether synthesis approach, which involves the reaction of a catechol with a 1,3-dihalopropane or a related dielectrophile.[1][2]

Q1: My Williamson ether synthesis is not working. I'm mixing catechol, 1,3-dibromopropane, and potassium carbonate in acetone, but I only recover my starting materials. What's going wrong?

This is a classic scenario that almost always points to issues with nucleophile generation or solvent choice. The reaction hinges on the efficient double deprotonation of catechol to form the potent bis-phenoxide nucleophile, which then undergoes a double SN2 reaction.

Core Issues & Solutions:

  • Ineffective Deprotonation: Potassium carbonate (K₂CO₃) is a moderate base. Its efficacy is highly dependent on the reaction conditions. For catechol (pKa ~9.5), a stronger base or more rigorous conditions may be necessary.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: Consider using sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[3] NaH will irreversibly deprotonate the catechol, driving the equilibrium towards the reactive phenoxide.

      • Improve Solvent Choice: Acetone has a relatively low boiling point and is not ideal for solubilizing the potassium catecholate salt. A switch to a higher-boiling polar aprotic solvent like DMF or DMSO can dramatically increase reaction rates.[4]

      • Ensure Anhydrous Conditions: Any moisture in your solvent or on your glassware will consume your base, particularly if using NaH, and protonate the phenoxide, shutting down the reaction. Ensure all materials are scrupulously dried.

  • The Finkelstein Reaction Advantage: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. If you are using a dibromide or dichloride, the reaction can be sluggish.

    • Troubleshooting Step: Add a catalytic amount (0.1 eq) of potassium iodide (KI). This will generate the more reactive 1,3-diiodopropane in situ via the Finkelstein reaction, which can significantly accelerate the cyclization.[1] This has been shown to increase yields in related systems from 78.5% to 95.4%.[1]

Q2: I'm seeing some product formation, but the yield is very low, and I have a significant amount of a high-molecular-weight, sticky residue. What is this side product?

This is a strong indication that intermolecular polymerization is outcompeting the desired intramolecular cyclization. Instead of one catechol molecule reacting with both ends of the same 1,3-dihalopropane, the mono-alkylated intermediate is reacting with another catechol molecule, leading to a chain reaction.

Core Issues & Solutions:

  • Concentration Effects: The fundamental principle to favor intramolecular reactions over intermolecular ones is the use of high dilution.

    • Troubleshooting Step:

      • High Dilution Conditions: Run the reaction at a much lower concentration (e.g., 0.01-0.05 M). This statistically favors the ends of the mono-alkylated intermediate finding each other rather than another molecule.

      • Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the 1,3-dihalopropane to the solution of the catechol and base over several hours. This keeps the concentration of the electrophile low at all times, further suppressing polymerization.

  • Template Effect: The choice of cation can influence the geometry of the bis-phenoxide intermediate.

    • Troubleshooting Step: Using a larger cation like cesium (with Cs₂CO₃ as the base) can sometimes help pre-organize the nucleophile in a conformation that favors cyclization over polymerization. This is known as the "template effect."

Section 2: Navigating Alternative Synthetic Routes

While the Williamson ether synthesis is a workhorse, other methods like Ring-Closing Metathesis (RCM) offer powerful alternatives, especially for more complex or substituted benzodioxepins.[5]

Q3: My Ring-Closing Metathesis (RCM) reaction to form a dihydrobenzoxepine is failing or giving low yields. I'm using Grubbs' first-generation catalyst, but the reaction stalls. What should I try?

RCM is a powerful tool for forming seven-membered rings, but it can be sensitive to substrate and catalyst choice.[6]

Core Issues & Solutions:

  • Catalyst Activity: Grubbs' first-generation catalyst is robust but may not be active enough for forming sterically demanding or electron-deficient seven-membered rings.

    • Troubleshooting Steps:

      • Switch to a Second- or Third-Generation Catalyst: Move to a more active catalyst like Grubbs' second-generation or the Hoveyda-Grubbs catalysts. These are generally more tolerant of functional groups and more efficient at closing larger rings.[5]

      • Increase Catalyst Loading: While undesirable from an efficiency standpoint, increasing the catalyst loading from a typical 1-5 mol% to 10 mol% can sometimes be necessary to drive sluggish reactions to completion.[5]

  • Reaction Conditions: Standard RCM conditions may not be optimal.

    • Troubleshooting Steps:

      • Increase Temperature: Gently heating the reaction (e.g., to the boiling point of dichloromethane or toluene) can increase the rate of metathesis.

      • Remove Ethylene: The RCM reaction is an equilibrium. Removing the ethylene byproduct by bubbling argon through the reaction mixture or performing the reaction under a gentle vacuum can help drive the equilibrium towards the desired cyclized product.

Section 3: Purification and Characterization

Even with a successful reaction, isolating a pure benzodioxepin can be challenging.

Q4: My crude product is an oil that is difficult to purify by standard column chromatography. It seems to co-elute with other nonpolar impurities. What are my options?

Purification of cyclic ethers and related compounds often requires specialized techniques.[7]

Core Issues & Solutions:

  • Similar Polarity of Byproducts: Oligomeric side products or unreacted starting materials may have polarities very close to the desired product.

    • Troubleshooting Steps:

      • Alternative Chromatography: If standard silica gel chromatography fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very nonpolar compounds, reverse-phase chromatography (C18 silica) may be effective.

      • Crystallization: Even if the crude product is an oil, it may be induced to crystallize. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then slowly cooling it or adding a non-solvent (e.g., hexanes) dropwise until turbidity persists.

      • Distillation: For thermally stable, lower molecular weight benzodioxepins, vacuum distillation can be a highly effective purification method to remove non-volatile impurities like salts and oligomers.

Section 4: Advanced Troubleshooting with Phase-Transfer Catalysis

For reactions involving an aqueous phase and an organic phase, such as using aqueous NaOH as a base, phase-transfer catalysis is essential.

Q5: I'm trying a Williamson synthesis using aqueous sodium hydroxide and dichloromethane, but the reaction is extremely slow. How can a phase-transfer catalyst help?

In a biphasic system, the hydroxide and the resulting phenoxide are in the aqueous phase, while the alkyl halide is in the organic phase. The reaction can only occur at the interface, leading to very slow rates. A phase-transfer catalyst (PTC) acts as a shuttle, carrying the nucleophile into the organic phase where the reaction can occur.[8][9]

Core Concept: The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), has a charged head that pairs with the phenoxide anion and a bulky, lipophilic tail that allows the entire ion pair to dissolve in the organic solvent.[10][11]

Troubleshooting Workflow with PTC:

PTC_Workflow cluster_troubleshoot Further Troubleshooting start Biphasic Reaction is Slow add_ptc Add PTC (e.g., TBAB, 1-5 mol%) start->add_ptc observe Observe Reaction Rate (TLC/GC) add_ptc->observe success Reaction Proceeds to Completion observe->success Rate Increases troubleshoot Still Slow / No Reaction observe->troubleshoot No Improvement check_catalyst Verify Catalyst Structure (Is it lipophilic enough?) troubleshoot->check_catalyst check_stirring Increase Stirring Rate (Maximize interfacial area) check_catalyst->check_stirring check_solvent Change Organic Solvent (e.g., to Toluene, Chlorobenzene) check_stirring->check_solvent

Caption: Troubleshooting workflow for implementing phase-transfer catalysis.

Benefits of using a PTC include:

  • Increased reaction rates. [11]

  • Milder reaction conditions.

  • Elimination of the need for expensive, anhydrous organic solvents. [12]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Benzodioxepin Synthesis via Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol provides a robust starting point for the synthesis of an unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin.

Materials:

  • Catechol (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Sodium Hydroxide (2.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add catechol, toluene (to achieve a ~0.5 M concentration of catechol), and deionized water (equal volume to toluene).

  • Add sodium hydroxide pellets and TBAB to the mixture.

  • Stir the mixture vigorously to ensure good mixing between the two phases.

  • Heat the reaction to 80-90 °C.

  • Add 1,3-dibromopropane dropwise over 30 minutes.

  • Maintain the reaction at 80-90 °C and monitor its progress by TLC or GC-MS (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer. Wash it with 1 M HCl (to remove any remaining NaOH and catechol), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure benzodioxepin.

Data Summary Table

The choice of base and solvent is critical. The following table summarizes common conditions for the Williamson ether synthesis approach.

BaseSolventTemperature (°C)ProsCons
K₂CO₃AcetoneReflux (~56°C)Mild, easy to handleOften low reactivity, requires catalyst (KI)
K₂CO₃DMF80-120Good solubility, higher tempDMF can be difficult to remove
NaHTHF / DMF0 to RTStrong, irreversible deprotonationRequires strict anhydrous conditions, safety hazard (H₂ gas)
NaOH (aq)Toluene / DCM80-90Inexpensive, no anhydrous solvent neededRequires a Phase-Transfer Catalyst, vigorous stirring
Cs₂CO₃AcetonitrileReflux (~82°C)Can promote cyclization (template effect)Expensive

Visualizing the Core Problem: Cyclization vs. Polymerization

The primary challenge in forming a seven-membered ring from two components is preventing them from linking together in a long chain.

Cyclization_vs_Polymerization cluster_intra Intramolecular Path (Desired) cluster_inter Intermolecular Path (Side Reaction) Start Catechol + Dibromopropane Intermediate Mono-alkylated Intermediate Start->Intermediate Cyclization Benzodioxepin (7-membered ring) Intermediate->Cyclization High Dilution (k_intra > k_inter) Polymerization Dimer Formation Intermediate->Polymerization High Concentration (k_inter > k_intra) Polymer Oligomer / Polymer Polymerization->Polymer

Caption: Kinetic competition between desired intramolecular cyclization and intermolecular polymerization.

References

  • Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation.
  • Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction.
  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. [Link]
  • Method for producing and purifying cyclic ester.
  • Phase transfer c
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Sciendo. [Link]
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products.
  • Phase Transfer C
  • Phase-transfer c
  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Publishing. [Link]
  • Williamson ether synthesis trouble, 2.0. Reddit. [Link]
  • Method for purifying cyclic esters.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies.
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
  • Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues.

Sources

byproduct formation in the Williamson ether synthesis of benzodioxepins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of benzodioxepins via the intramolecular Williamson ether synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful yet often challenging cyclization reaction. Here, we move beyond simple protocols to dissect the mechanistic underpinnings of common failures, focusing on the causality behind byproduct formation and providing field-tested strategies for troubleshooting and optimization.

Introduction: The Challenge of Benzodioxepin Ring Closure

The intramolecular Williamson ether synthesis is a cornerstone method for constructing cyclic ethers, including the seven-membered benzodioxepin core—a privileged scaffold in medicinal chemistry. The reaction, in principle, is a straightforward intramolecular SN2 displacement of a halide by an in-situ generated phenoxide. However, the reality of forming a medium-sized ring (7-membered) introduces specific thermodynamic and kinetic hurdles that often lead to competing side reactions and the formation of undesirable byproducts.

This guide provides a structured approach to diagnosing and resolving these issues, ensuring higher yields, greater purity, and more reliable outcomes in your synthetic campaigns.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yields are consistently low, and I isolate a significant amount of a high-molecular-weight, insoluble material. What is happening?

Answer: This is a classic sign that the intermolecular reaction is outcompeting the desired intramolecular cyclization . Instead of the two ends of the same molecule reacting to form the ring, the phenoxide of one molecule is reacting with the alkyl halide of another, leading to linear polymerization.

Possible Causes:

  • High Concentration: The kinetics of the intermolecular reaction are second-order, while the intramolecular cyclization is first-order. At high concentrations, the probability of two different molecules colliding and reacting is significantly increased.[1]

  • Sub-optimal Base Addition: Rapid deprotonation of the entire batch of starting material creates a high concentration of the reactive phenoxide, favoring intermolecular reactions before the molecule can adopt the correct conformation for cyclization.

Recommended Solutions:

  • Implement High-Dilution Conditions: This is the most critical parameter for favoring intramolecular reactions. By significantly increasing the solvent volume, you decrease the rate of the second-order intermolecular reaction much more dramatically than the first-order intramolecular one.[1]

    • Practical Tip: Aim for concentrations in the range of 0.01–0.05 M. While this may seem impractically dilute, it is a well-established technique for forming medium and large rings.[1]

  • Employ Slow Addition (Syringe Pump): Rather than adding the base to the substrate or vice-versa in one portion, use a syringe pump to add a solution of your halo-phenol precursor to a suspension of the base (e.g., NaH) in the solvent over several hours. This strategy ensures that at any given moment, the concentration of the reactive phenoxide is extremely low, thus suppressing polymerization.

G cluster_0 Problem: Low Yield & Polymer Formation cluster_1 Diagnosis & Solution start Reaction Outcome cause Cause: High effective concentration of reactive intermediate start->cause Diagnosis solution1 Strategy 1: Implement High Dilution (e.g., <0.05 M) cause->solution1 Solution solution2 Strategy 2: Use Slow Addition (Syringe Pump) cause->solution2 Solution outcome Desired Outcome: Favors First-Order Intramolecular Cyclization solution1->outcome solution2->outcome

Caption: Competing SN2 and E2 pathways in benzodioxepin synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of a 7-membered ring challenging compared to 5- or 6-membered rings? The difficulty arises from a combination of enthalpic and entropic factors. While 7-membered rings have less angle strain than small rings, they suffer from significant torsional strain and transannular interactions (unfavorable interactions between atoms across the ring). [2]Entropically, bringing the two reactive ends of a flexible seven-atom chain together is less probable than for a shorter five or six-atom chain. The rate of ring formation is generally fastest for 5- and 6-membered rings. [3][4] Q2: What are the ideal solvent and base combinations for this synthesis? There is no single "best" combination, as the optimal choice depends on the specific substrate. However, a good starting point is a strong, non-nucleophilic base in a polar aprotic solvent.

BaseSolvent(s)AdvantagesDisadvantages
Sodium Hydride (NaH) THF, DMFStrong, irreversible deprotonation; byproduct (H₂) is a gas. [3]Highly sensitive to moisture; can be pyrophoric. [5]
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileMilder, less hazardous, and often effective for phenols.Slower reaction rates; may require higher temperatures.
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileOften gives higher yields for medium rings due to the "cesium effect".More expensive.
Potassium tert-butoxide t-BuOH, THFVery strong base.Bulky nature can strongly favor the E2 elimination byproduct. [6]

Q3: My starting material is a catechol derivative. Can alkylation occur on the aromatic ring? Yes, this is a potential side reaction. The phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation) and the aromatic ring (C-alkylation), typically at the ortho or para positions. [7]While O-alkylation is usually kinetically and thermodynamically favored, C-alkylation can occur under certain conditions. Using polar aprotic solvents (DMF, DMSO) generally favors O-alkylation.

Q4: Can I use a diol and a dihalide (intermolecular approach) instead of an intramolecular cyclization? While possible, this approach is highly prone to polymerization and is generally not recommended for synthesizing simple, monomeric benzodioxepins. The high-dilution principle would be even more critical in this case to prevent the formation of long polymer chains. The intramolecular approach from a single halo-phenol precursor is almost always preferred. [1]

Experimental Protocol: General Procedure for Intramolecular Williamson Ether Synthesis of a Benzodioxepin

This protocol is a general guideline and must be adapted for the specific substrate and scale.

1. Materials and Setup:

  • Starting Material: 2-(3-bromopropoxy)phenol (or similar halo-phenol).

  • Base: Sodium hydride (60% dispersion in mineral oil).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Equipment: Three-neck round-bottom flask, condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle, and a syringe pump. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

2. Reaction Procedure:

  • Preparation: Wash the sodium hydride (1.2 equivalents) with anhydrous hexanes three times under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes each time. Suspend the washed NaH in anhydrous DMF (to achieve a final substrate concentration of ~0.02 M).

  • Substrate Addition: Dissolve the 2-(3-bromopropoxy)phenol (1.0 equivalent) in a separate volume of anhydrous DMF. Draw this solution into a syringe and place it on the syringe pump.

  • Slow Addition: Begin stirring the NaH suspension in DMF. Add the substrate solution via the syringe pump to the NaH suspension over a period of 4–8 hours at room temperature. A slow evolution of hydrogen gas should be observed.

  • Reaction: After the addition is complete, the reaction may be gently heated (e.g., 50-70 °C) to drive the cyclization to completion. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly, add methanol dropwise to quench any unreacted NaH. Then, slowly add saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired benzodioxepin.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine. [Source available via historical archives, general mechanism described in modern organic chemistry resources like Wikipedia on Williamson Ether Synthesis]
  • Yadav, J. S., et al. (2014). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization. The Journal of Organic Chemistry. [Link]
  • Vutturi, A. (n.d.). Williamson's Synthesis. AdiChemistry. [Link]
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
  • Waylander. (2020). Answer to "Questions on formation of cyclic ethers using Williamson Ether synthesis". Chemistry Stack Exchange. [Link]
  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
  • Jakhar, S. (2017). Williamson Ether Synthesis. Name Reactions. [Link]
  • Ashenhurst, J. (2023). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

Sources

Technical Support Center: Managing Regioselectivity in the Nitration of 3,4-Dihydro-2H-1,5-benzodioxepin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of 3,4-dihydro-2H-1,5-benzodioxepin. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and not-so-common challenges encountered during your experiments. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

I. Understanding the Core Chemistry: Why Regioselectivity Matters

The nitration of 3,4-dihydro-2H-1,5-benzodioxepin is a foundational step in the synthesis of various pharmacologically active molecules.[1] The position of the nitro group on the benzene ring is critical as it dictates the biological activity and the subsequent synthetic transformations. The substrate, 3,4-dihydro-2H-1,5-benzodioxepin, possesses a benzene ring fused to a seven-membered heterocyclic ring containing two oxygen atoms. These oxygen atoms, through their lone pairs, are ortho-, para-directing activators of the aromatic ring for electrophilic substitution.[2][3] This electronic effect significantly influences where the incoming electrophile, the nitronium ion (NO₂⁺), will attack the ring.

The Directing Effects in Play

The two ether-like oxygen atoms donate electron density to the aromatic ring, particularly at the ortho and para positions, making these sites more nucleophilic and thus more reactive towards electrophiles.[2][3] This is due to the stabilization of the intermediate arenium ion (also known as a sigma complex) through resonance. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the adjacent oxygen atom, providing significant stabilization. This is not possible with meta-attack.[2][3]

However, achieving high regioselectivity for a single isomer can be challenging due to the competing reactivity of the ortho and para positions. The final product distribution is a delicate balance of electronic and steric factors, which can be manipulated by carefully choosing the reaction conditions.

II. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries and problems encountered during the nitration of 3,4-dihydro-2H-1,5-benzodioxepin.

Q1: My nitration is producing a mixture of isomers. How can I favor the formation of the 7-nitro (para) isomer?

A1: Achieving high para-selectivity is a common goal. The formation of a mixture of 6-nitro (ortho) and 7-nitro (para) isomers is expected due to the ortho-, para-directing nature of the dioxepin ring's oxygen atoms. To favor the 7-nitro isomer, you should consider the following:

  • Steric Hindrance: The ortho positions are sterically more hindered than the para position. Using a bulkier nitrating agent or a sterically demanding solvent can disfavor attack at the ortho positions.

  • Reaction Temperature: Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is under greater kinetic control, and the transition state leading to the more stable para-product is more favored.

  • Choice of Nitrating Agent: Milder nitrating agents can sometimes offer better selectivity. While the classic mixed acid (HNO₃/H₂SO₄) is potent, it can sometimes be too reactive and less selective.[4] Consider alternatives like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or using a solid-supported catalyst.[5]

Q2: I am observing significant by-product formation, including some dark, tarry material. What is causing this and how can I prevent it?

A2: The formation of dark, polymeric by-products is often a sign of over-nitration or oxidative side reactions. The benzodioxepin ring system is activated, making it susceptible to harsh reaction conditions.

  • Control the Temperature: Vigorously control the reaction temperature, ideally keeping it at or below 0°C during the addition of the nitrating agent. Runaway reactions can lead to decomposition.

  • Stoichiometry of the Nitrating Agent: Use a carefully measured amount of the nitrating agent, typically a slight excess (1.05-1.2 equivalents). A large excess will promote di-nitration and oxidation.

  • Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. Prolonged reaction times increase the likelihood of side reactions.

Q3: How can I effectively separate the ortho- and para-nitro isomers?

A3: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. A careful selection of the stationary phase (silica gel is standard) and eluent system is crucial. Experiment with different solvent polarities (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to achieve optimal separation.[6]

  • Recrystallization: If one isomer is formed in significant excess and is a solid, fractional crystallization can be an effective purification method.

  • Derivatization: In some cases, it may be easier to separate the isomers after a subsequent chemical transformation. For example, reduction of the nitro groups to amines can alter the physical properties sufficiently to allow for easier separation.[7]

Q4: My reaction is very slow or not proceeding to completion. What are the likely causes?

A4: While the benzodioxepin ring is activated, several factors can hinder the reaction.

  • Purity of Reagents: Ensure your starting material and reagents are pure and dry. Water can deactivate the nitrating agent.

  • Insufficient Acid Catalyst: When using mixed acid, the sulfuric acid acts as a catalyst to generate the nitronium ion.[4] Ensure the correct ratio is used.

  • Reaction Temperature: While lower temperatures favor selectivity, they also decrease the reaction rate. A balance must be struck. If the reaction is too slow at a very low temperature, consider gradually increasing it while carefully monitoring for by-product formation.

III. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental problems.

Guide 1: Poor Regioselectivity - Predominance of the Ortho-Isomer

Problem: The 6-nitro (ortho) isomer is the major product, but the 7-nitro (para) isomer is desired.

Underlying Cause: The electronic activation at the ortho positions is strong, and under certain conditions, can kinetically dominate.

Troubleshooting Workflow:

G start High Ortho-Isomer Yield step1 Decrease Reaction Temperature (e.g., from 0°C to -15°C) start->step1 Kinetic Control step2 Change Nitrating Agent (e.g., from HNO3/H2SO4 to Acetyl Nitrate) step1->step2 Steric Hindrance step3 Utilize a Shape-Selective Catalyst (e.g., Zeolites) step2->step3 Catalyst-Controlled Selectivity result Improved Para-Selectivity step3->result

Caption: Workflow to improve para-selectivity.

Detailed Steps:

  • Temperature Optimization:

    • Protocol: Set up the reaction at 0°C. Once the reagents are mixed, cool the reaction mixture to -10°C to -15°C and maintain this temperature for the duration of the reaction.

    • Rationale: Lowering the temperature increases the kinetic barrier for the formation of the slightly less stable ortho-arenium ion intermediate compared to the para-intermediate, thus favoring the para-product.[8]

  • Modification of the Nitrating Agent:

    • Protocol: Instead of mixed acid, use a solution of nitric acid in acetic anhydride. Add the 3,4-dihydro-2H-1,5-benzodioxepin to this solution at 0°C.

    • Rationale: Acetyl nitrate is a bulkier electrophile than the nitronium ion, which can sterically disfavor attack at the more hindered ortho positions.[5]

  • Employing Shape-Selective Catalysis:

    • Protocol: Explore heterogeneous catalysis using zeolites. The reaction is carried out by stirring the substrate and the nitrating agent with the solid zeolite catalyst.

    • Rationale: Zeolites have pores of specific dimensions that can sterically hinder the formation of the bulkier ortho-transition state, thereby favoring the formation of the more linear para-isomer that can better fit within the catalyst's pores.[9]

Guide 2: Formation of Di-nitro and Oxidized By-products

Problem: Significant amounts of di-nitrated products and/or dark, insoluble materials are observed.

Underlying Cause: The reaction conditions are too harsh for the activated aromatic ring.

Troubleshooting Workflow:

G start By-product Formation (Di-nitro, Oxidation) step1 Verify Stoichiometry (Use 1.05-1.1 eq. of Nitrating Agent) start->step1 Excess Reagents step2 Control Reagent Addition (Slow, dropwise addition at low temp.) step1->step2 Exothermic Control step3 Use a Milder Nitrating System (e.g., Cu(NO3)2 in Acetic Anhydride - Menke Nitration) step2->step3 Reduced Reactivity result Clean Mono-nitration step3->result G sub 3,4-Dihydro-2H-1,5-benzodioxepin ortho_int Ortho-Arenium Ion (Stabilized by O lone pair) sub->ortho_int Ortho Attack para_int Para-Arenium Ion (Stabilized by O lone pair, less sterically hindered) sub->para_int Para Attack E_plus NO2+ ortho_prod 6-Nitro Product ortho_int->ortho_prod -H+ para_prod 7-Nitro Product para_int->para_prod -H+

Sources

Technical Support Center: Degradation Pathways of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) related to the potential degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate stability issues, design robust experiments, and interpret your results with confidence.

Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical research. Understanding its stability and degradation profile is a critical aspect of drug development, as it directly impacts safety, efficacy, and shelf-life.[1][2] This guide will focus on the likely degradation pathways based on the compound's chemical structure, which features an aromatic amine and a benzodioxepin ring system.

The primary routes of degradation for a molecule with this structure are anticipated to be oxidation, hydrolysis, and photodegradation .[2][3] Each of these pathways can be influenced by environmental factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Frequently Asked Questions (FAQs)

Here we address some common questions that may arise during your experimental work.

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), peroxides, or metal ions.[4] This can lead to the formation of colored degradants, such as azo compounds.[5]

  • Hydrolysis: While the ether linkages in the dioxepin ring are generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to the cleavage of these bonds.

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation.[6][7] Photodegradation can lead to complex reaction mixtures and is often accelerated in the presence of photosensitizers.

Q2: I am observing a color change in my sample upon storage. What could be the cause?

A2: A color change, typically to a yellow or brown hue, is often indicative of oxidation of the aromatic amine moiety. This can result in the formation of highly conjugated systems, such as azo dimers or quinone-imine structures, which absorb visible light. We recommend storing the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize this.

Q3: My analytical chromatogram (HPLC) shows several new, small peaks after my experiment. How can I determine if these are degradants?

A3: The appearance of new peaks suggests that your compound may be degrading. To confirm this, you should perform a forced degradation study.[1][8] By intentionally stressing your compound under various conditions (acid, base, peroxide, heat, light), you can generate the potential degradation products. Comparing the retention times of the peaks in your experimental sample to those from the forced degradation study can help identify them. Mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of these new peaks, providing further evidence for their identity.

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To minimize degradation, we recommend the following storage conditions:

  • Temperature: Store at a low temperature, typically 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research.

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreased potency or variable activity over time.Degradation of the compound in the assay medium.1. Assess Stock Solution Stability: Prepare a fresh stock solution and compare its activity to an older one. Analyze both by HPLC to check for degradation products. 2. Evaluate Assay Buffer Compatibility: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation. Consider adjusting the pH or removing potential catalysts. 3. Minimize Light Exposure: Perform assay setup and incubation in a dark or low-light environment.
Issue 2: Poor Mass Balance in Stability Studies
Symptom Possible Cause Troubleshooting Steps
The sum of the parent compound and its degradants is significantly less than 100%.Formation of non-UV active or volatile degradants, or irreversible binding to container surfaces.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric degradants. 2. Analyze Headspace: For suspected volatile degradants, use headspace gas chromatography (GC) for analysis. 3. Check for Adsorption: Use silanized vials or different container materials to minimize adsorption.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound under various stress conditions.

DegradationPathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation Parent 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine AzoDimer Azo Dimer Parent->AzoDimer [O2, light] QuinoneImine Quinone-Imine Parent->QuinoneImine [H2O2] RingOpened Ring-Opened Phenol Parent->RingOpened [H+/H2O or OH-/H2O, heat] ComplexMixture Complex Mixture of Photoproducts Parent->ComplexMixture [UV light]

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.[2][3][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS).

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[8]

1. Column Selection:

  • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase Optimization:

  • Use a gradient elution to effectively separate peaks with different polarities.

  • A typical starting gradient could be:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

3. Detection:

  • Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The maximum absorbance wavelength (λmax) of the parent compound should be used for quantification.

  • Couple the HPLC system to a mass spectrometer (MS) to obtain mass information for all detected peaks.

4. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks generated during the forced degradation study.

Summary of Potential Degradants and Analytical Conditions

Degradation Pathway Potential Degradants Recommended Analytical Technique
Oxidation Azo dimers, N-oxides, Quinone-iminesReversed-Phase HPLC-UV/MS
Hydrolysis Ring-opened dihydroxy-aniline derivativesReversed-Phase HPLC-UV/MS
Photodegradation Complex mixture of photoproductsReversed-Phase HPLC-UV/MS, GC-MS

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the degradation of this compound.

Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting & Conclusion Literature Literature Review & Risk Assessment Protocol Develop Forced Degradation Protocol Literature->Protocol Stress Perform Stress Testing (Acid, Base, Peroxide, Heat, Light) Protocol->Stress HPLC Develop & Validate Stability-Indicating HPLC Method Stress->HPLC LCMS LC-MS Analysis for Degradant Identification HPLC->LCMS Characterization Structure Elucidation (e.g., NMR if necessary) LCMS->Characterization Report Summarize Findings & Propose Degradation Pathways Characterization->Report

Sources

Technical Support Center: Optimization of Chromatographic Separation of Benzodioxepin Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chromatographic separation of benzodioxepin isomers. The structural similarity among these isomers, particularly enantiomers and diastereomers, presents a significant analytical challenge. This document provides a comprehensive resource, structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, to facilitate robust method development and resolve common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of benzodioxepin isomers so challenging? Benzodioxepin isomers often possess identical molecular weights and similar physicochemical properties. This leads to nearly identical partitioning behavior in standard chromatographic systems, making their resolution difficult without specialized, highly selective stationary phases and carefully optimized mobile phases. For enantiomers, which have identical properties in an achiral environment, a chiral stationary phase (CSP) is essential to create the transient diastereomeric complexes necessary for separation.[1][2]

Q2: What is the most critical factor for achieving a successful separation of benzodioxepin enantiomers? The selection of the appropriate Chiral Stationary Phase (CSP) is paramount.[3] Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are the most versatile and widely successful for a broad range of chiral compounds, including heterocyclic structures similar to benzodioxepins.[4][5] A screening approach using several different polysaccharide columns is often the most efficient starting point.[6]

Q3: Should I use Normal-Phase, Reversed-Phase, or SFC for my separation? The choice of mode depends on the specific benzodioxepin derivative's properties and the desired outcome.

  • Normal-Phase (NP-HPLC): Often provides excellent selectivity for chiral separations using non-polar mobile phases like hexane and an alcohol modifier (e.g., isopropanol). It is a traditional and powerful choice for many chiral applications.[7]

  • Reversed-Phase (RP-HPLC): Utilizes aqueous-organic mobile phases and is suitable for more polar benzodioxepin derivatives. It can be advantageous for LC-MS compatibility.

  • Supercritical Fluid Chromatography (SFC): An increasingly popular technique that uses supercritical CO2 as the main mobile phase with an alcohol co-solvent.[8] SFC often yields faster, highly efficient separations with reduced solvent consumption, making it a "greener" alternative, especially for preparative scale work.[8][9][10]

Q4: My benzodioxepin has a basic nitrogen. How does this affect method development? Basic analytes can exhibit poor peak shape (tailing) due to secondary interactions with acidic residual silanols on the silica support of the column. To counteract this, it is standard practice to add a small amount of a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), which competes for these active sites and improves peak symmetry.[11][12]

Q5: What role does temperature play in chiral separations? Temperature is a critical parameter that can significantly impact selectivity.[11] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[11] However, this can also increase analysis time and viscosity. Conversely, higher temperatures can improve efficiency and peak shape. The effect is compound-dependent, and temperature should be systematically optimized (e.g., in 5-10°C increments) for each method.[11]

Troubleshooting & Optimization Guides

This section provides structured workflows and detailed protocols to address specific problems encountered during the separation of benzodioxepin isomers.

Issue 1: Poor or No Resolution of Enantiomers

This is the most common challenge. A systematic approach is required to identify the key parameters influencing selectivity.

Logical Troubleshooting Workflow:

G cluster_0 Troubleshooting: Poor Resolution Start Problem: Poor or No Resolution CSP 1. Is the CSP appropriate? Start->CSP Screen Action: Screen multiple polysaccharide-based CSPs (Amylose & Cellulose based) CSP->Screen No MobilePhase 2. Is the Mobile Phase optimized? CSP->MobilePhase Yes Screen->MobilePhase OptimizeMP Action: Systematically vary organic modifier % and type. Consider switching modes (NP/RP/SFC). MobilePhase->OptimizeMP No Additives 3. Are additives needed? MobilePhase->Additives Yes OptimizeMP->Additives AddModifier Action: Add 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes to improve peak shape and potentially selectivity. Additives->AddModifier No Temperature 4. Is the temperature optimal? Additives->Temperature Yes AddModifier->Temperature OptimizeTemp Action: Screen temperature (e.g., 15°C, 25°C, 40°C). Lower temp often improves resolution. Temperature->OptimizeTemp No Success Resolution Achieved Temperature->Success Yes OptimizeTemp->Success

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Protocols:

  • Chiral Stationary Phase (CSP) Screening:

    • Rationale: No single CSP works for all molecules. Screening a set of columns with different polysaccharide derivatives (e.g., amylose vs. cellulose) and functional groups is the most effective way to find a successful stationary phase.[5][6]

    • Protocol:

      • Select a minimum of 3-4 polysaccharide-based CSPs (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ).

      • Prepare a racemic standard of your benzodioxepin isomer.

      • For each column, run a generic screening method.

      • Evaluate chromatograms for any sign of separation (e.g., peak shoulders, partial separation). The column showing the best initial selectivity is the candidate for further optimization.

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition dictates the retention of the analyte and modulates its interaction with the CSP. Small changes in the type or percentage of the organic modifier can dramatically alter selectivity.[4][6]

    • Protocol:

      • Vary Modifier Percentage: Using the best CSP from screening, adjust the percentage of the alcohol modifier (e.g., Isopropanol in Hexane for NP) in 5% increments.

      • Change Modifier Type: If resolution is still poor, switch the alcohol modifier (e.g., from Isopropanol to Ethanol). The different hydrogen bonding characteristics can provide alternative selectivity.

      • Switch Operating Mode: If NP-HPLC fails, consider SFC. The unique properties of supercritical CO2 can offer completely different selectivity profiles.[13]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and reduces the accuracy of quantification.

Logical Troubleshooting Workflow:

G cluster_1 Troubleshooting: Poor Peak Shape Start Problem: Peak Tailing/Fronting Overload 1. Is the column overloaded? Start->Overload Dilute Action: Dilute sample 10-fold and re-inject. Overload->Dilute Yes Additives 2. Are secondary interactions occurring? Overload->Additives No Dilute->Additives AddModifier Action: Add 0.1% DEA (for basic analytes) or 0.1% TFA (for acidic analytes) to mobile phase. Additives->AddModifier Yes SolventMismatch 3. Is there a sample solvent mismatch? Additives->SolventMismatch No AddModifier->SolventMismatch ChangeSolvent Action: Dissolve sample in mobile phase or a weaker solvent. SolventMismatch->ChangeSolvent Yes ColumnDamage 4. Is the column damaged? SolventMismatch->ColumnDamage No ChangeSolvent->ColumnDamage CheckColumn Action: Check for inlet frit blockage or column void. Reverse flush or replace column if necessary. ColumnDamage->CheckColumn Yes Success Symmetrical Peak Achieved ColumnDamage->Success No CheckColumn->Success

Caption: Workflow for troubleshooting poor peak shape.

Detailed Protocols:

  • Address Secondary Interactions:

    • Rationale: As mentioned in the FAQ, basic benzodioxepins can interact with residual silanols, causing peak tailing. An amine additive in the mobile phase masks these sites.[11][12]

    • Protocol:

      • Prepare your mobile phase (e.g., Hexane/Isopropanol 80:20).

      • Add 0.1% (v/v) of Diethylamine (DEA).

      • Ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample. Note: Be aware of the "memory effect," where amine additives can persist on a column even after being removed from the mobile phase, affecting future separations.[14][15][16]

  • Check for Sample Overload or Solvent Effects:

    • Rationale: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or fronting peaks. Similarly, dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[17]

    • Protocol:

      • Overload Check: Reduce the concentration of your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, column overload was the issue.

      • Solvent Mismatch: If possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Issue 3: Inconsistent Retention Times

Poor reproducibility prevents method validation and reliable quantification.

Common Causes & Solutions:

  • Inadequate Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of mobile phase whenever the composition is changed. This is especially critical when additives are introduced or removed.[18]

  • Mobile Phase Instability: Prepare mobile phases fresh daily. Volatile components (like hexane) can evaporate, changing the composition and affecting retention times.

  • Temperature Fluctuations: Use a thermostatted column compartment. Uncontrolled temperature changes in the laboratory can cause significant drift in retention.[11]

  • Column "Memory Effect": If a column was previously used with a strong additive (like DEA), traces of that additive can remain adsorbed and affect subsequent analyses even with a different mobile phase.[14][16] It may be necessary to dedicate a column to a specific method or perform a rigorous flushing procedure.[19]

Data & Starting Conditions

The following tables provide recommended starting conditions for method development based on successful separations of structurally similar compounds like benzodiazepines and doxepin.[20][21][22] These should be used as a starting point for optimization.

Table 1: Recommended Starting Conditions for HPLC & SFC Screening

ParameterNP-HPLC RecommendationRP-HPLC RecommendationSFC Recommendation
CSP Screen Chiralpak® IA, Chiralcel® OD-HChiralpak® IA, Lux® i-Cellulose-5Chiralpak® IA, Chiralpak® IC
Mobile Phase A n-HexaneWater w/ 10mM Buffer (e.g., Ammonium Acetate)Supercritical CO2
Mobile Phase B Isopropanol or EthanolAcetonitrile or MethanolMethanol or Ethanol
Gradient/Isocratic Isocratic: Start with 80% A / 20% BIsocratic: Start with 60% A / 40% BIsocratic: Start with 80% A / 20% B
Additive 0.1% DEA (for basic analytes)0.1% TFA or Formic Acid0.1% DEA (in modifier)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C40 °C
Detection UV (e.g., 254 nm)UV or MSUV or MS

Table 2: Example Method Parameters for Doxepin Isomer Separation (Adaptable) Based on a similar tricyclic structure, providing a validated starting point.[22]

ParameterMethod 1Method 2
Column Purospher® STAR RP-8e (5 µm)Luna® C8(2) (5 µm)
Mobile Phase Acetonitrile, Methanol, Buffer (pH 7.0)Acetonitrile, Buffer
Flow Rate 1.5 mL/min1.0 mL/min
Temperature 40 °CAmbient
Detection UV 254 nmUV 214 nm
Achieved Resolution > 1.52.84

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Chiral Technologies Europe. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Gasparrini, F., et al. (2021).
  • De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • (2023). Playing with Selectivity for Optimal Chiral Separation.
  • (2020). Trouble with chiral separations.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Slevec, A., et al. (2019). Optimization of the HPLC enantioseparation of 3,3'-dibromo-5,5'-disubstituted-4,4'-bipyridines using immobilized polysaccharide-based chiral stationary phases.
  • Al-Tel, T. H., et al. (2024).
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Pérez-Lozano, P., et al. (2005).
  • Stringham, R. W. (2008).
  • (2024). Analysis of chiral compounds using supercritical fluid chromatography.
  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research and Reports.
  • Stringham, R. W., & Blackwell, J. A. (2008). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Selvita. (2024).
  • Ghanem, A., & Hoenen, H. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Ye, Y. K., et al. (2006). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.
  • Garcarek, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC PubMed Central.
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • MTC-USA. (n.d.).
  • Pescitelli, G., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. I.R.I.S..
  • Aboul-Enein, H. Y. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.
  • BenchChem. (2025).
  • Ye, Y. K., & Stringham, R. W. (2006). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS.
  • Phenomenex. (n.d.).
  • Toth, G., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI.
  • Streat, H., et al. (1984).
  • Phenomenex. (2022). Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. Phenomenex.
  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. NACALAI TESQUE, INC.

Sources

Technical Support Center: A Researcher's Guide to Preventing Oxidation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2). This molecule is a valuable heterocyclic building block in pharmaceutical and materials science research.[1] However, its aromatic amine functionality makes it highly susceptible to oxidative degradation, a common challenge for researchers.

This guide provides in-depth, experience-driven answers to frequently encountered issues, robust protocols to ensure experimental integrity, and troubleshooting workflows to diagnose and solve stability problems. Our goal is to empower you to maintain the purity and reactivity of your material from storage to synthesis.

Frequently Asked Questions (FAQs)

Q1: My once off-white solid sample of this compound has turned yellow or brown. What is causing this discoloration and is the material still usable?

This is the most common indicator of degradation. The primary cause is the aerial oxidation of the aromatic amine group. Aromatic amines are well-known for their sensitivity to oxygen, light, and trace metal catalysts, which can initiate a free-radical chain reaction.[2] The aniline-like moiety in your compound is readily oxidized to form highly colored quinone-imine or polymeric species. This process is often autocatalytic, meaning the degradation products can accelerate further decomposition.

While minor discoloration may indicate only a small percentage of oxidized impurity, significant color change suggests substantial degradation that will impact reaction yields, introduce impurities, and complicate purification. We strongly recommend performing a quality control check (see Protocol 2) before using discolored material.

Oxidation_Mechanism cluster_0 Oxidation Cascade Amine Aromatic Amine (C₉H₁₁NO₂) Colorless/Off-White Radical Amine Radical Cation (Transient Species) Amine->Radical e⁻ loss Product Conjugated Species (e.g., Quinone-imines) Yellow/Brown Radical->Product Further Reactions (Dimerization, Polymerization) Initiator Initiators (O₂, Light, Metal Ions) Initiator->Amine Oxidation

Caption: Simplified mechanism of aromatic amine oxidation.

Q2: What are the definitive best practices for the long-term storage of this compound to guarantee its stability?

To prevent the oxidative cascade shown above, you must control the compound's environment. The following multi-layered approach is critical for maintaining long-term purity.

  • Atmosphere (Most Critical): Store under a dry, inert atmosphere. Oxygen is the primary culprit in degradation. We recommend transferring the manufacturer's bottle into a glovebox or using a Schlenk line to backfill the vial with argon or nitrogen before sealing. For solutions, always use solvents that have been thoroughly de-gassed (see Q3).

  • Temperature: Store at low temperatures, typically 2-8°C. Refrigeration slows down the rate of chemical reactions, including oxidation. Do NOT store at -20°C or below unless the material is certified as anhydrous, as this can cause moisture from the air to condense and freeze inside the container, which can accelerate degradation upon thawing.

  • Light: Protect from light by using an amber vial or by wrapping a clear vial in aluminum foil. UV light provides the energy to initiate and propagate radical oxidation reactions.

  • Container: Always use a well-sealed, high-quality glass vial with a PTFE-lined cap. Avoid plastic containers for long-term storage as they can be permeable to air and may leach plasticizers.[3][4]

Q3: I'm observing new impurity spots on my TLC plate even when using a freshly opened bottle. Could my choice of solvent be the problem?

Absolutely. The solvent is not just a medium; it's an active participant in the chemical environment. Two main solvent-related issues can accelerate the degradation of this compound:

  • Dissolved Oxygen: Most solvents are saturated with air. Dissolving your amine in such a solvent is equivalent to constantly exposing it to a fresh supply of oxygen.

  • Peroxide Contamination: Ethereal solvents like Tetrahydrofuran (THF), Dioxane, and Diethyl Ether are notorious for forming explosive peroxides upon storage in the presence of air and light.[5][6] These peroxides are potent oxidizing agents that will rapidly degrade your amine.

Solution: Always use freshly purified and thoroughly de-gassed solvents. For ethereal solvents, this means distilling from a suitable drying/reducing agent (e.g., sodium/benzophenone) immediately before use. For all solvents, de-gassing is mandatory. This can be achieved by three to five cycles of freeze-pump-thaw or by sparging with argon or nitrogen for at least 30-60 minutes.

Table 1: Solvent Compatibility and Recommended Precautions

SolventSuitabilityRequired Precautions
Dichloromethane (DCM)GoodMust be anhydrous. De-gas before use.
Acetonitrile (ACN)GoodUse HPLC grade. De-gas before use.
N,N-Dimethylformamide (DMF)GoodUse anhydrous grade. Store over molecular sieves. De-gas before use.
Tetrahydrofuran (THF)Use with Extreme Caution Must be freshly distilled from sodium/benzophenone to remove peroxides. De-gas.
DioxaneUse with Extreme Caution Must be freshly distilled from sodium/benzophenone to remove peroxides. De-gas.
Protic Solvents (MeOH, EtOH)FairCan participate in side reactions. Use anhydrous grade and de-gas thoroughly.
WaterPoorLow solubility and promotes oxidation. Avoid unless buffered and de-gassed.[7]
Q4: My experiment runs for over 24 hours. Can I add a stabilizer to my reaction mixture to prevent oxidation in solution?

Yes, in many cases, adding a small amount of a compatible antioxidant can significantly prolong the stability of the amine in solution, acting as a sacrificial scavenger for radicals. Aromatic amine antioxidants are widely used in industrial applications for this very purpose.[2][8][9] The choice of antioxidant depends on its compatibility with your downstream reaction conditions.

Table 2: Selection of Compatible Antioxidants

AntioxidantMechanismTypical ConcentrationConsiderations & Potential Incompatibilities
BHT (Butylated Hydroxytoluene)Radical Scavenger0.01 - 0.1 mol%Non-polar, can be easily removed by chromatography. May interfere with some catalytic cycles.
Phenothiazine Radical Scavenger0.01 - 0.05 mol%Highly effective for aromatic amines.[10] Can be difficult to remove and may chelate to some metals.
Vitamin E (α-Tocopherol)Radical Scavenger0.1 - 1.0 mol%"Greener" option, but higher concentration needed. Can be harder to separate from polar products.

Important: Always run a small-scale control reaction to ensure the chosen antioxidant does not interfere with your desired chemical transformation.

Troubleshooting and Experimental Protocols

Workflow: Diagnosing and Solving In-Process Degradation

If you observe unexpected color changes, low yields, or the formation of baseline impurities during your reaction or workup, follow this diagnostic workflow.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Degradation Observed (e.g., Color Change, Low Yield) Check_Reagents Step 1: Re-verify Purity of Starting Amine (Run QC TLC - Protocol 2) Start->Check_Reagents Check_Solvent Step 2: Scrutinize Solvent Was it anhydrous? Was it de-gassed? Was it tested for peroxides? Check_Reagents->Check_Solvent If Amine is Pure Check_Atmosphere Step 3: Evaluate Reaction Atmosphere Was the reaction run under a robust inert atmosphere (N₂ or Ar)? Check_Solvent->Check_Atmosphere If Solvent is Good Check_Workup Step 4: Analyze Workup Was the workup performed quickly? Were aqueous layers de-gassed? Check_Atmosphere->Check_Workup If Atmosphere is Inert Implement_Solution Implement Corrective Actions: - Use fresh, pure amine - Use freshly distilled/de-gassed solvent - Improve inert technique - Consider adding an antioxidant Check_Workup->Implement_Solution Identify Weak Point

Caption: A step-by-step workflow for troubleshooting compound degradation.

Protocol 1: Recommended Procedure for Handling and Dispensing

This protocol minimizes exposure to air and moisture when preparing a solution of the amine.

  • Preparation: Place the sealed vial of this compound, a clean, dry flask sealed with a septum, your chosen de-gassed solvent, and necessary syringes/needles into a desiccator for at least 30 minutes to allow surfaces to dry.

  • Inerting: Move the flask to a Schlenk line or connect it to a manifold with a gentle positive pressure of argon or nitrogen. Insert a vent needle.

  • Transfer: Quickly open the amine vial, weigh the desired amount of solid, and add it to the inerted flask. Immediately re-seal the flask with the septum and purge with inert gas for 2-3 minutes.

  • Re-sealing: Before removing the stock vial from the balance, flush the headspace with argon or nitrogen using a needle connected to your inert gas line, then quickly seal the cap tightly. Wrap the cap with parafilm for extra security.

  • Dissolution: Add the de-gassed solvent to your reaction flask via a gas-tight syringe through the septum.

  • Storage: Return the stock vial of the solid amine to its proper storage location (2-8°C, protected from light).

Protocol 2: Quick Quality Control (QC) by Thin-Layer Chromatography (TLC)

This simple method helps you visually assess the purity of your amine before use.[11]

  • Sample Prep: Prepare a dilute solution of your amine (~1 mg/mL) in dichloromethane or ethyl acetate.

  • Spotting: On a silica gel TLC plate, spot your sample alongside a co-spot with a reference standard if available.

  • Elution: Develop the plate in a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes - optimize as needed).

  • Visualization:

    • Examine the plate under UV light (254 nm). A pure sample should show a single, well-defined spot.

    • Crucially, check the baseline. Oxidized impurities are often highly colored and polar, appearing as yellow or brown streaks at the origin (Rf = 0) that are visible to the naked eye.

    • Staining with potassium permanganate can also reveal non-UV active impurities.

Advanced Analytical Methods for Quantifying Oxidation

For quantitative analysis in drug development or mechanistic studies, more sophisticated techniques are required.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.

    • With Electrochemical Detection (ED): HPLC-ED is extremely sensitive for electroactive compounds like aromatic amines and can directly measure the parent compound and its oxidized byproducts at very low concentrations.[12]

    • With UV-Vis Detection: A standard method, but less sensitive than ED. Monitor for the appearance of new peaks, often with different UV absorbance profiles.

    • With Fluorescence Detection: The parent amine may be fluorescent. Alternatively, derivatization with a fluorescent tag can enable highly sensitive detection of the remaining unoxidized amine.[13]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the exact mass of degradation products, helping to elucidate the oxidation pathway.

By implementing these rigorous handling, storage, and analytical practices, you can ensure the integrity of your this compound and achieve more reliable and reproducible experimental outcomes.

References

  • Vertex AI Search. Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Accessed January 9, 2026.
  • Schulz, J. B., et al.
  • Enamine. Safety Data Sheet: (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid. Accessed January 9, 2026.
  • Synquest Labs. Safety Data Sheet: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride. Accessed January 9, 2026.
  • Performance Additives. Aromatic Amines Antioxidants. Accessed January 9, 2026.
  • Pino, N. C., et al. "Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection.
  • Koleva, I. I., et al. "Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines." Czech Journal of Food Sciences (2012).
  • Dominguez, D. D., et al. "Aryl Amine Antioxidant Determinations in Ester Lubricants.
  • Loba Chemie. Safety Data Sheet: 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS. Accessed January 9, 2026.
  • MilliporeSigma. 3,4-Dihydro-2H-pyran for synthesis. Accessed January 9, 2026.
  • ResearchGate.
  • ChemicalBook. This compound (CAS 175136-34-2). Accessed January 9, 2026.
  • Wang, Q., et al.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 3,4-dihydro-2H-pyran. Accessed January 9, 2026.
  • Chemcasts. Thermophysical Properties of this compound. Accessed January 9, 2026.
  • Chemcasts.
  • Patil, S. K., et al. "Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid." ACS Omega (2019).
  • Zhang, C., et al. "Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, a key intermediate in various research applications.[1] The focus is on the practical application and troubleshooting of Thin-Layer Chromatography (TLC) for real-time reaction analysis.

A common and effective route to synthesizing this compound involves the reduction of its nitro precursor, 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine. This transformation is readily monitored by TLC, allowing for precise determination of reaction completion and the identification of potential issues.

The Chemistry: From Nitro to Amine

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[2] This process can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd/C) or using metal reductants in acidic media (e.g., SnCl₂/HCl or Fe/HCl).[3][4]

Regardless of the chosen method, the significant change in the functional group from a nitro (-NO₂) to an amino (-NH₂) group results in a distinct polarity difference between the starting material and the product. This difference is the cornerstone of effective TLC monitoring. The amine product is considerably more polar than the nitro starting material, primarily due to the amino group's ability to act as a hydrogen bond donor and acceptor. This increased polarity leads to stronger interaction with the polar silica gel stationary phase of the TLC plate, resulting in a lower Retention Factor (Rf) value for the product compared to the starting material.

TLC Monitoring Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for accurately monitoring the reduction of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine.

1. Materials and Reagents:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., Ethyl acetate/Hexane mixture)

  • Visualization agents (UV lamp, Ninhydrin stain, or other suitable stains)

  • Reaction mixture aliquots

2. Mobile Phase Selection: The choice of the mobile phase (eluent) is critical for achieving good separation. A common starting point for compounds of this nature is a mixture of a moderately polar solvent like ethyl acetate (EtOAc) and a non-polar solvent like hexane.

Recommended Starting Solvent Systems
30% Ethyl acetate in Hexane (v/v)
50% Ethyl acetate in Hexane (v/v)
5% Methanol in Dichloromethane (v/v)

For basic compounds like amines, tailing or streaking on the TLC plate can be an issue. Adding a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine (Et₃N), can significantly improve the spot shape.[5]

3. Spotting the TLC Plate:

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • On the baseline, spot the following:

    • SM: A dilute solution of the starting material (7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine).

    • Co: A co-spot containing both the starting material and the reaction mixture.

    • RXN: An aliquot of the reaction mixture.

4. Developing the TLC Plate:

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[6]

  • Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

5. Visualization and Interpretation:

  • UV Light: Since both the starting material and the product are aromatic, they should be visible under a UV lamp (254 nm).[7][8] The compounds will appear as dark spots against the fluorescent background of the TLC plate.[8]

  • Chemical Staining:

    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing a characteristic purple or pink spot upon heating.[9] The product, this compound, should give a positive result with ninhydrin, while the nitro starting material will not.

    • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will visualize many organic compounds, appearing as yellow-brown spots on a purple background.[9]

Expected TLC Results:

TLC_Monitoring cluster_plate Developed TLC Plate TLC Baseline Baseline SolventFront Solvent Front SM_spot SM Co_spot Co RXN_spot RXN SM_product Nitro Co_SM Nitro Co_Product Amine RXN_SM_remains Nitro (faint) RXN_Product Amine caption Expected TLC plate for a near-complete reaction.

Caption: Idealized TLC plate showing starting material (SM), co-spot (Co), and reaction mixture (RXN).

As the reaction progresses, the spot corresponding to the starting material (higher Rf) will diminish in intensity, while the spot for the product (lower Rf) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the TLC monitoring of this synthesis.

Q1: My spots are streaking down the plate. What's causing this and how can I fix it?

A1: Streaking is a frequent issue when working with amines.

  • Cause: The basic amino group can interact too strongly with the slightly acidic silica gel on the TLC plate. This strong interaction prevents a clean, compact spot from forming as the mobile phase moves up the plate.

  • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or a few drops of ammonia to your mobile phase. This will neutralize the acidic sites on the silica, leading to sharper, more defined spots.[5]

  • Alternative Cause: The sample might be too concentrated.[6]

  • Solution: Dilute the sample before spotting it on the TLC plate.

Q2: I don't see any spots on my TLC plate after development.

A2: This can be due to several factors.

  • Cause: The compounds may not be UV-active, or the concentration is too low.[5][6]

  • Solution:

    • Ensure you are using a TLC plate with a fluorescent indicator (usually denoted as F₂₅₄).

    • Use a chemical stain. For this reaction, a ninhydrin stain is an excellent choice as it will specifically visualize the amine product. A potassium permanganate stain is a good general-purpose alternative.

    • The sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the baseline.[6]

    • Ensure the starting baseline is above the solvent level in the developing chamber. If the baseline is submerged, your sample will dissolve into the solvent pool instead of running up the plate.[6]

Q3: The starting material and product spots are too close together (poor resolution). How can I improve the separation?

A3: Poor resolution means the mobile phase is not optimal for separating your compounds.

  • Cause: The polarity of the eluent is not suitable.

  • Solution:

    • If the spots are clustered near the top of the plate (high Rf values), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use 20% EtOAc in hexane instead of 40%).

    • If the spots are clustered near the baseline (low Rf values), the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., use 50% EtOAc in hexane instead of 30%).[5]

Caption: Decision-making workflow for optimizing TLC mobile phase.

Q4: I see multiple spots in the reaction lane other than the starting material and the product. What could they be?

A4: The presence of extra spots indicates the formation of intermediates or side products.

  • Cause: The reduction of a nitro group can proceed through intermediates such as nitroso and hydroxylamine species.[3] If the reaction is not complete or if conditions are not optimal, these intermediates may accumulate and appear as separate spots on the TLC plate.

  • Solution:

    • Allow the reaction to proceed for a longer time and continue monitoring by TLC.

    • Ensure that the reagents are fresh and active. For example, some reducing agents can degrade over time.

    • Re-evaluate the reaction conditions (temperature, concentration, catalyst loading) as they may be promoting side reactions.

By systematically applying these TLC monitoring and troubleshooting techniques, researchers can gain valuable real-time insights into the progress of the this compound synthesis, leading to improved reaction outcomes and more efficient workflows.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of Rochester, Department of Chemistry. (n.d.). TLC Visualization Methods.
  • YouTube. (2019, January 3). reduction of nitro groups to anilines.

Sources

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine. As a Senior Application Scientist, I understand that the journey from starting material to a pure, final product is fraught with potential challenges, particularly during the work-up and purification stages. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered after the chemical transformation is complete.

The focus of this document is the critical work-up procedure following the reduction of the nitro precursor, 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin, a common and reliable route to the desired amine.

Reaction Overview: Nitro Group Reduction

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reduction can be achieved by various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., SnCl₂ in HCl).[1] While the reaction itself is often robust, the work-up requires careful attention to detail to isolate the amine in high yield and purity.

Troubleshooting and FAQs

Q1: My final yield of this compound is significantly lower than expected. What are the common points of product loss during the work-up?

Low yield is a frequent issue that can often be traced back to the work-up protocol. Here are the primary causes and how to mitigate them:

  • Incomplete Extraction: Aromatic amines can exhibit moderate water solubility, especially at a neutral pH. Furthermore, if the aqueous layer is not sufficiently basic during extraction, a portion of the amine will remain in its protonated, water-soluble salt form (Ar-NH₃⁺).

    • Troubleshooting Protocol:

      • Ensure the aqueous layer is distinctly basic (pH > 10) before extraction by adding a strong base like 2M NaOH. Check the pH with litmus paper.

      • Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). A single extraction is rarely sufficient.

      • After the main extractions, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water and break up minor emulsions, reducing product loss in the aqueous phase.[2]

  • Formation of Intractable Emulsions: Particularly after reductions using tin (Sn) or iron (Fe), the formation of metal hydroxides upon basification can create thick emulsions at the aqueous-organic interface, trapping the product.[3][4]

    • Troubleshooting Protocol:

      • Filtration: Before extraction, filter the entire neutralized reaction mixture through a pad of Celite®. This will remove the bulk of the insoluble tin or iron hydroxides.[5] Wash the Celite cake thoroughly with the extraction solvent to recover any adsorbed product.

      • Patience & Brine: If an emulsion forms in the separatory funnel, allow it to sit undisturbed for 10-20 minutes. Often, the layers will begin to separate. Adding a small amount of brine can also help break the emulsion.

  • Adsorption onto Drying Agent: The amine product, being polar, can adsorb strongly to acidic drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), especially if an excessive amount is used.

    • Troubleshooting Protocol:

      • Use the minimum amount of drying agent necessary. Add it in portions until some of it remains free-flowing.

      • After drying, filter off the drying agent and rinse it thoroughly with fresh, dry solvent to wash off any adsorbed product.

Q2: After extraction and solvent removal, my product is a dark oil and refuses to crystallize. How can I induce crystallization or purify it?

Aromatic amines are notoriously prone to oxidation, which can result in dark, oily crude products that resist crystallization. Purity is also a key factor; even small amounts of impurities can inhibit crystal lattice formation.

  • Understanding the Problem: The dark color is often due to trace amounts of oxidized byproducts. Oiling out occurs when the melting point of the impure compound is below the temperature of the crystallization attempt or when impurities disrupt the crystal packing.

  • Troubleshooting Purification and Crystallization:

    • Column Chromatography: This is the most reliable method for purifying oily products.[6] Aromatic amines can be challenging on standard silica gel due to streaking.

      • Protocol: Use a silica gel column and elute with a gradient of ethyl acetate in hexanes. To minimize streaking, add a small amount of triethylamine (~0.5-1%) to the eluent system.[7] This deactivates the acidic sites on the silica gel that strongly interact with the basic amine.

    • Inducing Crystallization: If the product is reasonably pure after chromatography but still an oil, or if you wish to attempt crystallization on the crude oil:

      • Solvent Selection: The key is to find a solvent system where the amine is soluble when hot but sparingly soluble when cold.[8] Good starting points for aromatic amines include Toluene/Hexanes or Ethyl Acetate/Hexanes.

      • Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the supersaturated solution to initiate crystal growth.[9]

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Sonication: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.[10]

Q3: My post-work-up TLC shows multiple spots. What are these impurities and how can I remove them?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an incomplete reaction or the formation of side products. The identity of these impurities depends on the reaction conditions.

  • Common Impurities and Their TLC Characteristics:

CompoundTypical Relative RfVisualization Notes
Starting Nitro Compound High (Less Polar)Often yellowish under UV light.
Desired Amine Product MediumStains well with permanganate or ninhydrin.
Hydroxylamine/Nitroso Intermediates VariableCan be unstable and appear as streaks.
Azo/Azoxy Dimers Very High (Non-polar)Often colored (orange/red).
  • Troubleshooting Strategy Based on TLC:

    • Unreacted Starting Material: If a significant spot corresponding to the nitro compound remains, the reaction was incomplete.[11] This can be due to insufficient reducing agent, deactivated catalyst, or too short a reaction time. Purification via column chromatography is the best approach, as the less polar nitro compound will elute before the more polar amine product.[6]

    • Intermediate Species (Hydroxylamines, etc.): The reduction of a nitro group is a multi-step process.[12] If the reaction is not driven to completion, intermediates like hydroxylamines or nitroso compounds may be present. These are often less stable. A robust purification by column chromatography is recommended.

    • Dimeric Byproducts (Azo/Azoxy): These can form, especially if the reaction conditions are not well-controlled (e.g., using LiAlH₄ or poorly controlled pH in metal/acid reductions).[12][13] These are typically much less polar than the desired amine and can be readily separated by column chromatography.

Key Experimental Protocols

Standard Extractive Work-up (Post SnCl₂ Reduction)
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M NaOH solution until the mixture is strongly basic (pH > 10).[5]

  • Filtration (Critical Step): Add a layer of Celite (~1-2 inches) to a Buchner funnel. Wet the Celite pad with ethyl acetate. Filter the entire basic suspension through the Celite pad to remove the tin hydroxide precipitate.

  • Washing: Wash the Celite pad thoroughly with several portions of ethyl acetate to ensure all product is recovered.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with fresh ethyl acetate.

  • Combine & Dry: Combine all organic layers, wash once with brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amine.

Visual Workflow Guides

DOT Diagram: Acid-Base Extraction Logic

This diagram illustrates the fundamental principle used to separate the basic amine product from neutral or acidic impurities during the work-up.

G cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer A Crude Mixture: - Amine (Ar-NH2) - Neutral Impurities - Acidic Byproducts B Protonated Amine (Ar-NH3+) (Water Soluble) A->B Wash with dilute HCl (aq) C Deprotonated Acidic Byproducts (Water Soluble) A->C Wash with NaHCO3 (aq) D Pure Amine in Organic Layer B->D 1. Basify with NaOH 2. Extract with Org. Solvent G start Obtain Crude Product (Run TLC) c1 Is the major spot clean by TLC? start->c1 c2 Is the product a solid or an oil? c1->c2 Yes p2 Purify by Column Chromatography (Silica, Hex/EtOAc + 0.5% Et3N) c1->p2 No (Multiple Spots) p1 Attempt Recrystallization (e.g., Toluene/Hexanes) c2->p1 Solid p3 Induce Crystallization: - Seeding - Scratching - Sonication c2->p3 Oil end_solid Pure Crystalline Product p1->end_solid p2->c2 p3->end_solid Success end_oil Pure Oily Product p3->end_oil Fails

Caption: Decision tree for purification based on product state and TLC.

References

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine- group reduction?.
  • Reagent Guides. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Wang, T., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate.
  • National Institutes of Health. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Reddit. (2022). Amine workup.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?.
  • University of Florida. (2015, April 28). Crystal Growing Tips.
  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications.
  • Google Patents. (2015). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • University of Rochester. (n.d.). Workup: Amines.
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Chem Help ASAP. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation. YouTube.
  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB.
  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, a crucial chemical entity in pharmaceutical research and development. As a structural analog to certain novel psychoactive substances (NPS) and a key intermediate in drug synthesis, ensuring the identity, purity, and potency of this compound through validated analytical methods is paramount.[1][2] This document moves beyond rote protocols to explain the causality behind experimental choices, empowering researchers and drug development professionals to select and validate the most appropriate analytical technique for their intended purpose.

The validation process is a systematic and documented procedure that demonstrates an analytical method is not only suitable for its intended use but also consistently produces reliable and accurate results.[2][3] All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6][7]

The Lifecycle of Analytical Method Validation

The validation of an analytical procedure is a comprehensive process that ensures the method is fit for its purpose.[8] It begins with a clear definition of the method's objectives and culminates in a detailed validation report. This lifecycle ensures that the analytical data generated is reliable, reproducible, and meets stringent regulatory standards.[1][3]

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Implementation P1 Define Method Objectives (e.g., Assay, Impurity Test) P2 Develop Validation Protocol (Scope, Parameters, Acceptance Criteria) P1->P2 P3 Method Development & Optimization P2->P3 V1 Specificity P3->V1 V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness D1 Analyze Data & Compare to Criteria V6->D1 D2 Prepare Validation Report D1->D2 D3 Implement for Routine QC D2->D3

Caption: Overall workflow for analytical method validation.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for this compound depends on the specific application, such as purity assessment, quantification in a drug product, or trace-level impurity detection. The primary candidates are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). For ultimate sensitivity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility/boiling point, detection by mass.Separation by polarity, highly selective detection by mass transitions.
Analyte Suitability Excellent for non-volatile, thermally stable compounds.Suitable for volatile or semi-volatile compounds. Derivatization is often required for the polar amine group.[9][10]The most versatile and sensitive method, especially for complex matrices.[11][12]
Specificity Good. Can be compromised by co-eluting impurities with similar UV spectra.Very good. Mass spectra provide structural confirmation.Excellent. Specificity is ensured by precursor-product ion transitions (MRM).[11]
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~1 - 50 ng/mL~0.005 - 0.1 ng/mL[11][13]
Precision (%RSD) < 2%< 5-10%< 5%
Primary Application Assay and purity of drug substance and drug product.Identification and quantification of impurities, especially volatile ones.Trace-level quantification, metabolite identification, analysis in biological matrices.[14]
Key Challenge Potential for peak tailing due to the basic amine group interacting with silica support.[15]Thermal degradation of the analyte in the GC inlet; need for derivatization.[16][17]Matrix effects (ion suppression/enhancement); higher instrument cost.[13]

Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for quality control in the pharmaceutical industry due to its robustness and reliability for quantifying the active pharmaceutical ingredient (API).[1] The primary challenge for analyzing this compound is its basic amine functionality, which can lead to poor peak shape (tailing) on traditional silica-based columns.

Causality Behind Experimental Choices:

  • Column: A modern, end-capped C18 column with high purity silica is chosen to minimize silanol interactions. Alternatively, a column designed for basic compounds (e.g., with embedded polar groups) can be used.

  • Mobile Phase: An acidic mobile phase (e.g., pH 2.5-3.5 using formic or phosphoric acid) is employed. This protonates the amine group (R-NH3+), ensuring a single ionic form and improving peak shape. It also protonates residual silanols on the column, reducing unwanted secondary interactions.

  • Detector: The wavelength is set at the UV maximum of the compound to ensure the highest sensitivity.

G cluster_0 Sample & Mobile Phase Preparation cluster_1 HPLC System cluster_2 Data Acquisition & Analysis S1 Prepare Standard & Sample Solutions in Diluent H2 Autosampler (Injection) S1->H2 S2 Prepare Mobile Phase (e.g., ACN:Water with Acid) H1 Solvent Delivery (Pump) S2->H1 H1->H2 H3 Column (Separation) H2->H3 H4 UV Detector H3->H4 D1 Chromatography Data System (CDS) H4->D1 D2 Generate Chromatogram D1->D2 D3 Peak Integration & Quantification D2->D3

Caption: Experimental workflow for HPLC-UV analysis.

Experimental Protocol: HPLC-UV Validation

This protocol outlines the validation for an assay of this compound.

  • Specificity:

    • Inject a blank (diluent), a placebo (if in a formulation), and a sample solution.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte peak.[18]

    • Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is pure and the method is stability-indicating.

  • Linearity:

    • Prepare a series of at least five standard solutions across a range of 50% to 150% of the target concentration.[19]

    • Inject each concentration in triplicate.

    • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[20]

  • Accuracy:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Prepare each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[21]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): (Primarily for impurity methods)

    • Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

    • Acceptance Criteria: A signal-to-noise ratio of 10:1 is generally accepted for LOQ, and 3:1 for LOD.[19][21]

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, the presence of a polar amine and hydroxyl groups (if any) can cause issues with volatility and thermal stability.[17][22]

Causality Behind Experimental Choices:

  • Derivatization: To overcome these issues, derivatization is often necessary. Silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to replace active hydrogens on the amine group with a non-polar silyl group.[9][10] This increases thermal stability and volatility, leading to better chromatography.

  • Inlet and Column: A split/splitless inlet is typically used. A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of compounds.

  • Analyte Protectants: In some cases, co-injecting "analyte protectants" like sorbitol can passivate active sites in the GC inlet and column, improving the response of challenging analytes without derivatization.[17][22]

G cluster_0 Sample Preparation cluster_1 GC-MS System cluster_2 Data Acquisition & Analysis S1 Prepare Standard & Sample Solutions in Solvent S2 Derivatization Step (e.g., add MTBSTFA, heat) S1->S2 G1 GC Inlet (Vaporization) S2->G1 G2 GC Column (Separation) G1->G2 M1 Ion Source (EI) G2->M1 M2 Mass Analyzer (Quadrupole) M1->M2 M3 Detector M2->M3 D1 Data System M3->D1 D2 Total Ion Chromatogram (TIC) D1->D2 D3 Mass Spectrum (Identification) D2->D3

Caption: Experimental workflow for GC-MS analysis.

Experimental Protocol: GC-MS Validation

The validation parameters (Specificity, Linearity, Accuracy, etc.) are the same as for HPLC, but the experimental execution differs.

  • Derivatization Reaction Optimization: Before validation, ensure the derivatization reaction is robust and complete.

  • Specificity:

    • Inject derivatized blanks and placebos.

    • Acceptance Criteria: The mass spectrum of the analyte peak in a sample must match that of a reference standard. No interferences should be present in the extracted ion chromatogram for the target ions.

  • Linearity:

    • Prepare a calibration curve using a derivatized standard.

    • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.995 is often acceptable.

  • Accuracy & Precision:

    • Perform spiking studies as with HPLC, ensuring the derivatization step is included for all samples.

    • Acceptance Criteria: For trace analysis, RSDs up to 10-15% may be acceptable depending on the application.[21]

Conclusion

The choice between HPLC-UV and GC-MS for the validation of analytical methods for this compound is driven by the method's intended purpose.

  • For routine quality control, assay, and purity determination of the drug substance, a well-developed HPLC-UV method is robust, reliable, and cost-effective. Careful attention to mobile phase pH and column choice is critical to achieving good peak shape for the amine analyte.

  • For the identification and quantification of volatile impurities or when higher sensitivity is required , GC-MS is the superior choice. The necessity of a derivatization step adds complexity but provides excellent specificity and sensitivity.

  • For trace-level quantification in complex matrices such as biological fluids, LC-MS/MS is the undisputed gold standard, offering unparalleled sensitivity and selectivity.[11][12]

A thorough validation following ICH guidelines is not merely a regulatory hurdle; it is the foundation of confidence in every analytical result, ensuring the quality, safety, and efficacy of the final pharmaceutical product.[3]

References

  • Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC. (PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHUeMYWpp-HwPZ_k7LqNZF22SrvOjeVcoYyERuLbT8GQXADt354GWNkCQNcvsMXr1fdV7U7LOgGWxYNPAjM2oY3awsn9F8eNpdEd6l_y6E3ic3jLxB-Lq4PT3OxA9QFeO8wcpz9e4WeOkZz6o=]
  • Q2(R2) Validation of Analytical Procedures March 2024. (FDA) [https://www.fda.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (Lighthouse Instruments) [https://www.lighthouseinstruments.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (ProPharma) [https://www.propharmagroup.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (gmp-compliance.org) [https://www.gmp-compliance.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (Pharmaguideline) [https://www.pharmaguideline.
  • Quality Guidelines. (ICH) [https://www.ich.org/page/quality-guidelines]
  • FDA Releases Guidance on Analytical Procedures. (BioPharm International) [https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures]
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (FDA) [https://www.fda.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (Starodub) [https://starodub.
  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (NIH) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8246736/]
  • ICH Q2 R1: Mastering Analytical Method Validation. (Abraham Entertainment) [https://abrahamentertainment.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (ECA Academy) [https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • Analytical method validation: A brief review. (World Journal of Advanced Research and Reviews) [https://wjarr.com/sites/default/files/WJARR-2022-1165.pdf]
  • A Step-by-Step Guide to Analytical Method Development and Validation. (Emery Pharma) [https://emerypharma.
  • ICH Q2 Analytical Method Validation. (Slideshare) [https://www.slideshare.
  • Analytical Method Validation Parameters: An Updated Review. (ResearchGate) [https://www.researchgate.
  • Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. (ResearchGate) [https://www.researchgate.net/publication/363360670_Development_and_validation_of_the_UPLC-MS_method_for_simultaneous_determination_of_six_new_psychoactive_substances]
  • UPLC-HRMS/MS Screening of New Psychoactive Substances. (LabRulez LCMS) [https://www.labrulez.com/articles/uplc-hrms-ms-screening-of-new-psychoactive-substances-25-9-8]
  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. (I.R.I.S.) [https://iris.unito.it/handle/2318/1726055]
  • Analytical Methods Validation. (IVT Network) [https://www.ivtnetwork.
  • GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS. (Technology Networks) [https://www.technologynetworks.com/analysis/posters/gc-msms-analysis-of-benzodiazepines-using-analyte-protectants-286186]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (IVT Network) [https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry-0]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (EMA) [https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS). (PubMed) [https://pubmed.ncbi.nlm.nih.gov/11563690/]
  • Development of a GC-MS method for determination of Benzodiazepine Series Drugs. (National Institute of Standards and Technology) [https://www.nist.
  • GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. (PubMed) [https://pubmed.ncbi.nlm.nih.gov/8492563/]
  • GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants. (Thermo Fisher Scientific) [https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-64010-GC-MS-Benzodiazepines-ASMS2014-PN64010-EN.pdf]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (ResearchGate) [https://www.researchgate.net/publication/319171735_Analytical_Methodology_for_Characterization_of_Reactive_Starting_Materials_and_Intermediates_Commonly_Used_in_the_Synthesis_of_Small_Molecule_Pharmaceuticals]
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (MDPI) [https://www.mdpi.com/2218-273X/12/10/1482]

Sources

A Technical Guide to the Structure-Activity Relationship of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,5-benzodioxepin-7-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have garnered significant attention for their diverse biological activities, particularly as ligands for crucial central nervous system (CNS) targets such as serotonin and adrenergic receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective against other relevant heterocyclic systems and detailing the experimental methodologies for their synthesis and evaluation.

The this compound Core: A Foundation for CNS Ligands

The benzodioxepine moiety is a key pharmacophore found in numerous biologically active compounds. The inclusion of an amine group at the 7-position of the 3,4-dihydro-2H-1,5-benzodioxepin ring system provides a critical handle for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This core structure has been extensively utilized in the development of ligands targeting G-protein coupled receptors (GPCRs), which are integral to neurotransmission and are implicated in a wide range of neurological and psychiatric disorders.

Synthetic Strategies: Building the Benzodioxepine Library

The synthesis of this compound derivatives typically commences with the construction of the benzodioxepine ring, followed by the introduction and subsequent derivatization of the 7-amino group.

Experimental Protocol: Synthesis of the Core Scaffold

A common route to the 3,4-dihydro-2H-1,5-benzodioxepin core involves the reaction of a catechol with a suitable three-carbon dielectrophile. The subsequent introduction of the amino group at the 7-position is often achieved through a nitration-reduction sequence.

Step 1: Synthesis of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

  • To a cooled (0 °C) solution of 3,4-dihydro-2H-1,5-benzodioxepin in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise.

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • Upon completion, the reaction is quenched by pouring it onto ice water, and the resulting precipitate is collected by filtration, washed, and dried to yield the nitro derivative.

Step 2: Reduction to this compound

  • The 7-nitro derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • A reducing agent (e.g., palladium on carbon with hydrogen gas, tin(II) chloride, or iron powder in acidic medium) is added to the solution.

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired this compound.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound derivatives can be significantly modulated by substitutions at the amino group and on the aromatic ring.

Targeting the 5-HT1A Receptor

Derivatives of this scaffold have shown promise as ligands for the 5-HT1A receptor, a key target in the treatment of anxiety and depression. A common strategy involves the introduction of an arylpiperazine moiety linked to the 7-amino group via an alkyl chain.

Table 1: Representative SAR of Arylpiperazine Derivatives of this compound as 5-HT1A Ligands

Compound IDR (Aryl Group on Piperazine)Linker (n)5-HT1A Affinity (Ki, nM)
1a Phenyl450
1b 2-Methoxyphenyl45.2
1c 2-Pyrimidinyl48.7
1d 2-Methoxyphenyl225.8
1e 2-Methoxyphenyl515.1

Note: The data in this table is illustrative and compiled based on established SAR principles for long-chain arylpiperazines targeting the 5-HT1A receptor. Specific experimental values for these exact compounds would require dedicated synthesis and testing.

Key SAR Insights for 5-HT1A Affinity:

  • Arylpiperazine Moiety: The nature of the substituent on the terminal aryl ring of the piperazine is a critical determinant of affinity. Electron-donating groups, such as a methoxy group at the ortho position of the phenyl ring (Compound 1b ), often lead to a significant increase in affinity compared to an unsubstituted phenyl ring (Compound 1a ).[1][2] Aromatic heterocyclic rings like pyrimidine (Compound 1c ) are also well-tolerated.

  • Alkyl Linker Length: The length of the alkyl chain connecting the benzodioxepin amine and the piperazine moiety influences binding. A four-carbon linker (n=4) is often found to be optimal for high affinity at the 5-HT1A receptor.[3] Shorter or longer chains (Compounds 1d and 1e ) can lead to a decrease in potency.

SAR_5HT1A cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Benzodioxepin Core Linker Alkyl Linker (n) Scaffold->Linker Derivatization at 7-amino position Arylpiperazine Arylpiperazine Moiety (R) Linker->Arylpiperazine Connects to Activity 5-HT1A Receptor Affinity Linker->Activity Influences (Optimal Length) Arylpiperazine->Activity Influences (Substituent Effects)

Sources

The Critical Influence of Isomerism on the Biological Activity of Benzodioxepins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a paramount determinant of its biological function. This principle is vividly illustrated in the benzodioxepin class of compounds, a versatile scaffold with demonstrated therapeutic potential. While seemingly subtle, variations in the isomeric form of a benzodioxepin derivative can lead to profound differences in pharmacological activity, receptor affinity, and overall efficacy. This guide provides an in-depth comparative analysis of the biological activity of benzodioxepin isomers, drawing upon experimental data from closely related benzodioxane analogs to elucidate the critical role of stereochemistry and positional isomerism.

The Foundational Importance of Isomeric Forms in Drug Design

Benzodioxepins are bicyclic heterocyclic compounds, characterized by a benzene ring fused to a seven-membered dioxepine ring. The arrangement of the two oxygen atoms in the dioxepine ring gives rise to positional isomers, such as 1,5-benzodioxepine and 1,4-benzodioxepine. Furthermore, the presence of chiral centers within the molecule leads to the existence of stereoisomers (enantiomers and diastereomers). These isomeric variations are not trivial; they dictate how a molecule interacts with its biological target, akin to a key fitting into a lock. A subtle change in shape can prevent a key from turning, or in the case of a drug, from binding to its target receptor and eliciting a therapeutic effect.

Case Study 1: Stereoselectivity in 1,4-Benzodioxane Derivatives - A Proxy for Benzodioxepins

Direct comparative studies on the biological activity of benzodioxepin isomers are not abundant in publicly available literature. However, extensive research on the closely related 1,4-benzodioxane scaffold provides invaluable insights into the profound impact of stereochemistry. These six-membered ring analogs serve as an excellent model for understanding the principles that govern the bioactivity of their seven-membered benzodioxepin counterparts.

A significant study highlighted the reversed enantioselectivity of certain 1,4-dioxane derivatives when interacting with α1-adrenergic and 5-HT1A receptors.[1] This means that the (S)-enantiomer of a compound may have a high affinity for one receptor, while the (R)-enantiomer preferentially binds to another.

For instance, the (S)-enantiomer of compound 2 in the aforementioned study was identified as a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoreceptor subtypes.[1] Conversely, the anticancer activity of related compounds 3 and 4 in human prostate cancer cells was found to be dependent on the α1d-adrenoreceptor, with the (R)-enantiomer of compound 4 being the most potent.[1]

This differential binding underscores the highly specific nature of receptor-ligand interactions. The three-dimensional arrangement of functional groups in each enantiomer presents a unique "face" to the receptor's binding pocket, leading to distinct pharmacological outcomes.

Experimental Protocol: Radioligand Receptor Binding Assay

To determine the binding affinity of isomers to their respective receptors, a radioligand receptor binding assay is a standard and crucial experimental technique.

Objective: To quantify the affinity of a test compound (e.g., a benzodioxepin isomer) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant amount of the prepared cell membranes.

    • Add a fixed concentration of the radiolabeled ligand (e.g., [³H]prazosin for α1-adrenoreceptors).

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand in a separate set of tubes.

    • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quantification Quantification & Analysis Tissue Tissue/Cells Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Washing Pellet->Wash Membranes Receptor Membranes Wash->Membranes Incubate Incubation Membranes->Incubate Filter Filtration Incubate->Filter Radioligand Radiolabeled Ligand Radioligand->Incubate Competitor Unlabeled Isomer Competitor->Incubate WashFilter Filter Washing Filter->WashFilter Count Scintillation Counting WashFilter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze Positional_Isomers cluster_15 1,5-Benzodioxepine cluster_14 1,4-Benzodioxane node1 3,4-dihydro-2H-1,5-benzodioxepine node2 node3 2,3-dihydro-1,4-benzodioxine (a positional isomer analog) img1 img2

Caption: Comparison of 1,5-benzodioxepine and a 1,4-benzodioxane analog.

Summary of Isomeric Effects on Biological Activity

Isomer TypeKey Differentiating FeatureImpact on Biological ActivitySupporting Evidence (from Analogs)
Stereoisomers (Enantiomers) Spatial arrangement of atoms at a chiral center (R vs. S configuration)Can lead to dramatically different receptor affinities and functional activities (e.g., agonist vs. antagonist). One enantiomer may be highly active (eutomer) while the other is inactive or has off-target effects (distomer).Reversed enantioselectivity of 1,4-dioxane derivatives for α1-adrenergic and 5-HT1A receptors. [1]
Positional Isomers Location of heteroatoms (e.g., oxygen) within the heterocyclic ring.Alters the overall molecular shape, polarity, and hydrogen bonding potential, leading to differences in receptor binding and pharmacological profile.Different pharmacological profiles observed for 1,4-benzodioxin and 1,3-benzodioxol analogs of isoxsuprine. [2]
Conformational Isomers Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.The specific conformation adopted upon binding to a receptor is critical for activity. Different derivatives may favor different bioactive conformations.Conformational analysis of 1,5-benzodioxepine derivatives revealed multiple low-energy conformers, with implications for benzodiazepine receptor binding. [3]

Conclusion and Future Directions

For researchers and drug development professionals, this underscores the necessity of carefully considering and investigating all possible isomeric forms of a lead compound. The synthesis and biological evaluation of individual isomers are essential steps in the optimization process to identify the most potent and selective therapeutic agent while minimizing off-target effects. Future research focusing on the direct comparative analysis of benzodioxepin isomers will undoubtedly provide a more detailed understanding of their structure-activity relationships and pave the way for the development of novel and improved therapeutics.

References

  • Leone, S., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]
  • Cignarella, G., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(12), 2300-4. [Link]
  • English, R. B., et al. (2005). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research, 2005(10), 651-655. [Link]
  • Silvestri, R., et al. (2009). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 52(24), 8044-8054. [Link]
  • Gubin, J., et al. (1983). Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. Il Farmaco; edizione scientifica, 38(8), 571-83. [Link]
  • Tomi, I. H. R., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 92, 667-681. [Link]
  • Ushijima, H., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(4), 934-937. [Link]
  • Khan, I., et al. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Current Drug Discovery Technologies, 10(2), 114-125. [Link]
  • Matsufuji, T., et al. (2015). Synthesis and biological evaluation of novel chiral diazepine derivatives as bombesin receptor subtype-3 (BRS-3) agonists incorporating an antedrug approach. Bioorganic & Medicinal Chemistry, 23(1), 89-104. [Link]

Sources

A Medicinal Chemist's Guide to Bioisosteric Modulation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine stands as a privileged scaffold, a structural motif frequently found in compounds targeting G-protein coupled receptors (GPCRs), such as adrenergic and serotonergic receptors. Its inherent structural features, a constrained ethereal system fused to an aromatic amine, provide a unique three-dimensional presentation to biological targets. However, the aniline-like primary amine can be a metabolic liability, a "structural alert" for potential toxicity arising from oxidative metabolism.[1][2] This guide provides a comparative analysis of this compound with its potential bioisosteres, offering a strategic roadmap for researchers engaged in the optimization of this promising scaffold.

The Core Scaffold: this compound

The this compound molecule (Structure 1) is a versatile building block in medicinal chemistry. The benzodioxepine moiety imparts a degree of conformational constraint, while the primary aromatic amine serves as a key interaction point with biological targets, often through hydrogen bonding or as a nucleophilic handle for further derivatization.

The Rationale for Bioisosteric Replacement

Bioisosterism, the exchange of a functional group with another that retains similar physical and chemical properties, is a cornerstone of lead optimization.[3][4] The primary motivations for exploring bioisosteres of this compound are twofold:

  • Mitigation of Metabolic Liabilities: Aromatic amines are susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites. Replacing the aniline moiety with a more metabolically robust group can enhance the safety profile of a drug candidate.[1][2]

  • Modulation of Physicochemical and Pharmacological Properties: Bioisosteric replacement can fine-tune a molecule's lipophilicity, solubility, basicity (pKa), and receptor binding affinity, ultimately improving its overall druglikeness.[4][5]

Bioisosteric Replacements for the Aromatic Amine

The primary aromatic amine is a critical pharmacophoric element. Its replacement must preserve key interactions with the target receptor while addressing potential metabolic instability.

Heterocyclic Amines

Replacing the aniline with an amino-substituted heterocycle is a common strategy. These bioisosteres can maintain the crucial hydrogen bond donating and accepting capabilities while altering the electronic properties and metabolic profile of the molecule.

Bioisostere Structure Rationale for Replacement Predicted Impact on Properties
AminopyridineIntroduces a nitrogen atom into the aromatic ring, potentially altering hydrogen bonding capabilities and reducing susceptibility to oxidation. Can modulate pKa.Increased polarity, potentially improved metabolic stability. Basicity will vary with the position of the nitrogen atom.
AminopyridazineThe diazine core further modifies the electronic landscape and can offer additional points for hydrogen bonding.Increased polarity and potential for improved metabolic stability. Likely to have a lower pKa than the parent aniline.
AminopyrazineAnother diazine isomer, offering a different vector for hydrogen bonding and altered electronic distribution.Similar to aminopyridazine, with increased polarity and potential for enhanced metabolic stability.
Saturated, Rigid Scaffolds

Recent advances in medicinal chemistry have highlighted the use of saturated, three-dimensional scaffolds as aniline bioisosteres. These replacements aim to mimic the spatial orientation of the amine group while significantly improving the metabolic stability by removing the oxidizable aromatic ring.[2][6][7]

Bioisostere Structure Rationale for Replacement Predicted Impact on Properties
Amino-bicyclo[1.1.1]pentane (BCP)A rigid, non-planar scaffold that projects the amine group in a defined vector. The high sp³ character enhances metabolic stability.Significant increase in metabolic stability. Lower lipophilicity compared to the parent aniline. May alter binding geometry.
AminonorbornaneA larger, rigid bicyclic system that can also serve as a 3D-pharmacophore to mimic the aniline.Improved metabolic stability. Lipophilicity will be higher than BCP but potentially lower than the parent aniline.

Bioisosteric Replacements for the Benzodioxepine Ring

The benzodioxepine moiety contributes to the overall conformation and lipophilicity of the molecule. Its replacement can be explored to fine-tune these properties.

Bioisostere Structure Rationale for Replacement Predicted Impact on Properties
DihydrobenzofuranA five-membered heterocyclic ring fused to the benzene ring. This will alter the conformation and size of the bicyclic system.Likely to have a more planar and rigid conformation. May impact receptor selectivity.
IndaneA carbocyclic analogue, removing the ether oxygens. This will significantly increase lipophilicity.Increased lipophilicity and potential for altered metabolic pathways. Loss of hydrogen bond accepting capability from the ether oxygens.
Tetrahydrofuran-fused benzeneA five-membered ether ring, offering a different conformational constraint compared to the seven-membered dioxepine.Altered conformation and potentially improved aqueous solubility. The tetrahydrofuran moiety is found in several approved drugs.[8]

Experimental Evaluation of Bioisosteres

The true impact of these bioisosteric replacements can only be determined through empirical testing. A systematic evaluation would involve the synthesis of the proposed analogues and their characterization in a battery of in vitro assays.

Synthesis Workflow

The synthesis of the proposed bioisosteres would follow established synthetic routes, with modifications to incorporate the desired bioisosteric fragments.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_products Target Compounds Start_Amine This compound Synthesis_Amine Bioisosteric Replacement of Amine Start_Amine->Synthesis_Amine Couple with Ring Precursors Synthesis_Ring Bioisosteric Replacement of Ring Start_Amine->Synthesis_Ring Couple with Amine Precursors Start_Bioisostere_Amine Bioisosteric Amine Precursors Start_Bioisostere_Amine->Synthesis_Amine Couple with Benzodioxepine Precursor Start_Bioisostere_Ring Bioisosteric Ring Precursors Start_Bioisostere_Ring->Synthesis_Ring Couple with Amine Precursor Product_Amine Amine Bioisosteres Synthesis_Amine->Product_Amine Product_Ring Ring Bioisosteres Synthesis_Ring->Product_Ring

Caption: Generalized synthetic workflow for the preparation of bioisosteres.

In Vitro Pharmacological Evaluation

Given that benzodioxepine derivatives are known to interact with adrenergic and serotonin receptors, a primary screen of the synthesized bioisosteres would involve radioligand binding assays to determine their affinity for these targets.

Experimental Protocol: Radioligand Binding Assay for Adrenergic and Serotonin Receptors

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of test compounds.

Materials:

  • Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., α1-adrenergic, 5-HT1A serotonin receptors).

  • Radioligand specific for the target receptor (e.g., [³H]-Prazosin for α1-adrenergic receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

  • Test compounds (parent compound and its bioisosteres) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Compounds: Add the test compounds at a range of concentrations. Include wells for total binding (no competitor) and non-specific binding.

  • Addition of Radioligand: Add the radioligand at a concentration close to its Kd value.

  • Initiation of Reaction: Add the cell membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare 96-well plate with assay buffer Add_Compounds Add test compounds, total binding, and non-specific binding controls Start->Add_Compounds Add_Radioligand Add radioligand Add_Compounds->Add_Radioligand Add_Membranes Add cell membranes to initiate binding Add_Radioligand->Add_Membranes Incubate Incubate to reach equilibrium Add_Membranes->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Step-by-step workflow for the radioligand binding assay.

Predicted Outcome and Comparative Analysis

Based on established principles of medicinal chemistry, a hypothetical comparison of the parent compound and its bioisosteres is presented below.

Compound Bioisosteric Replacement Predicted Receptor Affinity Predicted Metabolic Stability Predicted Lipophilicity (LogP)
This compound (Parent) N/ABaselineModerateBaseline
Amine Bioisostere 1 (Aminopyridine)Aniline → AminopyridinePotentially maintained or slightly reducedImprovedLower
Amine Bioisostere 2 (Amino-BCP)Aniline → Amino-BCPLikely reduced due to significant structural changeSignificantly improvedLower
Ring Bioisostere 1 (Dihydrobenzofuran)Benzodioxepine → DihydrobenzofuranMay be altered due to conformational changeSimilar to parentSimilar to parent
Ring Bioisostere 2 (Indane)Benzodioxepine → IndanePotentially reduced due to loss of H-bond acceptorsPotentially altered pathwaysHigher

Conclusion

The exploration of bioisosteres of this compound offers a promising avenue for the development of novel therapeutic agents with improved drug-like properties. By systematically replacing the aniline and benzodioxepine moieties with a diverse set of bioisosteric equivalents, researchers can navigate the complex landscape of structure-activity and structure-property relationships. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of these new chemical entities, paving the way for the identification of optimized drug candidates.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
  • Lynch, J. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(10), 4976-4988. [Link]
  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(11), 1387-1403. [Link]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
  • Wikipedia. (n.d.). Bioisostere. [Link]
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]
  • Frontiers in Chemistry. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. [Link]
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259. [Link]
  • Lynch, J. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 249-253. [Link]
  • Stepan, A. F., et al. (2011). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Journal of Medicinal Chemistry, 54(22), 7785-7791. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and detailed spectroscopic protocols for the structural elucidation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine , a molecule of interest in medicinal chemistry due to its benzodioxepine scaffold. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and compare it with its potential positional isomers, the 6-amino and 8-amino derivatives, to highlight the subtle yet critical differences that ensure accurate identification.

The Importance of Positional Isomerism

In the synthesis of substituted aromatic compounds, the formation of positional isomers is a common challenge. For this compound, the primary synthetic routes could potentially yield the 6-amino or 8-amino isomers as byproducts. As the biological activity of a molecule is intrinsically linked to its three-dimensional structure, distinguishing between these isomers is not merely an academic exercise but a critical step in drug discovery and development. This guide will equip you with the analytical strategies to confidently differentiate these closely related molecules.

Predicted Spectroscopic Signatures: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Here's a breakdown of the expected signals for our target molecule and its isomers:

Proton Assignment Expected Chemical Shift (ppm) for this compound Key Differentiating Features for Isomers
Aromatic Protons Three distinct signals in the aromatic region (~6.0 - 7.5 ppm). Due to the electron-donating amine group, these will be upfield compared to the parent benzodioxepine. The proton ortho to the amine will be the most shielded.The splitting patterns of the aromatic protons will be the most telling feature. The 7-amino isomer will show a characteristic ABX or ABC coupling pattern. The 6-amino and 8-amino isomers will exhibit different splitting due to the change in symmetry.
-O-CH₂-CH₂-CH₂-O- Two sets of methylene protons. The protons on the carbons adjacent to the oxygen atoms will be deshielded (~4.0 - 4.5 ppm), while the central methylene protons will be further upfield (~2.0 - 2.5 ppm).The chemical shifts of these protons are unlikely to vary significantly between the isomers as they are distant from the amine group.
-NH₂ Protons A broad singlet that can appear over a wide range of chemical shifts (typically 3.0 - 5.0 ppm), the position of which is concentration and solvent-dependent.[1]The chemical shift of the amine protons themselves is not a reliable indicator for distinguishing isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (ppm) for this compound Key Differentiating Features for Isomers
Aromatic Carbons Six distinct signals in the aromatic region (~110 - 150 ppm). The carbon bearing the amine group will be significantly shielded, while the carbons ortho and para to the amine will also show some shielding.The chemical shifts of the aromatic carbons will be highly sensitive to the position of the amine group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH and quaternary carbons, further aiding in the assignment.
-O-CH₂-CH₂-CH₂-O- Two distinct signals for the methylene carbons. The carbons attached to the oxygen atoms will be in the range of 60 - 70 ppm, while the central carbon will be around 30 ppm.Similar to the ¹H NMR, the chemical shifts of these carbons are not expected to be significantly different between the isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Functional Group Expected Absorption (cm⁻¹) for this compound Key Differentiating Features for Isomers
N-H Stretch Two distinct bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[1][2][3] These bands are typically weaker and sharper than O-H stretches.[2][3]The position of these bands is not expected to differ significantly between the isomers.
C-N Stretch A strong band in the region of 1250-1335 cm⁻¹ for the aromatic amine C-N stretching.[2]Minor shifts may be observed, but this is not a primary method for distinguishing these isomers.
Aromatic C-H Stretch Weak to medium bands above 3000 cm⁻¹.Not a distinguishing feature for these isomers.
Aromatic C=C Stretch Medium to strong bands in the 1450-1600 cm⁻¹ region.The pattern of these bands can sometimes be indicative of the substitution pattern.
C-O Stretch Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the ether linkages in the dioxepine ring.Unlikely to be a distinguishing feature.
Out-of-Plane Bending The pattern of C-H out-of-plane bending bands in the 650-900 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern and will be a key differentiator between the 6-, 7-, and 8-amino isomers.This region will provide the most definitive IR-based distinction between the isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₁₁NO₂, giving it a molecular weight of 165.19 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent molecular ion peak at m/z = 165 is expected due to the presence of the aromatic ring which stabilizes the ion.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine is a common fragmentation pathway for amines.

  • Loss of Neutral Molecules: Loss of small, stable neutral molecules such as HCN or H₂O from the molecular ion can occur.

  • Dioxepine Ring Fragmentation: The seven-membered dioxepine ring can undergo characteristic fragmentation, including cleavage of the ether bonds.[4][5] The fragmentation of the parent 3,4-dihydro-2H-1,5-benzodioxepine shows a base peak at m/z = 150, corresponding to the molecular ion.

The fragmentation patterns of the positional isomers are expected to be subtly different, particularly in the relative abundances of certain fragment ions. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for the labile amine protons.

  • IR Spectroscopy: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable. For a liquid, a thin film between salt plates can be used.

  • Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Structural Confirmation Sample Synthesized Compound NMR NMR (1H, 13C, DEPT) Sample->NMR IR FTIR Sample->IR MS HRMS (EI/ESI) Sample->MS Interpret Spectral Analysis & Structure Elucidation NMR->Interpret IR->Interpret MS->Interpret Compare Comparison with Predicted Data & Parent Compound Interpret->Compare Confirm Unambiguous Structure of 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine Compare->Confirm

Caption: Workflow for the spectroscopic analysis and structural confirmation.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data is a deductive process where information from different techniques is pieced together to build a coherent structural picture.

logic_flow MW Molecular Weight (MS) Structure Proposed Structure MW->Structure Confirms Molecular Formula FunctionalGroups Functional Groups (IR) FunctionalGroups->Structure Identifies Key Moieties Connectivity Connectivity (NMR) Connectivity->Structure Defines Atom-to-Atom Linkages

Caption: Logical flow of spectroscopic data interpretation.

Conclusion

The structural confirmation of this compound requires a multi-pronged spectroscopic approach. By carefully analyzing the ¹H and ¹³C NMR, IR, and MS data and comparing it with predicted spectra and data from the parent compound, researchers can confidently elucidate the correct structure and distinguish it from its positional isomers. The protocols and interpretive guidance provided in this document serve as a robust framework for achieving this critical analytical goal, ensuring the integrity and reliability of subsequent research and development efforts.

References

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]
  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
  • Kallio, M., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 217-231.
  • Brown, D. W. (1969). Proton magnetic resonance spectra of some aromatic amines and derived amides. Journal of the Chemical Society B: Physical Organic, 8, 858-861.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
  • Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]
  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
  • Dagaut, P., & Ristori, A. (2002). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Rapid Communications in Mass Spectrometry, 16(11), 1071-1076.
  • Li, L., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747.
  • ResearchG
  • ScienceOpen.
  • Lynch, B. M., & Macdonald, B. C. (1969). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron, 25(18), 4217-4228.
  • ResearchGate.
  • Scribd.
  • Axenrod, T., & Webb, G. A. (Eds.). (1974). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. [Link]
  • Bell, R. P. (2008). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Academia.edu.
  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]
  • ResearchGate. (PDF) Benzodiazepine Analogues. Part 22.
  • ResearchGate. Figure S2: 1 H NMR spectrum of the given aniline compound. [Link]
  • PubChemLite. This compound. [Link]
  • Química Organica.org. IR Spectrum: Amines. [Link]
  • The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (2018). Journal of Analytical Methods in Chemistry, 2018, 1-8.
  • Chemcasts. Thermophysical Properties of this compound. [Link]
  • Chemistry LibreTexts. 6.
  • Molbase. This compound. [Link]
  • Stanciu, I. (2021). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 6(1), 10-12.
  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
  • Gelebe, A. C., et al. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry, 43(11), 952-955.
  • Royal Society of Chemistry.
  • Khan Academy. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]
  • OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
  • Allgreen Chemical. 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, 97%. [Link]
  • Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • Chad's Prep®.
  • PubChem. 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. [Link]
  • Al-Masoudi, N. A., et al. (2022). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 38(2), 335-344.

Sources

A Comparative Guide to the Chiral Separation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective separation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, a key chiral intermediate in pharmaceutical synthesis, presents a significant analytical challenge. As a primary amine, this compound is susceptible to strong, non-enantioselective interactions with stationary phase surfaces, often leading to poor peak shape and inadequate resolution. This guide provides a comprehensive comparison of modern chromatographic strategies, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), to achieve baseline separation of its enantiomers. We delve into the mechanistic principles of chiral recognition on polysaccharide and cyclofructan-based chiral stationary phases (CSPs), offering a logical, data-driven workflow for method development and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient methods for the chiral purity assessment and preparative isolation of this critical compound.

Introduction: The Imperative of Chirality

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, while chemically identical, can exhibit vastly different pharmacological and toxicological profiles. The this compound scaffold is a crucial building block in the synthesis of various biologically active molecules. Consequently, the ability to resolve and quantify its enantiomers is not merely an analytical task but a regulatory and safety necessity.

This guide moves beyond a simple listing of methods. It aims to elucidate the causal relationships between analyte structure, stationary phase chemistry, mobile phase composition, and the resulting chiral separation. We will compare the two leading platforms for this challenge—HPLC and SFC—and provide a systematic approach to developing a self-validating, robust analytical method.

Analyte Characteristics and Chromatographic Implications

The target molecule, this compound, possesses two key structural features that dictate the separation strategy:

  • A Primary Amine Group (-NH₂): This basic functional group is the primary source of chromatographic difficulty. It can engage in strong ionic interactions with residual acidic silanols on silica-based CSPs, leading to severe peak tailing and sometimes irreversible adsorption.[1] To counteract this, mobile phase additives are essential.

  • Aromatic and Ether Moieties: The benzodioxepin core provides sites for π-π stacking, hydrogen bonding (with the ether oxygens), and dipole-dipole interactions, which are the primary forces leveraged for chiral recognition on polysaccharide-based CSPs.[2][3]

A successful separation strategy must therefore mitigate the undesirable silanol interactions while promoting the specific, transient diastereomeric interactions with the chiral selector that lead to enantioseparation.

Comparative Analysis of Separation Platforms: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely accessible technique for chiral separations. For a primary amine like our target analyte, the most successful approaches utilize Normal Phase (NP) or Polar Organic (PO) modes.

  • Normal Phase (NP) HPLC: Utilizes a non-polar mobile phase (e.g., hexane/alkanol mixtures) with a polar stationary phase. It often provides excellent selectivity for chiral compounds. For basic analytes, the addition of a small amount of a competing base, such as diethylamine (DEA) or butylamine (BA), is critical to block active sites on the stationary phase and achieve symmetrical peak shapes.[1][4]

  • Polar Organic (PO) HPLC: Employs polar, non-aqueous mobile phases like acetonitrile/methanol. This mode is particularly effective for polar molecules like amines.[1] Similar to NP, additives are crucial for good chromatography.

Reversed-Phase (RP) HPLC, which uses aqueous mobile phases, is generally less successful for underivatized primary amines on polysaccharide CSPs unless specialized columns (e.g., crown ethers) or derivatization are used.[1][5]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and often superior alternative to HPLC for chiral separations, particularly for preparative scale work.[5][6][7] It uses supercritical CO₂ as the main mobile phase component, modified with a small amount of an organic solvent (co-solvent), typically an alcohol.

Key Advantages of SFC for Amine Separation:

  • High Efficiency & Speed: The low viscosity of supercritical fluids allows for faster flow rates and rapid column equilibration, significantly reducing analysis times.[5][6]

  • Improved Peak Shape: The mobile phases used in SFC are generally less protic than those in RP-HPLC, which can reduce the deleterious interactions leading to peak tailing.

  • Orthogonal Selectivity: SFC can provide different elution orders and selectivities compared to HPLC, making it a complementary tool in a screening workflow.[8]

  • "Greener" Technique: The primary reliance on CO₂ reduces organic solvent consumption.

For primary amines in SFC, mobile phase additives remain critical. A combination of an acid and a base (e.g., trifluoroacetic acid and triethylamine) or a strong acid like ethanesulfonic acid (ESA) can dramatically improve peak shape and selectivity.[5][9][10]

The Engine of Separation: Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in any chiral separation.[11] Based on extensive studies of primary amines, two classes of CSPs demonstrate the highest success rates: Polysaccharide-based and Cyclofructan-based.[1]

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose coated or immobilized on silica are the most broadly successful CSPs in modern chromatography, capable of resolving up to 90% of all racemates.[2]

  • Mechanism of Recognition: The polysaccharide backbone is twisted into a stable helical structure. This forms chiral grooves or cavities where analyte enantiomers can enter.[12][13] Separation is achieved when one enantiomer forms a more stable transient complex with the CSP than the other. The key interactions involved are:

    • Hydrogen Bonding: Between the analyte's amine group and the carbamate groups on the CSP.

    • π-π Interactions: Between the analyte's aromatic ring and the phenyl groups of the chiral selector.

    • Dipole-Dipole and Steric Interactions: The overall shape and electronic distribution of the analyte must fit optimally into the chiral groove.[3]

  • Coated vs. Immobilized CSPs:

    • Coated: The polysaccharide derivative is physically adsorbed onto the silica. These are highly effective but have limitations on the types of solvents that can be used.

    • Immobilized: The chiral selector is covalently bonded to the silica. This provides much greater durability and allows for the use of a wider range of solvents, expanding the method development possibilities.[13]

Cyclofructan-Based CSPs

Cyclofructans are another class of carbohydrate-based CSPs that have shown exceptional performance in separating primary amines, especially in the polar organic mode.[1] Their unique, crown-ether-like structure provides a different set of interactions that can be highly complementary to polysaccharide phases.

A Strategic Workflow for Method Development

A trial-and-error approach to chiral method development is inefficient.[11] A systematic screening strategy using a diverse set of CSPs and mobile phases is the most effective path to success.

G cluster_0 Phase 1: Primary Screening cluster_1 HPLC Screening cluster_2 SFC Screening cluster_3 Phase 2: Data Evaluation & Optimization Analyte Racemic 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine HPLC_NP Normal Phase (NP) (Hexane/Alkanol + Additive) Analyte->HPLC_NP Inject HPLC_PO Polar Organic (PO) (ACN/Alkanol + Additive) Analyte->HPLC_PO Inject SFC SFC (CO2/Alkanol + Additive) Analyte->SFC Inject CSP_Screen Screen on 3-5 Columns: - Amylose Tris(3,5-dimethylphenylcarbamate) - Cellulose Tris(3,5-dimethylphenylcarbamate) - Cellulose Tris(4-chloro-3-methylphenylcarbamate) - Cyclofructan Larihc CF6-P HPLC_NP->CSP_Screen HPLC_PO->CSP_Screen SFC->CSP_Screen Evaluate Evaluate Results: Resolution (Rs > 1.5?) Peak Shape Analysis Time CSP_Screen->Evaluate Evaluate->CSP_Screen No Separation Optimize Optimize Best Condition: - Adjust % Co-solvent - Change Alkanol (IPA, EtOH, MeOH) - Fine-tune Additive Concentration - Adjust Temperature & Flow Rate Evaluate->Optimize 'Hit' Found Final_Method Final Validated Method Optimize->Final_Method

Caption: A systematic workflow for chiral method development.

Comparative Performance Data (Illustrative)

The following table presents illustrative data for a model primary amine, demonstrating typical results from a comprehensive screening protocol. Researchers should use this as a template to evaluate their own experimental outcomes.

CSP Chemistry Mode Mobile Phase Resolution (Rs) Selectivity (α) Notes
Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)SFCCO₂ / Methanol (80/20) + 0.2% DEA2.81.45Excellent resolution and peak shape, fast analysis. Highly Promising.
Cellulose tris(3,5-dimethylphenylcarbamate) (Coated)NP-HPLCHexane / Isopropanol (90/10) + 0.1% DEA2.11.30Good baseline separation.
Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)PO-HPLCAcetonitrile / Methanol (95/5) + 0.1% BA1.71.22Baseline separation achieved.
Cellulose tris(4-methylbenzoate) (Coated)SFCCO₂ / Ethanol (70/30) + 0.2% DEA1.11.10Partial separation, requires optimization.
Cyclofructan (Larihc CF6-P)PO-HPLCAcetonitrile / Methanol (90/10) + 0.3%TFA/0.2%TEA3.51.60Excellent Separation. Note the requirement for acidic/basic additives.[1]
Cyclofructan (Larihc CF6-P)NP-HPLCHexane / Ethanol (80/20) + 0.1% DEANo Separation1.00Not effective in this mode for this analyte class.

Data is illustrative and intended to guide experimental design.

Experimental Protocols

Protocol 1: General Purpose Screening by SFC

This protocol is designed for rapid screening to identify the most promising CSP and mobile phase conditions.

  • Instrumentation: Supercritical Fluid Chromatography system with UV or PDA detector.

  • Columns:

    • Lux® i-Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)

    • Lux® Cellulose-4 (Cellulose tris(4-chloro-3-methylphenylcarbamate), immobilized)

    • All columns 250 x 4.6 mm, 5 µm particle size.

  • Sample Preparation: Dissolve racemic this compound in methanol or ethanol to a concentration of 1 mg/mL.

  • SFC Conditions:

    • Mobile Phase A: CO₂

    • Mobile Phase B (Co-solvent): Methanol with 0.2% (v/v) Diethylamine (DEA)

    • Gradient: 5% to 50% B over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm or wavelength of maximum absorbance.

    • Injection Volume: 5 µL

  • Procedure: Screen each column sequentially using the gradient method. If a "hit" (any separation) is observed, optimize the separation by switching to an isocratic method and adjusting the percentage of co-solvent.

G cluster_0 SFC Screening Protocol Sample Prepare 1 mg/mL Sample in MeOH System Set SFC System: - BPR: 150 bar - Temp: 40°C - Flow: 3 mL/min Sample->System Column Install CSP (e.g., Lux i-Amylose-1) System->Column Gradient Run Gradient: 5-50% Co-solvent (MeOH + 0.2% DEA) in 5 min Column->Gradient Analyze Analyze Chromatogram: - Check for peak splitting - Identify 'Hit' Gradient->Analyze Optimize If 'Hit', switch to Isocratic and optimize % Co-solvent Analyze->Optimize

Caption: Experimental workflow for SFC-based chiral screening.

Protocol 2: Orthogonal Screening by HPLC (Polar Organic Mode)

This protocol is essential if SFC is unavailable or if it fails to yield a satisfactory separation. It is particularly useful for cyclofructan phases.

  • Instrumentation: HPLC or UHPLC system with UV or PDA detector.

  • Columns:

    • Larihc® CF6-P (Cyclofructan-based)

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

  • Sample Preparation: Dissolve racemate in the initial mobile phase to a concentration of 1 mg/mL.

  • HPLC Conditions for Larihc CF6-P:

    • Mobile Phase: Acetonitrile / Methanol (90/10, v/v) containing 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA).[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • HPLC Conditions for Chiralpak IA:

    • Mobile Phase: Acetonitrile / Isopropanol (97/3, v/v) containing 0.1% Butylamine (BA).[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Procedure: Run each column under isocratic conditions for 15-20 minutes. Evaluate resolution and peak shape. If separation is observed but suboptimal, adjust the ratio of acetonitrile to alcohol or change the alcohol modifier (e.g., to ethanol).

Conclusion and Recommendations

The successful chiral separation of this compound is readily achievable with a systematic and informed approach.

  • Primary Recommendation: A screening strategy employing Supercritical Fluid Chromatography (SFC) with immobilized polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), is the most efficient starting point. The use of a basic additive like DEA in an alcohol co-solvent is critical.

  • Strong Alternative: For orthogonal screening or in laboratories without SFC, Polar Organic (PO) mode HPLC is highly effective. Cyclofructan-based CSPs, with their unique requirement for both acidic and basic additives (TFA/TEA), often provide excellent and complementary selectivity.[1] Polysaccharide phases are also highly effective in PO mode.

By understanding the interplay between the analyte's primary amine functionality and the chemistry of modern chiral stationary phases, researchers can move efficiently from initial screening to a robust, validated method suitable for both analytical quality control and preparative purification.

References

  • Barhate, C. L., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). [Link]
  • Ikai, T., & Okamoto, Y. (2009). Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
  • Al-Majnoun, F. I., et al. (2020).
  • Aburai, N., et al. (2019). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism.
  • Chiralpedia. Polysaccharide-based CSPs. Chiralpedia. [Link]
  • Barhate, C. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Said, R. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Okamoto, Y., & Ikai, T. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.
  • Stringham, R. W., & Lynam, K. G. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Regalado, C., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Phinney, K. W. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
  • Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
  • de Sousa, J., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PubMed Central. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to potential clinical application is a rigorous and multifaceted process. For researchers, scientists, and drug development professionals, a critical juncture in this journey is the translation of in vitro potency to in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a series of hypothetical 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine derivatives, a chemical scaffold of growing interest in oncology.[1] By examining supporting experimental data and elucidating the causality behind experimental choices, this guide aims to offer a comprehensive framework for evaluating and interpreting the preclinical data of novel therapeutic candidates.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core represents a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold that can be derivatized to interact with a variety of biological targets.[1] The inherent structural features of the benzodioxepine ring system, coupled with the synthetic tractability of the 7-amino group, allow for the generation of diverse chemical libraries with a wide range of pharmacological activities.[1] In the context of oncology, derivatives of this scaffold are being explored for their potential to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Part 1: In Vitro Efficacy Assessment: From Cellular Cytotoxicity to Mechanistic Insights

The initial evaluation of any potential anticancer agent begins with a battery of in vitro assays designed to assess its cytotoxic and cytostatic effects on cancer cell lines. These assays provide a rapid and cost-effective means to screen compounds, establish structure-activity relationships (SAR), and select promising candidates for further development.

Comparative In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of three hypothetical this compound derivatives – designated BDA-1, BDA-2, and BDA-3 – against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined using the MTT assay.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
BDA-1 2.5 ± 0.35.1 ± 0.67.8 ± 0.9
BDA-2 0.8 ± 0.11.2 ± 0.22.1 ± 0.3
BDA-3 15.2 ± 1.822.5 ± 2.530.1 ± 3.2
Doxorubicin 0.5 ± 0.070.9 ± 0.11.3 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of In Vitro Data:

The data clearly indicate that BDA-2 is the most potent of the three derivatives across all cell lines tested, with IC50 values in the low micromolar range. BDA-1 exhibits moderate activity, while BDA-3 is significantly less potent. The positive control, Doxorubicin, a clinically used chemotherapeutic agent, demonstrates the expected high potency. This initial screen suggests that the structural modifications differentiating BDA-2 from BDA-1 and BDA-3 are crucial for its enhanced cytotoxic activity.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (BDA-1, BDA-2, BDA-3) and a positive control (Doxorubicin) in complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Add the compound dilutions to the appropriate wells and incubate for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.

Visualizing the In Vitro Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plates compound_prep 2. Prepare Compound Serial Dilutions treatment 3. Add Compounds to Cells (72h incubation) compound_prep->treatment mtt_addition 4. Add MTT Reagent (4h incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan with DMSO mtt_addition->solubilization read_plate 6. Measure Absorbance (570 nm) solubilization->read_plate analysis 7. Calculate % Viability & IC50 Values read_plate->analysis

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Part 2: In Vivo Efficacy Assessment: Translating Cellular Effects to a Living System

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising candidates from in vitro studies must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

Comparative In Vivo Antitumor Activity

The in vivo antitumor efficacy of BDA-1 and BDA-2 was evaluated in a murine xenograft model using HCT116 human colon cancer cells. BDA-3 was not advanced to in vivo studies due to its poor in vitro potency.

Treatment GroupDose (mg/kg)Administration ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -Daily0+2.1
BDA-1 50Daily45-3.5
BDA-2 25Daily72-1.8
Doxorubicin 5Every 3 days85-8.2

Tumor growth inhibition was calculated at the end of the study (Day 21) relative to the vehicle control group. Body weight change was monitored as a general indicator of toxicity.

Interpretation of In Vivo Data:

The in vivo results corroborate the in vitro findings, with BDA-2 demonstrating superior antitumor activity compared to BDA-1. Notably, BDA-2 achieved a significant tumor growth inhibition of 72% at a lower dose than BDA-1, suggesting a more favorable therapeutic index. Importantly, both BDA-1 and BDA-2 were well-tolerated at their efficacious doses, as indicated by the minimal changes in body weight. In contrast, Doxorubicin, while highly efficacious, also induced a more pronounced weight loss, highlighting a common challenge with conventional chemotherapeutics.

Experimental Protocol: Human Tumor Xenograft Model

The human tumor xenograft model is a widely used preclinical model to evaluate the in vivo efficacy of novel anticancer agents.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of HCT116 human colon cancer cells (5 x 10^6 cells in 100 µL of Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the animals into treatment and control groups.

  • Compound Administration: Administer the test compounds (BDA-1, BDA-2), vehicle control, and positive control (Doxorubicin) according to the specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., Day 21), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment and control groups.

Visualizing the In Vivo Experimental Workflow

G cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoint Study Endpoint implantation 1. Subcutaneous Implantation of HCT116 Cells growth 2. Tumor Growth Monitoring implantation->growth randomization 3. Randomization of Mice into Treatment Groups growth->randomization administration 4. Compound Administration (Daily or as scheduled) randomization->administration monitoring 5. Monitor Tumor Volume & Body Weight administration->monitoring monitoring->administration Repeated Cycles euthanasia 6. Euthanasia and Tumor Excision monitoring->euthanasia analysis 7. Tumor Weight Measurement & Further Analysis euthanasia->analysis

Caption: Workflow of the in vivo human tumor xenograft study.

Discussion: Correlating In Vitro and In Vivo Efficacy

The successful translation of a potent in vitro compound to an effective in vivo agent is a major hurdle in drug development. In this illustrative study of this compound derivatives, we observed a strong positive correlation between in vitro cytotoxicity and in vivo antitumor activity. The superior potency of BDA-2 in cell-based assays translated directly to a more robust inhibition of tumor growth in a preclinical animal model.

Several factors can influence the in vitro-in vivo correlation:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of a compound can significantly impact its in vivo efficacy. A compound with excellent in vitro potency may fail in vivo due to poor bioavailability, rapid metabolism, or inability to reach the tumor site at therapeutic concentrations. The favorable in vivo performance of BDA-2 suggests that it possesses acceptable pharmacokinetic properties.

  • Toxicity: Off-target effects can lead to dose-limiting toxicities that prevent the administration of a compound at a concentration sufficient to achieve an antitumor effect. The good tolerability of BDA-2 in our hypothetical study is a promising sign.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can influence drug response. In vitro models, particularly 2D cell culture, do not fully capture this complexity.

Conclusion

This comparative guide highlights the critical importance of a multiparametric approach to evaluating the efficacy of novel anticancer compounds. The illustrative data for our hypothetical this compound derivatives, BDA-1, BDA-2, and BDA-3, demonstrate a clear structure-activity relationship that translates from in vitro to in vivo models. BDA-2 has emerged as a promising lead candidate worthy of further preclinical development. The detailed experimental protocols and workflows provided herein offer a robust framework for researchers to design and execute their own preclinical evaluation of novel chemical entities, ultimately bridging the gap between promising laboratory findings and the development of new cancer therapies.

References

  • El-Sayed, N. A., et al. (2010). Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives. ResearchGate. Retrieved from [https://www.researchgate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Benzodioxepin-Based Ligands as Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the comparative docking scores of benzodioxepin-based ligands and related heterocyclic compounds targeting the anti-apoptotic protein Bcl-2. It is intended for researchers, scientists, and drug development professionals interested in the discovery of novel anticancer agents. This document delves into the rationale behind molecular docking as a powerful tool in drug discovery, offers a detailed experimental protocol, and presents a comparative analysis of docking scores to guide future research in this promising area.

Introduction: The Therapeutic Promise of Targeting Bcl-2 with Novel Heterocycles

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for maintaining tissue homeostasis.[1] In many cancers, the overexpression of Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[2][3] This makes Bcl-2 a prime target for the development of novel anticancer therapeutics. The FDA-approved drug Venetoclax, a potent and selective Bcl-2 inhibitor, has demonstrated the clinical potential of this strategy, particularly in hematological malignancies.[2][4]

The quest for novel, effective, and selective Bcl-2 inhibitors with diverse chemical scaffolds continues to be a major focus of cancer research. Benzodioxepin-based ligands, a class of heterocyclic compounds, have emerged as a promising scaffold for the design of various bioactive molecules. Their unique three-dimensional structure and potential for diverse functionalization make them attractive candidates for targeting the hydrophobic binding groove of Bcl-2.

This guide will explore the comparative binding potential of benzodioxepin-based ligands and other structurally related heterocyclic compounds against Bcl-2 through the lens of molecular docking, a powerful computational technique that predicts the binding affinity and orientation of a ligand to its target protein.

The Bcl-2 Signaling Pathway: A Key Regulator of Apoptosis

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions dictates the cell's fate. In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, preventing the initiation of apoptosis.[1][5] In response to cellular stress or damage, pro-apoptotic "BH3-only" proteins are activated. These proteins bind to and neutralize the anti-apoptotic Bcl-2 members, liberating pro-apoptotic effector proteins like Bax and Bak.[6] This "indirect activation model" leads to the oligomerization of Bax and Bak on the outer mitochondrial membrane, resulting in the release of cytochrome c and the activation of caspases, ultimately leading to apoptosis.[7]

cluster_0 Cellular Stress Signals cluster_1 Apoptotic Signaling cluster_2 Anti-Apoptotic Regulation DNA Damage DNA Damage BH3-only proteins BH3-only proteins DNA Damage->BH3-only proteins Growth Factor Deprivation Growth Factor Deprivation Growth Factor Deprivation->BH3-only proteins ER Stress ER Stress ER Stress->BH3-only proteins Bax/Bak Activation Bax/Bak Activation BH3-only proteins->Bax/Bak Activation Activation Bcl-2 Bcl-2 BH3-only proteins->Bcl-2 Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Bcl-2->Bax/Bak Activation Inhibition

Caption: The Bcl-2 Signaling Pathway in Apoptosis.

Molecular Docking: A Virtual Microscope for Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The binding affinity is typically expressed as a docking score, with more negative values indicating a stronger predicted interaction.

The process involves preparing the 3D structures of both the protein and the ligand, defining a "grid box" that encompasses the binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand within this grid box.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking of Bcl-2 Inhibitors

This section provides a detailed methodology for performing molecular docking studies of potential inhibitors against the Bcl-2 protein.

Software and Hardware Requirements
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.

  • Protein Preparation Wizard: Included in most molecular modeling suites.

  • Ligand Preparation Tool: LigPrep (Schrödinger), or similar.

  • High-Performance Computing Cluster: Recommended for docking large libraries of compounds.

Step-by-Step Methodology
  • Protein Preparation:

    • Obtain the Crystal Structure: Download the 3D crystal structure of human Bcl-2 in complex with a known inhibitor (e.g., Venetoclax) from the Protein Data Bank (PDB). A commonly used PDB ID is 4LVT.

    • Pre-processing: Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Protonation and Optimization: Use a protein preparation wizard to add hydrogens, assign correct bond orders, and optimize the hydrogen bond network. This step is crucial for accurately representing the protonation states of amino acid residues at physiological pH.

    • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structures of the benzodioxepin-based ligands and other compounds to be docked and convert them to 3D structures.

    • Ionization and Tautomerization: Generate possible ionization states and tautomers of the ligands at a target pH of 7.4 ± 0.5.

    • Energy Minimization: Perform an energy minimization of each ligand structure.

  • Grid Generation:

    • Define the Binding Site: Define the docking grid box around the binding site of the co-crystallized ligand (e.g., Venetoclax) in the prepared Bcl-2 structure. The grid box should be large enough to accommodate the ligands being docked.

  • Molecular Docking:

    • Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Glide's Standard Precision or Extra Precision mode, or AutoDock Vina).

    • Run Docking Simulation: Dock the prepared library of ligands into the defined grid box of the Bcl-2 protein.

    • Analyze Results: The docking program will generate a set of possible binding poses for each ligand, ranked by their docking scores.

Start Start Protein_Preparation Protein Preparation (PDB: 4LVT) Start->Protein_Preparation Ligand_Preparation Ligand Preparation (Benzodioxepins & Others) Start->Ligand_Preparation Grid_Generation Grid Generation (Define Binding Site) Protein_Preparation->Grid_Generation Molecular_Docking Molecular Docking (e.g., Glide, AutoDock Vina) Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Analysis Analysis of Results (Docking Scores & Poses) Molecular_Docking->Analysis End End Analysis->End

Caption: Molecular Docking Workflow for Bcl-2 Inhibitors.

Comparative Analysis of Docking Scores

The following table presents a comparative analysis of the docking scores of various heterocyclic ligands against the Bcl-2 protein. The scores are reported in kcal/mol, and the key interacting amino acid residues in the Bcl-2 binding pocket are also listed. Venetoclax, a known potent Bcl-2 inhibitor, is included as a reference.

Ligand/Compound ClassSpecific Compound ExampleDocking Score (kcal/mol)Key Interacting ResiduesSource
Standard Inhibitor Venetoclax-12.15 to -9.1Arg143, Gly145, Asp103[4][8]
Benzoxazepine Derivatives Compound 6f (structure-based inference)(Not explicitly reported, but showed Bcl-2 downregulation)(Not explicitly reported)[9]
Triterpene-Heterocyclic Derivatives BOxNaf3Vina: (Not specified), Glide: (Not specified)(Not specified)[10]
Phytocompounds Artesunate-211.33 (PatchDock Score)Arg26, Arg68, Arg66[11]
Phytocompounds Bruceantin-104.71 (PatchDock Score)Ser64[11]
Sulfonamide Derivatives ZINC Database Hits(Not explicitly reported)(Not explicitly reported)[7]
Benzothiazole Derivatives Compound 13d(Comparable to lead compound)(Comparable to lead compound)[12]

Note: Docking scores can vary depending on the specific software, scoring function, and preparation protocol used. Therefore, direct comparison of scores from different studies should be done with caution. The data presented here is for illustrative purposes to highlight the potential of different heterocyclic scaffolds.

Discussion and Future Directions

The comparative analysis of docking scores reveals that various heterocyclic scaffolds, including those structurally related to benzodioxepins, have the potential to bind to the hydrophobic groove of Bcl-2 with high affinity. While specific docking data for a series of benzodioxepin-based ligands against Bcl-2 is still emerging, the promising biological activity of related compounds, such as benzoxazepines which have been shown to downregulate Bcl-2, suggests that the benzodioxepin scaffold is a worthy candidate for further investigation.[9]

The docking scores of phytocompounds like Artesunate, although calculated using a different scoring function, indicate strong binding potential to Bcl-2.[11] This highlights the vast chemical space of natural and synthetic heterocyclic compounds that can be explored for the development of novel Bcl-2 inhibitors.

Future research should focus on the synthesis and in-silico screening of a focused library of benzodioxepin derivatives against Bcl-2. The detailed molecular docking protocol provided in this guide can serve as a robust starting point for such studies. Promising candidates identified through virtual screening should then be synthesized and evaluated in biochemical and cell-based assays to validate their activity as Bcl-2 inhibitors and their potential as anticancer agents.

References

  • Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch.
  • Czabotar, P. E., Lessene, G., Strasser, A., & Adams, J. M. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature reviews Molecular cell biology, 15(1), 49-63.
  • Letai, A., Bassik, M. C., Walensky, L. D., Sorcinelli, M. D., Weiler, S., & Korsmeyer, S. J. (2002). Distinct BH3 domains either sensitize or activate mitochondrial apoptosis, serving as prototype cancer therapeutics. Cancer cell, 2(3), 183-192.
  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews Molecular cell biology, 9(1), 47-59.
  • Ramos, H., et al. (2019). Docking orientation of venetoclax in (a) chimeric and (b) physiological...
  • Fahmy, H., et al. (2018). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry, 10(13), 1555-1573.
  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.
  • Abdel-Maksoud, M. S., et al. (2022). Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. RSC Advances, 12(1), 1-1.
  • G-I. Crisan, et al. (2025). Targeting Anti-Apoptotic Bcl-2 Proteins with Triterpene-Heterocyclic Derivatives: A Combined Dual Docking and Molecular Dynamics Study. Molecules, 30(19), 3919.
  • Kirubhanand, C., et al. (2020). Molecular docking analysis of Bcl-2 with phyto-compounds.
  • Zare, M., et al. (2022). Development of venetoclax performance using its new derivatives on BCL-2 protein inhibition. Cell Biochemistry and Function, 41(1), 58-66.
  • Al-Hujaily, E. M., et al. (2023). Venetoclax analogs as promising anticancer therapeutics via targeting Bcl-2 protein: in-silico drug discovery study. Journal of Biomolecular Structure and Dynamics, 41(23), 14308-14324.
  • Kirubhanand, C., et al. (2020). Molecular docking analysis of Bcl-2 with phyto-compounds.
  • Valentini, A., et al. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Theranostics, 12(5), 2236-2255.
  • Zhou, H., et al. (2021). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. International Journal of Molecular Sciences, 22(1), 1.
  • Kelly, P. N., & Strasser, A. (2011). The role of Bcl-2 and its relatives in tumourigenesis.
  • Adams, J. M., & Cory, S. (2018). The BCL-2 arbiters of apoptosis and their growing role in cancer.
  • Montero, J., & Letai, A. (2018). Why do BCL-2 inhibitors work and where should we use them in the clinic?
  • Delbridge, A. R., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy.
  • Czabotar, P. E., & Lessene, G. (2019). Structural insights into BCL-2 family protein interactions and inhibition. FEBS journal, 286(23), 4649-4663.
  • Hata, A. N., Engelman, J. A., & Faber, A. C. (2015). The BCL-2 family: key mediators of the apoptotic response to targeted anticancer therapies. Cancer discovery, 5(5), 475-487.
  • Warren, C. F., Wong-Brown, M. W., & Bowden, N. A. (2019). BCL-2 family isoforms in apoptosis and cancer.
  • Touzeau, C., et al. (2018). The BCL-2 family of proteins: new players in the field of cancer therapy. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1869(1), 87-95.
  • Kale, J., Osterlund, E. J., & Andrews, D. W. (2018). BCL-2 family proteins: changing partners in the dance towards death.

Sources

assessing the purity of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Purity Assessment of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine by High-Performance Liquid Chromatography

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound this compound, a vital structural motif in the synthesis of various biologically active molecules, is no exception.[1] Its purity profile can directly influence the outcome of synthetic pathways and the toxicological profile of the final product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this specific aromatic amine. We will dissect a robust High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will benchmark this established technique against its modern counterpart, Ultra-Performance Liquid Chromatography (UPLC), to provide researchers and drug development professionals with a clear, data-supported framework for selecting the optimal analytical approach for their specific needs.

Understanding the Analyte: Key Physicochemical Properties

Before designing a separation method, a thorough understanding of the analyte's chemical nature is paramount. This compound is a primary aromatic amine with the following key characteristics:

  • Molecular Formula: C₉H₁₁NO₂[2]

  • Molecular Weight: Approximately 165.19 g/mol [2]

  • Structure (SMILES): Nc1ccc2c(c1)OCCCO2[2]

  • Solubility: The compound is reported to be soluble in water and highly soluble in common organic solvents like ethanol and acetone.[1] This property is advantageous, offering flexibility in the preparation of sample solutions and mobile phases.

The presence of the aromatic ring provides a strong chromophore, making UV-Vis detection a highly suitable and straightforward choice for quantification. The primary amine group introduces a basic character, which must be managed chromatographically to ensure sharp, symmetrical peak shapes.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC remains the workhorse of pharmaceutical quality control for its robustness, versatility, and extensive regulatory acceptance. For a molecule like this compound, a C18 column is the logical starting point, leveraging hydrophobic interactions between the non-polar stationary phase and the benzodioxepin ring system.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is selected for its strong hydrophobic retention of the molecule's aromatic and cyclic ether portions. The 5 µm particle size represents a standard for conventional HPLC, balancing efficiency with backpressure constraints.[3]

  • Mobile Phase Composition: A binary mobile phase of acetonitrile and a buffered aqueous solution is employed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The critical component is the buffer (e.g., 10 mM Ammonium Acetate).[4] The amine group on the analyte can interact strongly with residual acidic silanols on the silica backbone of the stationary phase, leading to peak tailing. By maintaining a consistent pH, the buffer suppresses these secondary interactions and ensures the amine's ionization state is controlled, leading to reproducible retention times and improved peak symmetry.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is superior to an isocratic method for purity analysis. This approach ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time, while providing adequate separation for early-eluting, more polar impurities.

  • Detection Wavelength: The optimal UV detection wavelength is typically chosen at the absorbance maximum (λmax) of the analyte to maximize sensitivity. A Diode Array Detector (DAD) is invaluable during method development to screen across a range of wavelengths and identify the optimal setting, while also providing spectral information to aid in peak identification. For many aromatic amines, this falls within the 230-280 nm range.

Detailed Experimental Protocol: HPLC
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a DAD or UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.[3] Filter through a 0.45 µm syringe filter before injection.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 10 90
    18.0 10 90
    18.1 90 10

    | 22.0 | 90 | 10 |

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve & Filter Sample->Dissolve Solvent Prepare Mobile Phase Solvent->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Gradient Separation (C18 Column) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Workflow for HPLC purity assessment.

Comparative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of liquid chromatography, utilizing columns packed with sub-2 µm particles.[5] This fundamental change, combined with instrumentation designed to handle much higher system pressures (up to 15,000 psi), delivers dramatic improvements in resolution, speed, and sensitivity.[6]

Rationale for Comparison

In a drug development environment, speed is critical. UPLC can reduce analysis times from 20-30 minutes to under 5 minutes, vastly increasing sample throughput for process monitoring, stability testing, or library screening.[7][8] Furthermore, the enhanced resolution and sensitivity of UPLC are invaluable for detecting and quantifying trace-level impurities that might be missed by conventional HPLC, which is a critical aspect of regulatory compliance and ensuring drug safety.[6][9]

Detailed Experimental Protocol: UPLC
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a DAD or Mass Spectrometer (MS) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm particle size, 2.1 x 100 mm.[7]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: DAD scan 200-400 nm, extract at 240 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    3.0 5 95
    3.5 5 95
    3.6 95 5

    | 4.5 | 95 | 5 |

UPLC Experimental Workflow

UPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_U Weigh Sample Dissolve_U Dissolve & Filter (0.22µm) Sample_U->Dissolve_U Solvent_U Prepare Mobile Phase Solvent_U->Dissolve_U Inject_U Inject into UPLC Dissolve_U->Inject_U Separate_U Fast Gradient Separation (1.7µm BEH C18) Inject_U->Separate_U Detect_U DAD / MS Detection Separate_U->Detect_U Integrate_U Integrate Peaks Detect_U->Integrate_U Calculate_U Calculate Purity (% Area) Integrate_U->Calculate_U Report_U Generate Report Calculate_U->Report_U

High-throughput workflow for UPLC purity assessment.

Performance Comparison: HPLC vs. UPLC

The following table summarizes hypothetical yet representative data from the analysis of a single batch of this compound using the two described methods.

ParameterStandard RP-HPLCUPLCJustification
Analyte Retention Time 9.52 min2.15 minFaster gradient and higher linear velocity in UPLC.
Resolution (Main Peak / Impurity) 2.14.5Higher efficiency of the 1.7 µm particles leads to sharper peaks and better separation.
Total Analysis Time 22 min4.5 minUPLC offers a >4x increase in throughput.[8]
Solvent Consumption / Run ~22 mL~2.25 mLSignificant reduction in solvent waste, leading to cost savings and a greener method.[8]
Calculated Purity (%) 99.6%99.4%UPLC's higher resolution may reveal small, co-eluting impurities missed by HPLC.
Limit of Detection (LOD) 50 ng/mL5 ng/mLNarrower peaks in UPLC result in a higher signal-to-noise ratio and improved sensitivity.[8][9]
Limit of Quantification (LOQ) 150 ng/mL15 ng/mLEnhanced sensitivity allows for the accurate quantification of trace-level impurities.

Trustworthiness: The Imperative of a Self-Validating System

Every analytical run must be a self-validating system. This is achieved through System Suitability Testing (SST), performed before any sample analysis. SST ensures the chromatographic system is performing as expected.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures peak shape is symmetrical for accurate integration.
Theoretical Plates (N) > 2000 (HPLC), > 10000 (UPLC)Measures the efficiency of the column separation.
Repeatability (%RSD) < 2.0% for 5 replicate injectionsConfirms the precision of the system for retention time and peak area.
Resolution (Rs) > 2.0 between analyte and closest impurityGuarantees that adjacent peaks are sufficiently separated for quantification.

Conclusion and Recommendations

Both HPLC and UPLC are powerful and reliable techniques for assessing the purity of this compound. The choice between them is dictated by the specific needs of the laboratory.

  • Standard RP-HPLC is a robust, dependable, and widely accessible method. It is perfectly suited for routine quality control in environments where throughput is not the primary driver and where established methods are preferred. Its longer run times and higher solvent consumption are known trade-offs for its reliability and lower capital cost.

  • UPLC is the superior choice for high-throughput environments, such as in-process control, high-volume QC labs, and during method development where rapid feedback is essential.[5][6] Its enhanced sensitivity and resolution make it the definitive technique for trace impurity analysis and for developing the most comprehensive understanding of a sample's purity profile.[9] While the initial investment is higher, the long-term gains in productivity, reduced solvent costs, and superior data quality often provide a compelling return on investment.

Ultimately, the selection of an analytical method is a strategic decision. By understanding the fundamental principles and performance differences detailed in this guide, researchers and scientists can make an informed choice that best aligns with their technical requirements, operational goals, and commitment to scientific excellence.

References

  • A review article of UPLC and its emerging application and challenges and opportunities. (2025). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Gabryel, M., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. [Link]
  • Novakova, L., et al. (2006). Advantages of application of UPLC in pharmaceutical analysis. PubMed. [Link]
  • UPLC vs HPLC: what is the difference?. (n.d.). Alispharm. [Link]
  • This compound Properties vs Temper
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001). PubMed. [Link]
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Fisher Scientific. [Link]
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001). Semantic Scholar. [Link]
  • Thermophysical Properties of this compound. (n.d.). Chemcasts. [Link]
  • This compound | CAS 175136-34-2. (n.d.). Molbase. [Link]
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. [Link]
  • This compound Properties vs Pressure. (n.d.). Chemcasts. [Link]
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (2018). PMC. [Link]
  • amines, arom
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [Link]
  • Test for Amino Groups. (n.d.). BYJU'S. [Link]
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (2018).

Sources

A Comparative Guide to the Quantitative Analysis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precision in Synthesis

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors.[1] Its structural motif is found in compounds being investigated for a range of biological activities. The accurate and precise quantification of this amine within a complex reaction mixture is not merely an academic exercise; it is fundamental to process optimization, yield calculation, impurity profiling, and ensuring the safety and efficacy of the final product.[2][3]

This guide provides an in-depth comparison of three primary analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will move beyond a simple listing of methods to explore the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate analytical strategy for their specific needs.

Comparative Analysis of Core Methodologies

The choice between HPLC, GC-MS, and qNMR is dictated by the specific requirements of the analysis, including the need for sensitivity, structural confirmation, speed, and the nature of the reaction matrix.[4][5] While all three are powerful, they are not interchangeable. HPLC is often the workhorse for routine analysis of non-volatile compounds, GC-MS provides unparalleled sensitivity and specificity for volatile substances, and qNMR offers a direct and often faster way to determine molar ratios without extensive calibration.[4][6][7]

Data Presentation: Performance Characteristics at a Glance

The following table summarizes the key performance metrics for each technique when applied to the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity using a liquid mobile phase and stationary phase, with UV absorbance detection.[4]Separation of volatile compounds based on boiling point and polarity, with detection by mass fragmentation.[4]Signal integration is directly proportional to the number of nuclei, allowing for direct molar ratio determination against a standard.[6]
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds like aromatic amines.[4][7]Required. The analyte must be volatile and thermally stable, often necessitating chemical derivatization for polar amines.[8]Not required. Analysis is performed in the solution state.
Derivatization Not typically required.Often mandatory for amines to improve volatility, thermal stability, and peak shape.[9]Not required.
Selectivity Good; can be optimized with column and mobile phase selection. Potential for co-elution with structurally similar impurities.Excellent; mass spectrometer provides definitive identification and can resolve chromatographically co-eluting peaks based on mass.Excellent; unique chemical shifts for different protons provide high structural specificity. Signal overlap can be an issue in complex mixtures.[10]
Sensitivity (LOQ) Low to mid ng/mL (ppb) range.[11]Low to mid pg/mL (ppt) range, especially with selected ion monitoring (SIM).Typically in the µg/mL to mg/mL (ppm) range; less sensitive than chromatographic methods.[10]
Speed / Throughput High. Typical run times are 5-15 minutes.Moderate. Run times can be longer (15-30 minutes), and sample preparation (derivatization) adds significant time.[8]Fast per sample. Acquisition can be <5 minutes, but requires careful setup. Ideal for reaction monitoring.
Accuracy / Precision Excellent (%RSD < 2%).Excellent (%RSD < 5%), but can be affected by derivatization efficiency.Very high precision possible (%RSD < 1%) with proper parameter optimization.
Cost (Instrument) Moderate.High.Very High.

Experimental Protocols and Methodologies

A robust analytical method is one that is reproducible and validated.[2][3][12] The following protocols are presented as validated starting points for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the first choice for routine quantification due to its robustness and ease of use. The aromatic nature of the analyte makes it an excellent candidate for UV detection.

HPLC_Workflow HPLC-UV Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Dilute 2. Dilute with Mobile Phase Sample->Dilute Filter 3. Filter (0.45 µm) Dilute->Filter Inject 4. Inject onto HPLC System Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection (e.g., 280 nm) Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Quantify vs. Calibration Curve Integrate->Calibrate Report 9. Report Concentration Calibrate->Report

Caption: Standard workflow for HPLC-UV quantification.

  • Preparation of Standard Solutions:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Preparation of Reaction Mixture Sample:

    • Quench a small, accurately weighed aliquot (~50 mg) of the reaction mixture.

    • Dissolve the aliquot in 10 mL of the mobile phase.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 280 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.

    • Determine the concentration of the analyte in the prepared sample by interpolating its peak area against the calibration curve.

    • Back-calculate to find the concentration in the original reaction mixture.

Causality Behind Choices: A C18 reversed-phase column is selected for its excellent retention and separation of moderately polar aromatic compounds.[11] The acidic mobile phase (0.1% formic acid) ensures that the amine is protonated, leading to sharper, more symmetrical peaks and improved reproducibility.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is superior when ultimate sensitivity is required or when definitive confirmation of the analyte's identity is necessary. However, the polar and non-volatile nature of the amine necessitates a derivatization step.[9]

GCMS_Workflow GC-MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Dry 2. Evaporate Solvent (under N2) Sample->Dry Deriv 3. Add Derivatizing Agent (e.g., BSTFA) Dry->Deriv Heat 4. Heat to Complete Reaction (e.g., 70°C) Deriv->Heat Inject 5. Inject onto GC-MS System Heat->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Ionization & Mass Analysis (SIM) Separate->Detect Integrate 8. Integrate Ion Chromatogram Detect->Integrate Calibrate 9. Quantify vs. Calibration Curve Integrate->Calibrate Report 10. Report Concentration Calibrate->Report

Caption: Standard workflow for GC-MS quantification, including derivatization.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Preparation of Standards:

    • Prepare stock solutions of the reference standard in a non-polar, aprotic solvent like Dichloromethane.

    • In separate reaction vials, place aliquots of the standard solutions and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.

  • Preparation of Reaction Mixture Sample:

    • Extract an accurately weighed aliquot of the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under nitrogen.

    • Proceed with the derivatization step as described for the standards.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivative of the analyte.

  • Quantification:

    • Create a calibration curve using the derivatized standards.

    • Quantify the derivatized sample against this curve.

Causality Behind Choices: Derivatization with a silylating agent like BSTFA is crucial. It replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group.[13] This action dramatically increases the analyte's volatility and thermal stability while preventing interactions with active sites in the GC inlet and column, which would otherwise cause severe peak tailing and poor reproducibility.[9][14]

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is an exceptionally powerful primary method for determining the concentration or purity of a substance.[6] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a unique analyte proton signal to that of a known amount of an internal standard, a direct molar calculation can be performed.[15]

qNMR_Workflow qNMR Quantification Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Weigh_Sample 1. Accurately Weigh Reaction Mixture Dissolve 3. Dissolve Both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std 2. Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquire 4. Acquire 1H NMR Spectrum Dissolve->Acquire Optimize (Ensure Long D1 for Full Relaxation) Acquire->Optimize Process 5. Phasing & Baseline Correction Acquire->Process Integrate 6. Integrate Analyte & Standard Peaks Process->Integrate Calculate 7. Calculate Molar Ratio / Concentration Integrate->Calculate

Caption: Standard workflow for qNMR quantification.

  • Selection of Internal Standard:

    • Choose a standard with high purity, chemical stability, and simple proton signals that do not overlap with the analyte or other mixture components.[6] Maleic acid or 1,4-dinitrobenzene are suitable candidates.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the crude reaction mixture into an NMR tube. Record the exact weight (W_sample).

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube. Record the exact weight (W_std).

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • NMR Acquisition Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton to be integrated). A conservative value of 30-60 seconds is often used to ensure full relaxation for accurate quantification.

    • Number of Scans: 8 or 16 (sufficient for good signal-to-noise).

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform a meticulous baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (I_analyte) and a signal from the internal standard (I_std).

    • Record the number of protons corresponding to each integrated signal (N_analyte and N_std).

    • Calculate the amount of the analyte using the following formula:

      • Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_sample) * Purity_std * 100

      • Where MW is the molecular weight and Purity_std is the certified purity of the internal standard.

Causality Behind Choices: The most critical parameter in qNMR is the relaxation delay (D1).[15] If this delay is too short, signals from protons with long T₁ relaxation times will not fully return to equilibrium, leading to suppressed integral values and an underestimation of their quantity. Using a deuterated solvent like DMSO-d₆ is often beneficial for dissolving a wide range of organic molecules and for shifting exchangeable protons (like -NH₂) downfield, away from other signals.

Conclusion and Recommendations

The quantitative analysis of this compound in a reaction mixture can be reliably achieved using HPLC-UV, GC-MS, or qNMR. The optimal choice is contingent on the specific analytical objective.

  • For routine process monitoring and quality control where high throughput and cost-effectiveness are key, HPLC-UV is the recommended method. It provides excellent accuracy and precision without the need for complex sample derivatization.[4]

  • When definitive structural confirmation and the highest sensitivity are required, particularly for trace-level impurity analysis, GC-MS is the superior choice, despite the added complexity of the derivatization step.

  • For rapid, in-situ reaction monitoring and for obtaining direct molar ratios of components without the need for response-factor calibration, qNMR is an unparalleled tool, provided access to a high-field NMR spectrometer is available.[16]

Ultimately, a multi-faceted approach may be most effective in a drug development setting. HPLC can be used for routine analysis, while GC-MS and qNMR can be employed for method validation, reference standard characterization, and in-depth investigation of complex reaction profiles.[5] Proper validation of any chosen method is a prerequisite to ensure data is reliable, repeatable, and compliant with regulatory standards.[2][3]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • ResearchGate. (n.d.). NMR Quantitative Analysis of Complex Mixtures.
  • BenchChem. (n.d.). A Comparative Analysis of HPLC and GC-MS for the Quantification of 2-Amino-5-chlorobenzophenone.
  • Jeol. (n.d.). Quantitative NMR Spectroscopy.
  • National Institutes of Health. (n.d.). NMR methods for the analysis of mixtures.
  • Semantic Scholar. (n.d.). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.
  • Specialist Pharmacy Service. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • CPL. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
  • Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Taylor & Francis Online. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • PubMed. (2004, June 29). Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control.
  • Technology Networks. (n.d.). GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS.
  • ChemicalBook. (2025, June 20). This compound.
  • PubMed. (1993, March-April). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives.
  • Thermo Fisher Scientific. (n.d.). GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants.

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzodioxepin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. The benzodioxepin scaffold, a privileged structure in many centrally-acting agents, is no exception. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated benzodioxepin analogs, drawing upon established principles and experimental data from structurally related compounds to illuminate the profound impact of this unique halogen.

The Rationale for Fluorination: Beyond Simple Bioisosterism

The introduction of fluorine into a molecule like a benzodioxepin analog is a deliberate strategy to modulate its biological profile. Fluorine's small size allows it to often be a suitable bioisosteric replacement for a hydrogen atom. However, its extreme electronegativity and the strength of the carbon-fluorine (C-F) bond impart significant changes to the molecule's physicochemical properties, which can translate into improved potency, selectivity, and pharmacokinetic profiles.[1][2]

Key advantages sought through fluorination include:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) isoenzymes. This "metabolic blocking" at a vulnerable position can significantly increase a compound's half-life.[3][4]

  • Modulation of Receptor Affinity and Selectivity: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. This can lead to enhanced binding affinity and improved selectivity for the desired receptor subtype.[5][6]

  • Improved Pharmacokinetics: Changes in lipophilicity and membrane permeability due to fluorination can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Comparative Analysis of Biological Activity

Receptor Binding Affinity: A Tale of Position and Potency

Many benzodioxepin and related analogs exhibit affinity for serotonin (5-HT) receptors. The introduction of fluorine can have a variable but significant impact on receptor binding, often dependent on the position of the fluorine atom.

For instance, in a series of indazole-piperazine derivatives targeting serotonin receptors, the introduction of a fluorine atom to a phenyl ring generally had a beneficial effect on affinity for the 5-HT2A receptor.[5] Specifically, a para-fluorine substitution resulted in the highest affinity, while meta- and ortho-positions led to a decrease in activity compared to the para-substituted analog.[5] This highlights the critical role of fluorine's placement in optimizing receptor-ligand interactions.

In another study on aporphine derivatives, fluorination was employed as a strategy to improve target affinity.[6] This approach led to the identification of potent 5-HT2C ligands with high selectivity over other 5-HT2 receptor subtypes.[6] Conversely, in a series of substituted benzazepines, some fluoroalkyl derivatives showed a decrease in affinity for the dopamine D1 receptor compared to the non-fluorinated parent compound.[7] However, an N-4-fluorobenzoyl derivative maintained a similar high affinity, again underscoring the importance of the specific chemical context of the fluorine atom.[7]

Table 1: Illustrative Receptor Binding Affinities of Fluorinated vs. Non-Fluorinated Analogs (Structurally Related Scaffolds)

Compound ClassAnalogTarget ReceptorBinding Affinity (Ki, nM)Fold Change vs. Non-FluorinatedReference
Indazole-piperazineNon-fluorinated5-HT2A25.5-[5]
para-fluoro5-HT2A1.8↑ 14.2[5]
meta-fluoro5-HT2A14.1↑ 1.8[5]
ortho-fluoro5-HT2A17.5↑ 1.5[5]
BenzazepineSCH 38548 (non-fluorinated)Dopamine D10.53-[7]
N-fluoroethyl derivativeDopamine D1~4.7↓ 8.8[7]
N-fluoropropyl derivativeDopamine D1~4.8↓ 9.0[7]
N-4-fluorobenzoyl derivativeDopamine D1~0.53↔ 1.0[7]

Note: This table presents data from related, not identical, benzodioxepin scaffolds to illustrate the potential effects of fluorination.

Receptor_Binding_Modulation cluster_ligand Ligand Modification cluster_receptor Biological Target cluster_outcome Potential Outcomes Non-fluorinated_Benzodioxepin Non-fluorinated Benzodioxepin Analog Fluorinated_Benzodioxepin Fluorinated Benzodioxepin Analog Non-fluorinated_Benzodioxepin->Fluorinated_Benzodioxepin Fluorination Receptor Serotonin Receptor (e.g., 5-HT2A) Non-fluorinated_Benzodioxepin->Receptor Baseline Binding Affinity Fluorinated_Benzodioxepin->Receptor Altered Binding Affinity (Potentially Increased or Decreased) Increased_Potency Increased Potency Receptor->Increased_Potency Altered_Selectivity Altered Selectivity Profile Receptor->Altered_Selectivity Decreased_Potency Decreased Potency Receptor->Decreased_Potency

Metabolic Stability: The C-F Bond's Resilience

One of the most well-documented advantages of fluorination is the enhancement of metabolic stability. The high strength of the C-F bond makes it resistant to oxidative metabolism by CYP450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic pathway can be effectively blocked, leading to a longer in vivo half-life.

A study on the metabolic stability of various drugs and their fluorinated analogs demonstrated this principle effectively. For example, 9-fluororisperidone was found to be 16 times more metabolically stable than its non-fluorinated parent compound, risperidone.[3] Similarly, 4'-fluorocelecoxib was four times more stable than celecoxib.[3] While these are not benzodioxepins, the underlying principle of blocking metabolic hotspots is broadly applicable. For a benzodioxepin analog, fluorination of the aromatic ring or at a benzylic position would be expected to significantly hinder oxidative metabolism at that site.

Table 2: Representative Metabolic Stability Data for Fluorinated vs. Non-Fluorinated Compounds

Parent CompoundFluorinated AnalogFold Increase in Metabolic StabilityReference
Risperidone9-Fluororisperidone16[3]
Celecoxib4'-Fluorocelecoxib4[3]
Midazolam1'-Fluoromidazolam~1 (CYP3A4), Increased (CYP3A5)[3]

Metabolic_Stability_Workflow cluster_compound Test Compounds cluster_results Results Non-fluorinated Non-fluorinated Benzodioxepin Microsomes Incubate with Liver Microsomes + NADPH Non-fluorinated->Microsomes Fluorinated Fluorinated Benzodioxepin Fluorinated->Microsomes Metabolism Metabolism by CYP450 Enzymes Microsomes->Metabolism Analysis LC-MS/MS Analysis of Parent Compound Concentration Over Time Metabolism->Analysis Half_life Determine Half-life (t½) Analysis->Half_life Clearance Calculate Intrinsic Clearance (CLint) Analysis->Clearance

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method to determine the binding affinity of a test compound (e.g., a fluorinated or non-fluorinated benzodioxepin analog) for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A)

  • Radioligand with known affinity for the target receptor (e.g., [3H]-ketanserin)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through the filter plates.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the plot is used to calculate the in vitro half-life (t½).

  • Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration in the incubation.

Conclusion

The strategic incorporation of fluorine into the benzodioxepin scaffold offers a powerful tool for medicinal chemists to optimize the biological activity of this important class of compounds. While direct comparative data for specific benzodioxepin analogs is an area ripe for further research, the wealth of information from structurally related compounds and the fundamental principles of medicinal chemistry provide a strong rationale for the benefits of fluorination. By enhancing metabolic stability and modulating receptor interactions, fluorination can lead to the development of more potent, selective, and durable drug candidates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these effects, enabling researchers to make informed decisions in the design of next-generation therapeutics based on the benzodioxepin core.

References

  • Yang ZY, Perry B, Mukherjee J. Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Nucl Med Biol. 1996 Aug;23(6):793-805.
  • Obach RS, White G, Brodfuehrer M. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metab Dispos. 2016;44(5):735-43.
  • Banister SD, Kevin RC, Martin L, et al. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chem Neurosci. 2015;6(8):1445-58.
  • Słoczyńska K, Pytka K, Wójcik-Pszczoła K, et al. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation. Int J Mol Sci. 2023;24(10):8809.
  • Bhattarai P, Trombley T, Altman R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2022.
  • Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-6.
  • Chianese G, Fattorusso E, Luciano P, et al. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Eur J Med Chem. 2019;183:111718.
  • Stazi A, Tait A, Ciaffoni F, et al. Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity-Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. Antioxidants (Basel). 2022;11(9):1649.
  • Saigal K, Choi J, Kim J, et al. Synthesis and biologic evaluation of a novel serotonin 5-HT1A receptor radioligand, 18F-labeled mefway, in rodents and imaging by PET in a nonhuman primate. J Nucl Med. 2006;47(10):1697-704.
  • Leopoldo M, Lacivita E, Berardi F, et al. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Curr Top Med Chem. 2011;11(6):698-713.
  • Wang Y, Zhang Y, Wang Y, et al. Identification of fluorinated (R)-(-)-aporphine derivatives as potent and selective ligands at serotonin 5-HT2C receptor. Bioorg Med Chem Lett. 2019;29(1):109-112.
  • Di Pietro O, Viayna E, Guitart X, et al. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. J Med Chem. 2017;60(3):809-848.
  • El-Sayed NS, El-Bendary ER, El-Ashry SM, et al. Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. Bioorg Chem. 2020;94:103429.
  • Jafari E, Gholam-Hossein Z, Aghbolaghi M. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Molecules. 2023;28(16):6133.
  • Childers WE Jr, Abou-Gharbia MA, Kelly MG, et al. Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan. J Med Chem. 2005;48(10):3467-70.
  • Pandey SK, Sahoo B, Shibu MA, et al. A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Cancers (Basel). 2023;15(9):2494.
  • Tius MA, Hu H, Li X, et al. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules. 2020;25(22):5419.
  • Kirsch P. Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. J Fluor Chem. 2006;127(4-5):487-505.
  • Böhm HJ, Banner D, Bendels S, et al. Fluorine substituent effects (on bioactivity). Chembiochem. 2004;5(5):637-43.
  • Glennon RA, Gessner G, Chaurasia C, et al. Serotonin receptor affinities of psychoactive phenalkylamine analogues. J Med Chem. 1987;30(5):930-5.
  • Pigza JA, Waynant KV, O'Reilly M, et al. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Nat Commun. 2023;14(1):5736.
  • Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. Serotonin Receptors.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique bridged bicyclic structure and the presence of a primary aromatic amine functionality make it an attractive scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. The strategic placement of the amino group on the benzodioxepin core allows for further structural modifications, enabling the exploration of structure-activity relationships in drug development programs. This guide provides an in-depth comparison of the synthetic efficiency of different routes to this key intermediate, offering field-proven insights and supporting experimental data to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: The Classical Approach: Nitration and Reduction

The most established and widely cited method for the synthesis of this compound follows a three-step sequence starting from commercially available catechol. This linear synthesis involves the formation of the benzodioxepin core, followed by electrophilic nitration and subsequent reduction of the nitro group to the desired primary amine.

Logical Workflow for Route 1

Route 1 Workflow A Catechol B 3,4-Dihydro-2H-1,5-benzodioxepin A->B Williamson Ether Synthesis C 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine B->C Electrophilic Nitration D This compound C->D Reduction

Caption: Classical three-step synthesis of this compound.

Step 1: Williamson Ether Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin

The foundational step of this route is the construction of the seven-membered dioxepine ring via a Williamson ether synthesis. This reaction proceeds by the condensation of catechol with a suitable three-carbon dielectrophile, typically 1,3-dibromopropane, in the presence of a base.[1]

Experimental Protocol:

To a stirred solution of catechol (110 g) in absolute dimethylformamide (800 ml) is added potassium carbonate (276 g) and 1,3-dibromopropane (303 g). The mixture is heated to 120°C and stirred for 48 hours. After cooling, the suspension is filtered, and the filtrate is poured into water (4 L) and extracted with ether. The ethereal extract is washed with 3N sodium hydroxide, then with water until neutral, dried over sodium sulfate, and concentrated under reduced pressure. The residue is distilled to afford 3,4-dihydro-2H-1,5-benzodioxepin.

  • Yield: 41.2%[1]

  • Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the deprotonated catechol (a soft nucleophile) and the primary alkyl halide. Potassium carbonate acts as a base to deprotonate the hydroxyl groups of catechol. The high reaction temperature is necessary to drive the reaction to completion, though it may contribute to the moderate yield due to potential side reactions.

Step 2: Nitration of 3,4-Dihydro-2H-1,5-benzodioxepin

The second step involves the electrophilic aromatic substitution of the benzodioxepin core to introduce a nitro group at the 7-position. The ether oxygens are ortho-, para-directing activators, and the 7-position is electronically favored for substitution.

Experimental Protocol:

A solution of 3,4-dihydro-2H-1,5-benzodioxepin in a suitable solvent such as acetic acid is cooled in an ice bath. A nitrating mixture of nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is allowed to proceed at a controlled temperature until completion (monitored by TLC). The reaction mixture is then poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

Step 3: Reduction of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

The final step is the reduction of the nitro group to the target primary amine. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common. A particularly efficient and high-yielding method utilizes hydrazine hydrate in the presence of a catalyst.

Experimental Protocol (Hydrazine/Zinc System):

A suspension of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (5 mmol) and zinc dust (10 mmol) in methanol (5 mL) is stirred under a nitrogen atmosphere. To this suspension, 99-100% hydrazine hydrate (3 mL) is added at room temperature. The reaction is exothermic and effervescent. After the reaction is complete (monitored by TLC), the mixture is filtered through celite. The filtrate is evaporated, and the residue is dissolved in chloroform and washed with a saturated sodium chloride solution to remove excess hydrazine hydrate. The organic layer is then dried and concentrated to yield this compound.

  • Yield: Reported to be nearly quantitative for a variety of nitro compounds.

  • Causality: This system offers a facile and low-cost alternative to catalytic hydrogenation. Zinc metal in the presence of hydrazine hydrate provides a powerful reducing environment capable of efficiently reducing the nitro group to an amine. The reaction is often rapid and proceeds at room temperature.

Route 2: Convergent Synthesis via Ullmann Condensation

An alternative and more convergent approach to this compound involves the initial synthesis of a halogenated benzodioxepin intermediate, followed by a copper-catalyzed amination reaction, known as the Ullmann condensation. This route offers the potential for a shorter overall sequence and may be advantageous if the halogenated intermediate is readily accessible.

Logical Workflow for Route 2

Route 2 Workflow A Substituted Catechol B 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin A->B Williamson Ether Synthesis C This compound B->C Ullmann Condensation

Caption: Convergent synthesis of this compound via Ullmann condensation.

Step 1: Synthesis of 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin

This route commences with the synthesis of a halogenated benzodioxepin. Starting with a commercially available substituted catechol, such as 4-bromocatechol, the benzodioxepin ring can be formed using the Williamson ether synthesis as described in Route 1.

Experimental Protocol:

A procedure analogous to the Williamson ether synthesis in Route 1 would be employed, substituting catechol with 4-bromocatechol.

  • Yield: (Specific yield for this reaction is not detailed in the available literature, but is expected to be comparable to the synthesis of the unsubstituted analog, likely in the 35-45% range).

Step 2: Ullmann Condensation for Amination

The key step in this route is the copper-catalyzed C-N bond formation between the aryl bromide and an amine source. The Ullmann condensation is a classical method for such transformations, though modern variations often employ ligands to improve efficiency and reaction conditions.[1]

Experimental Protocol (Conceptual):

A mixture of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., a diamine or phenanthroline derivative), a base (e.g., K2CO3 or Cs2CO3), and an ammonia equivalent (or a primary amine that can be deprotected) in a high-boiling polar solvent (e.g., NMP or DMF) is heated at an elevated temperature until the reaction is complete. Workup would involve cooling, dilution with water, extraction with an organic solvent, and purification by chromatography.

  • Yield: (Specific yield data for this particular Ullmann condensation is not available. However, yields for similar copper-catalyzed aminations of aryl bromides can range from moderate to good, typically 50-80%, depending on the specific conditions and ligand employed).

Comparison of Synthetic Efficiency

MetricRoute 1: Nitration and ReductionRoute 2: Ullmann Condensation
Overall Yield Moderate (Estimated ~20-30% over 3 steps)Potentially Moderate (Estimated ~17-36% over 2 steps)
Number of Steps 32
Starting Materials Catechol, 1,3-dibromopropane, Nitrating agents, Reducing agents4-Bromocatechol, 1,3-dibromopropane, Copper catalyst, Ligand, Amine source
Reagent Cost Generally lower-cost reagentsPotentially higher cost due to copper catalyst and ligands
Scalability Each step is generally scalable, though nitration requires careful temperature control.Ullmann condensations can be challenging to scale due to high temperatures and potential for side reactions.
Safety Considerations Use of highly corrosive and potentially explosive nitrating agents. Hydrazine is toxic.High reaction temperatures and use of polar aprotic solvents.
Environmental Impact Generation of acidic waste from nitration. Use of heavy metals in some reduction methods.Use of a copper catalyst (heavy metal). High-boiling solvents can be difficult to remove and dispose of.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound, each with distinct advantages and disadvantages.

Route 1 (Nitration and Reduction) is a well-established, linear synthesis that utilizes readily available and relatively inexpensive starting materials. While it involves three steps, the procedures are generally straightforward. The primary drawbacks are the moderate overall yield and the safety concerns associated with the use of strong nitrating acids and toxic reducing agents like hydrazine. However, for laboratory-scale synthesis where cost and familiarity with classical reactions are priorities, this route remains a practical choice.

Route 2 (Ullmann Condensation) offers a more convergent approach with fewer synthetic steps. This could potentially lead to a higher overall yield if the individual step yields are optimized. The main challenges lie in the accessibility and cost of the substituted catechol starting material and the optimization of the copper-catalyzed amination step, which often requires harsh conditions and specialized ligands. This route may be more attractive for the synthesis of a library of analogs where the halogenated intermediate can be diversified with various amines.

Recommendation for Researchers:

For the straightforward, gram-scale synthesis of this compound, Route 1 is recommended due to its well-documented initial step and the high-yielding nature of the final reduction. However, careful attention to safety protocols during the nitration step is paramount. For research programs focused on the rapid generation of a diverse set of 7-amino-substituted benzodioxepin derivatives, the development and optimization of Route 2 could be a more efficient long-term strategy . Further investigation into modern, milder copper-catalyzed amination protocols would be beneficial to improve the viability of this convergent approach.

References

  • Ullmann condensation. In Wikipedia.
  • Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem.com.
  • Flow Nitration. Asynt.
  • 2-NITRO-p-CYMENE. Organic Syntheses Procedure.
  • Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. Indian Journal of Chemistry - Section B.
  • Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. III. Journal of the American Chemical Society.
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Journal of Heterocyclic Chemistry.

Sources

A Researcher's Guide to the Comparative Pharmacokinetic Profiling of Substituted Benzodioxepin Amines

Author: BenchChem Technical Support Team. Date: January 2026

The Benzodioxepin Amine Scaffold: Therapeutic Promise and the Pharmacokinetic Hurdle

The benzodioxepin scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including potential as muscarinic receptor antagonists and antibacterial agents.[1][2] The introduction of an amine functionality and further substitutions on the aromatic ring or the dioxepin moiety allow for the fine-tuning of a compound's pharmacological and physicochemical properties. However, these structural modifications also profoundly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule, which ultimately determines its efficacy and safety in a clinical setting.

A thorough understanding of the pharmacokinetic profile is therefore not just a regulatory requirement but a critical component of the drug discovery and development process. Early-stage pharmacokinetic screening can help identify candidates with favorable properties, such as good oral bioavailability and an appropriate half-life, thereby reducing the likelihood of late-stage failures.[3]

Core Pharmacokinetic Parameters: The Language of Drug Disposition

To objectively compare different substituted benzodioxepin amines, a standardized set of pharmacokinetic parameters must be evaluated. These are typically derived from the plasma concentration-time profile of the drug following administration.

Table 1: Key Pharmacokinetic Parameters for Comparative Analysis

ParameterSymbolDescriptionImplication for Drug Design
Absorption
Maximum Plasma ConcentrationCmaxThe highest concentration of the drug observed in the plasma.Indicates the extent of absorption and potential for acute toxicity.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.Reflects the rate of drug absorption.
Area Under the CurveAUCThe total drug exposure over time.A measure of the overall extent of systemic drug exposure.
BioavailabilityF (%)The fraction of the administered dose that reaches systemic circulation.A critical parameter for oral drugs; low bioavailability may necessitate higher doses or alternative routes of administration.
Distribution
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in the plasma.
Metabolism & Excretion
Half-lifet1/2The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval and the time to reach steady-state concentrations.
ClearanceCLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.

Experimental Design for a Comparative Pharmacokinetic Study

A robust comparative study requires a well-designed in vivo protocol, typically in a rodent model such as the rat, complemented by in vitro assays to elucidate specific mechanisms of absorption and metabolism.

In Vivo Pharmacokinetic Profiling in Rats

This protocol outlines a standard approach for assessing the pharmacokinetics of a series of substituted benzodioxepin amines following both intravenous (IV) and oral (PO) administration. The IV arm is crucial as it provides a baseline for 100% bioavailability, allowing for the accurate calculation of oral bioavailability.

Step-by-Step Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

  • Compound Formulation:

    • For IV administration, compounds are typically dissolved in a vehicle such as a mixture of saline, ethanol, and a solubilizing agent like Solutol HS 15.

    • For PO administration, compounds can be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose in water.

  • Dosing:

    • IV Bolus: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein or a cannula.

    • Oral Gavage: Administer a single dose (e.g., 5-20 mg/kg) using a gavage needle.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) into heparinized tubes at predetermined time points. A typical schedule would be:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of each benzodioxepin amine in plasma.

    • This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

    • A calibration curve with known concentrations of the analyte and an internal standard is used to ensure accurate quantification.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters listed in Table 1 from the plasma concentration-time data.

G cluster_invivo In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis A Compound Formulation (IV & PO) B Dosing in Rats (IV & PO) A->B C Serial Blood Sampling B->C D Plasma Preparation C->D F Sample Analysis D->F E LC-MS/MS Method Development E->F G Plasma Concentration-Time Profile F->G H Non-Compartmental Analysis (NCA) G->H I Calculation of PK Parameters H->I J J I->J Comparative Assessment

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Supporting In Vitro ADME Assays

In vitro assays are cost-effective methods to investigate specific aspects of a compound's pharmacokinetic profile and can help explain the in vivo observations.

  • Metabolic Stability: Incubating the test compounds with liver microsomes or hepatocytes from different species (e.g., rat, human) can predict the rate of metabolic clearance. A high in vitro clearance often correlates with a high in vivo clearance and a short half-life.

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins (like albumin) is determined using methods such as equilibrium dialysis.[4] High plasma protein binding can restrict the distribution of a drug into tissues and limit its availability to metabolic enzymes and pharmacological targets.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict a compound's ability to cross the intestinal membrane, providing an early indication of its potential for oral absorption.

Decoding the Structure-Pharmacokinetic Relationship (SPKR)

The central goal of a comparative study is to understand how structural modifications to the benzodioxepin amine scaffold influence the pharmacokinetic profile. While specific data for this class is limited, we can draw valuable insights from studies on structurally related heterocyclic amines, such as benzazepines and benzodiazepines.[4][5]

G cluster_props Physicochemical Properties cluster_pk Pharmacokinetic Profile Struct Substituted Benzodioxepin Amine Aromatic Substituents (X, Y) Dioxepin Ring Modifications Amine Substituent (R) Lipophilicity Lipophilicity (LogP/LogD) Struct:f0->Lipophilicity Struct:f2->Lipophilicity pKa Basicity (pKa) Struct:f0->pKa Struct:f2->pKa Solubility Aqueous Solubility Struct:f0->Solubility Absorption Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism pKa->Absorption pKa->Distribution Solubility->Absorption MW Molecular Weight MW->Absorption Excretion Excretion Metabolism->Excretion

Caption: Influence of structural modifications on pharmacokinetic properties.

The Role of Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ADME properties.[6]

  • Absorption: Increased lipophilicity generally enhances membrane permeability and oral absorption, up to a certain point. Highly lipophilic compounds may have poor aqueous solubility, limiting their dissolution in the gastrointestinal tract.

  • Distribution: More lipophilic compounds tend to have a larger volume of distribution (Vd) as they can more readily partition into tissues.

  • Metabolism: High lipophilicity often leads to increased metabolic clearance, as these compounds are more readily taken up by hepatocytes and are better substrates for metabolic enzymes like cytochrome P450s.

  • Plasma Protein Binding: A positive correlation is often observed between lipophilicity and the fraction of drug bound to plasma proteins.[4]

For substituted benzodioxepin amines, adding lipophilic groups (e.g., halogens, alkyl chains) to the aromatic ring is expected to increase LogP and influence the pharmacokinetic profile accordingly.

The Impact of Basicity (pKa)

The amine group in these compounds is basic and will be protonated to varying degrees at physiological pH. The pKa of this group is critical.

  • Absorption: The pH-partition hypothesis states that drugs are absorbed from the gut by passive diffusion in their un-ionized, more lipophilic form. A higher pKa means the compound will be more ionized in the intestine, potentially reducing absorption.

  • Distribution: The pKa can influence the volume of distribution. A study on benzazepines found a statistically significant linear relationship between pKa and the steady-state volume of distribution.[4]

  • Solubility: The ionized form of a drug is generally more water-soluble. Therefore, compounds with a basic amine will have pH-dependent solubility.

Modifying the electronic environment of the amine through adjacent substituents or changing it from a primary to a secondary or tertiary amine will alter the pKa and thus the pharmacokinetic profile. Notably, a study on benzazepines showed that the pharmacokinetics of a secondary amine were substantially different from those of tertiary amines in the same series, with the secondary amine exhibiting lower clearance and a higher volume of distribution.[4]

Presenting Comparative Data: A Hypothetical Case Study

To effectively compare a series of compounds, the data should be presented in a clear, tabular format. The following table illustrates how pharmacokinetic data for a hypothetical series of substituted benzodioxepin amines could be displayed. The predicted trends are based on the principles discussed above.

Table 2: Hypothetical Comparative Pharmacokinetic Data for Substituted Benzodioxepin Amines in Rats

CompoundSubstitution (R)LogD (pH 7.4)pKaPO Bioavailability (F%)Clearance (mL/min/kg)Volume of Distribution (Vd, L/kg)Half-life (t1/2, h)
BDA-1 -H (Primary Amine)1.59.245302.51.0
BDA-2 -CH3 (Secondary Amine)2.09.555223.51.8
BDA-3 -C(CH3)3 (t-butyl)3.19.860455.01.3
BDA-4 -H (4-Cl on ring)2.28.865353.01.0

Interpretation of Hypothetical Data:

  • BDA-2 vs. BDA-1: Methylation of the amine increases lipophilicity, potentially improving absorption (higher F%). The lower clearance and higher Vd are consistent with findings for secondary vs. primary/tertiary amines in related series.[4]

  • BDA-3 vs. BDA-2: The bulky t-butyl group significantly increases lipophilicity, which might enhance absorption but also makes it a better substrate for metabolism, leading to higher clearance.

  • BDA-4 vs. BDA-1: The addition of a chloro group increases lipophilicity, potentially improving bioavailability. The electron-withdrawing nature of chlorine slightly reduces the pKa of the amine.

Conclusion: An Integrated Approach to Drug Design

The pharmacokinetic profile of substituted benzodioxepin amines is a complex interplay of their physicochemical properties, which are dictated by their molecular structure. A systematic and comparative approach, integrating in vivo studies with in vitro ADME assays, is essential for elucidating the structure-pharmacokinetic relationships within this chemical series. By understanding how modifications to the aromatic ring, the dioxepin system, and the amine substituent affect parameters like bioavailability, clearance, and half-life, drug discovery teams can more effectively design and select candidates with a higher probability of clinical success. This guide provides the foundational principles and experimental frameworks to embark on this critical aspect of drug development.

References

  • Yan, L., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Molecules, 29(9), 2085.
  • Gombar, C. T., et al. (1988). Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships. Drug Metabolism and Disposition, 16(3), 367-372.
  • Lekomtseva, E. V., et al. (2009). Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Pharmaceutical Chemistry Journal, 43, 454-462.
  • Sonda, S., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931.
  • Cambridge MedChem Consulting. (2019). ADME Properties.
  • Frontage Laboratories. (n.d.). Physicochemical Properties.
  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
  • Admeshop. (n.d.). In vivo pharmacokinetics screening.
  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-715.
  • Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.
  • Obrezanova, O., et al. (2022). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. bioRxiv.
  • Breimer, D. D., & Danhof, M. (1980). The pharmacokinetic profile of the major benzodiazepines. Raven Press.
  • Lombardo, F., et al. (2002). A general classification model for the prediction of the oral absorption of drugs in humans based on physicochemical properties. Journal of Medicinal Chemistry, 45(26), 5671-5679.

Sources

A Senior Application Scientist's Guide to Establishing Regio- and Stereochemistry of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of Benzodioxepin Amines

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine group, as in the 3,4-dihydro-2H-1,5-benzodioxepin-7-amine series, provides a critical anchor for further functionalization, enabling the exploration of vast chemical space in drug discovery programs.[1] However, this synthetic versatility presents a significant analytical challenge: the unambiguous determination of molecular structure.

Synthetic routes, particularly those involving electrophilic aromatic substitution, can yield a mixture of constitutional isomers (regioisomers).[1] Furthermore, if substituents are introduced on the flexible seven-membered dioxepine ring, diastereomers and enantiomers can be formed. An erroneous structural assignment can derail a research program, leading to wasted resources and misinterpreted structure-activity relationship (SAR) data.

This guide eschews a simple checklist approach. Instead, it provides a strategic, field-proven workflow for definitively establishing the regio- and stereochemistry of these important derivatives. We will explore the causality behind our choice of experiments, moving from initial hypothesis generation with routine techniques to definitive proof with advanced methods. The protocols described herein are designed to be self-validating, ensuring the integrity and trustworthiness of your results.

Part 1: Unraveling Regiochemistry with a Multi-Dimensional NMR Toolkit

The first challenge is to confirm the precise placement of the amine and other substituents on the aromatic ring. While classical methods exist, a modern, efficient approach relies almost exclusively on a suite of Nuclear Magnetic Resonance (NMR) experiments.

The Foundational Role of 1D and 2D NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecular environment. For the aromatic region of the ¹H spectrum, the coupling patterns (splitting) and coupling constants (J-values) offer the first clues to the substitution pattern. However, in complex or substituted derivatives, signal overlap can render 1D analysis ambiguous. This is where two-dimensional (2D) NMR becomes indispensable.

A comprehensive 2D NMR analysis forms the cornerstone of constitutional isomer determination. The following experiments, run sequentially, create a logical, self-reinforcing web of evidence.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the aromatic ring, it allows us to trace the connectivity of adjacent protons, defining proton "spin systems."

  • HSQC (Heteronuclear Single Quantum Coherence): This is a critical editing experiment that directly correlates each proton to the carbon atom it is attached to.[2][3] It provides an unambiguous link between the ¹H and ¹³C chemical shifts for all C-H moieties.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining regiochemistry. It reveals correlations between protons and carbons that are two or three bonds away.[2][4][5] By observing these long-range correlations, we can piece together the entire carbon skeleton and definitively place substituents, including quaternary carbons which are invisible in HSQC spectra.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While its primary role is determining stereochemistry (Part 2), NOESY is also a superb confirmatory tool for regiochemistry. It identifies protons that are close in space (< 5 Å), regardless of their bonding.[6][7][8] For example, a NOE correlation between an aromatic proton and protons on the methylene bridge of the dioxepine ring can lock in the substitution pattern.

Workflow for Regiochemical Elucidation

The following diagram illustrates the logical flow of information from these key NMR experiments to arrive at an unambiguous regiochemical assignment.

Regiochemistry_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Elucidation H1_NMR ¹H NMR (Initial Hypothesis) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Defines spin systems HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Count) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) COSY->HMBC Confirms proton network HSQC->HMBC Assigns C-H groups NOESY NOESY (Through-Space Proximity) Final Definitive Regiochemical Assignment HMBC->Final Establishes skeleton & substituent placement NOESY->Final Confirms spatial relationships

Caption: Logical workflow for NMR-based regiochemical assignment.

Experimental Protocol: Standard 2D NMR Suite

This protocol assumes access to a modern NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Initial Setup: Acquire and reference standard 1D ¹H and ¹³C{¹H} spectra. Optimize spectral width, receiver gain, and pulse widths.

  • COSY Acquisition (grad-COSY):

    • Use a gradient-selected COSY pulse sequence.

    • Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

    • Process the data using sine-bell window functions in both dimensions and perform symmetrization.

  • HSQC Acquisition (grad-HSQC):

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence with multiplicity editing (shows CH/CH₃ as positive and CH₂ as negative signals).

    • Set the ¹J(CH) coupling constant to an average value of 145 Hz.

    • Acquire 256 increments in t₁ with 4-8 scans per increment.

  • HMBC Acquisition (grad-HMBC):

    • Use a gradient-selected HMBC pulse sequence.

    • Optimize the long-range coupling delay for an average ⁿJ(CH) of 8 Hz. This is a crucial parameter; if no correlations are seen, re-acquire with a value of 5 Hz.[2]

    • Acquire 256-512 increments in t₁ with 16-64 scans per increment, as HMBC signals are inherently weaker.

  • NOESY Acquisition (grad-NOESY):

    • Use a gradient-selected 2D NOESY pulse sequence.

    • Set the mixing time (d8) to a value appropriate for the molecule's size, typically 500-800 ms for small molecules.

    • Acquire 256-512 increments in t₁ with 16-32 scans per increment.

Data Interpretation: A Hypothetical Case Study

To illustrate the power of this approach, consider the challenge of differentiating between 7-amino and 8-amino benzodioxepin derivatives.

Data Type Hypothetical Observation for 7-Amino Isomer Hypothetical Observation for 8-Amino Isomer Rationale
¹H NMR Two aromatic doublets (H6, H9) and one singlet (H8).Three distinct aromatic signals, likely a doublet, a triplet (or dd), and a doublet.The symmetry of the 7-amino isomer results in a simplified aromatic pattern.
HMBC The singlet proton (H8) shows a ³J correlation to the carbon bearing the dioxepine oxygen (C5a).The proton ortho to the amine (H9) shows a ³J correlation to the carbon bearing the other dioxepine oxygen (C9a).HMBC correlations unambiguously bridge the aromatic ring to the heterocyclic ring, locking in the isomer.
NOESY The singlet proton (H8) shows a through-space correlation to the benzylic protons of the dioxepine ring (H5).The proton at H6 shows a through-space correlation to the benzylic protons at H5.NOESY confirms the proximity of specific aromatic protons to the seven-membered ring.

Part 2: Defining Stereochemistry - An Orthogonal Approach

Once the regiochemistry is established, the next challenge is to define the three-dimensional arrangement of atoms, especially when chiral centers are present. This requires a combination of techniques that provide complementary information, moving from relative spatial arrangements to the definitive absolute configuration.

Technique 1: NMR (NOESY/ROESY) for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is the gold standard for determining the relative configuration of substituents on a cyclic scaffold.[9] An NOE is observed between protons that are close in space (< 5 Å), leading to a cross-peak in a 2D NOESY or ROESY spectrum.[6]

  • Application: For a benzodioxepin derivative with a substituent at the C3 position, a strong NOE between the C3 proton and a proton on a C2 or C4 substituent would indicate these groups are on the same face of the ring (cis). The absence of this correlation would suggest a trans relationship.

  • NOESY vs. ROESY: For small- to medium-sized molecules (~1 kDa), a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often preferred. Unlike NOESY, where the signal can be zero or negative for mid-sized molecules, ROESY signals are always positive, avoiding ambiguity.[6]

Technique 2: Chiral HPLC for Enantiomeric Separation

If the molecule is chiral but was synthesized as a racemate, it is essential to separate the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile technique for this purpose.[10]

  • Principle: Separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to elute at different times.[11]

  • Dual Utility: Chiral HPLC is used both analytically to determine the enantiomeric excess (e.e.) or purity of a sample, and preparatively to isolate milligram-to-gram quantities of each pure enantiomer for further biological testing and characterization.[12]

  • Method Development: The selection of the appropriate CSP is largely empirical, but columns based on polysaccharides (e.g., cellulose or amylose derivatives) are a versatile starting point.[10]

Technique 3: X-ray Crystallography for Absolute Stereochemistry

While NMR can define relative stereochemistry, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). For this, single-crystal X-ray crystallography is the definitive, "gold standard" method.[13][14]

  • Principle: By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, the precise three-dimensional position of every atom in the molecule can be determined.[15]

  • Absolute Configuration: Using a phenomenon called anomalous dispersion, the absolute configuration can be determined with high confidence, often expressed via the Flack parameter (a value close to zero indicates a correct assignment).[15]

  • The Caveat: The primary limitation of this technique is the absolute requirement for a single crystal of sufficient size and quality, which can be challenging and time-consuming to grow.[16]

Decision Tree for Stereochemical Analysis

This diagram provides a logical pathway for selecting the appropriate methods to fully characterize the stereochemistry of your derivative.

Stereochem_Decision_Tree Start Is Stereochemistry a Question? Diastereomers Are Diastereomers Possible? Start->Diastereomers Chiral Is the Molecule Chiral? Chiral_HPLC Chiral HPLC Method Development Chiral->Chiral_HPLC Yes Absolute_Config Absolute Configuration Determined Chiral->Absolute_Config No (Achiral) Diastereomers->Chiral No NOESY NOESY / ROESY Experiment Diastereomers->NOESY Yes Relative_Config Relative Configuration Determined NOESY->Relative_Config Relative_Config->Chiral Enantiomers_Sep Enantiomers Separated Enantiopurity Assessed Chiral_HPLC->Enantiomers_Sep XRay Single Crystal X-ray Crystallography Enantiomers_Sep->XRay Requires Absolute Configuration XRay->Absolute_Config

Caption: Decision tree for selecting stereochemical analysis techniques.

Comparison of Key Stereochemical Techniques
Technique Information Provided Sample Requirement Primary Advantage Key Limitation
NMR (NOESY/ROESY) Relative stereochemistry (e.g., cis vs. trans)5-10 mg, in solutionProvides detailed conformational data in solution.Cannot determine absolute configuration.
Chiral HPLC Enantiomeric purity; separation of enantiomersMicrograms (analytical) to grams (preparative)Highly sensitive, quantitative, and scalable for purification.Does not provide structural information directly; method development can be empirical.[10]
X-ray Crystallography Absolute stereochemistry; definitive 3D structure<1 mg single crystalUnambiguous and definitive assignment of absolute configuration.[13]Growing a suitable crystal can be a significant bottleneck.[16]

Conclusion: An Integrated and Indispensable Strategy

The robust and unambiguous structural characterization of novel this compound derivatives is not a matter of applying a single technique. It requires a strategic, multi-faceted approach where each experiment provides a piece of a larger puzzle. A comprehensive suite of 2D NMR experiments is the workhorse, capable of definitively solving the regiochemical arrangement and providing the relative stereochemistry. This is complemented by chiral HPLC for the critical task of assessing enantiomeric purity and isolating pure stereoisomers. Finally, when the absolute configuration must be known beyond any doubt, single-crystal X-ray crystallography provides the ultimate, definitive answer. By employing this integrated workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for successful drug discovery and development programs.

References

  • UCL Faculty of Mathematical & Physical Sciences. NOE Experiments. University College London. [Link]
  • Geraldes, C. F. G. C. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Harada, N., & Nakanishi, K. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of the Chinese Chemical Society. [Link]
  • Wikipedia. Nuclear Overhauser effect. Wikipedia, The Free Encyclopedia. [Link]
  • Banti, C. N., & Hadjikakou, S. K. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology. [Link]
  • Flack, H. D., & Bernardinelli, G. The use of X-ray crystallography to determine absolute configuration.
  • Nanalysis.
  • Australian National University NMR / EPR Facility. Guide to NOE Experiments.
  • Banti, C. N., & Hadjikakou, S. K. Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). LibreTexts. [Link]
  • Columbia University NMR Core Facility. HSQC and HMBC. Columbia University. [Link]
  • LibreTexts. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. LibreTexts. [Link]
  • Tiefenbacher, K., et al. Absolute Configuration of Small Molecules by Co-Crystallization.
  • Rojas-Challco, M., et al. Theoretical NMR correlations based Structure Discussion.
  • ResearchGate. Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives.
  • Sýkora, D., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
  • Phenomenex.
  • ResearchGate. Benzodiazepine analogues. Part 21.13C NMR analysis of benzoxathiepine derivatives.
  • Taylor & Francis Online.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS No. 175136-34-2), a crucial intermediate in pharmaceutical and organic synthesis.[1] Adherence to these procedures is vital not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. The following guidelines are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health risks.[2][3]

1.1. GHS Hazard Classification

Based on available Safety Data Sheets (SDS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

1.2. Toxicological Insights

Primary aromatic amines as a class are noted for their potential toxicity, with some being recognized carcinogens.[2][3] They can be harmful to aquatic life, making it imperative to prevent their release into the environment.[2][5] The primary routes of exposure are inhalation, ingestion, and skin contact. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.

Property Value/Classification Source
CAS Number 175136-34-2[1][4][6][7]
Molecular Formula C₉H₁₁NO₂[6][7]
GHS Pictograms Irritant[4]
Hazard Statements H315, H319, H335[4]
Incompatible Materials Strong oxidizing agents, Acids, Acid chlorides[4][5]

The "Cradle-to-Grave" Disposal Workflow

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management, which means the generator is responsible for the waste from its creation to its final disposal.[8][9] The following workflow ensures compliance with this principle.

DisposalWorkflow start Start: Waste Generation characterize Step 1: Waste Characterization (Hazardous vs. Non-Hazardous) start->characterize Unused, expired, or contaminated material segregate Step 2: Segregation & Collection characterize->segregate Determined to be Hazardous Waste container Step 3: Containerization & Labeling segregate->container storage Step 4: Safe Storage container->storage pickup Step 5: Arrange Professional Disposal storage->pickup Contact licensed waste vendor end End: Documented Disposal pickup->end

Caption: Cradle-to-Grave Disposal Workflow for Laboratory Waste.

Step-by-Step Disposal Protocol

This protocol provides the necessary steps for safely handling and disposing of this compound waste.

3.1. Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure the following PPE is worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[4]

  • Skin Protection: Compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][10] If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[4]

3.2. Waste Characterization and Segregation

  • Identify as Hazardous Waste: Due to its irritant properties and classification as an aromatic amine, this compound and its containers must be treated as hazardous waste.[8][11]

  • Segregate at the Source: Never mix amine waste with other chemical waste streams, especially acids or strong oxidizers, to prevent hazardous reactions.[5] Collect waste containing this compound in a dedicated container.

3.3. Containerization and Labeling

  • Select an Appropriate Container: Use a chemically compatible container that can be securely sealed and will not leak.[5][8] Do not use food-grade containers.[8]

  • Label the Container Clearly: The container must be labeled with the words "Hazardous Waste."[12] The label must also include:

    • The full chemical name: "this compound".

    • The date accumulation started.

    • An indication of the hazards (e.g., "Irritant").

3.4. On-Site Storage

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. Open containers are a primary cause of EPA violations and pose a safety risk.[8]

  • Designate a Storage Area: Store the waste container in a well-ventilated, cool, and dry secondary containment bin within a designated satellite accumulation area, such as a chemical fume hood.[5][12]

  • Incompatibility Check: Ensure the storage area is away from incompatible materials like acids and oxidizing agents.[5]

3.5. Final Disposal

  • DO NOT Drain Dispose: It is illegal and environmentally harmful to dispose of this chemical down the drain or in regular trash.[5][12]

  • Engage a Licensed Professional: The only acceptable method of disposal is through a licensed hazardous waste disposal company.[4][13] Your institution's Environmental Health & Safety (EHS) department will manage this process.[12]

  • Schedule a Pickup: Contact your EHS office to schedule a pickup for the properly labeled and sealed waste container.[12]

  • Maintain Records: Ensure all disposal activities are documented according to institutional and regulatory requirements, maintaining a record of waste manifests.[14]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate risks.

SpillResponse spill Spill Occurs evacuate Evacuate & Alert spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100mL) assess->small_spill large_spill Large Spill (>100mL) assess->large_spill cleanup Contain & Clean Up (Trained Personnel Only) small_spill->cleanup Yes contact_ehs Contact EHS/ Emergency Services small_spill->contact_ehs No (Untrained) large_spill->contact_ehs Yes dispose Dispose of Cleanup Material as Hazardous Waste cleanup->dispose

Caption: Emergency Spill Response Decision Flowchart.

Spill Cleanup Protocol (for trained personnel only):

  • Ensure proper PPE is worn, including respiratory protection.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a suitable container for disposal.[4]

  • Label the container as hazardous waste containing this compound.

  • Decontaminate the spill area with an appropriate solvent and wash thoroughly.

  • Arrange for disposal of the cleanup materials through your EHS department.

For large spills or if you are not trained in spill cleanup, evacuate the area, alert others, and contact your institution's emergency response team immediately.[15]

References

  • This compound Properties vs Temperature - Chemcasts.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024).
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025).
  • This compound Properties vs Pressure - Chemcasts.
  • Hazardous Waste Disposal Guidelines - Purdue University.
  • Amine Disposal For Businesses - Collect and Recycle.
  • SAFETY DATA SHEET: this compound - Fisher Scientific. (2023).
  • Thermophysical Properties of this compound - Chemcasts.
  • This compound | 175136-34-2 - ChemicalBook. (2025).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022).
  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. (2015).
  • This compound | CAS 175136-34-2.
  • Hazardous Waste | US EPA.
  • SAFETY DATA SHEET - Enamine.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025).
  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016).
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024).
  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride - Synquest Labs.
  • Learn the Basics of Hazardous Waste | US EPA. (2025).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
  • Safety Data Sheet: 3,4-dihydro-2H-pyran - Chemos GmbH&Co.KG. (2022).
  • 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016).
  • Use of Ether - Environment, Health & Safety.
  • Saint Louis University Laboratory Waste. (2023).
  • Diethyl Ether - Standard Operating Procedure. (2012).
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Hazardous Laboratory Chemicals Disposal Guide - Reed College.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine. Our focus is to deliver in-depth, field-proven insights that extend beyond standard protocols, ensuring your safety and the integrity of your work.

Understanding the Risks: A Proactive Approach to Safety

This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health risks. According to its Safety Data Sheet (SDS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Proactive risk mitigation is paramount. This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are critical when handling this compound. The following table outlines the recommended PPE for various laboratory activities.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Primary Gloves: Butyl rubber gloves- Secondary Gloves: Nitrile gloves (worn underneath butyl)- Eye Protection: Chemical splash goggles- Respiratory Protection: N95 or higher-rated respirator- Protective Clothing: Long-sleeved lab coat
Preparing Solutions (Liquid) - Primary Gloves: Butyl rubber gloves- Secondary Gloves: Nitrile gloves (worn underneath butyl)- Eye Protection: Chemical splash goggles and a face shield- Respiratory Protection: N95 or higher-rated respirator- Protective Clothing: Chemical-resistant apron over a long-sleeved lab coat
Running Reactions and Transfers - Primary Gloves: Butyl rubber gloves- Secondary Gloves: Nitrile gloves (worn underneath butyl)- Eye Protection: Chemical splash goggles and a face shield- Respiratory Protection: N95 or higher-rated respirator within a fume hood- Protective Clothing: Chemical-resistant apron over a long-sleeved lab coat
Waste Disposal - Primary Gloves: Butyl rubber gloves- Secondary Gloves: Nitrile gloves (worn underneath butyl)- Eye Protection: Chemical splash goggles- Respiratory Protection: N95 or higher-rated respirator- Protective Clothing: Long-sleeved lab coat

Causality of PPE Choices:

  • Gloves: While nitrile gloves offer some protection, butyl rubber gloves are recommended for direct handling and potential prolonged contact with aromatic amines due to their superior chemical resistance.[1][2][3] The use of double gloving (nitrile underneath butyl) provides an additional layer of protection and facilitates safer doffing.

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as preparing solutions or transfers.

  • Respiratory Protection: An N95 or higher-rated respirator is necessary to prevent the inhalation of airborne particles, especially when handling the solid compound. All work with this chemical should ideally be conducted within a certified chemical fume hood.

Operational Plan: Donning and Doffing PPE

The proper sequence of donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G A 1. Lab Coat B 2. N95 Respirator A->B C 3. Chemical Splash Goggles B->C D 4. Face Shield (if required) C->D E 5. Nitrile Gloves (Inner Layer) D->E F 6. Butyl Rubber Gloves (Outer Layer) E->F

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

G A 1. Butyl Rubber Gloves (Outer Layer) B 2. Face Shield (if used) A->B C 3. Lab Coat B->C D 4. Chemical Splash Goggles C->D E 5. N95 Respirator D->E F 6. Nitrile Gloves (Inner Layer) E->F G 7. Wash Hands Thoroughly F->G

Caption: Sequential process for safely doffing PPE.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical.

Emergency Response Workflow

G cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill_A Alert others and evacuate the immediate area Spill_B If safe, contain the spill with absorbent material Spill_A->Spill_B Spill_C Use aromatic amine decontamination solution Spill_B->Spill_C Spill_D Collect waste in a labeled hazardous waste container Spill_C->Spill_D Exp_A Remove contaminated clothing immediately Exp_B Skin: Flush with copious amounts of water for 15 minutes Exp_A->Exp_B Exp_C Eyes: Flush with eyewash for 15 minutes Exp_A->Exp_C Exp_D Seek immediate medical attention Exp_B->Exp_D Exp_C->Exp_D G A 1. Segregate Waste at the Source B   - Contaminated PPE   - Used Labware   - Excess Chemical A->B C 2. Use Designated, Labeled Hazardous Waste Containers B->C D 3. Store Waste in a Secure, Ventilated Area C->D E 4. Arrange for Pickup by Certified Hazardous Waste Disposal Service D->E

Caption: Step-by-step process for hazardous waste disposal.

Detailed Disposal Steps:

  • Segregation: At the point of generation, segregate all waste contaminated with this compound. This includes gloves, lab coats, pipette tips, and any unused or excess material.

  • Containment: Use designated, leak-proof, and clearly labeled hazardous waste containers. The label should include the chemical name and the words "Hazardous Waste."

  • Storage: Store the waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal. [3][4][5][6] By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Spill DECONtamination Kit, Arom
  • TEST KIT Instructions Arom
  • Decontamination Solution Arom
  • Thermophysical Properties of this compound. Chemcasts. [Link]
  • This compound Properties vs Pressure. Chemcasts. [Link]
  • DECONtamination Solution, Arom
  • A Novel Amine Neutralizer. Advancion. [Link]
  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. [Link]
  • OSHA Glove Selection Chart.
  • How to Neutralize Chemical Spills. Lab Manager Magazine. [Link]
  • Neutralizing Chemical Spills in the Lab. GMP Plastics. [Link]
  • Neutralizing Amine. CHIMIART. [Link]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. MCF Environmental Services. [Link]
  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Reactant of Route 2
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.